Methyl 3-amino-5-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVBRLJDOZZHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373407 | |
| Record name | methyl 3-amino-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23218-93-1 | |
| Record name | methyl 3-amino-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23218-93-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-amino-5-nitrobenzoate (CAS 23218-93-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-nitrobenzoate is a valuable bifunctional aromatic compound that serves as a key building block in the synthesis of a diverse array of complex organic molecules. Its structure, featuring an electron-donating amino group and an electron-withdrawing nitro group positioned meta to each other on a methyl benzoate scaffold, imparts unique reactivity and makes it a versatile intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value | Reference(s) |
| CAS Number | 23218-93-1 | [1] |
| Molecular Formula | C₈H₈N₂O₄ | [1] |
| Molecular Weight | 196.16 g/mol | [1] |
| Melting Point | 165-166 °C | [2] |
| Appearance | Solid | [3] |
| InChIKey | HZVBRLJDOZZHFL-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. The most common and practical methods involve either the esterification of 3-amino-5-nitrobenzoic acid or the selective reduction of a dinitro precursor.
Method 1: Fischer Esterification of 3-Amino-5-nitrobenzoic Acid
This is a direct and efficient method that leverages the readily available 3-amino-5-nitrobenzoic acid. The reaction is an acid-catalyzed esterification with methanol.
Reaction Scheme:
Caption: Fischer Esterification of 3-Amino-5-nitrobenzoic Acid.
Detailed Experimental Protocol: [2]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, suspend 3-amino-5-nitrobenzoic acid (0.10 mol) in methanol (160 ml).
-
Acid Catalyst: Pass dry hydrogen chloride gas through the solution until saturation. The use of dry HCl gas is crucial as it acts as the catalyst and a dehydrating agent, driving the equilibrium towards the ester product. Water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid, thus reducing the yield.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Concentrate the mixture under reduced pressure to obtain a crystalline residue.
-
Purification: Dissolve the residue in dichloromethane and wash with a 5% sodium bicarbonate solution until the pH of the aqueous phase is neutral (pH 7-8). This step removes any unreacted carboxylic acid and the HCl catalyst.
-
Isolation: Separate the organic phase, dry it over anhydrous magnesium sulfate, and evaporate the solvent to yield the final product, this compound. A yield of approximately 94% has been reported for this procedure.[2]
Method 2: Selective Reduction of Methyl 3,5-dinitrobenzoate
An alternative strategy involves the selective mono-reduction of the more readily synthesized methyl 3,5-dinitrobenzoate. This approach requires careful control of reaction conditions to avoid over-reduction to the diamino compound.
Reaction Scheme:
Caption: Selective Reduction of Methyl 3,5-dinitrobenzoate.
Conceptual Workflow:
The selective reduction of one nitro group in a dinitroaromatic compound is a classic transformation. Reagents such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S), known as Zinin reduction reagents, are often employed. The choice of reagent and reaction conditions (temperature, solvent, and stoichiometry) is critical to achieve the desired mono-reduction. The mechanism involves the nucleophilic attack of the sulfide on the nitro group, followed by a series of proton and electron transfers.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the aromatic and methyl protons.
-
¹H NMR (CDCl₃) data: δ 8.21 (t, 1H, J=1.5Hz), 7.75 (t, 1H, J=1.5Hz), 7.45 (t, 1H, J=1.5Hz), 4.19 (br s, 2H), 3.96 (s, 3H).[2]
Interpretation:
-
Aromatic Protons: The three aromatic protons appear as distinct signals, likely triplets with small coupling constants, indicating meta-coupling to each other. Their downfield chemical shifts are influenced by the electron-withdrawing nitro and ester groups.
-
Amino Protons: A broad singlet around 4.19 ppm corresponds to the two protons of the amino group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
-
Methyl Protons: A sharp singlet at approximately 3.96 ppm is characteristic of the three protons of the methyl ester group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
Expected Chemical Shifts (Predicted):
-
Carbonyl Carbon: ~165 ppm
-
Aromatic Carbons: 110-150 ppm. The carbons attached to the nitro and amino groups will be significantly shifted.
-
Methyl Carbon: ~52 ppm
The specific shifts are influenced by the electronic effects of the substituents. The carbon bearing the nitro group will be shifted downfield, while the carbon bearing the amino group will be shifted upfield relative to unsubstituted benzene.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups.
Expected Characteristic Absorptions:
-
N-H Stretching: Two sharp peaks in the region of 3300-3500 cm⁻¹ are characteristic of the primary amine.
-
C=O Stretching: A strong absorption around 1720-1740 cm⁻¹ indicates the presence of the ester carbonyl group.[4]
-
NO₂ Stretching: Two strong absorptions, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹, are indicative of the nitro group.[4]
-
C-O Stretching: A strong absorption in the 1200-1300 cm⁻¹ region corresponds to the C-O bond of the ester.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z = 196, corresponding to the molecular weight of the compound.[1]
-
Key Fragments: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 165, and the loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 137. The nitro and amino groups will also influence the fragmentation pattern.
Applications in Drug Discovery and Development
This compound is a valuable scaffold in medicinal chemistry due to the orthogonal reactivity of its functional groups. The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings, while the nitro group can be reduced to an amine, which can then be further functionalized. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
This trifunctional nature allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Role as a Synthetic Intermediate
While specific examples of marketed drugs directly using this compound are not prominently published, its structural motif is present in numerous pharmacologically active compounds. Analogues of this compound are key intermediates in the synthesis of various therapeutic agents. For instance, a related compound, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, is a crucial intermediate in the production of the antihypertensive drug Telmisartan.[5]
The general class of aminonitrobenzoic acids and their esters are precursors to various heterocyclic systems, such as benzimidazoles, quinazolines, and benzodiazepines, which are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.
Safety and Handling
This compound is classified as a hazardous substance.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Recommended Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity and the ability to selectively functionalize its different moieties make it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists aiming to leverage this versatile building block in their research and development endeavors.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Brainly. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link]
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Brainly. (2024, April 10). Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Be sure to clearly indicate which. Retrieved from [Link]
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ChemSrc. (n.d.). 618-95-1 Methyl 3-nitrobenzoate C8H7NO4, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
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Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
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ResearchGate. (n.d.). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
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Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzoic acid, 3-nitro-, methyl ester. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-amino-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US4681893A - Trans-6-[2-(3- or 4-carboxamido-substituted pyrrol-1-yl)alkyl].
- Google Patents. (n.d.). US7232818B2 - Compounds for enzyme inhibition.
- Google Patents. (n.d.). US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
- Google Patents. (n.d.). PYRROLE AMIDE COMPOUND AND USE THEREOF - European Patent Office - EP 3950674 A1.
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Scribd. (n.d.). Vihasibio Sciences PVT LTD, - Product List. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 3-amino-5-nitrobenzoate (C₈H₈N₂O₄)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-5-nitrobenzoate is a pivotal intermediate in modern organic synthesis, characterized by its unique trifunctional aromatic structure. The strategic placement of an amino group, a nitro group, and a methyl ester on the benzene ring provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, a validated synthesis protocol, detailed characterization methods, and its significant applications in the pharmaceutical, dye, and agrochemical industries. The content herein is synthesized from established literature and practical laboratory insights, providing a self-validating framework for researchers.
Core Molecular Profile and Physicochemical Properties
This compound is a stable, solid organic compound. Its utility stems from the differential reactivity of its functional groups: the nucleophilic amino group, the electrophilic aromatic ring activated by the nitro group, and the ester moiety, which can be readily hydrolyzed or modified.[1][2]
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₈H₈N₂O₄ | PubChem[3] |
| Molecular Weight | 196.16 g/mol | PubChem[3] |
| CAS Number | 23218-93-1 | PubChem[3] |
| Melting Point | 165-166°C | MySkinRecipes[1] |
| Boiling Point | 393.1°C (Predicted) | MySkinRecipes[1] |
| SMILES | COC(=O)C1=CC(=CC(=C1)[O-])N | PubChem[3] |
| InChIKey | HZVBRLJDOZZHFL-UHFFFAOYSA-N | PubChem[3] |
Synthesis Protocol: Esterification of 3-amino-5-nitrobenzoic acid
The most direct and reliable synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid, 3-amino-5-nitrobenzoic acid. This method is favored for its high yield and operational simplicity. The causality behind this choice is the ready availability of the starting acid and the straightforward nature of acid-catalyzed esterification with methanol.
The workflow for this synthesis is outlined below.
Caption: Major application pathways for this compound.
-
Pharmaceutical Development: It serves as a key intermediate for synthesizing more complex active pharmaceutical ingredients (APIs). [1][2]The amino group can be acylated or used in coupling reactions, while the nitro group can be reduced to an amine, providing another reactive site. This is particularly useful in creating substituted heterocyclic compounds like indazoles, which are explored for their antiproliferative and antibacterial activities. [4]* Dye and Pigment Production: The presence of both an amino group (which can be diazotized) and a nitro group (an auxochrome) makes it an excellent precursor for azo dyes. [1]* Agrochemical Formulation: The compound is utilized in the development of certain herbicides and plant growth regulators. [1]
Safety, Handling, and Storage
Adherence to safety protocols is essential when working with any chemical intermediate.
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation. [3]* H319: Causes serious eye irritation. [3]* H335: May cause respiratory irritation. [3] Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Avoid generating dust. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry place. [1]* Recommended storage temperature is between 2-8°C. [1] First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
References
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Title: this compound Source: MySkinRecipes URL: [Link]
-
Title: this compound | C8H8N2O4 | CID 2756518 Source: PubChem - NIH URL: [Link]
-
Title: how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Source: Chegg URL: [Link]
Sources
A Comprehensive Technical Guide to the Physical Properties of Methyl 3-amino-5-nitrobenzoate
This guide provides an in-depth exploration of the essential physical and chemical properties of Methyl 3-amino-5-nitrobenzoate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a practical and theoretical understanding of this crucial synthetic intermediate. We will delve into the causality behind its characteristics, provide validated protocols for its analysis, and ground all claims in authoritative references.
Introduction: The Significance of a Versatile Building Block
This compound is a substituted aromatic compound of significant interest in synthetic chemistry. Its unique trifunctional nature—possessing an amine, a nitro group, and a methyl ester on a benzene ring—makes it a highly versatile precursor. These functional groups provide multiple reaction sites for further chemical modification, establishing the compound as a key building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals, including anti-inflammatory and analgesic agents, as well as in the creation of specialized dyes and agrochemicals.[1][2] A thorough understanding of its physical properties is therefore not merely academic; it is a prerequisite for its effective handling, characterization, process optimization, and safe laboratory use.
Molecular Identity and Structure
The foundation of understanding any chemical compound lies in its precise molecular identity. The arrangement of atoms and functional groups dictates all subsequent physical and chemical behaviors.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 23218-93-1 | [1][3] |
| Molecular Formula | C₈H₈N₂O₄ | [1][2][3] |
| Molecular Weight | 196.16 g/mol | [1][2][3] |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)[O-])N | [3] |
| InChI Key | HZVBRLJDOZZHFL-UHFFFAOYSA-N |[3] |
Caption: Chemical Structure of this compound.
Core Physicochemical Properties
The bulk physical properties of a compound are critical for determining its appropriate storage, handling, and use in various experimental setups.
Table 2: Summary of Physical Properties
| Property | Value | Comments |
|---|---|---|
| Appearance | Inferred to be a solid, likely a crystalline powder. | Based on the high melting point and the appearance of related compounds like methyl 3-nitrobenzoate ("beige crystalline powder").[4] |
| Melting Point | 165-166 °C | The relatively high melting point is indicative of strong intermolecular forces (hydrogen bonding from the amine, dipole-dipole from the nitro group) within the crystal lattice.[1][2][5] |
| Boiling Point | 393.1 °C | This is a calculated value and indicates low volatility under standard conditions.[1][2] |
| Storage | 2-8 °C | Recommended storage in a refrigerated, dry environment to ensure chemical stability and prevent degradation.[1][2] |
Solubility Profile: A Tale of Three Functional Groups
While specific quantitative solubility data is sparse, an expert analysis of the molecular structure allows for a reliable prediction of its solubility behavior. The molecule contains:
-
A non-polar aromatic ring: Favors solubility in non-polar organic solvents.
-
A polar methyl ester group: Contributes to solubility in moderately polar solvents.
-
A polar, hydrogen-bond-donating amino group (-NH₂): Enhances solubility in polar protic solvents.
-
A highly polar nitro group (-NO₂): Increases polarity and favors solubility in polar solvents.
Causality: The interplay of these groups results in moderate solubility in polar organic solvents like ethanol, methanol, and acetone, where both polar interactions and non-polar dispersion forces can be accommodated. Its solubility in water is expected to be low; while the amino and nitro groups can interact with water, the overall molecule is dominated by the non-polar benzene ring and the ester. Conversely, it is likely insoluble in non-polar solvents like hexanes.
Stability and Storage
The recommended storage condition of 2-8°C is crucial for preventing degradation.[1][2] The primary pathways for degradation include:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of moisture and acid or base catalysts.
-
Oxidation: The amino group is a potential site for oxidation, which can be accelerated by light and air.
Trustworthiness in Practice: To ensure the integrity of the compound for research, always store it in a tightly sealed container, protected from light, in a refrigerator. Before use, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the compound.
Spectroscopic and Chromatographic Characterization
Characterization is the cornerstone of chemical identity and purity verification. The following sections detail the expected analytical signatures of this compound and provide standardized protocols for their acquisition.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. For this compound, we expect a complex but highly informative spectrum. The key is to look for the characteristic vibrational frequencies of the three main functional groups, which will be superimposed on the fingerprint region of the substituted benzene ring.
Expected IR Absorption Bands:
-
~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine. Two distinct peaks are expected, corresponding to the symmetric and asymmetric stretches.
-
~1720 cm⁻¹: A strong, sharp C=O stretch from the methyl ester group. This is one of the most prominent peaks in the spectrum.
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Strong N-O stretching vibrations from the nitro group (asymmetric and symmetric, respectively).
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹: C-O stretching of the ester group.
Protocol: Acquiring an IR Spectrum via KBr Pellet
-
Preparation: Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer a small amount of the powder into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Identify the key functional group peaks as predicted above to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR provides the most detailed structural information, mapping the unique chemical environments of every proton (¹H) and carbon (¹³C) atom. The substitution pattern on the aromatic ring—with a strong electron-donating group (EDG, -NH₂) and a strong electron-withdrawing group (EWG, -NO₂) meta to each other—creates a highly predictable and distinct pattern of signals.
Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
-
~3.9 ppm (singlet, 3H): The three protons of the methyl ester (-OCH₃). It appears as a singlet because there are no adjacent protons to couple with.
-
~4.2 ppm (broad singlet, 2H): The two protons of the amino group (-NH₂). The signal is often broad due to quadrupole effects of the nitrogen atom and potential hydrogen exchange.
-
Aromatic Region (~7.5-8.2 ppm): The three aromatic protons will appear as distinct signals. The electron-donating amino group will shield its ortho/para positions, while the electron-withdrawing nitro and ester groups will deshield theirs. This leads to a unique set of shifts and couplings that can be definitively assigned with 2D NMR techniques. A 1H NMR spectrum for the related 3-amino-5-nitrobenzoic acid shows a triplet at 8.21 ppm.[5]
Expected ¹³C NMR Signals:
-
~52 ppm: The methyl carbon of the ester.
-
~110-150 ppm: The six aromatic carbons. The carbon attached to the nitro group will be significantly deshielded, while those influenced by the amino group will be shielded. The carbon attached to the ester group will also be distinct.
-
~165 ppm: The carbonyl carbon of the ester group, which is typically found far downfield.
Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Analysis: Place the tube in the NMR spectrometer and acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) for full structural assignment.
Chromatographic Purity Assessment
Expertise & Experience: Chromatography is essential for assessing the purity of the compound and for monitoring reaction progress during its synthesis or subsequent use.
Protocol: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Obtain a silica gel TLC plate. Gently draw a starting line in pencil ~1 cm from the bottom.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot a small amount onto the starting line. Also spot the starting material and, if available, a pure product standard as references.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a 3:1 mixture of hexanes:ethyl acetate). The choice of mobile phase is critical; the goal is to achieve good separation between the starting material, product, and any byproducts, with the product ideally having an Rf value between 0.3 and 0.5.
-
Visualization: After the solvent front has moved up the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The aromatic nature of the compound will make it UV-active.
-
Interpretation: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicates reaction progress. The presence of multiple other spots indicates impurities.
Caption: Standard workflow for TLC analysis and purity assessment.
Safety and Handling
Authoritative Grounding: The Globally Harmonized System (GHS) provides clear warnings for this compound. A self-validating safety protocol requires understanding and adhering to these classifications.
GHS Hazard Classification: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for proper disposal.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Conclusion
This compound is a compound whose utility is directly linked to its distinct chemical personality. Its physical properties—a stable, high-melting solid with predictable solubility and a rich spectroscopic signature—are a direct consequence of the electronic interplay between its amino, nitro, and ester functionalities. For the research scientist, understanding these properties is fundamental to unlocking its synthetic potential, ensuring the purity of experimental outcomes, and maintaining a safe and efficient laboratory environment.
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"Methyl 3-amino-5-nitrobenzoate" melting point
An In-Depth Technical Guide to the Melting Point of Methyl 3-amino-5-nitrobenzoate: Theory, Protocol, and Interpretation
Abstract
This technical guide provides a comprehensive framework for understanding, measuring, and interpreting the melting point of this compound (CAS No: 23218-93-1). As a crucial intermediate in the synthesis of dyes, pigments, and pharmaceuticals, the purity of this compound is paramount, and its melting point serves as a primary, reliable indicator of that purity.[1] This document moves beyond a simple statement of the value to explore the underlying physicochemical principles that determine the melting point, present a rigorous, field-proven protocol for its accurate determination, and offer a clear guide to interpreting the results. Designed for researchers, chemists, and quality control professionals, this whitepaper establishes a self-validating system where procedural accuracy directly translates to trustworthy data on material purity.
Part 1: Physicochemical Properties and Theoretical Framework
Introduction to this compound
This compound is an aromatic organic compound with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol .[1][2] Its structure features a benzene ring substituted with a methyl ester group, an amino group, and a nitro group. This trifunctional nature makes it a versatile building block in organic synthesis. The precise arrangement of these functional groups dictates the compound's intermolecular forces and, consequently, its physical properties, most notably its melting point.
The Theoretical Basis of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. At a molecular level, this phase change represents the point at which the thermal energy supplied is sufficient to overcome the intermolecular forces holding the molecules in a fixed, ordered crystal lattice.[3] The stronger and more numerous these interactions are, the more energy is required to disrupt them, resulting in a higher melting point.[4][5]
Structural Influences on the Melting Point of this compound
The reported melting point of this compound is 165-166°C .[1][6] This relatively high value for a molecule of its size is a direct consequence of its specific functional groups, which promote strong intermolecular interactions:
-
Hydrogen Bonding: The amino group (-NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors. This network of hydrogen bonds significantly increases the energy required to separate the molecules.[4][7]
-
Dipole-Dipole Interactions: The nitro group is a potent electron-withdrawing group, creating a strong dipole moment within the molecule. These permanent dipoles align in the crystal lattice, leading to powerful electrostatic attractions between adjacent molecules.[5][8]
-
Molecular Packing: While not perfectly symmetrical, the planar nature of the benzene ring allows for efficient stacking in the solid state, maximizing van der Waals forces.[3]
The cumulative effect of these forces distinguishes it from structurally related compounds. For instance, Methyl 3-nitrobenzoate, which lacks the hydrogen-bonding amino group, has a much lower melting point of 78-80°C.[9] This comparison underscores the critical role of the amino group in establishing the robust crystal lattice of the title compound.
The Critical Role of Purity: Melting Point as a Self-Validating Metric
For a pure crystalline compound, the melting point is a sharp, well-defined range, typically spanning only 1-2°C.[4] The presence of impurities disrupts the uniformity of the crystal lattice, weakening the intermolecular forces.[4] This leads to two observable phenomena:
-
Melting Point Depression: The temperature at which melting begins is lowered.
-
Melting Point Broadening: The range of temperatures over which the substance melts becomes wider.[4][7][10]
Therefore, an experimentally determined sharp melting point range that aligns with the literature value serves as a strong confirmation of the sample's high purity. This principle forms the basis of a trustworthy, self-validating analytical procedure.
Part 2: Standard Operating Procedure for Accurate Melting Point Determination
This section outlines a robust protocol for measuring the melting point of this compound, emphasizing the causality behind each step to ensure data integrity.
Principle of the Capillary Method
The pharmacopeia-standard capillary method is the most common and reliable technique for melting point determination.[11][12] It involves heating a small, powdered sample packed into a thin capillary tube at a controlled rate and observing the temperatures at which melting begins and completes.
Pre-analysis: The Imperative of Sample Purity & Preparation
An accurate melting point can only be measured on a pure, dry sample. Impurities from synthesis, such as starting materials or side-products, must be removed.[13] Recrystallization is the standard method for purifying solid organic compounds.
Protocol 2.2.1: Recrystallization of this compound
-
Rationale: This process dissolves the crude product in a minimal amount of a suitable hot solvent, in which impurities are either more or less soluble. As the solution cools, the pure product crystallizes out, leaving the impurities behind in the solvent. An ethanol/water mixture is an effective solvent system for compounds of similar polarity.[14][15]
-
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal volume of hot ethanol to just dissolve the solid.
-
Gradually add hot water dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.
-
Complete the crystallization by placing the flask in an ice-water bath.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the melting point (e.g., 50-60°C), to remove all residual solvent. The sample must be completely dry and in the form of a fine powder.[11]
-
Detailed Experimental Protocol for Melting Point Measurement
-
Apparatus:
-
Methodology:
-
Sample Loading: Place a small amount of the purified, dry this compound powder onto a watch glass. Gently tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on the benchtop to pack the sample into the sealed end. A densely packed column of 2-3 mm is required for optimal heat transfer.[16]
-
Preliminary (Rapid) Determination: Place the loaded capillary into the heating block. Set the apparatus to heat rapidly (e.g., 10-20°C per minute).[12] Record the approximate temperature at which the sample melts. This provides a target range and saves time. Let the apparatus cool significantly before proceeding.
-
Accurate (Slow) Determination: Prepare a fresh capillary tube with a new sample; never re-melt a sample .[11] Place it in the apparatus and heat rapidly to a temperature about 15-20°C below the approximate melting point found in the previous step.
-
Reduce the heating rate to 1-2°C per minute .[10][11] A slow ramp rate is critical to ensure the sample and thermometer are in thermal equilibrium, preventing erroneously high readings.[16]
-
Data Recording: Observe the sample closely through the magnifying eyepiece. Record two temperatures:
-
T_onset: The temperature at which the first drop of liquid appears.
-
T_clear: The temperature at which the last solid crystal melts completely.[12]
-
-
Repeatability: Conduct at least two separate, careful determinations. Consistent values validate the result.
-
Part 3: Data Analysis and Interpretation
Reported Melting Point Data
| Parameter | Value | Source(s) |
| Compound Name | This compound | [1][2] |
| CAS Number | 23218-93-1 | [1][17] |
| Molecular Formula | C₈H₈N₂O₄ | [1][2] |
| Molecular Weight | 196.16 g/mol | [1][2] |
| Melting Point Range | 165 - 166 °C | [1][6] |
Interpreting Experimental Results
-
Scenario A: High Purity Confirmation
-
Observation: A sharp melting range, for example, 165.0 - 166.0°C or 165.5 - 166.5°C.
-
Interpretation: The narrow range, matching the authoritative literature value, strongly indicates that the sample is of high purity. The pre-analysis purification was successful.
-
-
Scenario B: Impure Sample Indicated
-
Observation: A depressed and broad melting range, for example, 161 - 164.5°C.
-
Interpretation: The sample contains impurities. The disruption of the crystal lattice by foreign molecules has lowered the energy required to initiate melting and broadened the temperature range over which the transition occurs.[4][10] Further purification is required.
-
Part 4: Visualization and References
Workflow and Conceptual Diagrams
Caption: Workflow for accurate melting point determination.
Caption: Intermolecular forces driving the high melting point.
References
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Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy. Retrieved January 10, 2026, from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved January 10, 2026, from [Link]
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What Affects Melting Point Of Organic Compounds? (2025, January 31). Chemistry For Everyone - YouTube. Retrieved January 10, 2026, from [Link]
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What Factors Affect Melting Point? (2022, March 24). Sciencing. Retrieved January 10, 2026, from [Link]
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Melting points and Boiling Points. (n.d.). Introductory Organic Chemistry - Open Oregon Educational Resources. Retrieved January 10, 2026, from [Link]
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Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved January 10, 2026, from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved January 10, 2026, from [Link]
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Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 10, 2026, from [Link]
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Melting point determination. (n.d.). University of Calgary. Retrieved January 10, 2026, from [Link]
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Determination of Melting Point. (n.d.). Wired Chemist. Retrieved January 10, 2026, from [Link]
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Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved January 10, 2026, from [Link]
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Solubility Profile of Methyl 3-amino-5-nitrobenzoate: A Comprehensive Technical Guide
An In-Depth Technical Guide for Researchers
Abstract
Methyl 3-amino-5-nitrobenzoate is a pivotal intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[1] Its utility in these applications is fundamentally governed by its physicochemical properties, chief among them being its solubility. A thorough understanding of its solubility in various solvent systems is critical for optimizing reaction conditions, designing efficient purification protocols like recrystallization, and developing formulation strategies. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive analysis based on its molecular structure, a detailed experimental protocol for its quantitative determination, and an exploration of the key factors that influence its dissolution.
Introduction: The Significance of this compound
This compound (CAS No. 23218-93-1) is an aromatic compound featuring three key functional groups: a methyl ester, an amino group, and a nitro group.[2] This unique trifunctional arrangement makes it a versatile building block. The electron-donating amino group and the electron-withdrawing nitro group influence the reactivity of the aromatic ring, enabling selective chemical transformations crucial in medicinal chemistry and material science.[3]
The successful application of this intermediate in any synthetic or formulation process hinges on the ability to control its presence in the solution phase. Issues such as poor solubility can lead to low reaction yields, difficulties in product isolation, and challenges in purification. Therefore, a quantitative understanding of its solubility is not merely academic; it is a prerequisite for efficient process development and scale-up.
Physicochemical Characteristics
A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | [1][2] |
| Molecular Weight | 196.16 g/mol | [1][2] |
| Melting Point | 165-166°C | [1][4][5] |
| Boiling Point | 393.1°C | [1][4] |
| Appearance | Crystalline Solid | [6] |
| CAS Number | 23218-93-1 | [2] |
Theoretical Solubility Profile: A Predictive Analysis
The principle of "like dissolves like" provides a strong foundation for predicting the solubility of a compound. The structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility behavior.
-
Polar Moieties : The amino (-NH₂), nitro (-NO₂), and methyl ester (-COOCH₃) groups are polar. The amino group, in particular, can act as a hydrogen bond donor, while the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors. These features suggest favorable interactions with polar solvents.
-
Non-polar Moiety : The benzene ring is non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.
Prediction :
-
Water : Solubility is expected to be low. While the polar groups can interact with water, the hydrophobic benzene ring constitutes a significant portion of the molecule, limiting aqueous solubility. A related compound, methyl 3-nitrobenzoate, is noted to be insoluble in water.[6][7]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Moderate to high solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polar functional groups without the high energetic cost of disrupting a hydrogen-bonding network like water's.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. These alcohols can participate in hydrogen bonding with the solute, and their alkyl chains can interact with the benzene ring. For comparison, methyl 3-nitrobenzoate is slightly soluble in ethanol and methanol.[6]
-
Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The strong intermolecular forces (hydrogen bonding and dipole-dipole) between molecules of this compound are unlikely to be overcome by the weak van der Waals forces offered by non-polar solvents.
Quantitative Solubility Data (Illustrative)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | < 0.1 |
| Methanol | 25 | 1.2 |
| Ethanol | 25 | 0.8 |
| Acetone | 25 | 5.5 |
| Ethyl Acetate | 25 | 3.1 |
| Toluene | 25 | 0.2 |
| Methanol | 40 | 2.5 |
| Acetone | 40 | 9.8 |
This hypothetical data aligns with our theoretical predictions, showing low aqueous solubility and higher solubility in polar organic solvents, which increases with temperature. Such an increase is typical for endothermic dissolution processes.[8][9]
Experimental Protocol: Isothermal Equilibrium Solubility Determination
This section details a robust, self-validating protocol for determining the solubility of this compound. The method is based on the isothermal equilibrium technique, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices
-
Isothermal Equilibrium : Ensures that the measurement reflects the true thermodynamic solubility at a specific temperature, as solubility is a temperature-dependent property.[8]
-
Agitation : Constant stirring or shaking is crucial to ensure the system reaches equilibrium efficiently, preventing the formation of supersaturated or undersaturated localized regions.
-
Equilibration Time : A sufficient duration (e.g., 24-48 hours) is necessary to ensure the dissolution process has reached a steady state. This is verified by taking measurements at different time points (e.g., 24h, 36h, 48h) until the concentration no longer changes.
-
Filtration : Using a sub-micron filter (e.g., 0.22 µm) is critical to separate the undissolved solid from the saturated solution, ensuring that only the dissolved analyte is measured.
-
HPLC Analysis : Provides high sensitivity and specificity for quantifying the analyte's concentration, even in the presence of minor impurities.
Step-by-Step Methodology
-
Preparation : Add an excess amount of solid this compound to several sealed vials, each containing a known volume of the chosen solvent. "Excess" means enough solid remains undissolved at equilibrium.
-
Equilibration : Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 48 hours) to allow the system to reach equilibrium.
-
Sample Collection : After equilibration, allow the vials to stand undisturbed in the bath for at least 2 hours for the excess solid to settle.
-
Filtration : Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the filtrate into a clean HPLC vial. This step must be performed quickly to avoid temperature changes that could cause precipitation.
-
Dilution : Accurately dilute a known volume of the filtrate with a suitable mobile phase to bring the concentration within the calibrated range of the HPLC method.
-
Quantification : Analyze the diluted sample by HPLC. Determine the concentration by comparing the peak area to a pre-established calibration curve.
-
Calculation : Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or g/100 mL.
Visualization of Experimental Workflow
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Factors Influencing Solubility
Effect of Temperature
As suggested by the illustrative data, the solubility of solid compounds typically increases with temperature. This relationship can often be described by the van't Hoff equation. For industrial processes like recrystallization, this property is exploited by dissolving the compound in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling.[7]
Effect of pH
The amino group (-NH₂) on the benzene ring is basic. In an acidic aqueous solution, this group can become protonated to form an ammonium salt (-NH₃⁺).
This transformation from a neutral molecule to an ionic salt dramatically increases the polarity and, consequently, the aqueous solubility. This principle is fundamental in drug development for formulating amine-containing drugs and is a powerful tool for purification. For example, this compound can be selectively extracted from an organic solvent into an acidic aqueous solution, leaving non-basic impurities behind. The pH can then be raised to neutralize the salt, causing the purified compound to precipitate out of the aqueous solution.
Visualization of pH Effect on Solubility
Caption: Impact of pH on the structure and aqueous solubility.
Conclusion
The solubility of this compound is a critical parameter that dictates its handling and application in research and industry. This guide has established that the compound is likely to exhibit low solubility in water and non-polar solvents but good solubility in polar organic solvents such as acetone and methanol. The presence of a basic amino group makes its aqueous solubility highly dependent on pH, a property that can be strategically exploited for extraction and purification. The provided experimental protocol offers a reliable framework for researchers to generate precise, application-specific solubility data, enabling the rational design of chemical processes and fostering more efficient and robust scientific development.
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spectroscopic data of "Methyl 3-amino-5-nitrobenzoate"
An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-amino-5-nitrobenzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key chemical intermediate in the development of various pharmaceuticals and fine chemicals. Its unique trifunctionalized aromatic structure, featuring an amine, a nitro group, and a methyl ester, makes it a versatile building block.[1] Accurate spectroscopic characterization is paramount for confirming its structural integrity and purity, which is a critical step in any research or drug development pipeline. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's analytical profile.
The molecular formula of this compound is C₈H₈N₂O₄, and its IUPAC name is this compound.[2] Its calculated molecular weight is approximately 196.16 g/mol .[2]
Molecular Structure
The arrangement of the functional groups on the benzene ring dictates the molecule's reactivity and its spectroscopic signature. The electron-donating amino group and the electron-withdrawing nitro and methyl ester groups create a unique electronic environment that is clearly delineated by the analytical techniques discussed herein.
Caption: 2D Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atom framework of a molecule, revealing insights into the electronic environment and connectivity of protons.
Experimental Protocol: ¹H NMR Data Acquisition
A standardized protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 200 MHz or higher field NMR spectrometer.[3]
-
Data Acquisition: Record the spectrum at room temperature, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.
Caption: Standard workflow for ¹H NMR spectroscopy.
¹H NMR Data Summary & Interpretation
The aromatic region of the spectrum is particularly informative due to the substituent effects. The amino group is ortho-, para-directing and activating, while the nitro and ester groups are meta-directing and deactivating. This opposition governs the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OCH₃ | ~3.9 | Singlet (s) | 3H | Protons of the methyl ester group, typically found in this region. |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | Amino protons; chemical shift can vary and the peak is often broad due to quadrupole broadening and chemical exchange. |
| Ar-H (H2) | ~7.5 - 7.7 | Triplet / Singlet (t/s) | 1H | Positioned between the amino and ester groups. Experiences moderate deshielding. |
| Ar-H (H4) | ~7.9 - 8.1 | Triplet / Doublet of Doublets (t/dd) | 1H | Positioned between the amino and nitro groups. Experiences deshielding from the nitro group. |
| Ar-H (H6) | ~8.2 - 8.4 | Triplet / Doublet of Doublets (t/dd) | 1H | Positioned between the nitro and ester groups, experiencing the strongest deshielding effect. |
Note: Predicted values are based on analysis of related compounds like methyl 3-nitrobenzoate and substituted anilines. Actual values may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, aliphatic).
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in ~0.7 mL of deuterated solvent) due to the low natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Data Acquisition: Use a proton-decoupled sequence to ensure that all carbon signals appear as sharp singlets. A longer acquisition time is typically required.
-
Data Processing: Standard Fourier transformation and processing are applied.
¹³C NMR Data Summary & Interpretation
Due to the lack of symmetry, all eight carbon atoms in this compound are chemically non-equivalent and should produce eight distinct signals in the proton-decoupled spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -OC H₃ | ~52-53 | The methyl ester carbon resonates in a typical upfield region.[4] |
| Ar-C (C-COOCH₃) | ~131-133 | Quaternary carbon attached to the ester group. |
| Ar-C (C-NH₂) | ~148-150 | The amino group causes a significant upfield shift for the attached carbon compared to unsubstituted benzene, but the meta-nitro group will influence this. |
| Ar-C (C-NO₂) | ~147-149 | The carbon attached to the strongly electron-withdrawing nitro group is significantly deshielded.[3] |
| Ar-C (C2) | ~115-118 | Shielded by the ortho-amino group and meta-nitro group. |
| Ar-C (C4) | ~112-115 | Shielded by the para-amino group and ortho-nitro group. |
| Ar-C (C6) | ~120-125 | Deshielded by the ortho-nitro and para-ester groups. |
| C =O | ~164-166 | The carbonyl carbon of the ester group is highly deshielded and appears far downfield.[4] |
Note: Predicted values are derived from data on similar structures, such as methyl benzoate and methyl 3-nitrobenzoate.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for the identification of functional groups. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.
-
Background Scan: A background spectrum of the empty instrument (or pure KBr) is collected first.
-
Sample Scan: The sample spectrum is then recorded.
-
Data Processing: The instrument's software automatically subtracts the background from the sample spectrum to produce the final transmittance or absorbance spectrum.
Caption: Typical workflow for FTIR-ATR spectroscopy.
IR Data Summary & Interpretation
The IR spectrum of this compound will show characteristic absorption bands for its three key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 | N-H stretch (symmetric & asymmetric) | Amino (-NH₂) |
| ~3100 | C-H stretch (aromatic) | Aromatic Ring |
| ~2950 | C-H stretch (aliphatic) | Methyl Ester (-OCH₃) |
| ~1720 - 1730 | C=O stretch | Ester (-COOCH₃)[6][7] |
| ~1580 - 1620 | C=C stretch | Aromatic Ring |
| ~1520 - 1550 | N=O asymmetric stretch | Nitro (-NO₂)[8][9] |
| ~1340 - 1350 | N=O symmetric stretch | Nitro (-NO₂)[8][9] |
| ~1250 - 1280 | C-O stretch | Ester (-COOCH₃)[6][7] |
The presence of strong bands for the N-H stretches, the ester C=O stretch, and the two N=O stretches provides a definitive fingerprint for the molecule.[10]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
-
Ionization: The molecules are ionized. Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, which is useful for structural elucidation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
MS Data Summary & Interpretation
The mass spectrum provides the molecular weight and key structural fragments.
-
Molecular Ion (M⁺): The molecular weight of C₈H₈N₂O₄ is 196.16. Therefore, the molecular ion peak is expected at m/z = 196 . This peak confirms the elemental composition of the molecule.
-
Key Fragmentation Patterns: Under Electron Ionization (EI), the molecular ion can fragment in predictable ways. For a related compound, methyl 3-nitrobenzoate (MW 181), major fragments are seen at m/z 150, 104, and 76.[11][12] We can predict similar fragmentation for this compound:
-
[M - 31]⁺ (m/z = 165): Loss of the methoxy radical (•OCH₃).
-
[M - 46]⁺ (m/z = 150): Loss of the nitro group (•NO₂).
-
[M - 59]⁺ (m/z = 137): Loss of the carbomethoxy radical (•COOCH₃).
-
Further fragmentation of these primary fragments would lead to smaller ions, providing a complete fragmentation tree that can be used to piece together the molecular structure.
-
| m/z Value | Proposed Fragment | Formula |
| 196 | Molecular Ion [M]⁺ | [C₈H₈N₂O₄]⁺ |
| 165 | [M - OCH₃]⁺ | [C₇H₅N₂O₃]⁺ |
| 150 | [M - NO₂]⁺ | [C₈H₈NO₂]⁺ |
| 137 | [M - COOCH₃]⁺ | [C₇H₆N₂O₂]⁺ |
Conclusion: A Self-Validating Analytical System
The true power of spectroscopic analysis lies in the synergistic use of multiple techniques. Each method described here provides a unique piece of the structural puzzle.
-
MS confirms the molecular weight (196.16 g/mol ).
-
IR confirms the presence of the key functional groups: amine, nitro, and ester.
-
¹³C NMR confirms the presence of eight unique carbon environments, including the carbonyl and methyl carbons.
-
¹H NMR confirms the substitution pattern on the aromatic ring and the ratio of aromatic to methyl protons.
Together, these techniques form a self-validating system. An impurity or an isomeric byproduct would be readily identified by discrepancies in one or more of these spectra. This comprehensive analytical approach ensures the identity, purity, and structural integrity of this compound, which is an absolute requirement for its application in high-value synthesis and drug discovery.
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Available at: [Link]
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The Royal Society of Chemistry. Supplementary Information for "An efficient and versatile protocol for the synthesis of methyl benzoates from benzyl alcohols using HBr and H2O2 in methanol". Available at: [Link]
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Transtutors. IR spectrum of methyl-3-nitrobenzoate Assign IR frequencies for... (1 Answer). Available at: [Link]
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Brainly. Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Available at: [Link]
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Brainly. [FREE] Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Be sure to clearly indicate which. Available at: [Link]
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Introduction: Elucidating Structure Through Magnetic Resonance
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-5-nitrobenzoate
This compound is a key chemical intermediate whose utility in pharmaceutical synthesis and materials science is predicated on its specific trifunctionalized aromatic structure. The precise arrangement of the methyl ester, amino, and nitro groups on the benzene ring governs its reactivity and downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) NMR, is the definitive analytical technique for confirming this substitution pattern.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will dissect the spectrum by correlating theoretical principles of chemical shifts and spin-spin coupling with the electronic effects of the substituents. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical characterization for structural verification.
Molecular Structure and Electronic Environment
To predict and interpret the ¹H NMR spectrum, a foundational understanding of the molecule's electronic landscape is essential. The benzene ring contains three non-equivalent aromatic protons at the C-2, C-4, and C-6 positions. Their respective chemical shifts are dictated by the cumulative electronic influence of the three substituents.
-
-COOCH₃ (Methyl Ester): An electron-withdrawing group (EWG) that deactivates the ring and deshields nearby protons, shifting their signals downfield (to a higher ppm value).
-
-NO₂ (Nitro): A potent electron-withdrawing group that strongly deshields protons, particularly those in the ortho and para positions.[1][2]
-
-NH₂ (Amino): An electron-donating group (EDG) that activates the ring and shields nearby protons, shifting their signals upfield (to a lower ppm value).[3][4][5][6]
The interplay of these competing effects creates a unique and predictable spectral signature for each aromatic proton.
Caption: Molecular structure of this compound with key protons labeled.
Detailed ¹H NMR Spectral Analysis
The spectrum is analyzed by dividing it into three distinct regions: the aromatic protons, the methyl protons, and the amino protons. The following predictions are based on a standard solvent like DMSO-d₆ or CDCl₃.
Aromatic Region (δ 7.0 - 8.5 ppm)
The three aromatic protons (H-2, H-4, H-6) are all meta to each other, which predicts a splitting pattern characterized by small coupling constants (J), typically in the range of 2-3 Hz. Each signal will therefore likely appear as a triplet (t) or a doublet of doublets (dd).
-
Proton H-6 (Predicted δ ≈ 8.2-8.4 ppm): This proton is subject to the strongest deshielding effects. It is positioned ortho to the electron-withdrawing methyl ester group and meta to the powerful electron-withdrawing nitro group. The cumulative effect places this signal the furthest downfield.
-
Proton H-2 (Predicted δ ≈ 7.8-8.0 ppm): This proton is ortho to the methyl ester (EWG) and meta to the amino group (EDG). The deshielding from the ester is partially counteracted by the shielding from the amino group, placing its signal upfield relative to H-6.
-
Proton H-4 (Predicted δ ≈ 7.3-7.5 ppm): This proton experiences the most shielding. While it is ortho to the strong EWG nitro group, it is also ortho to the strong EDG amino group. The shielding effect of the amino group is dominant in this position, shifting the signal significantly upfield compared to the other aromatic protons.[4][5][6]
Methyl Ester Protons (δ ≈ 3.9 ppm)
The three protons of the methyl group (-OCH₃) are chemically equivalent and have no adjacent protons to couple with. Consequently, they will appear as a sharp singlet in the spectrum. Its chemical shift around 3.9 ppm is characteristic of a methyl group attached to an ester oxygen.
Amino Protons (δ ≈ 5.0 - 6.0 ppm)
The two protons of the amino group (-NH₂) typically appear as a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In many deuterated solvents, these protons exchange with deuterium, which can lead to a diminished or absent signal.[7]
Summary of Predicted Spectral Data
The following table consolidates the predicted ¹H NMR data for this compound.
| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 1H | 8.2 - 8.4 | t or dd | meta, ~2-3 |
| H-2 | 1H | 7.8 - 8.0 | t or dd | meta, ~2-3 |
| H-4 | 1H | 7.3 - 7.5 | t or dd | meta, ~2-3 |
| -NH₂ | 2H | 5.0 - 6.0 (variable, broad) | br s | N/A |
| -OCH₃ | 3H | ~ 3.9 | s | N/A |
Abbreviations: s = singlet, br s = broad singlet, t = triplet, dd = doublet of doublets.
Experimental Protocol: Sample Preparation for ¹H NMR
Accuracy and resolution in NMR spectroscopy begin with meticulous sample preparation. The following is a standardized protocol.
-
Mass Measurement: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice depends on the sample's solubility and the need to avoid overlapping solvent and analyte signals. CDCl₃ is a common first choice, but DMSO-d₆ is superior for dissolving polar compounds and observing exchangeable protons like those of the -NH₂ group.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Gently vortex or sonicate the mixture until the sample is completely dissolved. A clear, particulate-free solution is required.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Ensure the solution height is approximately 4-5 cm.
-
Final Steps: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) before inserting it into the NMR spectrometer's spinner turbine.
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how substituent-induced electronic effects manifest in proton resonance spectroscopy. The distinct chemical shifts and multiplicities of the five unique proton environments provide an unambiguous fingerprint for the molecule. The downfield location of the H-6 proton, the significant upfield shift of the H-4 proton, and the characteristic singlets for the methyl and amino groups all serve as self-validating data points that, when taken together, confirm the 1,3,5-substitution pattern with high confidence. This guide serves as a reliable reference for the interpretation of this important chemical's spectral data.
References
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B. D. Ghule, et al. (2012). Synthetic, Infrared, 1Hand 13CNMR Spectral Studies on N-(p-Substituted Phenyl)-p-Substituted Benzenesulphonamides. ResearchGate. Available at: [Link]
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Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]
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J. Y. Lee, et al. (2004). The different electronic natures displayed by the alkylthio groups in simple and higher conjugated aniline systems. ResearchGate. Available at: [Link]
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A. F. Khasanov, et al. (2020). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. ResearchGate. Available at: [Link]
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M. Baranac-Stojanović. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2756518, this compound. Available at: [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information for a publication. Available at: [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
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T. Schaefer and F. Hruska. (1963). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Journal of Chemistry. Available at: [Link]
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University College London. (n.d.). Chemical shifts. Available at: [Link]
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University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Study.com. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Available at: [Link]
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An In-depth Technical Guide to the FT-IR Spectrum of Methyl 3-amino-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 3-amino-5-nitrobenzoate (C₈H₈N₂O₄), a key intermediate in organic synthesis. This document delves into the theoretical principles and practical considerations for obtaining and interpreting the FT-IR spectrum of this multifunctional aromatic compound. A detailed, predictive analysis of the vibrational modes is presented, correlating specific spectral features to the primary amine, nitro group, methyl ester, and the substituted benzene ring. Methodologies for sample preparation are outlined, ensuring the acquisition of high-fidelity spectral data. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, pharmacology, and materials science, enabling the confident identification and characterization of this compound.
Introduction: The Molecular Architecture and Spectroscopic Significance
This compound is a compound of significant interest in the synthesis of more complex molecules, including various heterocyclic compounds and pharmacologically active agents.[1] Its structure is characterized by a 1,3,5-trisubstituted benzene ring bearing three distinct functional groups: a primary aromatic amine (-NH₂), a nitro group (-NO₂), and a methyl ester (-COOCH₃).
Figure 1: Chemical Structure of this compound Source: PubChem CID 2756518[2]
The presence of both electron-donating (amino) and electron-withdrawing (nitro and methyl ester) groups on the aromatic ring creates a unique electronic environment that influences its chemical reactivity and provides a rich, informative FT-IR spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. By measuring the absorption of infrared radiation at specific frequencies, one can identify the functional groups present and gain insight into the overall molecular structure. For a synthetic intermediate like this compound, FT-IR serves as an indispensable tool for reaction monitoring, purity assessment, and structural confirmation.
This guide will first detail the practical aspects of sample preparation for FT-IR analysis of a solid compound. Subsequently, a detailed theoretical interpretation of the FT-IR spectrum will be presented, breaking down the spectrum into regions corresponding to the characteristic vibrations of each functional group.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The quality of an FT-IR spectrum is fundamentally dependent on the proper preparation of the sample. For a solid compound such as this compound, several methods are viable. The choice of method often depends on the available equipment, the quantity of the sample, and the desired spectral resolution.
Recommended Sample Preparation Method: KBr Pellet
The Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality transmission spectra of solid samples. KBr is transparent to infrared radiation over a broad range (4000-400 cm⁻¹) and serves as an inert matrix.
Step-by-Step Protocol:
-
Drying: Gently dry approximately 1-2 mg of the this compound sample and 100-200 mg of spectroscopic grade KBr powder in an oven to remove any residual moisture. Water exhibits broad absorption bands that can obscure key spectral features.
-
Grinding: Using an agate mortar and pestle, thoroughly grind the KBr powder to a fine consistency. Add the sample to the mortar and continue to grind the mixture until it is a homogenous, fine powder. The goal is to reduce particle size to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be run beforehand and automatically subtracted from the sample spectrum.
Alternative Method: Attenuated Total Reflectance (ATR)
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.
Step-by-Step Protocol:
-
Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the built-in clamp to ensure firm and uniform contact between the sample and the crystal surface.
-
Spectral Acquisition: Collect the FT-IR spectrum.
The following diagram illustrates the generalized workflow for acquiring an FT-IR spectrum of a solid sample.
Caption: Generalized workflow for FT-IR analysis of a solid sample.
Predictive Analysis of the FT-IR Spectrum
The FT-IR spectrum of this compound can be logically divided into several key regions, each revealing the presence of its constituent functional groups. The following analysis predicts the expected absorption bands and their corresponding vibrational modes.
N-H Vibrations of the Aromatic Amine
The primary aromatic amine group (-NH₂) gives rise to several characteristic and strong absorptions.
-
N-H Stretching (3500-3300 cm⁻¹): Primary amines exhibit two distinct bands in this region: an asymmetric stretching vibration at a higher frequency and a symmetric stretching vibration at a lower frequency. These bands are typically sharp and of medium to strong intensity. For an aromatic amine, these peaks are expected around 3400-3500 cm⁻¹ for the asymmetric stretch and 3300-3400 cm⁻¹ for the symmetric stretch.
-
N-H Bending (1650-1580 cm⁻¹): A scissoring vibration of the N-H bonds results in a strong absorption in this region. This peak can sometimes overlap with the aromatic C=C stretching bands.
N-O Vibrations of the Aromatic Nitro Group
The nitro group (-NO₂) is characterized by two very strong and easily identifiable stretching vibrations due to the resonance within the group.
-
Asymmetric N-O Stretching (1550-1475 cm⁻¹): This is typically one of the strongest bands in the spectrum of a nitro compound. For aromatic nitro compounds, this absorption is found in the 1550-1475 cm⁻¹ range.
-
Symmetric N-O Stretching (1360-1290 cm⁻¹): This second strong band appears at a lower frequency. The presence of this pair of intense bands is a definitive indicator of a nitro group.
Vibrations of the Methyl Ester Group
The methyl ester functionality (-COOCH₃) also produces strong, characteristic absorption bands.
-
C=O Stretching (1755-1735 cm⁻¹): The carbonyl stretch of a saturated ester gives rise to a very strong and sharp absorption band. Its position can be influenced by conjugation, but for this meta-substituted compound, it is expected in the typical range for aromatic esters, around 1730-1715 cm⁻¹.
-
C-O Stretching (1300-1000 cm⁻¹): Esters have two distinct C-O single bond stretching vibrations, which are strongly coupled. This results in two strong bands, often referred to as the asymmetric and symmetric C-O-C stretches. One is typically found in the 1300-1150 cm⁻¹ region and the other between 1150-1000 cm⁻¹.
Aromatic Ring and C-H Vibrations
The substituted benzene ring has a set of characteristic vibrations.
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): These absorptions are typically of weak to medium intensity and appear at wavenumbers just above 3000 cm⁻¹.
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): The stretching of the carbon-carbon bonds within the aromatic ring results in a series of bands, often of variable intensity, in this region. Bands are commonly observed near 1600 cm⁻¹ and 1475 cm⁻¹.
-
C-H Out-of-Plane Bending (900-690 cm⁻¹): The substitution pattern on the benzene ring strongly influences the C-H out-of-plane bending vibrations. For a 1,3,5-trisubstituted benzene ring, strong absorption bands are expected in the 900-810 cm⁻¹ and 730-660 cm⁻¹ regions.
Caption: Correlation of functional groups to their expected FT-IR absorption regions.
Summary of Predicted Characteristic Absorptions
The following table summarizes the key predicted FT-IR absorption bands for this compound, providing a quick reference for spectral interpretation.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Aromatic Amine | Medium to Strong |
| 3100-3000 | C-H Stretch | Aromatic Ring | Weak to Medium |
| 1730-1715 | C=O Stretch | Methyl Ester | Very Strong, Sharp |
| 1650-1580 | N-H Bend (Scissoring) | Aromatic Amine | Strong |
| 1600-1450 | C=C Stretch | Aromatic Ring | Variable |
| 1550-1475 | N-O Asymmetric Stretch | Nitro Group | Very Strong |
| 1360-1290 | N-O Symmetric Stretch | Nitro Group | Very Strong |
| 1300-1000 | C-O-C Stretches | Methyl Ester | Two Strong Bands |
| 900-690 | C-H Out-of-Plane Bend | 1,3,5-Trisubstituted Ring | Strong |
Conclusion
The FT-IR spectrum of this compound is predicted to be highly characteristic, with strong and well-defined absorption bands corresponding to its amine, nitro, and methyl ester functional groups. The N-H stretches in the 3500-3300 cm⁻¹ region, the intense carbonyl absorption around 1720 cm⁻¹, and the pair of very strong nitro group absorptions between 1550-1290 cm⁻¹ serve as the primary diagnostic peaks. Further confirmation of the structure can be obtained from the C-O stretches of the ester and the substitution pattern of the aromatic ring in the fingerprint region. This guide provides a robust framework for the analysis of this compound, underscoring the utility of FT-IR spectroscopy as a cornerstone technique in synthetic and analytical chemistry.
References
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
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University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Benzene and its derivatives. Retrieved from [Link]
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International Journal of Environmental Science and Development. (2015). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. Retrieved from [Link]
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International Journal of Academic Research and Development. (2021). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]
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ResearchGate. (2008). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Retrieved from [Link]
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Asian Journal of Applied Chemistry Research. (2022). Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
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ResearchGate. (n.d.). FAMEs characteristics Peaks using FT-IR analysis. Retrieved from [Link]
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University of the West Indies. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
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OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
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Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. Retrieved from [Link]
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Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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ChemSynthesis. (n.d.). methyl 5-amino-2-methyl-3-nitrobenzoate. Retrieved from [Link]
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-
NIST. (n.d.). Methyl p-nitro benzoate. NIST Chemistry WebBook. Retrieved from [Link]
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A Researcher's Guide to Sourcing Methyl 3-amino-5-nitrobenzoate: From Benchtop to Bulk
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 3-amino-5-nitrobenzoate
This compound (CAS No. 23218-93-1) is a versatile bifunctional aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring an electron-donating amine group and an electron-withdrawing nitro group meta to each other on a benzoate ring, makes it a valuable starting material and key intermediate for the synthesis of a wide range of more complex molecules. It serves as a crucial building block for pharmaceuticals, particularly in the development of anti-inflammatory and analgesic compounds, as well as in the synthesis of dyes and pigments.[1] The precise arrangement of its functional groups allows for selective chemical modifications, making it an indispensable tool for creating novel molecular architectures.
Given its role as a foundational component in multi-step syntheses, the procurement of high-purity, well-characterized this compound is of paramount importance. The quality of this starting material directly impacts the yield, purity, and reproducibility of subsequent reactions, ultimately influencing the success of research and development projects. This guide provides a comprehensive framework for strategically sourcing this compound, from identifying reliable suppliers to implementing in-house quality control measures, ensuring the integrity of your scientific endeavors.
Decoding the Supply Chain: A Strategic Approach to Supplier Selection
The chemical supply landscape is diverse, ranging from large, multinational catalog companies to specialized custom synthesis labs. Understanding the different supplier archetypes is crucial for making informed sourcing decisions that align with the specific needs of your project, whether it's for exploratory research or progression towards regulated development.
Supplier Categories:
-
Large Chemical Retailers (e.g., Sigma-Aldrich/Merck, Thermo Fisher Scientific, VWR): These suppliers offer a vast portfolio of chemicals in various grades and quantities. They are known for their robust distribution networks, extensive online catalogs, and readily available documentation like Safety Data Sheets (SDS) and generic Certificates of Analysis (CoA). They are often the go-to for small-scale research quantities due to their convenience and reliability.
-
Specialized Chemical Building Block Suppliers (e.g., Apollo Scientific, BLD Pharm, Chem-Impex): These companies focus on providing a wide array of unique and functionalized molecules for organic synthesis and medicinal chemistry. They often offer competitive pricing and may have deeper technical information on specific compounds.
-
Manufacturers and Custom Synthesis Providers (e.g., Vihasibio Sciences): For larger quantities or non-standard purity requirements, going directly to a manufacturer or a contract development and manufacturing organization (CDMO) is often the best approach. These suppliers can provide batch-specific data, accommodate custom specifications, and offer a path to GMP (Good Manufacturing Practice) grade material for later-stage drug development.[2]
Below is a summary of prominent commercial suppliers for this compound:
| Supplier Category | Representative Companies | Typical Purity | Key Advantages | Best For |
| Large Chemical Retailers | Sigma-Aldrich, Thermo Fisher Scientific | ≥97% | Broad selection, fast delivery, easy ordering | Initial research, small-scale synthesis |
| Specialized Building Block Suppliers | Apollo Scientific, BLD Pharm | 95-98% | Diverse catalog of intermediates, competitive pricing | Medicinal chemistry programs, lead optimization |
| Manufacturers / CDMOs | Vihasibio Sciences | Custom, up to >99% | Bulk quantities, custom specifications, GMP potential | Process development, scale-up, preclinical studies |
Ensuring Scientific Integrity: The Certificate of Analysis and In-House Verification
The Certificate of Analysis (CoA) is a critical document that provides a detailed quality assessment of a specific batch of a chemical.[3][4] It is the primary tool for verifying that the supplied material meets the required specifications. While the exact format may vary between suppliers, a comprehensive CoA for this compound should include the following:
-
Identifier Information: Chemical Name, CAS Number, Lot/Batch Number, Molecular Formula, and Formula Weight.
-
Physical Properties: Appearance (e.g., Yellow to red powder), and Melting Point (typically 165-166°C).
-
Identity Confirmation: Results from spectroscopic analysis, most commonly ¹H NMR, confirming the molecular structure.
-
Purity Assessment: A quantitative measure of purity, usually determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
While a supplier's CoA is essential, performing in-house verification on a representative sample of a newly acquired batch is a cornerstone of good laboratory practice. This self-validating system ensures the identity and purity of the material before it is committed to a critical reaction.
Experimental Protocol: In-House Quality Control of this compound
This section outlines a series of straightforward analytical tests that can be performed in a standard organic chemistry laboratory to verify the quality of a received sample.
1. Physical Characterization:
-
Appearance: Visually inspect the sample. It should be a yellow to reddish crystalline solid, free of discoloration or foreign matter.
-
Melting Point: Determine the melting point using a calibrated apparatus. The observed range should be sharp and fall within the literature value of 165-166°C. A broad or depressed melting point can indicate the presence of impurities.
2. Thin Layer Chromatography (TLC) for Purity Assessment:
TLC is a rapid and effective method to qualitatively assess the purity of the sample and identify the presence of any major impurities.
-
Plate Preparation: Use a silica gel-coated TLC plate. With a pencil, lightly draw an origin line approximately 1 cm from the bottom.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot a small amount of the sample solution onto the origin line.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase. A common solvent system for this class of compounds is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front with a pencil. Since this compound is a UV-active compound, visualize the spots under a UV lamp (254 nm). A pure sample should show a single, well-defined spot. The presence of multiple spots indicates impurities.
3. Identity Confirmation by ¹H NMR Spectroscopy:
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most definitive method for confirming the chemical structure of the compound.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Interpretation: The obtained spectrum should be consistent with the known structure of this compound. The expected chemical shifts (δ) and multiplicities are:
-
δ ~8.21 ppm (triplet, 1H, aromatic C-H)
-
δ ~4.19 ppm (broad singlet, 2H, -NH₂)
-
δ ~3.96 ppm (singlet, 3H, -OCH₃)[5]
-
Diagram: In-House QC Workflow
Caption: Workflow for in-house quality control of this compound.
Navigating the Path from Research to Regulated Development
The requirements for a chemical intermediate like this compound evolve significantly as a project progresses from early-stage research to preclinical and clinical development.
Diagram: Supplier Selection Based on Development Stage
Caption: Decision matrix for supplier selection based on the stage of drug development.
-
For Early-Stage Discovery: The primary needs are speed and the availability of small quantities for initial synthetic route scouting and proof-of-concept studies. Large catalog retailers are ideal for this phase.
-
For Process Development and Scale-Up: As a lead candidate emerges, the focus shifts to developing a robust and scalable synthetic route. Batch-to-batch consistency becomes critical. At this stage, engaging with a specialized manufacturer or a non-GMP CDMO is advisable to secure a consistent supply chain and begin process optimization.
-
For GMP and Regulated Environments: For the synthesis of an Active Pharmaceutical Ingredient (API) intended for clinical trials, all starting materials and intermediates must be sourced from suppliers that can provide the necessary documentation and operate under cGMP quality systems. This requires a partnership with a qualified and audited CDMO or a GMP-certified manufacturer.
Safe Handling and Storage
This compound is an irritant and should be handled with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. Recommended storage is often under inert gas at 2-8°C.
Conclusion
Sourcing this compound requires a strategic and quality-focused approach. For researchers and drug development professionals, the integrity of this key building block is a non-negotiable prerequisite for generating reliable and reproducible scientific data. By understanding the supplier landscape, diligently scrutinizing quality documentation, and implementing a robust in-house verification protocol, scientists can confidently incorporate this versatile intermediate into their synthetic workflows, paving the way for innovation in both pharmaceutical and materials science.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Datacor, Inc. (2024, February 26). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Retrieved from [Link]
-
MicroChemicals. (n.d.). CERTIFICATE OF ANALYSIS EXAMPLE. Retrieved from [Link]
-
Vihasibio Sciences PVT LTD. (n.d.). Product List. Retrieved from Scribd. [Link]
Sources
The Attenuated Reactivity of the Amino Group in Methyl 3-amino-5-nitrobenzoate: A Technical Guide for Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-nitrobenzoate is a valuable bifunctional building block in organic synthesis, particularly in the construction of pharmaceutical intermediates and complex heterocyclic systems. Its utility stems from the presence of three distinct functional groups on the aromatic ring: an amino group, a nitro group, and a methyl ester. The reactivity of each of these groups is modulated by the electronic interplay between them, creating a nuanced chemical behavior that can be exploited for selective transformations. This guide provides an in-depth analysis of the reactivity of the amino group, offering insights into how the strongly electron-withdrawing nitro and methyl ester groups temper its nucleophilicity and how this attenuated reactivity can be leveraged in synthetic design.
The Electronic Landscape: A Tale of Opposing Forces
The reactivity of the amino group in this compound is a direct consequence of the electronic effects exerted by the other substituents on the benzene ring. The amino group itself is a powerful activating group, donating electron density to the ring through resonance (a +M effect). Conversely, both the nitro group and the methyl ester are strong deactivating groups, withdrawing electron density from the ring through resonance and inductive effects (-M and -I effects).
This electronic tug-of-war significantly reduces the electron density on the nitrogen atom of the amino group, rendering it less nucleophilic and less basic than the amino group in aniline. This attenuated reactivity is a critical consideration when planning synthetic transformations, as reaction conditions often need to be more forcing than those typically employed for simple anilines.
Key Reactions of the Amino Group
The amino group of this compound, despite its reduced nucleophilicity, can undergo a variety of important chemical transformations. This section details the most common reactions, providing both mechanistic insights and practical experimental protocols.
N-Acylation: Formation of Amides
N-acylation is a fundamental transformation of the amino group, often employed as a protecting strategy or to introduce new functionalities. Due to the reduced nucleophilicity of the amino group in this compound, acylation may require slightly more forcing conditions or the use of a catalyst compared to the acylation of simple anilines.
Causality in Experimental Choices: The choice of acylating agent and reaction conditions is dictated by the need to overcome the decreased reactivity of the amino group. While highly reactive acyl chlorides can be used, the milder and more manageable acetic anhydride is often preferred. The addition of a base, such as pyridine or triethylamine, can act as a nucleophilic catalyst and also scavenges the acid byproduct, driving the reaction to completion.
Experimental Protocol: N-Acetylation with Acetic Anhydride
This protocol describes a general procedure for the N-acetylation of this compound.
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Data Presentation: Representative Acylation Reactions
| Acylating Agent | Base | Solvent | Temperature | Typical Yield |
| Acetic Anhydride | Pyridine | DCM | 0 °C to rt | Good to Excellent |
| Acetyl Chloride | Triethylamine | DCM | 0 °C to rt | Good to Excellent |
| Benzoyl Chloride | Pyridine | Chloroform | rt | Good |
Visualization: N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
Diazotization and Subsequent Reactions
The conversion of the amino group to a diazonium salt is a gateway to a vast array of functional group transformations. The resulting diazonium salt is a versatile intermediate that can be displaced by various nucleophiles, often in the presence of a copper(I) catalyst in what is known as the Sandmeyer reaction.[1][2]
Causality in Experimental Choices: Diazotization reactions are typically carried out at low temperatures (0-5 °C) because diazonium salts can be unstable and potentially explosive at higher temperatures.[3] The in-situ generation of nitrous acid from sodium nitrite and a strong acid (like HCl) ensures a controlled reaction. The choice of the subsequent nucleophile and catalyst determines the final product.
Experimental Protocol: Diazotization and Sandmeyer Reaction (Chlorination)
This protocol outlines the conversion of the amino group to a chloro group via a diazonium salt intermediate.
-
Materials:
-
This compound
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Ice
-
-
Procedure:
-
Diazotization:
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution.
-
A vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Data Presentation: Common Sandmeyer Reactions
| Reagent | Product |
| CuCl/HCl | Methyl 3-chloro-5-nitrobenzoate |
| CuBr/HBr | Methyl 3-bromo-5-nitrobenzoate |
| CuCN/KCN | Methyl 3-cyano-5-nitrobenzoate |
| KI | Methyl 3-iodo-5-nitrobenzoate |
| H₂O/H₂SO₄ (heat) | Methyl 3-hydroxy-5-nitrobenzoate |
Visualization: Diazotization and Sandmeyer Reaction Mechanism
Caption: Mechanism of diazotization followed by the Sandmeyer reaction.
Synthesis of Azo Dyes
The diazonium salt of this compound can also be used as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline, to form an azo dye.[4] This reaction is the basis for a large class of synthetic colorants.
Causality in Experimental Choices: The coupling reaction is typically carried out under mildly acidic or alkaline conditions, depending on the nature of the coupling component. The electron-rich nature of the coupling partner is crucial for the electrophilic attack by the relatively stable diazonium salt.
Experimental Protocol: Synthesis of an Azo Dye
This protocol provides a general procedure for the synthesis of an azo dye using phenol as the coupling component.
-
Materials:
-
Diazonium salt solution of this compound (prepared as in the Sandmeyer protocol)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice
-
-
Procedure:
-
Prepare the diazonium salt solution of this compound as described previously.
-
In a separate beaker, dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred alkaline phenol solution.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
Collect the dye by vacuum filtration, wash with cold water, and allow to dry.
-
The Other End of the Spectrum: Reduction of the Nitro Group
While the focus of this guide is the amino group, its reactivity is intrinsically linked to the presence of the nitro group. A common and synthetically useful transformation of this compound is the selective reduction of the nitro group to a second amino group, yielding methyl 3,5-diaminobenzoate. This diamino compound is a valuable precursor for the synthesis of various heterocyclic compounds.
Causality in Experimental Choices: Several methods can be employed for the reduction of aromatic nitro groups. Catalytic hydrogenation over palladium on carbon (Pd/C) is a clean and efficient method.[5] Alternatively, metal/acid combinations such as tin (Sn) or iron (Fe) in hydrochloric acid can be used.[6] The choice of method may depend on the presence of other functional groups that could be sensitive to the reaction conditions.
Experimental Protocol: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group using catalytic hydrogenation.
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve this compound in methanol or ethanol in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and flush with hydrogen gas (repeat this cycle 2-3 times).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 3,5-diaminobenzoate, which can be purified by recrystallization.
-
Visualization: Reduction of the Nitro Group
Caption: Workflow for the catalytic hydrogenation of the nitro group.
Conclusion
The amino group in this compound presents a fascinating case of modulated reactivity. While its nucleophilicity is attenuated by the potent electron-withdrawing effects of the nitro and methyl ester groups, it remains a versatile handle for a wide range of synthetic transformations. A thorough understanding of these electronic effects is paramount for designing successful synthetic strategies. By carefully selecting reaction conditions, chemists can selectively perform N-acylations, engage in diazotization-based transformations to introduce a variety of functional groups, or leverage the existing functionalities to construct complex molecular architectures through the reduction of the nitro group. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of this valuable building block.
References
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MySkinRecipes. This compound. [Link]
-
The Synthesis of Azo Dyes. Southern Oregon University. [Link]
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
-
Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]
-
Royal Society of Chemistry. Nitration of methyl benzoate. [Link]
- Politzer, P., & Murray, J. S. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Journal of Chemical Information and Computer Sciences, 41(5), 1168–1171.
- U.S. Patent No. 10,392,364 B2. (2019). Process for synthesis of lenalidomide.
- U.S. Patent No. 4,506,089 A. (1985).
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Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
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ResearchGate. [a] Hammett plot with respect to aniline derivatives where the curve.... [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
ResearchGate. Amino-Methyl Benzoic Acid Derived Azo Dyes. [Link]
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ResearchGate. Hammett's plot for the electro-oxidation of anilines. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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PubChem. This compound. [Link]
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CEM. Automated N-terminal Acetylation. [Link]
-
Royal Society of Chemistry. Nitration of methyl benzoate. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
CDN. N-Terminus Acetylation Protocol. [Link]
- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Fu, Y., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 745–757.
- Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
- Khan, M. A., et al. (2023). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis.
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
ResearchGate. Hammett plot for reduction of p-substituted nitroarenes. [Link]
-
ResearchGate. Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. [Link]
-
University of South Alabama. Preparation of Methyl 3-nitrobenzoate. [Link]
-
CEM. Automated N-Terminal Acetylation. [Link]
-
Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
-
backend2.chilli.ee. Synthesis Of Methyl 3 Nitrobenzoate. [Link]
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An In-depth Technical Guide to the Electrophilic Substitution Reactions of Methyl 3-amino-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-5-nitrobenzoate is a multifaceted aromatic compound whose synthetic utility is derived from the complex electronic interplay of its substituents.[1][2] This guide provides a comprehensive analysis of the molecule's reactivity towards electrophilic aromatic substitution. We will dissect the directing effects of the activating amino group in concert with the deactivating nitro and methyl ester functionalities, predict regiochemical outcomes, and provide validated experimental frameworks for key transformations. This document serves as a technical resource for chemists leveraging this versatile building block in the synthesis of pharmaceuticals, dyes, and other advanced materials.
Molecular Architecture and Electronic Landscape
The reactivity of an aromatic ring in electrophilic substitution is fundamentally governed by the electronic nature of its substituents.[3][4] this compound presents a compelling case study in competing electronic effects.
-
The Amino Group (-NH₂): Positioned at C-3, the amino group is a powerful activating substituent.[5][6] Through resonance (+M effect), its lone pair of electrons significantly increases the electron density of the benzene ring, particularly at the positions ortho (C-2, C-4) and para (C-6) to itself. This donation of electron density stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during electrophilic attack, thereby accelerating the reaction rate compared to unsubstituted benzene.[5][7]
-
The Nitro Group (-NO₂): Located at C-5, the nitro group is one of the strongest deactivating substituents.[6][8] It withdraws electron density from the ring through both resonance (-M effect) and induction (-I effect), making the ring less nucleophilic and thus less reactive towards electrophiles.[8] This deactivation is most pronounced at the ortho and para positions, making the meta position (C-1, C-3) relatively less deactivated and the preferred site of attack on a simple nitrobenzene ring.[7]
-
The Methyl Ester Group (-COOCH₃): The ester group at C-1 is also deactivating.[5][9] It withdraws electron density primarily through resonance (-M effect) and directs incoming electrophiles to the meta position (C-3, C-5).
Predicting Regioselectivity: A Consensus of Directing Effects
When multiple substituents are present, the most powerful activating group typically dictates the position of the incoming electrophile.[10] In the case of this compound, the directing effects are as follows:
-
-NH₂ (at C-3): Strongly directs ortho and para (to positions C-2, C-4, C-6).
-
-NO₂ (at C-5): Strongly directs meta (to positions C-1, C-3).
-
-COOCH₃ (at C-1): Moderately directs meta (to positions C-3, C-5).
The supremely activating nature of the amino group overrides the directing effects of the two deactivating groups. Therefore, electrophilic attack will be directed to the positions most activated by the amino group: C-2, C-4, and C-6.
-
Position C-2: Electronically activated (ortho to -NH₂) but sterically hindered by the adjacent methyl ester group.
-
Position C-4: Electronically activated (ortho to -NH₂) and para to the deactivating nitro group.
-
Position C-6: Electronically activated (para to -NH₂) and ortho to the deactivating nitro group.
The formation of the sigma complex intermediate is most stabilized when the positive charge can be delocalized onto the amino nitrogen. This occurs with attack at any of these three positions. However, due to steric hindrance at C-2, substitution is most likely to occur at positions C-4 and C-6 , often resulting in a mixture of isomers.
Caption: Predicted regioselectivity for electrophilic attack.
Key Electrophilic Substitution Reactions
Halogenation (e.g., Bromination)
Halogenation introduces a halogen atom onto the aromatic ring. Given the activated nature of the substrate, the reaction can often proceed under mild conditions.
-
Mechanism: The electrophile (e.g., Br⁺, generated from Br₂ and a Lewis acid like FeBr₃) attacks the electron-rich positions C-4 and C-6. The resulting sigma complex is stabilized by the amino group through resonance. Subsequent deprotonation restores aromaticity.
-
Expected Products: A mixture of Methyl 3-amino-4-bromo-5-nitrobenzoate and Methyl 3-amino-6-bromo-5-nitrobenzoate.
Caption: Workflow for the bromination of this compound.
Nitration: The Challenge of Acidic Conditions
Direct nitration using the standard mixed acid (HNO₃/H₂SO₄) is problematic. The strongly acidic conditions will protonate the basic amino group, converting it into an ammonium (-NH₃⁺) group.[11] The -NH₃⁺ group is a powerful deactivating, meta-directing substituent. This fundamentally alters the substrate's reactivity, severely deactivating the ring and making substitution difficult and unselective.
Solution: Protecting Group Strategy
To achieve predictable nitration, the amino group must be protected. Acetylation is a common and effective strategy. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director and an activator, but it is non-basic and will not be protonated in the nitrating mixture.
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Introduction: The Strategic Importance of a Multifunctional Building Block
An In-depth Technical Guide to Methyl 3-amino-5-nitrobenzoate: A Versatile Chemical Intermediate
This compound is a highly functionalized aromatic compound that holds a significant position in the landscape of modern organic synthesis. Its structure, featuring a benzene ring substituted with an amino (-NH₂), a nitro (-NO₂), and a methyl ester (-COOCH₃) group at the 1, 3, and 5 positions, respectively, makes it a strategically important and versatile chemical intermediate. The presence of both an electron-donating amino group and a powerful electron-withdrawing nitro group, coupled with a reactive ester functionality, imparts a unique chemical reactivity profile. This profile allows for a wide range of selective transformations, establishing this compound as a crucial precursor in the synthesis of pharmaceuticals, dyes, pigments, and agrochemicals.[1][2] This guide offers a comprehensive overview of its synthesis, properties, and core applications, providing researchers and development professionals with field-proven insights into its utility.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The key properties of this compound are summarized below, providing essential data for its identification, handling, and use in subsequent reactions.
Core Properties
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 23218-93-1 | [1][3] |
| Molecular Formula | C₈H₈N₂O₄ | [1][3] |
| Molecular Weight | 196.16 g/mol | [1][3] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 165-166 °C | [1][2][4] |
| Boiling Point | 393.1 °C | [1][2] |
| Storage | 2-8 °C | [1][2] |
Spectroscopic Data for Structural Verification
Spectroscopic analysis is critical for confirming the identity and purity of a synthesized intermediate.
-
¹H NMR (CDCl₃): Key signals include a singlet for the methyl ester protons (O-CH₃) around 3.96 ppm, a broad singlet for the amino protons (-NH₂) around 4.19 ppm, and distinct signals in the aromatic region, such as a triplet at 8.21 ppm (J=1.5Hz), corresponding to the aromatic protons.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum would characteristically show absorption bands corresponding to N-H stretching of the amino group, asymmetric and symmetric stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹), C=O stretching of the ester group (around 1720 cm⁻¹), and C-O stretching.[5]
Synthesis Protocol: Esterification of 3-amino-5-nitrobenzoic acid
The most direct and common laboratory-scale synthesis of this compound involves the Fischer esterification of its corresponding carboxylic acid. This method is favored for its straightforward procedure and high yields.
Causality in Experimental Design
The choice of an acid catalyst, such as hydrogen chloride gas or sulfuric acid, is crucial. The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation makes it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is an equilibrium process; therefore, using excess methanol as the solvent drives the reaction toward the product side, maximizing the yield.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-5-nitrobenzoic acid (0.10 mol, 18.21 g) in methanol (160 mL).
-
Catalyst Introduction: While stirring the suspension, pass dry hydrogen chloride (HCl) gas through the solution until saturation is achieved. Alternatively, cautiously add a catalytic amount of concentrated sulfuric acid.
-
Reaction Execution: Stir the reaction mixture at room temperature overnight or gently reflux for several hours until TLC analysis indicates the consumption of the starting material.
-
Work-up and Isolation: Concentrate the mixture under reduced pressure to obtain a crystalline residue.
-
Purification: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic phase with a 5% sodium bicarbonate solution until the aqueous phase is neutral (pH 7-8) to remove any unreacted acid and the acid catalyst.[4]
-
Final Steps: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product, this compound.[4] A yield of 94% has been reported for this procedure.[4]
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for synthesizing this compound.
Core Applications as a Versatile Intermediate
The strategic placement of three distinct functional groups makes this compound a valuable precursor in several industrial and research fields.
Pharmaceutical Synthesis
This intermediate is a key building block for various active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic compounds.[1] The aminobenzoate scaffold is a common pharmacophore in drug discovery. The amino group provides a handle for amide bond formation, while the nitro group can be reduced to a second amino group, allowing for the construction of heterocyclic ring systems or further derivatization. For example, related substituted aminonitrobenzoates are critical intermediates in the synthesis of drugs like Telmisartan, an antihypertensive agent.[6]
Dye and Pigment Industry
The presence of both an amino and a nitro group makes this compound an excellent starting material for azo dyes.[1] The synthesis leverages the classic diazotization-coupling reaction sequence.
-
Diazotization: The primary aromatic amine (-NH₂) is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form a highly reactive diazonium salt.
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and is reacted with an electron-rich coupling component (such as phenols or anilines) to form a highly colored azo compound. The extensive conjugation is responsible for the color of the dye.
Azo Dye Synthesis Pathway
Caption: General pathway for the synthesis of azo dyes from the title compound.
Agrochemicals and Materials Science
The compound also finds application in the formulation of certain herbicides and plant growth regulators.[1] In materials science and research laboratories, its multifunctional nature is exploited to create novel aromatic compounds and complex heterocyclic structures, such as indazole derivatives, which are explored for their potential biological activities.[6]
Key Chemical Transformations
The synthetic utility of this compound stems from the ability to selectively modify its three functional groups.
Selective Reduction of the Nitro Group
A pivotal transformation is the reduction of the nitro group to a primary amine, yielding methyl 3,5-diaminobenzoate. This reaction opens the door to a new set of derivatives.
-
Protocol: Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.[7] The choice of reagent can be critical to avoid the reduction of the ester group.
Reactions of the Amino Group
The existing amino group can be readily derivatized through several standard reactions:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: As discussed in the dye synthesis section, forming a diazonium salt for subsequent reactions (e.g., Sandmeyer reaction).
Modification of the Ester Group
The methyl ester provides another site for modification:
-
Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification will convert the ester back to the carboxylic acid, 3-amino-5-nitrobenzoic acid.
-
Amidation: Reaction with amines, often at elevated temperatures, can convert the ester into an amide.
Summary of Key Transformations
Caption: Key selective transformations of this compound's functional groups.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
GHS Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood to minimize inhalation of dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place, as recommended between 2-8°C.[1][2]
Conclusion
This compound is more than a simple aromatic compound; it is a pivotal, multi-purpose intermediate whose value is defined by the strategic interplay of its amino, nitro, and ester functionalities. Its well-established synthesis and the diverse, selective reactivity of its functional groups provide chemists with a reliable platform for constructing complex molecules. From life-saving pharmaceuticals to vibrant industrial dyes, this intermediate continues to be an indispensable tool, enabling innovation across the chemical sciences. Understanding its properties, synthesis, and reaction pathways is key to unlocking its full potential in research and development.
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Introduction: The Strategic Importance of a Multifunctional Building Block
An In-Depth Technical Guide to Methyl 3-amino-5-nitrobenzoate
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its chemical identity, synthesis protocols, analytical characterization, and applications, with a focus on the causal relationships behind its utility and the methodologies for its use.
This compound (C₈H₈N₂O₄) is an aromatic compound distinguished by the strategic placement of three key functional groups on a benzene ring: an amine (-NH₂), a nitro (-NO₂), and a methyl ester (-COOCH₃). This unique arrangement makes it a highly versatile and valuable intermediate in organic synthesis. The electron-donating nature of the amino group and the electron-withdrawing properties of the nitro and ester groups create a complex electronic environment that allows for selective chemical transformations. This guide will explore the foundational chemistry and practical applications of this compound, providing researchers and developers with the insights needed to leverage its synthetic potential.
Chemical Identity and Physicochemical Properties
Correctly identifying a compound is the bedrock of any scientific protocol. The standardized nomenclature and key physical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 23218-93-1 | [1][2] |
| Molecular Formula | C₈H₈N₂O₄ | [1][2] |
| Molecular Weight | 196.16 g/mol | [1][2] |
| Melting Point | 165-166°C | [2] |
| Boiling Point | 393.1°C (Predicted) | [2] |
| Appearance | Solid (Form varies by purity) | N/A |
The presence of both a hydrogen-bond donor (amine) and acceptors (nitro, ester carbonyl) contributes to its relatively high melting point for a molecule of its size. These properties are critical for selecting appropriate solvents for reaction and purification.
Synthesis and Purification: A Validated Protocol
The most direct and common synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-amino-5-nitrobenzoic acid. This method is efficient and relies on fundamental, well-understood reaction mechanisms.
Synthesis Workflow Overview
The overall process involves the acid-catalyzed esterification of the starting material, followed by neutralization, isolation of the crude product, and purification via recrystallization to achieve high purity.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where the success of each step is confirmed before proceeding.
Materials:
-
3-amino-5-nitrobenzoic acid
-
Anhydrous Methanol (reagent and solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated Sodium Bicarbonate solution
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-5-nitrobenzoic acid in anhydrous methanol (approximately 10-15 mL per gram of acid).
-
Catalysis: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equivalents). The addition is exothermic and should be done cautiously.
-
Rationale: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. This is the core principle of Fischer esterification.[3]
-
-
Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored using Thin-Layer Chromatography (TLC), observing the disappearance of the more polar starting material spot. A typical reaction time is 2-4 hours.
-
Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.
-
Rationale: Neutralization quenches the reaction and deprotonates any remaining acidic species. The product, being a neutral ester, is sparingly soluble in aqueous solution and will precipitate.
-
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. To the hot solution, add deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Rationale: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent mixture but insoluble when cold, while impurities remain in the solution or have different solubility profiles.
-
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Validation: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (165-166°C) indicates high purity.[2] Further characterization should be performed using spectroscopic methods.
Spectroscopic Characterization
Confirming the structure of the synthesized molecule is a critical step for quality control and experimental validation.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons will appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts influenced by the directing effects of the three different substituents. The amine protons will appear as a broad singlet, and the methyl ester protons will be a sharp singlet around 3.9 ppm.
-
¹³C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (typically >160 ppm).[4]
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expect to see characteristic stretches for N-H bonds of the amine (two bands around 3300-3500 cm⁻¹), the C=O of the ester (around 1720 cm⁻¹), and the asymmetric and symmetric stretches of the N-O bonds of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z = 196.16.[1]
Applications in Research and Drug Development
The synthetic utility of this compound stems directly from its trifunctional nature. Each group serves as a handle for specific, predictable chemical modifications.
Caption: Relationship between functional groups and synthetic applications.
-
Pharmaceutical Intermediate: The primary application for this audience is its role as a versatile building block for Active Pharmaceutical Ingredients (APIs).[2] The amino group can be acylated or used to build heterocyclic rings, while the nitro group can be reduced to a second amino group, creating a diamine structure that is a common precursor for many biologically active molecules, including anti-inflammatory and analgesic compounds.[2][5]
-
Precursor for Heterocyclic Synthesis: The 1,3,5-substitution pattern is ideal for synthesizing complex heterocyclic systems, which are a major focus of medicinal chemistry due to their prevalence in successful drug molecules.[5]
-
Dye and Pigment Synthesis: The presence of both an amino and a nitro group makes it a suitable precursor for azo dyes. The amino group can be diazotized and then coupled with other aromatic compounds to produce a wide range of colors.[2]
Safety and Handling
Proper handling is essential when working with any chemical intermediate. Based on data for the parent compound, 3-amino-5-nitrobenzoic acid, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8]
-
Hazard Avoidance: The compound is classified as causing skin and eye irritation and may cause respiratory irritation.[6] Avoid contact with skin and eyes, and do not breathe the dust.[7]
-
First Aid:
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular design and synthesis. Its value lies in the predictable and differential reactivity of its three functional groups, which provides chemists with multiple pathways for constructing complex target molecules. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for any researcher, scientist, or drug development professional aiming to incorporate this versatile building block into their synthetic programs.
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Methyl 3-amino-5-nitrobenzoate
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of Methyl 3-amino-5-nitrobenzoate, a key building block in medicinal chemistry and drug development. We present a primary synthetic route via Fischer esterification of 3-amino-5-nitrobenzoic acid, chosen for its efficiency and reliability. The causality behind critical experimental choices, from reagent selection to reaction conditions and purification strategies, is thoroughly explained. This document is designed to be a self-validating system, incorporating safety protocols, troubleshooting insights, and detailed characterization data to ensure reproducible, high-purity synthesis. All procedural and mechanistic claims are grounded in authoritative chemical literature.
Introduction: Significance and Synthetic Strategy
This compound is a valuable bifunctional molecule, incorporating a nucleophilic amine and an electron-withdrawing nitro group on a methyl-esterified benzene ring. This substitution pattern makes it an essential intermediate for the synthesis of various heterocyclic compounds, dyes, and, most notably, active pharmaceutical ingredients (APIs). The strategic placement of the amino and nitro groups allows for selective chemical modifications, providing a versatile scaffold for drug discovery programs.
The most direct and efficient pathway for the laboratory-scale synthesis of this compound is the Fischer esterification of 3-amino-5-nitrobenzoic acid. This method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.[1][2] The reaction is governed by an equilibrium that is driven towards the product by using an excess of the alcohol reactant. This approach is favored over multi-step syntheses (e.g., those starting from 3,5-dinitrobenzoic acid) due to its atom economy, reduced number of synthetic and purification steps, and the commercial availability of the starting material.
Physicochemical & Safety Data
Accurate knowledge of the properties and hazards of all chemicals is a prerequisite for safe and effective experimentation. The data below is consolidated from authoritative sources.[3]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |
| Starting Material | ||||
| 3-Amino-5-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | 618-85-9 | Skin/eye irritant |
| Methanol (Anhydrous) | CH₄O | 32.04 | 67-56-1 | Highly flammable, toxic (ingestion, inhalation) |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Severe skin/eye burns, corrosive, oxidizer |
| Product | ||||
| This compound | C₈H₈N₂O₄ | 196.16 | 23218-93-1 | Skin/eye/respiratory irritant[3] |
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of this compound from 3-amino-5-nitrobenzoic acid. The procedure is optimized for a laboratory setting, targeting a gram-scale yield.
Materials & Reagents
-
3-Amino-5-nitrobenzoic acid (1.0 eq)
-
Methanol (anhydrous, ~20-30 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1-0.2 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-nitrobenzoic acid (e.g., 5.0 g, 27.4 mmol).
-
Addition of Alcohol: Add 100 mL of anhydrous methanol (~2470 mmol, ~90 eq). The large excess of methanol serves a dual purpose: it acts as the solvent and drives the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.
-
Catalyst Addition (Causality): Cool the suspension in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (0.25 mL, ~4.7 mmol, ~0.17 eq) dropwise via pipette. Causality: Sulfuric acid is the catalyst. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[2] This step is performed in an ice bath to safely manage the exothermic heat generated upon mixing acid and methanol.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Continue heating under reflux for 4-6 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ~200 mL of ice water. This step precipitates the crude product, which has lower solubility in water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the effervescence ceases and the pH is neutral (~7-8). This critical step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting them to their respective sodium salts, which are highly water-soluble.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic ester product will preferentially partition into the ethyl acetate layer.
-
Washing and Drying: Combine the organic extracts. Wash the combined organic layer with brine (1 x 50 mL) to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.
Purification and Characterization
-
Purification: The crude product can be purified by recrystallization. A suitable solvent system is typically an ethanol/water or methanol/water mixture.[4] Dissolve the crude solid in a minimum amount of hot alcohol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Characterization:
-
Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values.
-
¹H NMR: Expected signals include a singlet for the methyl ester protons (~3.9 ppm), and distinct signals for the three aromatic protons in the deshielded region (~7.5-8.5 ppm), and a broad singlet for the amine protons.
-
IR Spectroscopy: Key absorption peaks are expected for the N-H stretch of the amine (~3300-3500 cm⁻¹), the C=O stretch of the ester (~1720 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹).[5][6]
-
Diagrams and Visualizations
Reaction Mechanism: Fischer Esterification
The diagram below outlines the acid-catalyzed mechanism for the esterification process.
Caption: Figure 1: Mechanism of Fischer Esterification.
Experimental Workflow
This flowchart provides a visual summary of the entire synthesis and purification process.
Caption: Figure 2: Experimental Workflow.
References
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Application Notes & Protocols: Selective Reduction of the Nitro Group in Methyl 3-amino-5-nitrobenzoate
Abstract: The selective reduction of the nitro group in methyl 3-amino-5-nitrobenzoate to yield methyl 3,5-diaminobenzoate is a critical transformation in the synthesis of advanced polymers and active pharmaceutical ingredients (APIs). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary methodologies for this conversion. We delve into the mechanistic rationale behind various protocols, offering a comparative analysis of common reducing agents, and present detailed, field-proven experimental procedures. The focus is on achieving high chemoselectivity, ensuring the integrity of the existing amino and methyl ester functionalities, which is paramount for the successful synthesis of downstream targets.
Introduction: Strategic Importance of Methyl 3,5-diaminobenzoate
This compound is a multifunctional chemical intermediate.[1] Its reduction to methyl 3,5-diaminobenzoate is a key step in creating valuable building blocks for complex molecular architectures.[2] The resulting product, methyl 3,5-diaminobenzoate, possesses two reactive amino groups and a methyl ester, making it a versatile precursor for polyamides and various heterocyclic compounds used in medicinal chemistry and materials science.[2][3]
The primary challenge in this synthesis is chemoselectivity . The chosen reduction method must be potent enough to convert the nitro group to an amine while being mild enough to leave the pre-existing amino and, critically, the methyl ester groups untouched. Hydrolysis of the ester under harsh acidic or basic conditions is a common side reaction that must be mitigated. This guide explores several robust methods that balance reactivity with selectivity.
Mechanistic Overview: The Journey from Nitro to Amine
The reduction of an aromatic nitro group is a multi-step process involving a cascade of electron and proton transfers. While the exact intermediates can vary with the reducing agent and conditions, the general pathway proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.
The Béchamp reduction, a classic example using iron in acidic medium, illustrates this pathway. The iron metal acts as the electron donor.[4] Protons are supplied by the medium to facilitate the formation of water as the oxygen atoms are removed from the nitro group.[5][6]
Caption: Generalized pathway for aromatic nitro group reduction.
Comparative Analysis of Key Reduction Protocols
The choice of reducing agent is the most critical decision in this procedure. Factors to consider include cost, safety, functional group tolerance, reaction conditions, and ease of workup. Below is a comparative summary of the most effective methods for the reduction of this compound.
| Method | Reducing System | Advantages | Disadvantages | Chemoselectivity Profile |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni | High yield, clean byproducts (H₂O), scalable.[7] | Requires specialized high-pressure equipment; catalyst can be pyrophoric; may reduce other functional groups.[8] | Excellent for nitro groups, but can be too aggressive, potentially affecting other reducible sites if not controlled.[9] |
| Metal in Neutral Medium | Fe powder, NH₄Cl (aq.) | Inexpensive, mild (near-neutral pH), simple workup, good functional group tolerance, scalable.[10][11][12] | Can be slower than other methods; produces significant iron sludge waste.[7] | High selectivity for the nitro group in the presence of esters and other sensitive groups.[10] |
| Stannous Chloride Reduction | SnCl₂·2H₂O in Ethanol/EtOAc | Mild conditions, highly chemoselective, cost-effective.[13] Tolerates esters, nitriles, and halogens.[8][13] | Generates tin-based waste which can be toxic and difficult to remove completely from the product.[14] | Excellent. A preferred method for substrates with multiple sensitive functional groups.[13][14] |
| Sodium Dithionite Reduction | Na₂S₂O₄ in aq. solvent | Metal-free, economical, mild conditions, tolerates a wide range of functional groups including esters and ketones.[15][16] | Reaction can be exothermic; dithionite stability can be an issue; workup can be extensive.[15] | Very high. A strong choice for avoiding harsh metals and acidic conditions.[17][18] |
Detailed Experimental Protocols
Here we provide detailed, step-by-step protocols for two of the most reliable and accessible methods: Iron/Ammonium Chloride reduction and Stannous Chloride reduction.
Protocol 1: Reduction using Iron and Ammonium Chloride
This method is prized for its mild, near-neutral reaction conditions, which helps prevent the hydrolysis of the methyl ester. It is robust, scalable, and uses inexpensive, readily available reagents.[11][12]
A. Materials and Reagents
| Reagent/Material | Quantity (for 10 mmol scale) | Notes |
| This compound | 1.96 g (10 mmol) | Starting material. |
| Iron powder (<325 mesh) | 2.79 g (50 mmol, 5 eq.) | Electrolytic grade is preferred for faster reactions.[11] |
| Ammonium Chloride (NH₄Cl) | 2.67 g (50 mmol, 5 eq.) | |
| Ethanol (EtOH) | 40 mL | Solvent. |
| Water (H₂O) | 10 mL | Co-solvent. |
| Ethyl Acetate (EtOAc) | ~150 mL | For extraction. |
| Celite® or Diatomaceous Earth | As needed | For filtration. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ~50 mL | For washing. |
| Brine (Saturated NaCl solution) | ~50 mL | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | For drying. |
B. Step-by-Step Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.96 g), ethanol (40 mL), water (10 mL), and ammonium chloride (2.67 g).
-
Addition of Iron: Stir the mixture to form a suspension. To this, add the iron powder (2.79 g) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is typically exothermic at the start.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is usually complete within 2-4 hours.
-
Workup - Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. It is critical to add water before any solvent removal to prevent potential uncontrolled exothermic reactions.[11] Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the iron sludge.
-
Washing the Filter Cake: Wash the Celite® pad thoroughly with additional ethyl acetate (2 x 25 mL) to ensure complete recovery of the product.
-
Workup - Extraction: Combine the filtrates and transfer to a separatory funnel. If two phases are not clear, add more water and ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude methyl 3,5-diaminobenzoate can be purified by recrystallization (e.g., from ethanol/water or toluene) or column chromatography if necessary.
Protocol 2: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)
This protocol offers excellent chemoselectivity under mild conditions and is often faster than the iron-based method. It is particularly useful when other reducible groups that are sensitive to catalytic hydrogenation are present.[13][14]
A. Materials and Reagents
| Reagent/Material | Quantity (for 10 mmol scale) | Notes |
| This compound | 1.96 g (10 mmol) | Starting material. |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 11.28 g (50 mmol, 5 eq.) | |
| Absolute Ethanol | 50 mL | Solvent. |
| Ethyl Acetate (EtOAc) | ~150 mL | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ~200 mL | For neutralization and workup. |
| Brine (Saturated NaCl solution) | ~50 mL | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | For drying. |
B. Step-by-Step Procedure
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound (1.96 g) in absolute ethanol (50 mL).
-
Addition of Tin Salt: Add the stannous chloride dihydrate (11.28 g) to the solution.
-
Reaction: Heat the reaction mixture to 70 °C under a nitrogen atmosphere. Stir vigorously at this temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 30-90 minutes.[13]
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature and then pour it slowly into an ice-water mixture (~100 mL).
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8. This will precipitate tin salts as a white solid (tin hydroxides). Be cautious of CO₂ evolution.
-
Workup - Filtration/Extraction: Add ethyl acetate (~100 mL) and stir for 15 minutes. Filter the mixture through Celite® to remove the tin salts. Transfer the filtrate to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic extracts and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by recrystallization or column chromatography as needed.
General Experimental Workflow
The overall process for the reduction, regardless of the specific reagent, follows a consistent workflow from reaction setup to final product isolation.
Caption: A generalized workflow for nitro group reduction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient amount of reducing agent.- Low reaction temperature.- Poor quality of reducing agent (e.g., oxidized iron). | - Increase the equivalents of the reducing agent.- Ensure the reaction reaches and maintains the target temperature.- Use fresh or high-purity reagents. For Fe, use electrolytic grade.[11] |
| Low Yield | - Product loss during workup (filtration or extraction).- Hydrolysis of the methyl ester group.- Incomplete reaction. | - Ensure thorough washing of the filter cake.- Perform multiple extractions.- Use neutral or mild conditions (e.g., Fe/NH₄Cl) to prevent hydrolysis.- Confirm reaction completion with TLC before workup. |
| Product Contamination | - Residual metal salts in the final product.- Presence of side-products. | - Ensure thorough filtration and washing during workup.- For SnCl₂ reduction, ensure complete precipitation of tin salts by adjusting pH carefully.- Perform purification (recrystallization or chromatography). |
| Difficult Filtration (slurry) | - Fine particulate nature of metal oxides/salts. | - Use a thick pad of Celite® or another filter aid.- Dilute the mixture with more solvent before filtration.- Gentle suction (vacuum) may be applied, but avoid pulling fine particles through the filter. |
References
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askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from askIITians. [Link]
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Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from organic-chemistry.org. [Link]
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Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Retrieved from Chemistry Stack Exchange. [Link]
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Wiley Online Library. (n.d.). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. Retrieved from Wiley Online Library. [Link]
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Vedantu. (n.d.). Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE. Retrieved from Vedantu. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from organic-chemistry.org. [Link]
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ResearchGate. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Retrieved from ResearchGate. [Link]
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MDPI. (n.d.). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Retrieved from MDPI. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Retrieved from Wordpress. [Link]
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King Fahd University of Petroleum & Minerals. (n.d.). Synthesis of methyl 3,5-diaminobenzoate to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Retrieved from KFUPM. [Link]
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ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Retrieved from ACS Publications. [Link]
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Sciencemadness.org. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from Sciencemadness.org. [Link]
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Semantic Scholar. (1992, December 1). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Retrieved from Semantic Scholar. [Link]
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Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from organic-chemistry.org. [Link]
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PubMed. (2024, January 5). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. Retrieved from PubMed. [Link]
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Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from PubChem. [Link]
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synthesis of "Methyl 3,5-diaminobenzoate" from "Methyl 3-amino-5-nitrobenzoate"
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive guide details the synthesis of Methyl 3,5-diaminobenzoate, a pivotal intermediate in pharmaceutical and materials science, from Methyl 3-amino-5-nitrobenzoate.[1][2] We present two robust and widely applicable reduction methodologies: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction with stannous chloride (SnCl₂). This document provides in-depth mechanistic insights, detailed step-by-step protocols, and critical safety considerations to ensure reliable and scalable synthesis. The structure and content are designed to empower researchers with the practical knowledge required for successful implementation in a laboratory setting.
Introduction: The Strategic Importance of Methyl 3,5-diaminobenzoate
Methyl 3,5-diaminobenzoate is a highly valuable bifunctional molecule, featuring two reactive amino groups and a methyl ester.[1] This unique structural arrangement makes it a critical building block in the synthesis of a diverse range of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced polymers.[3][4][5] For instance, its application in the development of polyamide thin-film composite membranes for desalination highlights its significance in materials science.[1][2]
The selective reduction of the nitro group in this compound is a key transformation that unlocks the synthetic potential of this scaffold. The presence of both an existing amino group and a methyl ester requires a reduction method with high chemoselectivity to avoid unwanted side reactions. This guide will explore two of the most effective and commonly employed methods to achieve this transformation.
Mechanistic Rationale: Choosing the Right Reduction Pathway
The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[6] The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired selectivity, and scalability. We will delve into two distinct yet highly effective approaches.
Catalytic Hydrogenation: A Clean and Efficient Route
Catalytic hydrogenation is a widely adopted method for nitro group reduction due to its high efficiency and clean reaction profile, often yielding water as the primary byproduct.[7][8] The process involves the use of a metal catalyst, typically palladium on a high-surface-area carbon support (Pd/C), and a hydrogen source.[8][9]
The mechanism proceeds through a series of steps on the catalyst surface:
-
Adsorption: Both the hydrogen gas (H₂) and the nitro-containing substrate adsorb onto the surface of the palladium catalyst.[10]
-
Hydrogen Activation: The palladium metal dissociates the H-H bond of the hydrogen molecules, forming reactive palladium hydride species on the surface.[10][11]
-
Stepwise Reduction: The activated hydrogen atoms are sequentially transferred to the nitro group, which is reduced through nitroso and hydroxylamine intermediates to the final amine.[12][13]
This method is highly favored for its scalability and the ease of catalyst removal by simple filtration.
Reaction Pathway: Catalytic Hydrogenation
Caption: Catalytic hydrogenation workflow on the palladium surface.
Stannous Chloride (SnCl₂) Reduction: A Chemoselective Chemical Approach
Reduction using stannous chloride (tin(II) chloride) in an acidic medium is a classic and highly reliable method for converting aromatic nitro compounds to anilines.[12][13][14] This method is particularly valued for its excellent chemoselectivity, leaving other reducible functional groups like esters, nitriles, and ketones intact.[3][15]
The mechanism involves a series of electron and proton transfers:
-
Activation: In the presence of a proton source (like HCl or even residual water in the dihydrate form), the nitro group is protonated, making it more susceptible to reduction.[12]
-
Electron Transfer: The Sn(II) ion acts as the reducing agent, donating electrons to the activated nitro group. For each nitro group, three equivalents of Sn(II) are oxidized to Sn(IV).[14]
-
Intermediate Formation: The reduction proceeds through nitroso and hydroxylamine intermediates, similar to catalytic hydrogenation.[12][13]
-
Final Product: The final product is initially formed as an anilinium salt in the acidic medium, which is then neutralized during the workup to yield the free amine.[12]
This method is advantageous when catalytic hydrogenation is not feasible due to the presence of other functional groups that might be sensitive to it.
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Application Notes & Protocols: The Strategic Use of Methyl 3-amino-5-nitrobenzoate in Pharmaceutical Synthesis
Preamble: A Chemist's Perspective on a Versatile Scaffold
In the intricate tapestry of pharmaceutical synthesis, the selection of a starting material is a decision that dictates the efficiency, scalability, and ultimate success of a drug development campaign. Methyl 3-amino-5-nitrobenzoate is one such scaffold that warrants careful consideration. It is not merely a collection of atoms, but a strategically designed building block offering a confluence of reactive sites with orthogonal properties. The presence of an electron-donating amino group, a strongly electron-withdrawing nitro group, and a modifiable methyl ester on a stable aromatic ring provides medicinal chemists with a powerful tool for molecular construction.[1][2]
This guide eschews a simple recitation of facts. Instead, it offers an in-depth exploration of why and how this compound is leveraged in the synthesis of complex pharmaceutical intermediates. We will delve into the causality behind its reactivity, provide robust, field-tested protocols for its key transformations, and illustrate the logical flow of its application from a simple building block to an advanced precursor for Active Pharmaceutical Ingredients (APIs).
Section 1: Compound Profile and Physicochemical Characteristics
Before embarking on synthesis, a thorough understanding of the reagent's physical and chemical properties is paramount. This data informs everything from reaction setup to purification and storage.
| Property | Value | Source |
| CAS Number | 23218-93-1 | [3][4] |
| Molecular Formula | C₈H₈N₂O₄ | [3][5] |
| Molecular Weight | 196.16 g/mol | [3][5] |
| Melting Point | 165-166°C | [5][6] |
| Boiling Point | 393.1°C | [5][6] |
| Appearance | Solid | [4] |
| IUPAC Name | This compound | [3] |
| Storage | 2-8°C, in a cool, dry place | [5][7] |
Safety and Handling Synopsis
This compound is classified as a hazardous substance.[3] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3][8][9]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Spill Management: In case of a spill, avoid generating dust.[7] Sweep up the material and place it into a suitable, labeled disposal container.[7]
-
First Aid: In case of contact with eyes or skin, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7][8] If inhaled, move to fresh air immediately.[7]
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before use. [1]
Section 2: Strategic Role in Pharmaceutical Synthesis
The utility of this compound stems from the differential reactivity of its functional groups. This allows for sequential, regioselective modifications, a cornerstone of complex molecule synthesis. It is frequently employed as a precursor for heterocyclic compounds and other complex architectures that are hallmarks of medicinal chemistry.[1][2]
The primary synthetic routes leveraging this intermediate involve two key transformations:
-
Selective Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a diaminoarene derivative. This transformation is fundamental, as the resulting meta-phenylenediamine scaffold is a precursor to numerous heterocyclic systems, including benzimidazoles, which are prevalent in modern pharmaceuticals.
-
Derivatization of the Amino Group: The existing amino group is nucleophilic and can readily undergo reactions such as acylation, sulfonylation, or reaction with isocyanates to form ureas.[10] This allows for the introduction of diverse side chains and pharmacophoric elements.
The methyl ester provides a third reactive handle, which can be hydrolyzed to the corresponding carboxylic acid post-transformation, enabling further derivatization, such as amide bond formation.
Section 3: Core Experimental Protocols
The following protocols are presented as robust, reproducible methods for the key transformations of this compound. They are designed for a laboratory scale and include explanations for critical steps.
Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction
This protocol details the selective reduction of the nitro group to an amine, yielding methyl 3,5-diaminobenzoate. Catalytic hydrogenation is the method of choice due to its high yield, clean conversion, and environmentally benign nature (the only byproduct is water).[10][11]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq by weight)
-
Methanol (ACS Grade)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite™
Procedure:
-
Vessel Preparation: To a round-bottom flask or hydrogenation vessel, add this compound (e.g., 5.0 g, 25.5 mmol).
-
Solvent Addition: Add methanol (e.g., 100 mL) to dissolve the starting material.
-
Catalyst Addition: Under a gentle stream of inert gas (N₂ or Argon), carefully add the 10% Pd/C catalyst (e.g., 250 mg).
-
Scientist's Note: The inert atmosphere prevents the dry catalyst from coming into contact with flammable methanol vapors in the presence of air, which can be pyrophoric. The wet catalyst is used to mitigate this risk.
-
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with H₂. Repeat this cycle 3-5 times to ensure the atmosphere is fully exchanged.
-
Reaction: Stir the suspension vigorously at room temperature. For atmospheric pressure reactions, this may take 4-12 hours. Using a Parr apparatus at elevated pressure (e.g., 50 psi) will significantly shorten the reaction time.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC). The product, being more polar, will have a lower Rf value than the starting material.
-
Workup: Once the reaction is complete (disappearance of starting material), carefully vent the H₂ atmosphere and purge the flask with N₂.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 20 mL).
-
Scientist's Note:Never allow the filtered catalyst cake to dry completely in the open air , as it can be pyrophoric. Quench the filter cake with water immediately after use.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 3,5-diaminobenzoate, which can be used directly or purified further by recrystallization.
Protocol 2: N-Acylation of the Amino Group
This protocol describes the reaction of this compound with an acyl chloride to form an amide bond, a ubiquitous linkage in pharmaceuticals.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (or other acyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Dissolve this compound (e.g., 2.0 g, 10.2 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
Base Addition: Add the base, such as pyridine (1.2 mL, 15.3 mmol). Cool the mixture to 0°C in an ice bath.
-
Scientist's Note: The base acts as a scavenger for the HCl generated during the reaction, preventing protonation of the starting material's amino group and driving the reaction to completion. Cooling is essential to control the exothermic reaction between the acyl chloride and the amine.
-
-
Acyl Chloride Addition: Add the acyl chloride (e.g., acetyl chloride, 0.8 mL, 11.2 mmol) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) to remove excess acid, and then with brine (1 x 25 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-acylated product.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Section 4: Concluding Remarks
This compound represents a classic example of a multifunctional chemical intermediate. Its value lies not in its direct biological activity, but in the synthetic possibilities it unlocks. The ability to perform selective, high-yielding transformations at its nitro and amino positions allows for the methodical construction of complex molecular frameworks. The protocols and strategic insights provided herein are intended to equip the research and development scientist with a foundational understanding and practical tools to effectively incorporate this versatile building block into any pharmaceutical synthesis program.
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Jigs Chemical Limited. (n.d.). Methyl 2-Amino-5-Methyl-3-Nitrobenzoate RAW MATERIAL API. Retrieved from [Link]
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Application Notes & Protocols: The Synthesis of Telmisartan Utilizing an Aminonitrobenzoate Precursor Strategy
Introduction: The Strategic Synthesis of Telmisartan
Telmisartan is a highly selective angiotensin II receptor antagonist, pivotal in the management of hypertension.[1] Its molecular architecture, featuring a substituted bis-benzimidazole core linked to a biphenylcarboxylic acid moiety, presents a compelling challenge for process chemists. The industrial synthesis of this Active Pharmaceutical Ingredient (API) demands a route that is not only high-yielding but also cost-effective, scalable, and environmentally conscious.
A critical phase in Telmisartan synthesis is the construction of the benzimidazole rings. While various precursors can be envisioned, industrial-scale syntheses have converged on pathways that utilize highly functionalized benzene rings to ensure regiochemical control and efficiency. This guide focuses on the synthetic strategy commencing from Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate , a precursor structurally related to the user-specified topic of Methyl 3-amino-5-nitrobenzoate. The chosen starting material is a well-documented and commercially significant intermediate whose synthetic manipulation—specifically the reduction of its nitro group to form a key diamine—is central to the formation of the first benzimidazole ring.[2][3] This application note elucidates the chemical principles and provides detailed protocols for this validated pathway, offering researchers a robust framework for laboratory-scale synthesis and process development.
Section 1: A Convergent Synthetic Strategy
The synthesis of Telmisartan is a classic example of a convergent approach, where complex fragments of the molecule are synthesized independently before being coupled in the final stages. This strategy enhances overall efficiency and simplifies purification compared to a linear synthesis.[4] The primary disconnections in a retrosynthetic analysis of Telmisartan yield two key intermediates:
-
The Bis-Benzimidazole Core: 1,7'-dimethyl-2'-propyl-2,5'-bi(1H-benzimidazole).
-
The Biphenyl Moiety: An activated biphenyl-2-carboxylic acid derivative, such as 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester.[5][6]
This guide will detail the synthesis of the bis-benzimidazole core starting from the aminonitrobenzoate precursor, followed by its coupling with the biphenyl component.
Figure 2: Workflow for the one-pot synthesis of the benzimidazole intermediate.
Detailed Laboratory Protocol:
This protocol is an illustrative synthesis based on established literature procedures. [7]Researchers must adapt it based on their laboratory equipment and safety protocols.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (10.0 g, 33.98 mmol) and water (60 mL). Stir to form a suspension.
-
Heating: Heat the suspension to 75-80 °C.
-
Addition of Reductant: In a separate beaker, prepare a solution of sodium dithionite (21.0 g, 120.6 mmol) in water (60 mL). Add this solution gradually to the hot suspension over 30 minutes, maintaining the reaction temperature between 90-100 °C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
-
Work-up (for Cyclization): After the reduction is complete, cool the reaction mixture to room temperature. Adjust the pH to 9-10 with a 20% aqueous sodium hydroxide solution. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude diamine intermediate as an oil.
-
Cyclization: Add glacial acetic acid (50 mL) to the crude intermediate. Heat the mixture to reflux (approx. 110-120 °C) and maintain for 1.5-2 hours.
-
Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. The product will precipitate.
-
Purification: Filter the precipitated solid, wash thoroughly with water, and dry under vacuum at 55-60 °C to yield Methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate as an off-white powder.
Self-Validation: The identity and purity of the product should be confirmed by HPLC and spectroscopic methods (¹H NMR, ¹³C NMR, MS). Expected yield is typically high, in the range of 90-96% for the combined one-pot process. [7]
Section 3: Construction of the Bis-Benzimidazole Core and Final Assembly
With the first benzimidazole ring successfully synthesized, the next stages involve building the second ring and attaching the biphenyl tail.
Protocol Steps:
-
Saponification: The methyl ester of the benzimidazole intermediate is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide in methanol at reflux. [2]This step is crucial for the subsequent amide bond formation.
-
Condensation: The resulting carboxylic acid is condensed with N-methyl-1,2-phenylenediamine. This reaction is typically carried out under harsh, dehydrating conditions, such as heating in polyphosphoric acid (PPA) at ~150 °C, to drive the formation of the second benzimidazole ring, yielding the bis-benzimidazole core. [2][6]3. N-Alkylation: The bis-benzimidazole core is then alkylated with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester. The reaction is performed in a polar aprotic solvent (e.g., DMAc) using a strong, non-nucleophilic base like potassium tert-butoxide (KOt-Bu) to deprotonate the benzimidazole nitrogen. 4. Final Hydrolysis: The tert-butyl ester protecting group on the biphenyl moiety is removed under acidic conditions (e.g., concentrated HCl or trifluoroacetic acid) to yield the final Telmisartan API. [6]5. Purification: The crude Telmisartan is purified by recrystallization. A common and effective solvent system is a mixture of butanone and isopropyl ether, which yields a product with high purity and good particle characteristics. [8]The final product is typically isolated as a white crystalline powder. [9]
Section 4: Analytical Characterization and Data
Rigorous analytical control is essential throughout the synthesis to ensure the quality of intermediates and the final API. High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing purity and quantifying impurities.
Typical HPLC Conditions for Telmisartan Analysis:
| Parameter | Condition |
| Column | C8 or C18 reverse-phase, e.g., Symmetry Shield RP8 (150 x 4.6 mm, 3.5 µm) [10] |
| Mobile Phase | Gradient elution using a buffered aqueous phase (e.g., 0.05% trifluoroacetic acid) and an organic phase (e.g., acetonitrile). [10] |
| Flow Rate | 1.0 - 1.2 mL/min [11] |
| Detection | UV at 230 nm or 290 nm [10][12] |
| Column Temp. | 25 - 50 °C [10][11] |
| Retention Time | Highly dependent on exact conditions, but typically >4 minutes. [12] |
Forced Degradation Studies: To ensure the analytical method is stability-indicating, the final API is subjected to stress conditions (acid, base, oxidation, heat, light). The HPLC method must be able to resolve the Telmisartan peak from any potential degradation products. [11][13]
Section 5: Safety and Reagent Handling
The synthesis of Telmisartan involves several hazardous materials. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Reagent/Material | Key Hazards | Recommended Precautions |
| Sodium Dithionite | Flammable solid, self-heating. Harmful if swallowed. | Store away from water and combustibles. Avoid dust inhalation. |
| Palladium on Carbon (Pd/C) | Flammable solid. May ignite if dry. | Handle wet. Keep away from ignition sources. Use under an inert atmosphere (N₂ or Ar). |
| Polyphosphoric Acid (PPA) | Corrosive. Causes severe skin burns and eye damage. Reacts with water. | Handle with extreme care using acid-resistant gloves and face shield. Avoid contact with moisture. |
| Potassium tert-Butoxide | Flammable solid. Reacts violently with water. Corrosive. | Handle under an inert atmosphere. Store in a dry environment. |
| Strong Acids/Bases (HCl, NaOH) | Corrosive. Cause severe burns. | Wear appropriate gloves, lab coat, and eye protection. |
References
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Venugopal, S., Ramanatham, J., Devanna, N., Kumar, A. S., Ghosh, S., Soundararajan, R., Kale, B., & Mehta, G. N. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 22(4), 2767-2773. [Link]
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Zhao, J., Xiong, Y., Yang, W.-L., Yang, F., & Jin, Y. (2021). Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan. Organic Process Research & Development, 25(5), 1022–1027. [Link]
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Kumar, A. S., Ghosh, S., Mehta, G. N., & Soundararajan, R. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc, 2009(10), 247-254. [Link]
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Wang, C., et al. (2014). Highly practical and cost-efficient synthesis of telmisartan: An antihypertensive drug. Research on Chemical Intermediates, 40, 2459–2467. [Link]
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Kocienski, P. (2021). Formal Synthesis of Telmisartan. Synfacts, 17(07), 0734. [Link]
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Kumar, A. S., Ghosh, S., Mehta, G. N., & Soundararajan, R. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 25. [Link]
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Kumar, A. S., Ghosh, S., Mehta, G. N., & Soundararajan, R. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-472. [Link]
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Wang, C., et al. (2013). An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines. RSC Advances, 3(40), 18321-18325. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. Product Page. [Link]
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Al-Tamimi, A. M. (2021). Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. Egyptian Journal of Chemistry, 64(11), 6331-6339. [Link]
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Sharma, T., & Mishra, N. (2013). Analytical methodologies for determination of telmisartan: an overview. International Journal of Pharmaceutical Sciences and Research, 4(11), 4156-4161. [Link]
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Martin, A. D., Siamaki, A. R., Belecki, K., & Gupton, B. F. (2015). A flow-based synthesis of telmisartan. Beilstein Journal of Organic Chemistry, 11, 263-268. [Link]
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Sarma, E. S. R. S., et al. (2019). A Review On Method Development And Validation Of Telmisartan. International Journal of Pharmaceutical Sciences and Research, 10(4), 1-5. [Link]
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Rao, B. U., et al. (2008). Stability Indicating HPLC Method for the Determination of Telmisartan as Bulk Drug and in Pharmaceutical Dosage Form. International Journal of Chemical Sciences, 6(2), 974-980. [Link]
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Sarma, E. S. R. S., et al. (2015). Simple and stability indicating RP-HPLC assay method development and validation of telmisartan in bulk and dosage form. Der Pharmacia Lettre, 7(4), 274-280. [Link]
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Srinivasan, V., et al. (2012). Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan. Arabian Journal of Chemistry, 10, S291-S296. [Link]
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Belecki, K., & Gupton, B. F. (2015). A Flow-Based Synthesis of Telmisartan. Request PDF. [Link]
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Annapurna, M., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug Substance. Chemical Methodologies, 2(2), 145-161. [Link]
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Application Note: Methyl 3-amino-5-nitrobenzoate as a Strategic Precursor for the Synthesis of Diverse Heterocyclic Scaffolds
Abstract
Methyl 3-amino-5-nitrobenzoate is a highly versatile and strategically important building block in modern synthetic organic and medicinal chemistry. Its unique trifunctional arrangement—a nucleophilic amino group, an electrophilic ester, and a reducible nitro group—offers a powerful platform for the construction of a wide array of complex heterocyclic systems. This application note provides an in-depth guide to leveraging this precursor for the synthesis of high-value heterocycles, including benzimidazoles, quinazolinones, and benzodiazepines. We present detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and offer insights into process optimization and safety.
The Strategic Advantage of this compound
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups, which can be addressed in a controlled, stepwise manner.
-
Amino Group (-NH₂): A potent nucleophile and a directing group, it is the primary site for initial acylation, condensation, or cyclization reactions.
-
Nitro Group (-NO₂): This electron-withdrawing group can be selectively reduced to a second amino group, unmasking a 1,2,4-trisubstituted benzene pattern. This in-situ generation of an ortho-diamine derivative is the cornerstone of its utility in forming fused heterocyclic systems.
-
Methyl Ester Group (-COOCH₃): Can act as an electrophilic site for cyclization via intramolecular amidation or can be hydrolyzed to the corresponding carboxylic acid for further functionalization.
The interplay of these groups allows for convergent and efficient synthetic strategies, making it a valuable starting material in drug discovery programs.[1][2]
Physicochemical and Safety Data
A thorough understanding of the starting material's properties is critical for safe handling and reproducible results.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 23218-93-1 | [3] |
| Molecular Formula | C₈H₈N₂O₄ | [3][4] |
| Molecular Weight | 196.16 g/mol | [3][4] |
| Melting Point | 165-166 °C | [4] |
| Appearance | Yellow to brown crystalline powder | N/A |
| Storage | 2-8 °C, protect from light and moisture | [4] |
Safety and Handling Precautions
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Measures: Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid generating dust. In case of contact, flush the affected area with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete information before use.[3][6][7]
General Synthetic Workflow
The synthesis of diverse heterocycles from this compound typically follows a logical, multi-step workflow. The key transformation is the reduction of the nitro group to generate a highly reactive ortho-phenylenediamine intermediate, which is then cyclized.
Protocol 1: Synthesis of Benzimidazole Scaffolds
The synthesis of benzimidazoles relies on the reaction of the in situ generated Methyl 3,5-diaminobenzoate with a one-carbon (C1) electrophile. This protocol details a robust one-pot procedure.[8]
Reaction Scheme & Mechanism
The reaction proceeds via reduction of the nitro group, followed by condensation with an orthoester and subsequent cyclization. The use of an orthoester like triethyl orthoformate is advantageous as it serves as both the C1 source and a dehydrating agent.[9][10]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 196.16 | 1.96 g | 10.0 | 1.0 |
| Iron powder (<325 mesh) | 55.85 | 2.80 g | 50.0 | 5.0 |
| Glacial Acetic Acid | 60.05 | 40 mL | - | - |
| Triethyl Orthoformate | 148.20 | 2.22 g (2.5 mL) | 15.0 | 1.5 |
| Ethanol (Absolute) | 46.07 | 20 mL | - | - |
Step-by-Step Protocol
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.96 g, 10.0 mmol) and glacial acetic acid (40 mL).
-
Reduction: Begin vigorous stirring and add iron powder (2.80 g, 50.0 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain control by adjusting the addition rate.
-
Rationale: Iron in acetic acid is a classical, cost-effective, and efficient reagent for the reduction of aromatic nitro groups. It is generally well-tolerated by ester functionalities.[8]
-
-
Reaction Monitoring (Reduction): Heat the mixture to reflux (approx. 118 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Mobile Phase: 30% Ethyl Acetate in Hexane]. The disappearance of the starting material spot (UV active, yellow) and the appearance of a new, lower Rf spot (the diamine) indicates completion.
-
Work-up (Intermediate): Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethanol (2 x 10 mL).
-
Rationale: Celite filtration provides a rapid and effective method for removing fine inorganic solids from the organic reaction mixture.
-
-
Cyclization: Combine the filtrates and add triethyl orthoformate (2.5 mL, 15.0 mmol). Heat the resulting solution to reflux for 4-6 hours.
-
Reaction Monitoring (Cyclization): Monitor the formation of the benzimidazole product by TLC.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Purification: To the resulting crude solid, add saturated sodium bicarbonate solution (50 mL) to neutralize the excess acetic acid. The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water (3 x 20 mL), and dry under high vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Protocol 2: Synthesis of Quinazolinone Scaffolds
The synthesis of 6-nitro-4(3H)-quinazolinones from this compound involves a condensation reaction with formamide. This method, a modification of the Niementowski synthesis, provides a direct route to this important heterocyclic core.[11]
Reaction Scheme
The amino group of the starting material first reacts with formamide to form a formamidine intermediate. Subsequent intramolecular cyclization, driven by heat, involves the methyl ester and the newly formed amide to construct the quinazolinone ring system with the elimination of methanol and water.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 196.16 | 1.96 g | 10.0 | 1.0 |
| Formamide | 45.04 | 20 mL | - | Solvent/Reagent |
Step-by-Step Protocol
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a short-path distillation head (or air condenser), combine this compound (1.96 g, 10.0 mmol) and formamide (20 mL).
-
Reaction: Heat the mixture in an oil bath to 150-160 °C for 3-4 hours. Methanol and water will distill off during the reaction.
-
Reaction Monitoring: The reaction can be monitored by TLC [Mobile Phase: 10% Methanol in Dichloromethane].
-
Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to below 100 °C. Carefully and slowly pour the warm reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Trustworthiness Tip: Pouring the hot reaction mixture into ice water causes the product, which is insoluble in water, to precipitate rapidly, leaving most impurities in the aqueous formamide solution.[12]
-
-
Purification: Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake extensively with cold water (4 x 50 mL) to remove all residual formamide.
-
Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight. The resulting 6-nitroquinazolin-4(3H)-one is typically of high purity.
Protocol 3: Synthesis of 1,5-Benzodiazepine Derivatives
This protocol first requires the reduction of the nitro group to generate Methyl 3,5-diaminobenzoate. The resulting diamine is then condensed with a ketone, such as acetone, under acidic catalysis to form the seven-membered benzodiazepine ring.[13]
Reaction Scheme
The synthesis is a two-step process: nitro reduction followed by a double condensation reaction with a ketone.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Step 1: Reduction | ||||
| This compound | 196.16 | 1.96 g | 10.0 | 1.0 |
| Palladium on Carbon (10% Pd) | - | 100 mg | - | Cat. |
| Methanol | 32.04 | 50 mL | - | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon pressure | - | - |
| Step 2: Cyclization | ||||
| Acetone | 58.08 | 1.74 g (2.2 mL) | 30.0 | 3.0 |
| Glacial Acetic Acid | 60.05 | 0.5 mL | - | Cat. |
Step-by-Step Protocol
-
Reduction Setup: To a 250 mL hydrogenation flask, add this compound (1.96 g, 10.0 mmol), methanol (50 mL), and 10% Pd/C (100 mg).
-
Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen gas from a balloon three times. Stir the suspension vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 6-8 hours.
-
Expertise Note: Catalytic hydrogenation is a clean and high-yielding method for nitro group reduction. The reaction is often quantitative and the catalyst can be recovered by filtration.
-
-
Reduction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Catalyst Removal: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (2 x 10 mL).
-
Cyclization Setup: Transfer the filtrate (containing Methyl 3,5-diaminobenzoate) to a 250 mL round-bottom flask. Add acetone (2.2 mL, 30.0 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).
-
Rationale: The acid catalyst protonates the carbonyl oxygen of the ketone, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine.[13]
-
-
Cyclization Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure benzodiazepine derivative.
Conclusion
This compound is an exemplary scaffold for the efficient synthesis of diverse and medicinally relevant heterocyclic compounds. By understanding the distinct reactivity of its functional groups and applying the robust protocols detailed in this note, researchers can rapidly access complex molecular architectures such as benzimidazoles, quinazolinones, and benzodiazepines. The methods presented are scalable, utilize common laboratory reagents, and are grounded in established chemical principles, providing a reliable foundation for both academic research and industrial drug development programs.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756518, this compound. Retrieved from [Link]
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Abdel-Wahab, B. F., & Aly, A. A. (1984). Synthesis of certain 3-aminoquinazolinone Schiff's bases structurally related to some biologically active compounds. PubMed. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
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ChemAdvisor, Inc. (2010). MSDS - OHS14953. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. Retrieved from [Link]
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-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Reddy, K. S., et al. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitro and aminobenzimidazoles. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Orthoesters in Heterocycle Synthesis. Retrieved from [Link]
-
PubMed. (2025). Synthesis of Benzo-Fused Sulfonimidate Heterocycles. Retrieved from [Link]
-
MDPI. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Orthoesters in heterocycle synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
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PubMed Central. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][2][5]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]
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ResearchGate. (2025). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Benzimidazole Derivatives from Methyl 3-amino-5-nitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical guide for the synthesis of functionalized benzimidazole derivatives, utilizing Methyl 3-amino-5-nitrobenzoate as a strategic starting material. It details both a classical two-step synthesis and a modern one-pot reductive cyclization protocol, supported by mechanistic insights, expert troubleshooting, and safety considerations.
Strategic Overview: The Value of the Benzimidazole Scaffold
The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous pharmaceuticals with a wide spectrum of biological activities, including antiviral, anticancer, anthelmintic, and antihypertensive properties. The strategic functionalization of the benzimidazole ring system is paramount for modulating pharmacological activity.
This compound is a versatile starting material for constructing substituted benzimidazoles. Its key features include:
-
An amino group and a nitro group positioned to become a 1,2-diamine upon reduction, the essential precursor for the imidazole ring.
-
An ester group that can be retained or later modified, providing an additional handle for structural diversification.
The primary synthetic transformation involves two core steps: the reduction of the nitro group to a second amine, followed by condensation and cyclization with a one-carbon (C1) electrophile, typically an aldehyde.
Reaction Principles and Mechanism
The conversion of this compound to a 2-substituted benzimidazole derivative is a two-stage process at its core: reduction followed by cyclization.
Stage 1: Reductive Transformation
The initial and critical step is the chemoselective reduction of the nitro group (-NO₂) to an amino group (-NH₂), yielding the key intermediate, Methyl 3,5-diaminobenzoate. Several reliable methods exist for this transformation:
-
Catalytic Transfer Hydrogenation: This is a preferred lab-scale and industrial method. It involves a catalyst, typically Palladium on Carbon (Pd/C), and a hydrogen source. While hydrogen gas (H₂) can be used, safer and more convenient hydrogen donors like ammonium formate or hydrazine hydrate are common.[1][2][3] The reaction proceeds on the surface of the palladium catalyst, where hydrogen is activated and transferred to the nitro group.[4][5]
-
Chemical Reduction: Reagents like Sodium Dithionite (Na₂S₂O₄) offer a mild, metal-free alternative.[6][7] The reduction is thought to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[6] Other classic methods include using metals like iron (Fe) or tin (Sn) in acidic media.[8]
Stage 2: Benzimidazole Ring Formation
The condensation of the newly formed ortho-phenylenediamine moiety with an aldehyde is a robust method for forming the benzimidazole ring.[9][10][11]
Mechanism of Cyclization:
-
Nucleophilic Attack: One of the amino groups of the diamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
-
Schiff Base (Imine) Formation: A tetrahedral intermediate is formed, which then eliminates a molecule of water to form a Schiff base (or imine) intermediate.
-
Intramolecular Cyclization: The second, neighboring amino group performs an intramolecular nucleophilic attack on the imine carbon.
-
Aromatization: The resulting dihydrobenzimidazole intermediate eliminates a hydride ion (or undergoes oxidation) to achieve the stable, aromatic benzimidazole ring system.[9]
Caption: General mechanism for benzimidazole synthesis.
Experimental Protocols
Protocol 1: Two-Step Synthesis of Methyl 6-amino-2-aryl-1H-benzimidazole-4-carboxylate
This classic approach provides excellent control over each transformation and yields a highly pure intermediate.
Step A: Reduction of this compound
-
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ammonium Formate (HCOONH₄) (4-5 eq)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Diatomaceous Earth (e.g., Celite®)
-
-
Procedure:
-
To a round-bottom flask, add this compound and Methanol (approx. 10-15 mL per gram of substrate).
-
Carefully add 10% Pd/C to the solution.
-
Add ammonium formate in portions over 10-15 minutes. The reaction is often exothermic.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad thoroughly with methanol and ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid, Methyl 3,5-diaminobenzoate, is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes).
-
Step B: Cyclocondensation with an Aromatic Aldehyde
-
Materials:
-
Methyl 3,5-diaminobenzoate (from Step A, 1.0 eq)
-
Substituted Aromatic Aldehyde (1.0-1.1 eq)
-
Ethanol (EtOH) or Acetic Acid (AcOH) as solvent
-
Optional: A mild oxidant like air, or a catalyst like copper(II) acetate.
-
-
Procedure:
-
Dissolve Methyl 3,5-diaminobenzoate in ethanol or acetic acid in a round-bottom flask.
-
Add the aromatic aldehyde to the solution.
-
Reflux the mixture for 4-12 hours. If using ethanol, bubbling air through the mixture can facilitate the final oxidative aromatization step.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel or by recrystallization.
-
| Parameter | Step A: Reduction | Step B: Cyclization |
| Key Reagents | Pd/C, HCOONH₄ | Aromatic Aldehyde |
| Solvent | Methanol | Ethanol or Acetic Acid |
| Temperature | 25 - 50 °C | Reflux (approx. 78-118 °C) |
| Typical Time | 2 - 4 hours | 4 - 12 hours |
| Workup | Filtration, Evaporation | Filtration / Evaporation |
| Purification | Optional Recrystallization | Column Chromatography / Recrystallization |
| Expected Yield | >90% | 65 - 85% |
Caption: Summary of Two-Step Synthesis Protocol.
Protocol 2: One-Pot Reductive Cyclization
This streamlined protocol combines the reduction and cyclization into a single operation, offering significant advantages in terms of efficiency and time. It is particularly effective for library synthesis.
-
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (1.0-1.1 eq)
-
Sodium Dithionite (Na₂S₂O₄) (3.0-4.0 eq)
-
Dimethylformamide (DMF)
-
Water
-
-
Procedure:
-
In a microwave vial or a round-bottom flask, combine this compound and the aromatic aldehyde in DMF (approx. 4 mL per mmol of substrate).
-
In a separate flask, prepare a fresh aqueous solution of Sodium Dithionite (e.g., 1M).
-
Add the aqueous Na₂S₂O₄ solution to the DMF mixture.
-
Method A (Microwave): Seal the vial and irradiate in a microwave reactor (e.g., 120-160 W) for 10-30 minutes. Monitor internal temperature and pressure.
-
Method B (Conventional Heating): Heat the mixture at 80-100 °C for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water or a dilute ammonium hydroxide solution.
-
A solid product will typically precipitate. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Caption: Synthetic routes to benzimidazoles.
Field Insights and Troubleshooting
-
Incomplete Reduction (Step A / One-Pot): If TLC shows residual nitro compound, add more reducing agent (ammonium formate or Na₂S₂O₄) and prolong the reaction time. For catalytic hydrogenation, ensure the catalyst is active and not poisoned.
-
Diamine Instability: The intermediate, Methyl 3,5-diaminobenzoate, can be sensitive to air and light, leading to discoloration. It is best used immediately after preparation. The one-pot protocol advantageously bypasses the isolation of this potentially unstable intermediate.
-
Low Cyclization Yields: Ensure the aldehyde is pure. Anhydrous conditions can sometimes improve yields, especially if using acid catalysts. The choice of solvent is also critical; acetic acid can act as both a solvent and a catalyst, often improving reaction rates.
-
Side Product Formation: In the condensation with aldehydes, the formation of 1,2-disubstituted benzimidazoles (where a second aldehyde molecule alkylates the benzimidazole nitrogen) can occur, especially with reactive aldehydes.[9] Using a slight excess of the diamine or milder conditions can minimize this.
-
Purification Challenges: The amino and ester functionalities can make the final products highly polar. A polar solvent system (e.g., DCM/Methanol or EtOAc/Methanol) is often required for column chromatography. If the product is a solid, recrystallization is the preferred method for purification.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Nitroaromatics: Are toxic and potentially mutagenic. Avoid inhalation and skin contact.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of solvents like methanol. Do not allow the catalyst to dry on the filter paper. Quench the filter cake with water after use.
-
Sodium Dithionite: Can release sulfur dioxide upon decomposition. Handle in a fume hood and store in a cool, dry place.
-
Solvents: Methanol, DMF, and ethyl acetate are flammable and toxic. Avoid ignition sources and ensure proper ventilation.
-
Conclusion
The synthesis of benzimidazole derivatives from this compound is a robust and flexible process. The traditional two-step method offers excellent control and purity, making it ideal for synthesizing specific target molecules. For applications requiring higher throughput, such as library generation for drug screening, the one-pot reductive cyclization is a highly efficient and modern alternative. By understanding the underlying mechanisms and potential challenges, researchers can effectively leverage this chemistry to create novel benzimidazole scaffolds for drug discovery and development.
References
-
Guiso, M., Marra, C., & Cavarischia, C. (2018). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 235-243. [Link]
-
Dasgupta, H. R., Mukherjee, S., & Ghosh, P. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Medium. Progress in Chemical and Biochemical Research, 4(1), 57-67. [Link]
-
Dhanalakshmi, K., Latha, R., & Pandiarajan, J. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2), 1-15. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]
-
Kallitsakis, M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1453. [Link]
-
Nguyen, T. H., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13, 33567-33604. [Link]
-
Mitra, A. K., & Karchaudhuri, N. (2001). One‐Pot Synthesis of Benzimidazoles from o‐Nitroanilines under Microwaves via a Reductive Cyclization. Synthetic Communications, 31(14), 2135-2139. [Link]
-
Liu, Z., et al. (2008). A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. HETEROCYCLES, 75(8), 1907-1911. [Link]
-
Stadler, D., et al. (2017). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 22(7), 1145. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. [Link]
-
Wang, P., et al. (2023). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry, 21, 5650-5654. [Link]
-
Gilanizadeh, M., & Zeynizadeh, B. (2022). Plausible mechanism for the formation of benzimidazoles. Polycyclic Aromatic Compounds. [Link]
-
Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Journal of the Chinese Chemical Society, 65(12), 1435-1442. [Link]
-
Wright, J. A., et al. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 12, 4975. [Link]
-
Li, H., et al. (2007). Pd/C-Catalyzed Transfer Hydrogenation with Hantzsch Ester 1,4-Dihydropyridine for the Reduction of Aromatic Azides, Aromatic Nitro Compounds and Olefins. Chinese Journal of Chemistry, 25(8), 1089-1094. [Link]
-
Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
-
Kumar, D., et al. (2007). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Tetrahedron Letters, 48(43), 7690-7693. [Link]
-
Scribd. (n.d.). 4juli-Nitro Reduction Using Dithionite. [Link]
-
Roeder, C. H., & Day, A. R. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 6(1), 25-33. [Link]
-
Reddit. (2021). Reduction of nitrobenzene to aniline by sodium dithionite?[Link]
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- 1. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Reductive Cyclisations of Nitroanilines to Imidazoles – All About Drugs [allfordrugs.com]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
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- 10. tandfonline.com [tandfonline.com]
- 11. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
The Strategic Use of Methyl 3-amino-5-nitrobenzoate in the Synthesis of High-Performance Azo Dyes: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Dye Intermediate
Methyl 3-amino-5-nitrobenzoate is a pivotal intermediate in the synthesis of a wide array of azo dyes, a class of compounds that constitute the largest and most versatile group of synthetic colorants. Its unique molecular architecture, featuring a primary aromatic amine, a nitro group, and a methyl ester on a benzene ring, provides a powerful toolkit for the dye chemist. The strategic placement of the amino and nitro groups, with their opposing electronic effects, allows for precise control over the electronic properties of the resulting dye molecule, thereby influencing its color, fastness, and other performance characteristics. This guide provides an in-depth exploration of the application of this compound in dye synthesis, complete with detailed protocols and the scientific rationale behind the experimental design.
The core of its utility lies in the reactivity of the primary aromatic amine, which can be readily converted into a diazonium salt. This highly reactive intermediate is then capable of undergoing an electrophilic substitution reaction with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the characteristic azo bond (-N=N-), the chromophore responsible for the dye's color. The presence of the electron-withdrawing nitro group meta to the amino group plays a crucial role in stabilizing the diazonium salt and modulating the color of the final dye.
Chemical Principles and Mechanistic Insights
The synthesis of azo dyes from this compound is a classic two-step process: diazotization followed by azo coupling.
Part 1: Diazotization - The Formation of the Electrophile
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[1] This reaction is typically carried out in a cold, acidic solution with the addition of sodium nitrite. The in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid (like hydrochloric acid) is the first critical step. Nitrous acid is then protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the primary amine then attacks the nitrosonium ion, initiating a series of proton transfers and ultimately leading to the formation of the diazonium salt, characterized by the -N₂⁺ group.
The presence of the electron-withdrawing nitro group on the aromatic ring of this compound has a significant impact on this process. It decreases the basicity of the amino group, making the initial nitrosation step slightly more challenging. However, it also enhances the stability of the resulting diazonium salt by delocalizing the positive charge, which is a crucial factor for a successful subsequent coupling reaction.
Part 2: Azo Coupling - The Chromophore Construction
The diazonium salt, being a weak electrophile, requires a highly activated aromatic system to react. This is where the coupling component comes into play. Phenols, naphthols, and aromatic amines are common choices due to their electron-rich nature, which facilitates the electrophilic attack by the diazonium ion. The reaction is typically carried out in a solution with a controlled pH. For coupling with phenols and naphthols, a slightly alkaline medium is preferred to deprotonate the hydroxyl group, forming the more strongly activating phenoxide or naphthoxide ion.
The position of the azo coupling on the aromatic ring of the coupling component is governed by steric and electronic factors. Generally, coupling occurs at the para position to the activating group unless this position is blocked, in which case ortho coupling is observed.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative azo dye using this compound as the diazo component and 2-naphthol as the coupling component.
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt of this compound.
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~3 eq)
-
Sodium Nitrite (NaNO₂, 1.05 eq)
-
Distilled Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Graduated cylinders
-
Thermometer
Procedure:
-
In a beaker, suspend this compound (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (~3 eq).
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction as diazonium salts are unstable at higher temperatures.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over a period of 15-20 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C. The formation of a clear or slightly yellow solution indicates the completion of the diazotization.
-
The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the reaction of the diazonium salt with 2-naphthol to form the azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (~10%). Stir until the 2-naphthol is completely dissolved, forming the sodium naphthoxide salt.
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution. A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion. The pH of the solution should be maintained in the alkaline range (pH 8-10).
-
Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of cold water to remove any unreacted starting materials and inorganic salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield a product of high purity.
Data Presentation
The following table summarizes the key physicochemical properties of the starting material and the expected characteristics of the resulting azo dye.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Expected Color of Azo Dye with 2-Naphthol |
| This compound | C₈H₈N₂O₄ | 196.16 | 165-166 | Yellowish crystalline solid | Orange to Red |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of an azo dye from this compound.
Caption: Workflow for the synthesis of an azo dye.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating through a series of observational and analytical checkpoints:
-
Visual Confirmation: The formation of a clear solution during diazotization and the immediate precipitation of a brightly colored solid upon coupling provide strong visual cues of a successful reaction.
-
pH Monitoring: Maintaining the correct pH during the coupling reaction is critical for maximizing yield and purity. Regular monitoring with pH paper or a pH meter ensures the reaction proceeds under optimal conditions.
-
Thin-Layer Chromatography (TLC): TLC can be employed to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.
-
Spectroscopic Characterization: The final purified dye should be characterized by techniques such as UV-Visible spectroscopy to determine its absorption maximum (λmax), which corresponds to its color. Infrared (IR) spectroscopy can confirm the presence of the azo bond and other functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
Conclusion: A Versatile Building Block for Innovation
This compound stands as a testament to the power of strategic molecular design in the field of dye chemistry. Its inherent reactivity and the electronic interplay of its functional groups provide a robust platform for the synthesis of a diverse range of high-performance azo dyes. The protocols and principles outlined in this guide are intended to empower researchers to harness the full potential of this valuable intermediate, paving the way for the development of novel colorants with tailored properties for a multitude of applications, from textiles and coatings to advanced materials and analytical reagents.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes from Methyl 3-hydroxy-5-nitrobenzoate Derivatives.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Functional Dyes Using Methyl 2-amino-3-nitrobenzoate.
- Abrahart, E. N. (1977).
Sources
Comprehensive Spectroscopic Characterization of Methyl 3-amino-5-nitrobenzoate
An Application Note for Researchers and Drug Development Professionals
Abstract
Methyl 3-amino-5-nitrobenzoate is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex heterocyclic structures.[1][2] Its chemical architecture, featuring a trifunctionalized benzene ring with electron-donating (amino) and electron-withdrawing (nitro, methyl ester) groups, necessitates rigorous structural confirmation and purity assessment. This guide provides a detailed framework of spectroscopic protocols for the unambiguous characterization of this molecule. We present field-proven methodologies for Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section explains the causality behind experimental choices and provides expected data based on theoretical principles and spectral data from analogous compounds.
Introduction: The Analytical Imperative
The molecular integrity of a synthetic intermediate like this compound is paramount to the success of subsequent, often complex, synthetic steps in drug discovery and materials science. The presence of three distinct functional groups offers multiple reaction pathways, but also introduces the possibility of isomeric impurities. Therefore, a multi-faceted analytical approach is not merely procedural but essential for validating the molecular structure and ensuring batch-to-batch consistency. This document serves as a comprehensive guide to the primary spectroscopic techniques required for this validation.
The structure of this compound (C₈H₈N₂O₄, Molar Mass: 196.16 g/mol ) presents a unique electronic environment.[3] The interplay between the strongly activating amino group and the deactivating nitro and ester groups governs the molecule's reactivity and its spectroscopic signature. A logical, integrated workflow using multiple techniques provides a self-validating system for structural elucidation.
Integrated Analytical Workflow
A robust characterization workflow ensures that data from each technique corroborates the others, leading to an irrefutable structural assignment. The process begins with determining the molecular mass and formula, proceeds to identifying functional groups, and concludes with a detailed map of the atomic connectivity.
Figure 1: Integrated workflow for spectroscopic characterization.
Mass Spectrometry (MS): The First Checkpoint
Principle: Mass spectrometry is the foundational technique for determining the molecular weight of a compound. For a molecule of this size, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective method. EI involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion (M⁺•) confirms the molecular weight, while the fragmentation pattern provides structural clues.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
-
Rationale: The GC separates the target compound from residual solvents and volatile impurities, ensuring a clean mass spectrum.
-
-
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Rationale: 70 eV is a standard energy that provides reproducible fragmentation patterns, allowing for library matching and structural interpretation.
-
Mass Range: Scan from m/z 40 to 300.
-
Rationale: This range comfortably covers the molecular ion and all expected significant fragments.
-
Source Temperature: 230 °C.
-
Expected Data & Interpretation
The primary goal is to identify the molecular ion peak. Given the molecular formula C₈H₈N₂O₄, the expected exact mass is 196.0484 Da.[3] High-resolution mass spectrometry (HRMS) can confirm this elemental composition.
Table 1: Predicted Mass Spectrometry Data
| m/z Value (Predicted) | Identity | Rationale for Fragmentation |
|---|---|---|
| 196 | [M]⁺• | Molecular Ion |
| 165 | [M - •OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 150 | [M - •NO₂]⁺ | Loss of the nitro radical, a common fragmentation pathway for nitroaromatics. |
| 137 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |
| 120 | [M - •NO₂ - CH₂O]⁺ | Subsequent loss of formaldehyde from the [M-NO₂] fragment. |
The fragmentation pattern provides a fingerprint. For instance, the loss of 31 Da (•OCH₃) is a strong indicator of a methyl ester, while the loss of 46 Da (•NO₂) confirms the nitro functionality.[4]
FT-IR Spectroscopy: Identifying Functional Groups
Principle: Infrared spectroscopy measures the absorption of IR radiation by a molecule, which excites molecular vibrations (stretching, bending).[5] Specific functional groups possess characteristic vibrational frequencies, making FT-IR an excellent tool for quickly confirming their presence.
Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Rationale: ATR is a rapid, non-destructive technique that requires minimal sample and avoids the complexities of KBr pellet preparation.
-
Expected Data & Interpretation
The IR spectrum should display distinct peaks corresponding to all key functional groups within the molecule.
Table 2: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Comments |
|---|---|---|---|
| 3450–3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct sharp peaks are expected for the primary amine.[1] |
| 3100–3000 | C-H Aromatic Stretch | Benzene Ring | Indicates the presence of sp² C-H bonds. |
| 2990–2850 | C-H Aliphatic Stretch | Methyl Group (-CH₃) | Confirms the methyl ester functionality.[6] |
| ~1725 | C=O Carbonyl Stretch | Ester (-COOCH₃) | A very strong, sharp absorption, characteristic of an aromatic ester.[7] |
| ~1620 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Often overlaps with the C=C aromatic stretch.[1] |
| 1550–1520 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | A strong absorption, highly indicative of the nitro group.[5][8] |
| 1355–1340 | N-O Symmetric Stretch | Nitro Group (-NO₂) | Another strong, characteristic peak for the nitro group.[5][8] |
| 1300–1200 | C-O Stretch | Ester (-COOCH₃) | Strong absorption confirming the ester linkage.[7] |
| 900–670 | C-H Out-of-Plane Bending | Substituted Benzene | The pattern of these bends can hint at the 1,3,5-substitution pattern. |
NMR Spectroscopy: The Definitive Structural Map
Principle: NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of ¹H and ¹³C nuclei. Chemical shifts indicate the electronic environment of each nucleus, spin-spin coupling reveals neighboring protons, and integration gives the relative number of protons.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Rationale: DMSO-d₆ is often a good choice for this molecule due to its polarity and ability to solubilize the compound while also allowing for the observation of exchangeable N-H protons.
-
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.
Expected Data & Interpretation
The substitution pattern (1,3,5-) and the electronic nature of the substituents create a distinct NMR spectrum. The amino group is a strong electron-donating group, shielding (upfield shift) the ortho (H-2, H-4) and para (H-6, not present) positions. The nitro and ester groups are electron-withdrawing, deshielding (downfield shift) the protons.
Table 3: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.0 - 7.8 | t (triplet) | 1H | H-4 | Meta to both -NH₂ and -NO₂. Experiences deshielding from both. Appears as a small triplet due to coupling with H-2 and H-6. |
| ~7.6 - 7.4 | dd (doublet of doublets) | 1H | H-6 | Ortho to -NO₂ (strong deshielding) and meta to -NH₂ (weak shielding). |
| ~7.2 - 7.0 | dd (doublet of doublets) | 1H | H-2 | Ortho to -NH₂ (strong shielding) and meta to -NO₂ (weak deshielding). |
| ~6.0 - 5.5 | s (singlet, broad) | 2H | -NH₂ | Exchangeable protons; chemical shift can vary. Appears as a broad singlet. |
| ~3.85 | s (singlet) | 3H | -OCH₃ | Typical chemical shift for methyl ester protons.[9] |
Table 4: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165 | C=O | Carbonyl carbon of the ester group.[9][10] |
| ~150 | C-3 | Aromatic carbon attached to the amino group (ipso-carbon). Shielded by the amine. |
| ~149 | C-5 | Aromatic carbon attached to the nitro group (ipso-carbon).[9] |
| ~133 | C-1 | Aromatic carbon attached to the ester group (ipso-carbon). |
| ~120 | C-6 | Deshielded by the adjacent nitro group. |
| ~118 | C-4 | Shielded by the para amino group. |
| ~110 | C-2 | Strongly shielded by the adjacent amino group. |
| ~52 | -OCH₃ | Methyl carbon of the ester group.[9][10] |
UV-Vis Spectroscopy: Probing the Conjugated System
Principle: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-systems and chromophores, such as the nitro- and amino-substituted benzene ring in this molecule.
Protocol: Solution-Phase UV-Vis
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Perform serial dilutions to obtain a final concentration in the low µg/mL range, aiming for an absorbance maximum below 1.5 AU.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as a blank.
-
Scan the sample from approximately 200 nm to 500 nm.
-
Expected Data & Interpretation
The spectrum is expected to show strong absorptions corresponding to π → π* transitions of the aromatic system. The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂) on the conjugated ring will cause a significant bathochromic (red) shift in the absorption maximum (λmax) compared to benzene. An n → π* transition associated with the nitro group's non-bonding electrons may also be visible as a lower-intensity shoulder at a longer wavelength. The exact λmax is sensitive to solvent polarity.
Conclusion
The combination of Mass Spectrometry, FT-IR, NMR, and UV-Vis spectroscopy provides a comprehensive and definitive characterization of this compound. By following the protocols and interpretive guidelines outlined in this document, researchers and drug development professionals can confidently verify the structure, confirm the identity, and assess the purity of this vital synthetic intermediate, ensuring the integrity of their scientific endeavors.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2756518, this compound. Available at: [Link]
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Brainly (2023). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Available at: [Link]
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Forel, M. T., Fuson, N., & Josien, M. L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. ResearchGate. Available at: [Link]
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Chegg (2010). Examine the 1H NMR spectrum of the methyl 3-nitrobenzoate. Available at: [Link]
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Comprehensive Analytical Strategies for Methyl 3-amino-5-nitrobenzoate: From Characterization to Stability-Indicating Assays
An Application Note from the Senior Scientist's Desk:
Abstract
Methyl 3-amino-5-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, including dyes and pigments.[1] Its unique structure, featuring an aromatic ring substituted with an amino group, a nitro group, and a methyl ester, necessitates robust and specific analytical methods to ensure its identity, purity, and stability. This guide provides a comprehensive framework for developing and validating analytical methods for this compound, rooted in first-principles and field-proven expertise. We will explore chromatographic and spectroscopic techniques, culminating in a detailed protocol for a stability-indicating HPLC method, which is critical for regulatory and quality control purposes.
Introduction: The Analytical Imperative
The functionality of this compound (M3A5N) is dictated by the interplay of its substituent groups: the electron-donating amino group and the electron-withdrawing nitro and ester groups.[2] This electronic configuration not only influences its reactivity in synthetic pathways but also its analytical behavior. Potential impurities can arise from starting materials, side reactions during synthesis (e.g., isomers like Methyl 4-amino-3-nitrobenzoate[3]), or degradation over time. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the quality and consistency of any downstream product.
This document serves as a practical guide, explaining the causality behind each methodological choice to empower researchers to not only replicate these protocols but also to adapt them for similar molecules.
Physicochemical Properties
A foundational understanding of the analyte's properties is the first step in any method development process.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | [4] |
| Molecular Weight | 196.16 g/mol | [4] |
| Melting Point | 165-166°C | [1] |
| Appearance | Solid (White to Light yellow powder/crystal) | [5] |
| Storage | 2-8°C | [1] |
Overall Analytical Workflow
The development of a robust analytical package follows a logical progression from initial characterization to validated, routine-use methods. This workflow ensures that the methods are fit for purpose and that the data generated is reliable and reproducible.
Caption: High-level workflow for analytical method development.
Spectroscopic Characterization (Identity)
Before quantitative analysis, unambiguous confirmation of the molecular structure is paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation. For M3A5N, the ¹H NMR spectrum provides a definitive fingerprint.
-
Expected ¹H NMR Signals:
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as distinct signals in the downfield region (typically 7.0-8.5 ppm). Their splitting patterns (e.g., doublets, triplets of doublets) will be dictated by their coupling with each other, confirming the 1,3,5-substitution pattern.
-
Amino Protons (2H): A broad singlet corresponding to the -NH₂ group. The chemical shift can be variable and is dependent on solvent and concentration.
-
Methyl Protons (3H): A sharp singlet for the -OCH₃ group of the ester, typically appearing around 3.9-4.0 ppm.[6]
-
Mass Spectrometry (MS)
MS confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: For C₈H₈N₂O₄, the expected monoisotopic mass is 196.05 Da.[4] Electron Ionization (EI) as used in GC-MS or Electrospray Ionization (ESI) for LC-MS would be appropriate. GC-MS data for the related compound methyl 3-nitrobenzoate shows a strong molecular ion peak.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.
-
Characteristic IR Absorptions:
-
N-H Stretching: Two distinct peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).
-
C=O Stretching (Ester): A strong, sharp peak around 1710-1730 cm⁻¹.[8]
-
NO₂ Stretching: Two strong peaks, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[8]
-
C-O Stretching (Ester): Peaks in the 1100-1300 cm⁻¹ region.
-
Chromatographic Methods (Purity, Assay, and Impurities)
High-Performance Liquid Chromatography (HPLC) is the primary workhorse for quantifying M3A5N and its impurities due to the compound's non-volatile nature and strong UV absorbance.
Rationale for Method Design
The goal is to develop a method that can separate the main component (M3A5N) from its potential process-related impurities (e.g., starting materials, isomers) and degradation products. A reverse-phase (RP-HPLC) approach is the logical starting point.
-
Column Choice: A C18 column is selected for its versatility and effectiveness in retaining moderately non-polar compounds like M3A5N via hydrophobic interactions with the aromatic ring. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for initial development.
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is required.
-
Organic Modifier: Acetonitrile (MeCN) is often preferred over methanol for its lower viscosity and stronger elution properties for aromatic compounds.
-
Aqueous Phase: A slightly acidic mobile phase (e.g., water with 0.1% phosphoric or formic acid) is crucial.[9] The acid serves to protonate the amino group, ensuring a single ionic state and preventing peak tailing by suppressing interactions with residual silanols on the silica support. Formic acid is recommended for MS compatibility.[10]
-
-
Detection: The presence of the nitro-substituted aromatic ring provides a strong chromophore, making UV detection highly sensitive. A detection wavelength of around 254 nm is a common starting point for aromatic compounds and is likely to provide a good response for both the parent compound and related impurities.[11]
Protocol: Isocratic RP-HPLC Method for Purity and Assay
This protocol provides a starting point for the analysis of M3A5N. Optimization may be required based on the specific impurity profile encountered.
Objective: To determine the purity and assay of this compound.
Instrumentation:
-
HPLC system with UV-Vis Detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (ACS grade) or Formic Acid (MS grade)
-
This compound Reference Standard
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.1% v/v phosphoric acid in water solution. Filter and degas.
-
The mobile phase will be a mixture of this aqueous solution and acetonitrile. A good starting point is 60:40 (v/v) Acetonitrile:0.1% Phosphoric Acid . Adjust the ratio to achieve a retention time of 5-10 minutes for the main peak.
-
-
Standard Solution Preparation (e.g., 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of M3A5N Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is your Standard Stock Solution.
-
-
Sample Solution Preparation (e.g., 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the M3A5N sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Chromatographic Conditions:
Parameter Setting Column C18 (4.6 mm x 150 mm, 5 µm) Mobile Phase Acetonitrile : 0.1% H₃PO₄ (e.g., 60:40) Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30 °C Detection UV at 254 nm | Run Time | 20 minutes |
-
System Suitability Test (SST):
-
Before running samples, perform five replicate injections of the Standard Solution.
-
The system is deemed suitable if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
-
-
-
Analysis:
-
Inject the standard solution, followed by the sample solution.
-
Calculate the purity of the sample by area percent normalization (assuming all impurities have a similar response factor).
-
Calculate the assay against the reference standard.
-
Development of a Stability-Indicating Method
For use in drug development, an analytical method must be stability-indicating , meaning it can resolve the active ingredient from its degradation products.[12][13] This is achieved through forced degradation studies.
Forced Degradation (Stress Testing) Logic
The sample is subjected to harsh conditions to intentionally induce degradation. The resulting chromatograms are then evaluated to ensure that all degradation peaks are baseline-separated from the parent peak.
Caption: Workflow for stability-indicating method development.
Protocol: Forced Degradation Study
Objective: To assess the stability-indicating nature of the HPLC method.
Procedure:
-
Prepare separate solutions of M3A5N (approx. 0.1 mg/mL) and expose them to the following conditions. Aim for 5-20% degradation of the parent peak.[14]
-
Acid Hydrolysis: Add 1 mL of 1N HCl. Heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: The ester linkage is particularly susceptible to base hydrolysis.[14] Add 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1N HCl before injection.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours, then prepare the solution.
-
Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Analysis:
-
Analyze each stressed sample using the developed HPLC method, possibly with a gradient program to elute all degradants.
-
Use a Photodiode Array (PDA) detector to check for peak purity. The purity angle should be less than the purity threshold for the M3A5N peak in all stressed samples.
-
If co-elution is observed, the method must be optimized (e.g., by changing the mobile phase gradient, pH, or column chemistry) until all peaks are resolved.
-
Method Validation
Once the stability-indicating method is developed, it must be validated according to ICH Q2(R1) guidelines. The validation should include:
-
Specificity: Demonstrated by the forced degradation study.
-
Linearity: A minimum of five concentrations.
-
Range: The interval between the upper and lower concentration levels.
-
Accuracy: Determined by spike recovery experiments.
-
Precision: Including repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Robustness: Small, deliberate variations in method parameters (e.g., pH, flow rate).
Conclusion
The analytical control of this compound requires a systematic and scientifically sound approach. This guide outlines the essential protocols for full structural characterization and the development of a robust, stability-indicating RP-HPLC method. By understanding the rationale behind column selection, mobile phase composition, and stress testing, researchers can confidently establish methods that ensure the quality, safety, and efficacy of products derived from this important chemical intermediate. The principles and protocols described herein are designed to be a starting point, providing the foundational knowledge needed for successful implementation and adaptation in any analytical laboratory.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2756518, this compound. PubChem. Retrieved January 12, 2026, from [Link].
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SIELC Technologies (n.d.). Separation of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate on Newcrom R1 HPLC column. Retrieved January 12, 2026, from [Link].
-
MySkinRecipes (n.d.). This compound. Retrieved January 12, 2026, from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69260, Methyl 3-nitrobenzoate. PubChem. Retrieved January 12, 2026, from [Link].
-
Chegg (2021). Solved Part 3- Spectroscopy: IR Analysis of Methyl | Chegg.com. Retrieved January 12, 2026, from [Link].
-
Al-Tamimi, A. S. A., et al. (2022). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). PubMed Central. Retrieved January 12, 2026, from [Link].
-
Reddy, B. P., et al. (2022). Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. Biomedical Chromatography. Retrieved January 12, 2026, from [Link].
-
Panda, S. S., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica. Retrieved January 12, 2026, from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3941008, Methyl 4-amino-3-nitrobenzoate. PubChem. Retrieved January 12, 2026, from [Link].
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Application Note & Protocol: Large-Scale Synthesis of Methyl 3-amino-5-nitrobenzoate
Abstract
Methyl 3-amino-5-nitrobenzoate is a pivotal intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This document provides a comprehensive, technically detailed guide for its large-scale synthesis. The primary route discussed involves a two-step process: the Fischer esterification of 3,5-dinitrobenzoic acid followed by a selective reduction of one nitro group. This application note delves into the causality behind the procedural choices, offers a detailed step-by-step protocol suitable for scale-up, and addresses critical process and safety considerations. All data is presented to ensure clarity, reproducibility, and safe implementation in a laboratory or pilot plant setting.
Introduction & Synthetic Strategy
This compound serves as a key building block due to its vicinal amino and nitro substituents on a benzene ring, which allows for diverse subsequent chemical modifications. The most robust and scalable synthetic approach begins with a more stable and commercially available precursor, 3,5-dinitrobenzoic acid.
The overall strategy is twofold:
-
Esterification: Conversion of 3,5-dinitrobenzoic acid to its methyl ester, Methyl 3,5-dinitrobenzoate. This step protects the carboxylic acid and improves solubility in organic solvents for the subsequent reduction.
-
Selective Reduction: Chemoselective reduction of one of the two nitro groups to an amine. This is the most critical step, requiring conditions that favor mono-reduction while preventing over-reduction to the diamine.
This route is favored for large-scale operations due to the availability of starting materials, high-yielding steps, and manageable purification procedures.
Reaction Mechanism & Scientific Rationale
Fischer Esterification
The first step is the acid-catalyzed esterification of 3,5-dinitrobenzoic acid with methanol.
Mechanism:
-
Protonation of the Carbonyl: The carboxylic acid is protonated by a strong acid catalyst, typically sulfuric acid (H₂SO₄), rendering the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another methanol molecule) to regenerate the acid catalyst and yield the final methyl ester product.
Causality: Sulfuric acid is the catalyst of choice not only for protonating the carbonyl but also for acting as a dehydrating agent. By sequestering the water produced, it shifts the reaction equilibrium towards the product side, maximizing the yield as dictated by Le Châtelier's principle.[1] Refluxing the mixture ensures the reaction proceeds at a sufficient rate to reach completion in a practical timeframe.[2]
Selective Catalytic Hydrogenation
The selective reduction of one nitro group on Methyl 3,5-dinitrobenzoate is typically achieved via catalytic hydrogenation.
Mechanism:
-
Adsorption: Both hydrogen gas (H₂) and the nitroaromatic substrate adsorb onto the surface of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C).
-
Hydrogen Activation: The H-H bond is weakened or broken on the catalyst surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The nitro group is reduced in a stepwise fashion through nitroso and hydroxylamine intermediates before forming the amine.
-
Desorption: The final product, this compound, desorbs from the catalyst surface, which is then free to catalyze another reaction cycle.
Causality: Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, offering high activity and selectivity under manageable conditions of temperature and pressure.[3] The selectivity for mono-reduction over di-reduction can be controlled by carefully monitoring hydrogen uptake and stopping the reaction once one molar equivalent has been consumed. The use of methanol as a solvent is advantageous as it readily dissolves the starting material and is compatible with the hydrogenation process.[3]
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a target scale of ~14-15 kg of the intermediate, Methyl 3,5-dinitrobenzoate. Adjustments may be necessary based on available equipment and specific batch requirements.
Part A: Synthesis of Methyl 3,5-dinitrobenzoate
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3,5-Dinitrobenzoic Acid | 212.12 | 15.0 kg | 70.72 | Starting material[4] |
| Methanol (Anhydrous) | 32.04 | 35.4 L (27.97 kg) | 873 | Reagent and solvent |
| Sulfuric Acid (Conc.) | 98.08 | 1.42 L (2.6 kg) | 26.56 | Catalyst[5] |
Protocol:
-
Reactor Setup: Equip a 75-100 L glass-lined reactor with a mechanical stirrer, reflux condenser, and a heating/cooling system. Ensure the system is clean and dry.
-
Reagent Charging: Charge the reactor with methanol (35.4 L). Begin agitation and add the 3,5-dinitrobenzoic acid (15.0 kg) in portions to form a slurry.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1.42 L) to the stirred mixture. An exotherm will be observed; maintain the temperature below 40°C during the addition.
-
Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 24-28 hours.[5] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to ambient temperature (20-25°C) over several hours (e.g., 16-18 hours). The product will precipitate as a solid.[5]
-
Isolation: Isolate the precipitated solid via centrifugation or filtration using a Nutsche filter.
-
Washing: Wash the filter cake with cold methanol (2 x 4 L) to remove residual sulfuric acid and other impurities.
-
Drying: Dry the solid product under vacuum at 50-60°C until a constant weight is achieved.
-
Yield & Characterization: Expected yield is approximately 14.7 kg (92%).[5] Characterize the product by melting point (MP) and spectroscopic methods (¹H NMR, ¹³C NMR).
Part B: Selective Reduction to this compound
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Methyl 3,5-dinitrobenzoate | 226.15 | 14.7 kg | 65.0 | Starting material |
| Methanol (Anhydrous) | 32.04 | ~75 L | - | Solvent |
| Palladium on Carbon (5% Pd/C) | - | ~750 g | - | Catalyst (5% w/w) |
| Hydrogen Gas (H₂) | 2.02 | As required | ~65.0 | Reducing agent |
Protocol:
-
Reactor Setup: Use a hydrogenation reactor (autoclave) rated for the required pressure. Ensure the system is inerted with nitrogen or argon.
-
Catalyst & Substrate Loading: Charge the reactor with methanol (~75 L) and the Methyl 3,5-dinitrobenzoate (14.7 kg). Stir to dissolve. Carefully add the 5% Pd/C catalyst (750 g) as a slurry in methanol.
-
Hydrogenation: Seal the reactor. Purge the headspace multiple times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 3-5 bar).
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 25-30°C) with vigorous stirring. The progress of the reaction is monitored by the uptake of hydrogen. The reaction should be stopped after approximately one molar equivalent of hydrogen has been consumed.
-
Reaction Completion: Once the theoretical amount of hydrogen is consumed, stop the hydrogen flow. Vent the reactor and purge thoroughly with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a similar filter aid to carefully remove the pyrophoric Pd/C catalyst. Caution: The catalyst bed must be kept wet with solvent at all times to prevent ignition upon contact with air.
-
Solvent Removal: Transfer the filtrate to a separate reactor and concentrate the solution under reduced pressure to remove the methanol.
-
Isolation & Purification: The crude product can be isolated. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]
-
Drying: Dry the purified product under vacuum.
-
Characterization: Confirm the structure and purity of the final product, this compound, via MP, NMR, and HPLC analysis.[6]
Workflow Visualization
The following diagram illustrates the key stages of the large-scale synthesis process.
Caption: Workflow for the two-part synthesis of this compound.
Process & Safety Considerations for Scale-Up
Scaling up chemical reactions introduces challenges that must be carefully managed.[7]
-
Thermal Management: The initial addition of sulfuric acid is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A slow, controlled addition rate and an adequate reactor cooling system are critical to prevent thermal runaway.[7]
-
Reagent Handling:
-
Concentrated Acids: Sulfuric and nitric acids are extremely corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and face shields, is mandatory.[8][9]
-
Methanol: Methanol is flammable and toxic. Operations should be conducted in a well-ventilated area, away from ignition sources.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be pressure-tested, and the area should be equipped with hydrogen sensors and proper ventilation.
-
-
Catalyst Safety:
-
Pyrophoric Nature: Palladium on carbon is pyrophoric, especially after use when it is finely divided and contains adsorbed hydrogen. It can ignite spontaneously upon exposure to air. The catalyst must be filtered carefully and the filter cake should never be allowed to dry in the open.[3] It should be transferred to a container and blanketed with water or solvent for storage and disposal.
-
-
Waste Disposal:
-
Acidic Waste: Aqueous waste streams containing sulfuric acid must be neutralized before disposal.
-
Catalyst Waste: The recovered palladium catalyst should be handled as hazardous waste according to institutional and environmental regulations.
-
References
- PrepChem. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate.
- Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- BenchChem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
- Wikipedia. (n.d.). 3-Nitrobenzoic acid.
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 3-Amino-2-nitrobenzoic Acid.
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note.
- Google Patents. (n.d.). Esterification of organic acids.
- University of Cambridge. (n.d.). Preparation of methyl 3-nitrobenzoate.
- ChemicalBook. (n.d.). 3-Amino-5-nitrobenzoic acid synthesis.
- Google Patents. (n.d.). Preparation of methyl m-nitrobenzoate.
- University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate.
- ResearchGate. (2025). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.
- Google Patents. (n.d.). Esterification of nitrobenzoic acids.
- National Center for Biotechnology Information. (n.d.). 3,5-Dinitrobenzoic acid. PubChem Compound Database.
- Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid.
- Google Patents. (n.d.). Process for preparing nitro benzoic acid alkyl esters.
- Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid.
- Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
- National Center for Biotechnology Information. (n.d.). The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride.
- National Center for Biotechnology Information. (n.d.). 3,5-Dinitrobenzoate. PubChem Compound Database.
- Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. 3,5-Dinitrobenzoic acid | C7H4N2O6 | CID 7433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. This compound | C8H8N2O4 | CID 2756518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 9. savemyexams.com [savemyexams.com]
Application Notes and Protocols: Acylation of Methyl 3-amino-5-nitrobenzoate
For: Researchers, scientists, and drug development professionals
Introduction
The selective acylation of aminobenzoate derivatives is a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors. Methyl 3-amino-5-nitrobenzoate is a versatile building block, featuring a nucleophilic amino group and an aromatic ring modulated by both an electron-withdrawing nitro group and a methyl ester. The reaction of this substrate with acyl chlorides provides a direct and efficient route to a diverse array of N-acylated products. These products are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). For instance, substituted nitroaromatics and aminobenzoates are common pharmacophores in drug discovery.[1] This guide provides a comprehensive overview of the reaction, detailed experimental protocols, and insights into ensuring reproducible and high-yielding transformations.
Reaction Mechanism and Scientific Rationale
The acylation of this compound with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[2][3] This reaction is often referred to as the Schotten-Baumann reaction.[2][4]
Mechanism Steps:
-
Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acyl chloride.[3][5] The high polarization of the C=O and C-Cl bonds in the acyl chloride renders the carbonyl carbon highly susceptible to nucleophilic attack.[6]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct that is formed.[2][4] This step is crucial as it drives the reaction to completion. Any HCl generated would otherwise react with the starting amine to form an unreactive ammonium salt.[3]
The presence of the electron-withdrawing nitro group on the aromatic ring decreases the nucleophilicity of the amino group. However, the reaction with highly reactive acyl chlorides is generally facile.
Experimental Protocols
General Considerations and Safety
Safety Precautions:
-
This compound can cause skin and serious eye irritation, as well as respiratory irritation.[7]
-
Acyl chlorides are corrosive and react violently with water.[6] They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.[6]
-
Solvents should be anhydrous.
Materials and Reagents
-
This compound
-
Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (distilled and stored over KOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Detailed Step-by-Step Protocol
This protocol describes a general procedure for the acylation of this compound. The specific acyl chloride, reaction time, and temperature may need to be optimized for each specific substrate.
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Base and Acyl Chloride:
-
Add triethylamine (1.1-1.5 equivalents) to the stirred solution.
-
Add the acyl chloride (1.0-1.2 equivalents) dropwise to the cooled solution via the dropping funnel over a period of 15-30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side reactions.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-16 hours.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup Procedure:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HCl and unreacted acyl chloride), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Experimental Workflow Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Amide Synthesis [fishersci.it]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. This compound | C8H8N2O4 | CID 2756518 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Amino Group of Methyl 3-amino-5-nitrobenzoate
Introduction
Methyl 3-amino-5-nitrobenzoate is a key intermediate in the synthesis of a wide array of pharmacologically active compounds and functional materials. The strategic placement of the amino, nitro, and methyl ester groups on the aromatic ring provides a versatile scaffold for chemical modification. The amino group, in particular, serves as a primary handle for derivatization, allowing for the introduction of diverse functionalities that can modulate the molecule's physicochemical properties, biological activity, and reactivity.
This comprehensive guide provides detailed application notes and step-by-step protocols for the most common and synthetically useful derivatizations of the amino group of this compound. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and reliability for researchers, scientists, and drug development professionals.
Strategic Considerations for Derivatization
The reactivity of the amino group in this compound is influenced by the electronic effects of the other substituents on the benzene ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but, more importantly, reduces the nucleophilicity of the amino group. Conversely, the methyl ester group (-COOCH₃) is also electron-withdrawing. This reduced nucleophilicity of the amine must be taken into account when selecting reagents and reaction conditions.
This guide will focus on three principal classes of derivatization:
-
Acylation: The formation of an amide bond, a ubiquitous functional group in pharmaceuticals.
-
Sulfonylation: The formation of a sulfonamide linkage, a key pharmacophore with a broad spectrum of biological activities.
-
Reductive Amination: The formation of a secondary amine, providing a flexible linker for further molecular elaboration.
I. Acylation: Synthesis of Methyl 3-(acetylamino)-5-nitrobenzoate
Acylation of the amino group to form an amide is a fundamental transformation in organic synthesis. The resulting amide is generally more stable and less basic than the parent amine. Acetylation, the introduction of an acetyl group, is a common example of this modification.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride or acetic anhydride). In the case of acetyl chloride, the reaction is often performed in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion. This is commonly known as the Schotten-Baumann reaction.[1][2][3]
Caption: General workflow for the acylation of this compound.
Experimental Protocol: Acylation with Acetyl Chloride (Schotten-Baumann Conditions)
This protocol describes the acetylation of this compound using acetyl chloride in a biphasic system.
Materials:
-
This compound
-
Acetyl chloride
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 10-15 mL per gram of substrate).
-
Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Addition of Acetyl Chloride: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, Methyl 3-(acetylamino)-5-nitrobenzoate, can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.
| Parameter | Value |
| Expected Yield | 85-95% |
| Appearance | White to pale yellow solid |
| 1H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.5 (s, 1H), ~8.3 (s, 1H), ~8.1 (s, 1H), 3.95 (s, 3H), 2.25 (s, 3H), (NH proton may be broad) |
| 13C NMR (CDCl₃, 100 MHz) δ (ppm) | ~168.0, 164.5, 149.0, 140.0, 132.0, 120.0, 115.0, 53.0, 25.0 |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
II. Sulfonylation: Synthesis of Methyl 3-(p-tolylsulfonamido)-5-nitrobenzoate
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial, anti-inflammatory, and diuretic properties. The sulfonylation of this compound introduces the versatile tosyl group.
Mechanistic Rationale
Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine, which acts as both a catalyst and a scavenger for the HCl produced.
Caption: Workflow for the synthesis of a sulfonamide derivative.
Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride
This protocol details the synthesis of Methyl 3-(p-tolylsulfonamido)-5-nitrobenzoate.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a mixture of DCM (10-15 mL per gram of substrate) and pyridine (2.0 eq).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) or by flash column chromatography.
| Parameter | Value |
| Expected Yield | 70-85% |
| Appearance | Off-white to yellow solid |
| 1H NMR (CDCl₃, 400 MHz) δ (ppm) | ~10.5 (s, 1H, NH), ~8.4 (s, 1H), ~8.0 (s, 1H), 7.8 (d, 2H), ~7.7 (s, 1H), 7.3 (d, 2H), 3.9 (s, 3H), 2.4 (s, 3H) |
| 13C NMR (CDCl₃, 100 MHz) δ (ppm) | ~164.0, 149.0, 145.0, 140.0, 136.0, 132.0, 130.0, 127.5, 120.0, 115.0, 53.0, 21.5 |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
III. Reductive Amination: Synthesis of Methyl 3-(benzylamino)-5-nitrobenzoate
Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary or tertiary amines. It typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ.
Mechanistic Rationale
The reaction between this compound and an aldehyde (e.g., benzaldehyde) under mildly acidic conditions forms an imine intermediate. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce the imine to the corresponding secondary amine. STAB is often preferred as it is mild and does not readily reduce the aldehyde starting material.[1]
Caption: Two-step process of reductive amination.
Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol describes the synthesis of Methyl 3-(benzylamino)-5-nitrobenzoate.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), benzaldehyde (1.1 eq), and 1,2-dichloroethane (DCE, approx. 15-20 mL per gram of amine).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).
| Parameter | Value |
| Expected Yield | 60-75% |
| Appearance | Yellow solid or oil |
| 1H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.0 (s, 1H), ~7.5 (s, 1H), 7.4-7.2 (m, 5H), ~7.0 (s, 1H), 4.4 (s, 2H), 3.9 (s, 3H), (NH proton may be broad) |
| 13C NMR (CDCl₃, 100 MHz) δ (ppm) | ~166.0, 150.0, 149.0, 138.0, 132.0, 129.0, 128.0, 127.5, 115.0, 110.0, 52.5, 48.0 |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Conclusion
The derivatization of the amino group of this compound opens a gateway to a vast chemical space with significant potential in drug discovery and materials science. The protocols for acylation, sulfonylation, and reductive amination provided in this guide offer reliable and reproducible methods for accessing key structural motifs. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can effectively utilize this versatile building block to construct novel molecules with desired properties. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of subsequent synthetic steps.
References
-
Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Available at: [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-5-nitrobenzoate
Introduction
Welcome to the technical support center for the synthesis of Methyl 3-amino-5-nitrobenzoate. This valuable intermediate serves as a versatile building block in medicinal chemistry and drug development, primarily due to the differential reactivity conferred by its amino and nitro functional groups. Achieving a high yield of this compound requires careful control over reaction conditions, particularly during the selective reduction step. This guide provides an in-depth look at a reliable synthetic route, offering detailed protocols and solutions to common issues encountered in the laboratory.
Section 1: Recommended Synthetic Strategy
The most robust and frequently employed strategy for synthesizing this compound involves a two-step process starting from commercially available 3,5-dinitrobenzoic acid.
-
Fischer Esterification: The carboxylic acid is first converted to its methyl ester, yielding Methyl 3,5-dinitrobenzoate.
-
Selective Monoreduction: One of the two nitro groups is then selectively reduced to a primary amine. The Zinin reduction, using sodium sulfide, is a classic and effective method for this transformation.[1][2]
This pathway is favored due to the accessibility of the starting material and the high selectivity achievable in the reduction step under controlled conditions. Alternative routes, such as the nitration of methyl 3-aminobenzoate, are generally less efficient due to the powerful ortho-, para-directing effect of the amine, making the desired 5-nitro isomer difficult to obtain in high purity.
Caption: Overall workflow for the synthesis of this compound.
Section 2: Detailed Experimental Protocols
Part A: Fischer Esterification of 3,5-Dinitrobenzoic Acid
This protocol is adapted from standard Fischer esterification procedures.[3][4] The key to a high yield is ensuring anhydrous conditions, as water can shift the equilibrium back towards the starting materials.
Reagent Summary
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Notes |
| 3,5-Dinitrobenzoic Acid | 212.12 | 10.0 g | 1.0 | Must be completely dry. |
| Methanol (Anhydrous) | 32.04 | 120 mL | ~63 | Acts as both reagent and solvent. |
| Sulfuric Acid (Conc.) | 98.08 | 3.0 mL | ~1.2 | Catalyst. Handle with extreme care. |
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dinitrobenzoic acid (10.0 g).
-
Reagent Addition: Add anhydrous methanol (120 mL) to the flask and stir to suspend the solid.
-
Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (3.0 mL) to the stirring suspension. The mixture will warm up, and the solid will begin to dissolve.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Work-up: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing 300 g of crushed ice with stirring.
-
Isolation: The product, Methyl 3,5-dinitrobenzoate, will precipitate as a pale yellow solid. Isolate the solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual acid.
-
Drying: Dry the product under vacuum. The yield should be nearly quantitative. This intermediate is often pure enough for the next step without further purification.
Part B: Selective Monoreduction (Zinin Reduction)
This procedure uses sodium sulfide to selectively reduce one nitro group.[1][5][6] The reaction is highly effective but requires careful monitoring to prevent over-reduction to the diamine.
Reagent Summary
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Notes |
| Methyl 3,5-dinitrobenzoate | 226.15 | 9.0 g | 1.0 | From Part A. |
| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | 240.18 | 10.5 g | 1.1 | The reducing agent. |
| Ethanol | 46.07 | 150 mL | - | Solvent. |
| Water | 18.02 | 50 mL | - | Solvent. |
Step-by-Step Methodology:
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the sodium sulfide nonahydrate (10.5 g) in water (50 mL).
-
Reagent Addition: Add ethanol (150 mL) to the sodium sulfide solution, followed by the Methyl 3,5-dinitrobenzoate (9.0 g) from Part A.
-
Reaction: Heat the resulting dark red mixture to a gentle reflux for 1-2 hours. Monitor the reaction closely using TLC (e.g., in 3:1 Hexane:Ethyl Acetate). The goal is the complete consumption of the starting material while minimizing the formation of the more polar diamine byproduct.
-
Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude material can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield this compound as a yellow solid.
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses common problems that can lead to reduced yields or impure products.
Esterification Step
-
Q1: My esterification yield is low, and TLC shows a significant amount of unreacted 3,5-dinitrobenzoic acid.
-
Possible Cause 1: Presence of Water. Water in the starting material or solvent will inhibit the Fischer esterification, which is an equilibrium process.[3]
-
Solution: Ensure your 3,5-dinitrobenzoic acid is thoroughly dried before use. Use anhydrous methanol as the solvent.
-
Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have reached equilibrium.
-
Solution: Increase the reflux time to 3-4 hours and ensure a steady reflux is maintained.
-
Possible Cause 3: Inadequate Catalyst. An insufficient amount of sulfuric acid will result in a slow reaction rate.
-
Solution: Ensure the correct catalytic amount of concentrated H₂SO₄ is added.
-
-
Q2: After pouring the reaction mixture onto ice, the product oiled out or formed a gel instead of a solid precipitate.
-
Possible Cause: Impurities. The presence of impurities can depress the melting point and prevent crystallization.
-
Solution: Try scratching the inside of the beaker with a glass rod to induce crystallization. If it remains an oil, proceed with the work-up and purify the crude product by column chromatography before the reduction step.
-
Selective Reduction Step
-
Q3: My final product is a mixture of the desired mono-amino compound and the 3,5-diamino byproduct.
-
Possible Cause: Over-reduction. The reaction time was too long, or the temperature was too high, causing the reduction of both nitro groups.
-
Solution: Reduce the reflux time and monitor the reaction in 15-minute intervals by TLC. Quench the reaction as soon as the starting dinitro material is consumed. Alternatively, reduce the reaction temperature to 50-60°C.
-
-
Q4: The reduction reaction is very slow or stalls, with dinitro starting material still present after several hours.
-
Possible Cause 1: Inactive Reducing Agent. Sodium sulfide can degrade over time through oxidation.
-
Solution: Use a fresh bottle of sodium sulfide nonahydrate.
-
Possible Cause 2: Insufficient Heat. The reaction may require more thermal energy to proceed at a reasonable rate.
-
Solution: Ensure the mixture is at a steady, gentle reflux.
-
-
Q5: My final product is contaminated with sulfur, giving it a foul smell and inaccurate analytical data.
-
Possible Cause: Sulfur Byproducts. The Zinin reduction can produce elemental sulfur and polysulfides.
-
Solution: During the work-up, after the extraction with ethyl acetate, perform an additional wash of the combined organic layers with a dilute (5%) aqueous sodium carbonate solution. This can help remove acidic sulfur impurities. Thorough purification by column chromatography is highly recommended.
-
Caption: Troubleshooting logic for the selective reduction step.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is a typical overall yield for this two-step synthesis?
-
A: The esterification step should proceed in high yield (>90%). The selective reduction is more variable, but yields of 60-80% can be achieved with careful monitoring. An overall yield of 55-75% is a realistic target.
-
-
Q: Are there alternative methods for the selective reduction?
-
A: Yes. Catalytic hydrogenation using specific catalysts like Ru-SnOₓ/Al₂O₃ has shown high selectivity for the partial reduction of dinitroaromatics.[7] Another common method involves using hydrazine hydrate in the presence of a catalyst like Raney nickel, though this requires careful temperature control.[8] However, the Zinin reduction remains a cost-effective and reliable method for lab-scale synthesis.
-
-
Q: What are the primary safety concerns?
-
A: Concentrated sulfuric acid is highly corrosive and reacts exothermically with water and alcohols; always add acid slowly to the alcohol. Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids; ensure the work-up is performed in a well-ventilated fume hood and that all aqueous waste is neutralized before disposal.
-
-
Q: How can I confirm the identity and purity of my final product?
-
A: The final product, this compound, should be characterized by:
-
Melting Point: Compare the experimental value to the literature value.
-
¹H NMR: Look for the appearance of a broad singlet corresponding to the -NH₂ protons and the characteristic shifts of the aromatic protons.
-
IR Spectroscopy: Confirm the presence of N-H stretches (typically two bands around 3300-3500 cm⁻¹), the ester carbonyl stretch (~1720 cm⁻¹), and the asymmetric/symmetric stretches of the remaining NO₂ group (~1530 and 1350 cm⁻¹).
-
Mass Spectrometry: Verify the molecular weight of the compound.
-
-
References
-
MDPI. (2018). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved January 12, 2026, from [Link]
-
Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved January 12, 2026, from [Link]
-
MDPI. (2018). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. Retrieved January 12, 2026, from [Link]
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
- Google Patents. (n.d.). US2935525A - Esterification of organic acids.
-
Journal of the Indian Chemical Society. (1991). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Retrieved January 12, 2026, from [Link]
-
Journal of the Indian Chemical Society. (1991). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Zinin reaction. Retrieved January 12, 2026, from [Link]
-
chemeurope.com. (n.d.). Reduction of nitro compounds. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Zinin reaction. Retrieved January 12, 2026, from [Link]
-
chemeurope.com. (n.d.). Reduction of nitro compounds. Retrieved January 12, 2026, from [Link]
-
chemeurope.com. (n.d.). Reduction of nitro compounds. Retrieved January 12, 2026, from [Link]
-
Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved January 12, 2026, from [Link]
-
Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
Sources
- 1. Zinin reaction - Wikipedia [en.wikipedia.org]
- 2. Reduction_of_nitro_compounds [chemeurope.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
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- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
minimizing byproduct formation in the nitration of methyl 3-aminobenzoate
Welcome to the technical support center for the nitration of methyl 3-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution and minimize the formation of unwanted byproducts. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the nitration of methyl 3-aminobenzoate.
Issue 1: Low Yield of the Desired Mononitrated Product and Formation of Multiple Isomers.
Question: My reaction is producing a complex mixture of products with a low yield of the desired isomer. How can I improve the regioselectivity of the nitration?
Answer: The simultaneous presence of an activating ortho, para-directing amino group and a deactivating meta-directing methyl ester group on the same aromatic ring in methyl 3-aminobenzoate leads to a challenging scenario for selective nitration. The amino group strongly activates the positions ortho and para to it (positions 2, 4, and 6), while the methyl ester group directs incoming electrophiles to the positions meta to it (positions 2 and 5). This inherent conflict in directing effects is the primary cause of isomer formation.
Root Cause Analysis and Mitigation Strategies:
-
Protonation of the Amino Group: In the strongly acidic conditions of the nitrating mixture (concentrated nitric and sulfuric acids), the amino group is protonated to form an anilinium ion (-NH3+).[1] This protonated group is strongly deactivating and meta-directing. This significantly alters the electronic landscape of the aromatic ring, favoring nitration at the positions meta to the anilinium group (positions 2 and 5).
-
Controlling the Reaction Medium: To circumvent the issue of anilinium ion formation and leverage the ortho, para-directing effect of the amino group, a less acidic nitrating agent can be employed. However, this may reduce the overall reaction rate.
-
Protection of the Amino Group: A highly effective strategy to control the directing effect of the amino group is to protect it via acetylation.[2] The resulting acetamido group (-NHCOCH3) is still an activating, ortho, para-directing group, but its activating strength is moderated compared to the free amino group. This helps to prevent oxidation and provides better control over the reaction.
Recommended Protocol for Amino Group Protection:
-
Acetylation: React methyl 3-aminobenzoate with acetic anhydride in the presence of a mild base like sodium acetate or pyridine to form methyl 3-(acetylamino)benzoate.
-
Nitration: The protected compound can then be nitrated under standard conditions (e.g., HNO3/H2SO4 at low temperatures). The acetamido group will direct the nitro group primarily to the positions ortho and para to it.
-
Deprotection: The acetyl group can be removed by acid or base hydrolysis to yield the desired nitrated methyl 3-aminobenzoate.
Issue 2: Formation of Dinitrated and Polynitrated Byproducts.
Question: I am observing significant amounts of dinitrated products in my reaction mixture. How can I prevent over-nitration?
Answer: The formation of dinitrated and polynitrated byproducts is a common issue in nitration reactions, especially with activated aromatic rings.[3][4] Several factors can contribute to this lack of selectivity.
Key Factors and Control Measures:
-
Reaction Temperature: Nitration is a highly exothermic reaction.[5] Elevated temperatures increase the reaction rate and can lead to multiple nitrations.[3][6][7] It is crucial to maintain a low and consistent temperature throughout the reaction.
-
Stoichiometry of Nitrating Agent: Using an excess of the nitrating agent (nitric acid) will inevitably drive the reaction towards polynitration. Precise control over the stoichiometry is essential.
-
Reaction Time: Prolonged reaction times can also contribute to the formation of over-nitrated products. The reaction should be monitored (e.g., by TLC or LC-MS) and quenched once the starting material is consumed.
Optimized Temperature Control Protocol:
| Parameter | Recommended Range | Rationale |
| Initial Cooling | -5 to 0 °C | Pre-chilling the substrate solution before adding the nitrating mixture is critical to manage the initial exotherm. |
| Addition of Nitrating Agent | 0 to 5 °C | Slow, dropwise addition of the pre-cooled nitrating mixture while maintaining a low internal temperature prevents localized overheating. |
| Reaction Maintenance | 0 to 10 °C | Holding the reaction at a consistently low temperature ensures controlled mononitration. |
Issue 3: Presence of Dark, Tarry Byproducts Indicating Oxidation.
Question: My final product is contaminated with a dark, tarry substance. What is causing this and how can I avoid it?
Answer: The presence of dark, tarry materials is often a sign of oxidation of the aniline derivative.[2] The free amino group is highly susceptible to oxidation by nitric acid, especially under harsh reaction conditions.
Preventative Measures:
-
Amino Group Protection: As mentioned previously, protecting the amino group as an acetamide is the most effective way to prevent its oxidation. The amide is significantly less prone to oxidation than the free amine.
-
Controlled Addition of Nitric Acid: Slow and controlled addition of nitric acid at low temperatures minimizes the concentration of the oxidizing agent at any given time, reducing the likelihood of side reactions.
-
Use of Milder Nitrating Agents: For sensitive substrates, exploring milder nitrating agents such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride) can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the role of concentrated sulfuric acid in the nitration reaction?
A1: Concentrated sulfuric acid serves two primary roles in aromatic nitration. Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO2+), the active nitrating species.[8][9][10][11] Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and slow down or stop the reaction.[8]
Q2: Which isomer is the expected major product in the nitration of methyl 3-aminobenzoate without amino group protection?
A2: In a strongly acidic medium, the amino group will be protonated to the anilinium ion (-NH3+), which is a meta-director. The methyl ester group is also a meta-director. Therefore, the incoming nitro group will be directed to the positions that are meta to both substituents. This would lead to a mixture of isomers, with the major products likely being methyl 3-amino-2-nitrobenzoate and methyl 3-amino-5-nitrobenzoate. The steric hindrance from the adjacent methyl ester group might slightly disfavor the 2-position.
Q3: How can I effectively purify the desired product from the reaction mixture?
A3: Purification can typically be achieved through a combination of techniques. After quenching the reaction in ice water, the crude product can be isolated by filtration.[12] Recrystallization from a suitable solvent system, such as ethanol/water, is a common method for purifying the solid product.[12] If a mixture of isomers is obtained, column chromatography on silica gel is often necessary to separate the individual isomers.
Q4: What are the safety precautions I should take during this experiment?
A4: The nitration of aromatic compounds is a potentially hazardous procedure. Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[13] The reaction is exothermic and can run away if not properly controlled.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of the nitrating mixture should be done slowly and with adequate cooling in an ice bath.
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic considerations in the nitration of methyl 3-aminobenzoate.
Caption: Decision workflow for minimizing byproducts.
Caption: Optimized experimental workflow for selective nitration.
References
-
Why is sulfuric acid used in aromatic nitration? - Quora. (2021-03-15). Available at: [Link]
-
Nitration and Sulfonation of Benzene - Chemistry LibreTexts. (2023-01-22). Available at: [Link]
-
In the nitration of an aromatic compound, why is it important to keep the reaction temperature low? | Homework.Study.com. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. (2018-04-30). Available at: [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. Available at: [Link]
-
the nitration of benzene - electrophilic substitution - Chemguide. Available at: [Link]
-
Nitration of aniline - Chemistry Stack Exchange. (2019-05-25). Available at: [Link]
-
Nitration of Benzene and Methylbenzene - Chemistry LibreTexts. (2023-01-22). Available at: [Link]
-
Why is mononitration of phenol carried out at low temperatures?. (2024-11-11). Available at: [Link]
-
Nitration of Aniline (video) | Amines - Khan Academy. Available at: [Link]
-
Electrophilic substitution (case aniline): Nitration. Available at: [Link]
-
Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (2022-12-22). Available at: [Link]
-
NITRATION OF METHYL BENZOATE. Available at: [Link]
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available at: [Link]
-
CHEM 3112 Experiment 12.2A Nitration of Methyl Benzoate Lab Lecture - YouTube. (2020-10-02). Available at: [Link]
-
Nitration of Methyl Benzoate. Available at: [Link]
-
Nitration of methyl benzoate | Resource - RSC Education. Available at: [Link]
-
Preparation of Methyl 3-nitrobenzoate - University of South Alabama. (2010-01-05). Available at: [Link]
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Technical Support Center: Purification of Crude Methyl 3-amino-5-nitrobenzoate by Recrystallization
Answering your request, here is a technical support center with troubleshooting guides and FAQs about the purification of crude "Methyl 3-amino-5-nitrobenzoate" by recrystallization.
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers and drug development professionals who are looking to achieve high purity for this critical intermediate. My goal is to provide not just a protocol, but a framework for understanding the nuances of the recrystallization process, enabling you to troubleshoot effectively and optimize your results. We will delve into the causality behind each step, ensuring a robust and reproducible purification method.
This compound is a key building block in the synthesis of various pharmaceuticals and dyes.[1] Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and compromised final product quality. Recrystallization is a powerful technique for purifying solids, leveraging differences in solubility to separate the desired compound from its contaminants.[2][3]
Compound Profile: this compound
A foundational understanding of the compound's properties is crucial for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | [1][4] |
| Molecular Weight | 196.16 g/mol | [1][4] |
| Appearance | Likely a solid | [5] |
| Melting Point | 165-166°C | [1][6] |
| IUPAC Name | This compound | [4] |
Frequently Asked Questions (FAQs) on Recrystallization Strategy
This section addresses the most common preliminary questions regarding the setup of the recrystallization experiment.
Q1: What are the core principles of an effective recrystallization?
A1: A successful recrystallization hinges on selecting a solvent (or solvent pair) in which your target compound, this compound, is highly soluble at high temperatures but poorly soluble at low temperatures.[3][7][8] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the "mother liquor" after your product crystallizes).[7][9] The process involves dissolving the crude solid in a minimum amount of hot solvent to create a saturated solution, followed by slow cooling to promote the growth of pure crystals.[2][10]
Q2: How do I select the right solvent for this compound?
A2: Solvent selection is the most critical step.[8] The principle of "like dissolves like" is a good starting point.[11] this compound has polar functional groups (amino, nitro, and ester), suggesting that polar solvents will be most effective. You should screen several candidate solvents on a small scale.
Ideal Solvent Characteristics:
-
High solvency at boiling point: Dissolves the compound completely when hot.[7][12]
-
Low solvency at room/cold temperature: Allows for maximum recovery of the pure compound upon cooling.[7][8]
-
Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[9][10]
-
Inertness: The solvent must not react with the compound.[9][10]
-
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out."[13]
Q3: Which solvents are recommended for screening?
-
Methanol
-
Ethanol
-
Ethyl Acetate
-
Water
A mixed solvent system, such as an ethanol/water mixture, is often effective for compounds with intermediate polarity and is used for the related compound, methyl 3-nitrobenzoate.[14][15]
Q4: What are the likely impurities in my crude sample?
A4: Impurities in crude this compound typically originate from the synthesis process. If prepared via nitration of methyl 3-aminobenzoate, for example, common impurities could include:
-
Unreacted starting material.
-
Regioisomers (e.g., methyl 3-amino-2-nitrobenzoate, methyl 3-amino-4-nitrobenzoate).
-
Di-nitrated byproducts.[16]
-
Residual acids (e.g., sulfuric or nitric acid) from the nitrating mixture.[14]
Q5: What safety precautions are necessary?
A5: Aromatic nitro compounds are toxic and should be handled with extreme caution in a well-ventilated fume hood.[5][17][18] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19] Avoid inhalation of dust and skin contact.[18] If using flammable solvents like ethanol or methanol, heating must be done using a steam bath or a heating mantle, never an open flame.[14]
Experimental Protocol: Recrystallization of this compound
This protocol provides a self-validating workflow. Each step is designed to systematically remove a class of impurities.
Step 1: Solvent Selection
-
Place ~50 mg of your crude material into four separate test tubes.
-
To each tube, add a different potential solvent (e.g., methanol, ethanol, ethyl acetate, water) dropwise at room temperature, swirling after each addition. Note the solubility.
-
A good candidate solvent will not dissolve the compound at room temperature.[12]
-
Take the tubes with insoluble compounds and gently heat them in a water bath. A good solvent will dissolve the compound completely at or near its boiling point.[9]
-
Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a large quantity of crystals.
Step 2: Dissolution of the Crude Solid
-
Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).
-
Add a small amount of the chosen recrystallization solvent.
-
Heat the mixture to a gentle boil using a heating mantle or steam bath.
-
Add more hot solvent in small portions, swirling and maintaining the boil, until the solid just dissolves. Crucially, use the minimum amount of hot solvent necessary to achieve saturation. [8][20] Adding too much solvent is the most common cause of poor yield.[21]
Step 3: Removal of Insoluble and Colored Impurities (Optional)
-
If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration.[22]
-
If the solution is colored, and the pure compound is known to be colorless or pale, allow the solution to cool slightly, add a small amount of activated charcoal, and reheat to a boil for a few minutes.[2] The charcoal adsorbs colored impurities. Remove the charcoal via hot gravity filtration.
Step 4: Crystallization
-
Cover the flask with a watch glass and allow the saturated solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[13]
-
Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal formation.[2]
Step 5: Collection and Washing of Crystals
-
Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing soluble impurities.[12][20] Using warm or excessive solvent will dissolve your product and reduce the yield.
Step 6: Drying and Purity Assessment
-
Allow the crystals to dry completely in the Büchner funnel with the vacuum on for a few minutes.[2] For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the melting point.
-
Assess the purity of the final product by measuring its melting point. A pure compound will have a sharp melting point that is close to the literature value (165-166°C).[1][14]
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses specific issues in a question-and-answer format.
Q: My compound won't dissolve, even in a large amount of boiling solvent. What should I do? A: This indicates that the chosen solvent is unsuitable. The compound's solubility is too low, even at high temperatures.
-
Solution: You must re-evaluate your solvent choice. Recover your crude solid by removing the solvent (e.g., via rotary evaporation) and repeat the small-scale solubility tests with a different, likely more polar, solvent or a mixed solvent system.[21]
Q: Upon cooling, an oil formed instead of crystals. Why did this happen and how can I fix it? A: This phenomenon, known as "oiling out," occurs when the saturated solution cools to a temperature that is above the melting point of your compound.[13] It is also more common when the compound is highly impure or when using certain mixed solvent systems.[21]
-
Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent (if using a mixed system, add more of the solvent in which the compound is more soluble) to lower the saturation temperature.[13][21]
-
Solution 2: Try cooling the solution much more slowly. You can insulate the flask to slow heat loss, which may favor crystal formation over oiling.[21]
-
Solution 3: If the problem persists, induce crystallization while the solution is still warm (but below the boiling point) by scratching the inside of the flask with a glass rod at the liquid's surface.
Q: The solution cooled, but no crystals have formed. What's wrong? A: This is a common issue with two primary causes:
-
Cause 1: Too much solvent was used. The solution is not saturated at the lower temperature.
-
Cause 2: The solution is supersaturated. Crystal growth requires a nucleation site to begin.
-
Solution A (Induce Crystallization): Scratch the inner surface of the flask with a glass rod. The microscopic scratches provide a surface for crystals to form.[21][23]
-
Solution B (Seeding): If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.[21]
-
Q: My final yield is very low. Where did my product go? A: A low yield is most often a result of procedural errors.
-
Possible Cause 1: Too much solvent was used during dissolution, meaning a significant amount of your product remains dissolved in the mother liquor.[13][21]
-
Possible Cause 2: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used, redissolving the product.[20]
-
Possible Cause 3: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper. Ensure the funnel and flask are kept hot during this step.[22]
Q: The final crystals are still colored. How can I improve this? A: This suggests that colored impurities were not fully removed.
-
Solution: Redissolve the crystals in fresh hot solvent and perform the activated charcoal decolorization step as described in the protocol. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product, reducing the yield.[13][22]
References
-
Solvent Choice . (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet . (2021). RSC Education. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . (n.d.). Mettler Toledo. Retrieved from [Link]
-
This compound . (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection . (n.d.). Science Learning Center. Retrieved from [Link]
-
Recrystallization - Single Solvent . (n.d.). University of Calgary, Department of Chemistry. Retrieved from [Link]
-
This compound . (n.d.). MySkinRecipes. Retrieved from [Link]
-
Recrystallization . (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
-
Recrystallization . (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Recrystallization (chemistry) . (n.d.). Wikipedia. Retrieved from [Link]
-
Safety Data Sheet: Nitrobenzene . (n.d.). Carl ROTH. Retrieved from [Link]
-
Recrystallization . (n.d.). California State University, Stanislaus. Retrieved from [Link]
-
Hazard Summary: Nitrobenzene . (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
3.6F: Troubleshooting . (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note . (n.d.). Save My Exams. Retrieved from [Link]
-
Problems with Recrystallisations . (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
Recrystallization1 . (n.d.). University of Massachusetts Lowell. Retrieved from [Link]
- Preparation of methyl m-nitrobenzoate. (1985). Google Patents (US4506089A).
-
Nitration of methyl benzoate . (n.d.). RSC Education. Retrieved from [Link]
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- 10. mt.com [mt.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. savemyexams.com [savemyexams.com]
- 15. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 16. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]
- 17. carlroth.com [carlroth.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. nj.gov [nj.gov]
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- 21. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 23. people.chem.umass.edu [people.chem.umass.edu]
column chromatography protocol for "Methyl 3-amino-5-nitrobenzoate" purification
As a Senior Application Scientist, I've designed this technical support guide to provide you with both foundational protocols and advanced troubleshooting strategies for the purification of Methyl 3-amino-5-nitrobenzoate via column chromatography. This guide is structured to anticipate the challenges you might face and provide clear, mechanistically-grounded solutions.
Technical Support Center: Purifying this compound
This compound is a moderately polar molecule due to the presence of an amino, a nitro, and a methyl ester functional group.[1] Its purification by silica gel chromatography is routine, yet requires careful optimization to overcome challenges related to its polarity and the basicity of the amine, which can interact with the acidic silica stationary phase.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question: My compound is streaking badly on the TLC plate and tailing on the column. What's happening and how do I fix it?
Answer: This is the most common issue encountered with amine-containing compounds on silica gel.
-
Causality: The acidic nature of the silica gel's silanol groups (Si-OH) interacts strongly with the basic lone pair of electrons on the nitrogen of the amino group. This acid-base interaction can lead to irreversible adsorption or slow, uneven elution, resulting in significant peak tailing and potential loss of product.[2]
-
Solution 1: Mobile Phase Modification: The most straightforward solution is to neutralize the acidic sites on the silica. Add a small amount of a competing base to your mobile phase. Typically, 0.5-1% triethylamine (TEA) or ammonia (as a solution in methanol) is sufficient.[2] This additive will preferentially bind to the acidic silanol groups, allowing your target compound to elute symmetrically.
-
Solution 2: Alternative Stationary Phase: If mobile phase modification is insufficient or undesirable for downstream applications, consider using a more inert stationary phase. Neutral alumina can be an effective alternative for basic compounds.[3] However, be aware that alumina has its own unique activity and may require re-optimization of the mobile phase.
Question: My compound won't elute from the column, even after I've flushed with a very polar solvent system.
Answer: There are a few potential causes for this frustrating scenario.
-
Diagnosis 1: Irreversible Adsorption: As mentioned above, the amine group may have bound irreversibly to the silica gel. This is more likely if the crude material was loaded in a solvent that is too strong, or if the silica was not properly neutralized.
-
Diagnosis 2: Compound Instability: Confirm that your compound is stable on silica gel.[3] You can test this by dissolving a small amount of your crude mixture, spotting it on a TLC plate, and then letting it sit for an hour before developing the plate. If you see a new spot at the baseline or evidence of degradation, your compound is not stable to silica. In this case, you must use an alternative purification method like recrystallization or a different stationary phase (e.g., Florisil).
-
Diagnosis 3: Insufficient Eluent Polarity: While it seems you've tried polar solvents, ensure you have explored a sufficiently strong system. For highly retained polar compounds, a gradient elution ending with 5-10% methanol in dichloromethane (DCM) is often necessary.
-
Solution: First, try to salvage the column by flushing with a highly polar mixture containing a base, such as 90:9:1 DCM/Methanol/Ammonium Hydroxide. If the compound still does not elute, it is likely lost. For future attempts, perform the silica stability test and consider using a deactivated stationary phase or mobile phase modifier from the start.[3]
Question: My compound is eluting too quickly, right at the solvent front, providing no separation from impurities.
Answer: This indicates that your mobile phase is too polar.
-
Causality: The mobile phase is out-competing the stationary phase for interaction with your compound. The analyte spends almost all its time in the mobile phase and is therefore not retained or separated.[3]
-
Solution: You must select a less polar mobile phase. The goal is to achieve a retention factor (Rf) of approximately 0.3-0.4 on your analytical TLC plate for the best separation on a column.[3] If you were using a 1:1 Hexane:Ethyl Acetate mixture, for example, you should try a 3:1 or 4:1 ratio to decrease the overall polarity and increase retention.
Question: I'm getting very poor separation between my product and a close-running impurity.
Answer: This is a classic separation challenge that requires methodical optimization.
-
Causality: The selectivity of your chromatographic system is insufficient to resolve the two compounds. This means the relative affinity of the two compounds for the stationary vs. mobile phase is too similar.
-
Solution 1: Optimize Mobile Phase Selectivity: Do not just change the ratio of your two solvents; change the solvents themselves. Different solvents interact with compounds in different ways (e.g., dipole-dipole interactions, hydrogen bonding). If you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol or a Toluene/Acetone system. Run TLC plates in several different solvent systems to find one that maximizes the separation (ΔRf) between your product and the impurity.[4]
-
Solution 2: Improve Column Efficiency: Ensure your column is packed correctly to avoid channeling. A poorly packed column will lead to broad bands and poor resolution.[5] Additionally, make sure you have not overloaded the column. A general rule is to load no more than 1-5% of the mass of the silica gel.
-
Solution 3: Use a Finer Mesh Silica: Using silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh) increases the surface area and the number of theoretical plates, which can significantly improve the resolution of difficult separations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary and mobile phase for purifying this compound?
A1: The standard choice is normal-phase chromatography.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice.[6]
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a very effective starting point. Begin TLC analysis with a ratio of around 3:1 Hexanes:Ethyl Acetate.[7] Adjust the ratio to achieve an Rf value for the desired product of ~0.35. Due to the basic amine, adding 0.5-1% triethylamine to the mobile phase is highly recommended to prevent peak tailing.[2]
Q2: Should I use wet or dry loading for my sample?
A2: The choice depends on the solubility of your crude product.
-
Wet Loading: This is the preferred method if your compound is readily soluble in the mobile phase. Dissolve the crude material in the absolute minimum amount of the initial mobile phase solvent and carefully pipette it onto the top of the column.[8] Using too much solvent will broaden your initial sample band and decrease resolution.
-
Dry Loading: Use this method if your compound has poor solubility in the mobile phase or requires a stronger solvent (like DCM or methanol) to dissolve.[8] To dry load, dissolve your crude product in a suitable volatile solvent (e.g., DCM), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[8] This technique ensures your compound starts as a very narrow band, leading to optimal separation.
Q3: How do I properly pack a chromatography column?
A3: A well-packed column is essential for good separation. The "wet slurry" method is most reliable.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (~0.5 cm).
-
In a separate beaker, create a slurry of your silica gel in your initial, least polar mobile phase solvent.
-
With the column stopcock open and a flask underneath, pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.
-
Add more mobile phase as needed, never letting the top of the silica bed run dry.[5]
-
Once the silica has settled into a stable bed, add a final protective layer of sand (~0.5 cm) on top. This prevents the bed from being disturbed when you add more solvent or your sample.[8]
Detailed Experimental Protocol
This protocol provides a validated starting point for your purification.
Data Summary Table
| Parameter | Recommended Specification | Rationale & Key Considerations |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard choice for polar organic molecules. Finer mesh provides better resolution.[6] |
| Mobile Phase (TLC) | Start with 3:1 Hexanes:Ethyl Acetate (+1% TEA) | Optimize ratio to achieve an Rf of ~0.3-0.4 for the target compound.[3][7] |
| Sample Loading | Dry Loading | Recommended for this compound to ensure a narrow starting band and avoid solubility issues.[8] |
| Column Dimensions | 30-50g of silica per 1g of crude material | A higher ratio provides better separation for difficult mixtures. |
| Elution Strategy | Isocratic or Step-Gradient | Start isocratically with the TLC-optimized solvent. If other compounds are present, polarity can be increased stepwise after the product elutes to flush the column.[4] |
| Fraction Analysis | Thin-Layer Chromatography (TLC) | Analyze collected fractions to identify those containing the pure product.[8] |
Step-by-Step Methodology
-
TLC Optimization: Prepare several TLC developing chambers with varying ratios of Hexanes:Ethyl Acetate (e.g., 4:1, 3:1, 2:1), each containing 1% triethylamine (TEA). Spot your crude reaction mixture on TLC plates and develop them. Identify the solvent system that gives your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent determined from your TLC analysis (e.g., 4:1 Hexanes:EtOAc + 1% TEA). Pack the column using the wet slurry method as described in the FAQ section.
-
Sample Preparation (Dry Loading): Dissolve your crude this compound in a minimal amount of dichloromethane or acetone. Add silica gel (approx. 2-3 times the mass of your crude product) and concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Column Loading: Allow the solvent in the packed column to drain to the level of the top layer of sand. Carefully add your dry-loaded sample onto the sand. Gently tap the column to create a flat, even layer. Carefully add another thin layer of sand on top of the sample.
-
Elution: Carefully add your mobile phase to the column, taking care not to disturb the top layers. Pressurize the column with gentle air pressure ("flash chromatography") to achieve a steady flow rate (e.g., ~2 inches/minute).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column) in numbered test tubes or vials.
-
Fraction Analysis: Spot every few fractions on a TLC plate. Co-spot your crude mixture as a reference. Develop the TLC plate in your optimized solvent system and visualize under UV light (254 nm).
-
Product Isolation: Combine the fractions that contain only the pure product (single spot on TLC corresponding to the desired Rf). Evaporate the solvent under reduced pressure to yield the purified this compound.
Visual Workflow
The following diagram outlines the logical steps and decision points in the purification protocol.
Caption: Workflow for the purification of this compound.
References
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2756518, this compound. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
St-Gelais, M., & Sleiman, H. F. (2014). Chemoselective Reduction of Nitroaromatics in Water at Room Temperature. Supporting Information. [Link]
-
ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?[Link]
Sources
- 1. This compound | C8H8N2O4 | CID 2756518 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
challenges in the scale-up synthesis of "Methyl 3-amino-5-nitrobenzoate"
Welcome to the technical support center for the synthesis of Methyl 3-amino-5-nitrobenzoate (CAS: 23218-93-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up synthesis of this versatile chemical intermediate.[1] We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and offer practical insights to ensure a successful and safe synthesis.
Introduction to the Synthesis
The synthesis of this compound typically involves a two-step process: the nitration of a suitable starting material, followed by a selective reduction. The most common route begins with the nitration of methyl 3-aminobenzoate. This guide will focus on the challenges and optimization of this synthetic pathway.
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the nitration of methyl 3-aminobenzoate?
A1: The primary challenges include:
-
Controlling the exothermicity of the reaction: Nitration is a highly exothermic process, and poor temperature control can lead to runaway reactions and the formation of dangerous byproducts.[2][3]
-
Preventing polysubstitution: The presence of the activating amino group can make the aromatic ring susceptible to over-nitration, yielding dinitro compounds.[2]
-
Ensuring regioselectivity: While the amino group directs ortho- and para-, and the ester group directs meta-, the combination can lead to a mixture of isomers, complicating purification.
-
Handling hazardous materials: Concentrated nitric and sulfuric acids are highly corrosive and require strict safety protocols for handling, especially at scale.[4][5]
Q2: What are the critical safety precautions for scaling up a nitration reaction?
A2: Safety is paramount. Key precautions include:
-
Personal Protective Equipment (PPE): Always use acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.
-
Controlled Addition: Add the nitrating agent slowly and in a controlled manner to manage the reaction exotherm.[3]
-
Efficient Cooling: Use a robust cooling system, such as an ice-salt bath or a cryostat, to maintain the desired reaction temperature.[5]
-
Vigorous Stirring: Ensure efficient mixing to prevent localized "hot spots" and ensure a homogeneous reaction mixture.[2]
-
Quenching: The reaction should be quenched by slowly adding the reaction mixture to a large volume of ice and water.[6]
Q3: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress by observing the disappearance of the starting material and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product and identify any isomeric impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the desired product. The ¹H NMR spectrum will show characteristic shifts for the aromatic protons and the methyl ester group.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of Product | 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Degradation of starting material or product. | 1. Monitor with TLC: Ensure the starting material is consumed before work-up. If not, extend the reaction time. 2. Optimize Temperature: For nitration, ensure the temperature is kept low (typically 0-10 °C) to prevent side reactions.[9] For reduction, the optimal temperature will depend on the chosen reagent. 3. Check Reagent Quality: Use fresh, high-purity reagents. |
| Product is a Dark Oil or Fails to Solidify | 1. Presence of impurities, such as isomeric byproducts or residual starting material.[10] 2. Incomplete removal of solvent. | 1. Purification: Attempt to purify the product using column chromatography on silica gel.[10] 2. Recrystallization: If a small amount of solid can be isolated, try to induce crystallization by seeding. Experiment with different solvent systems for recrystallization.[6] 3. Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Multiple Spots on TLC After Reaction | 1. Formation of isomeric byproducts.[11] 2. Over-nitration leading to dinitro compounds. 3. Hydrolysis of the ester group to the carboxylic acid.[12] | 1. Optimize Nitrating Conditions: Carefully control the temperature and the stoichiometry of the nitrating agent to minimize isomer formation. 2. Purification: Use column chromatography to separate the desired product from the impurities. 3. Check pH: During work-up, avoid strongly acidic or basic conditions for prolonged periods to prevent ester hydrolysis. |
| Runaway Reaction or Uncontrolled Exotherm | 1. Too rapid addition of the nitrating agent.[3] 2. Inadequate cooling.[2] 3. Poor agitation.[2] | 1. Slow Addition: Add the nitrating agent dropwise with careful monitoring of the internal temperature. 2. Improve Cooling: Ensure the cooling bath has sufficient capacity for the scale of the reaction. 3. Increase Stirring Rate: Use a powerful overhead stirrer for larger scale reactions to ensure efficient heat dissipation. |
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Nitration of Methyl 3-aminobenzoate
Materials:
-
Methyl 3-aminobenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-aminobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq), keeping the mixture cool in an ice bath.[13]
-
Add the nitrating mixture dropwise to the solution of methyl 3-aminobenzoate, ensuring the temperature does not exceed 10 °C.[9]
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[6]
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to a conical flask.
-
Add a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture) to dissolve the solid.[6]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Assess the purity by measuring the melting point and comparing it to the literature value.
References
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
What is the synthesis of methyl 3-nitrobenzoate? - Quora. Available at: [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. Available at: [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF - ResearchGate. Available at: [Link]
-
Nitration of methyl benzoate | Resource - RSC Education. Available at: [Link]
-
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Sciencemadness Discussion Board. Available at: [Link]
-
Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Available at: [Link]
- US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents.
-
The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet | PDF - Scribd. Available at: [Link]
-
Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. Available at: [Link]
-
Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Available at: [Link]
-
Preparation of methyl 3-nitrobenzoate. Available at: [Link]
-
What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? : r/chemistry - Reddit. Available at: [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
-
Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem - NIH. Available at: [Link]
-
A 2 step synthesis of methyl 3-n. Available at: [Link]
Sources
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- 5. savemyexams.com [savemyexams.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Guide: Impurity Profiling of Methyl 3-amino-5-nitrobenzoate
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for identifying impurities in "Methyl 3-amino-5-nitrobenzoate" samples. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reliable results.
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is critical, as even trace impurities can affect the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive framework for identifying, characterizing, and troubleshooting impurities encountered in your samples, leveraging modern analytical techniques to ensure the quality of your research and development efforts.
Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities
This section addresses the most common questions regarding the origin and nature of impurities in this compound.
Q1: What are the most likely process-related impurities I should look for?
Process-related impurities are substances that originate from the manufacturing process. Your analytical strategy should be tailored to detect these specific compounds.
-
Starting Materials: The most common impurities are unreacted starting materials. A typical synthesis route involves the nitration of methyl 3-aminobenzoate or the reduction of a dinitro compound like methyl 3,5-dinitrobenzoate. Therefore, these starting materials are prime candidates for process-related impurities.
-
Reagents and By-products: The synthesis of methyl 3-nitrobenzoate, a related precursor, often involves a nitrating mixture (HNO₃/H₂SO₄) and methyl benzoate.[1] Incomplete reactions or side reactions can lead to by-products. For instance, during the reduction of a dinitro precursor, partially reduced intermediates (e.g., nitroso or hydroxylamine species) could be present.
-
Isomeric Impurities: During the nitration of a substituted benzene ring, the formation of regioisomers is a common challenge. Depending on the synthetic route, you should consider the potential presence of isomers such as Methyl 4-amino-3-nitrobenzoate or Methyl 2-amino-5-nitrobenzoate.[2] Chromatographic methods must be developed with sufficient resolution to separate these closely related compounds.[3]
Q2: My sample has been stored for a while. What degradation products might be present?
Degradation products form due to the decomposition of the drug substance over time under the influence of environmental factors like heat, light, and moisture.[4]
-
Hydrolysis: The most common degradation pathway for an ester like this compound is hydrolysis of the methyl ester linkage, particularly under acidic or basic conditions. This results in the formation of 3-amino-5-nitrobenzoic acid .[5] HPLC methods should be designed to separate this more polar degradant from the parent compound.
-
Oxidation: The amino group is susceptible to oxidation. Forced degradation studies using an oxidizing agent like hydrogen peroxide (H₂O₂) can help identify potential oxidative degradants, such as N-oxides or colored degradation products resulting from polymerization.[4]
-
Photolysis: Exposure to light, particularly UV light, can induce degradation. Photostability testing, as mandated by ICH Q1B guidelines, is crucial to identify potential photodegradants.[6]
The following table summarizes key potential impurities.
| Impurity Name | Structure | Type | Likely Origin |
| Methyl 3,5-dinitrobenzoate | O₂N-C₆H₃(CO₂CH₃)-NO₂ | Process-Related | Unreacted starting material from a reduction step. |
| 3-Amino-5-nitrobenzoic acid | H₂N-C₆H₃(COOH)-NO₂ | Degradation | Hydrolysis of the methyl ester. |
| Methyl 4-amino-3-nitrobenzoate | H₂N-C₆H₃(CO₂CH₃)-NO₂ | Process-Related | Isomeric by-product from synthesis. |
| Methyl 3-aminobenzoate | H₂N-C₆H₄CO₂CH₃ | Process-Related | Potential precursor or over-reduction by-product. |
Part 2: Analytical Strategy & Troubleshooting
A systematic approach is essential for the successful identification of unknown impurities. This section provides a workflow and addresses common issues encountered during analysis.
Initial Impurity Detection: The HPLC-UV Workflow
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for initial impurity profiling due to its ability to separate and quantify trace impurities.[7]
Caption: General workflow for impurity identification.
Q3: My HPLC chromatogram shows poor peak shape (tailing). What's causing this?
Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase.[8]
-
Causality: The amino group in this compound is basic and can interact with acidic silanol groups on the surface of silica-based C18 columns. This interaction slows down a portion of the analyte molecules, causing the peak to tail.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) will protonate the silanol groups, minimizing this secondary interaction.[8]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites. However, this is often not necessary with modern, high-purity silica columns.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.[9]
-
Q4: My peak retention times are drifting. How can I fix this?
Retention time instability compromises the reliability of your method. The cause is often related to the HPLC system or mobile phase.[10]
-
Causality: Inconsistent mobile phase composition, fluctuating column temperature, or an un-equilibrated column are the most common causes of retention time drift.[9]
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting HPLC retention time drift.
Q5: I have an unknown peak. How do I identify it?
Identifying an unknown requires a combination of techniques to gather evidence about its molecular weight and structure.[11]
-
LC-MS Analysis: The first step is to couple your HPLC to a mass spectrometer (MS). This will provide the molecular weight of the impurity, which is a critical piece of information.[12] For example, if you detect a peak with an [M+H]⁺ of 183.03, this would strongly suggest the presence of the hydrolyzed impurity, 3-amino-5-nitrobenzoic acid (calculated exact mass: 182.03).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, HRMS is invaluable. It provides a highly accurate mass measurement, allowing you to predict the molecular formula with confidence.[11]
-
Structural Elucidation by NMR: If the impurity is present at a sufficient level, isolating it via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive way to elucidate its structure.[13] A full dataset including 1H, 13C, COSY, HSQC, and HMBC experiments will map out the complete chemical structure.[14]
-
FT-IR Analysis: Fourier-Transform Infrared (FT-IR) spectroscopy can provide crucial information about functional groups. For instance, the appearance of a broad O-H stretch around 3000 cm⁻¹ and a shift in the carbonyl (C=O) peak would support the identification of the hydrolyzed carboxylic acid impurity.[15]
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Foundational HPLC Method for Impurity Profiling
This reverse-phase HPLC method is designed to be a robust starting point for separating this compound from its common impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard column providing good resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to control ionization of silanols and the basic amino group.[16] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 20 min | A gradient is essential to elute both polar (e.g., hydrolyzed acid) and non-polar (e.g., starting material) impurities in a single run. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility.[10] |
| Detection (UV) | 254 nm | Aromatic nitro-compounds typically have strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A good starting volume to avoid column overload. |
Step-by-Step Method:
-
Prepare Mobile Phase A and B as described in the table. Filter and degas both solvents.
-
Install the C18 column and set the column oven to 30 °C.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Prepare your sample by dissolving it in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
-
Inject 10 µL of the sample and run the gradient program.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing a truly stability-indicating method by demonstrating that degradation products do not co-elute with the main peak or each other.[6][17] An extent of degradation of 5-20% is generally considered suitable.[4][18]
Step-by-Step Protocol:
-
Sample Preparation: Prepare five separate solutions of this compound at ~1.0 mg/mL in a suitable solvent (e.g., 50:50 Water:Acetonitrile).
-
Acid Hydrolysis: To one sample, add 1M HCl. Heat at 60 °C for 4 hours.
-
Base Hydrolysis: To a second sample, add 1M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: To a third sample, add 3% H₂O₂. Keep at room temperature for 24 hours.[4]
-
Thermal Degradation: Keep the fourth sample in a solid state in an oven at 80 °C for 48 hours, then dissolve it for analysis.
-
Control: The fifth sample is the unstressed control.
-
Analysis: After the specified time, neutralize the acid and base samples, then dilute all samples to the same concentration and analyze using the HPLC method from Protocol 1. Compare the chromatograms to identify new peaks corresponding to degradation products.
References
-
MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. Retrieved from [Link]
-
ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Quora. (n.d.). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
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Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Retrieved from [Link]
-
ResearchGate. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced degradation studies. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Pharmaffiliates. (2025, December 22). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Retrieved from [Link]
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]
-
Scribd. (n.d.). Structural Elucidation. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of the poly m-aminobenzoic acid coating synthesized on.... Retrieved from [Link]
- In-house source.
-
International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
WHO. (n.d.). The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. Retrieved from [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
NIH PubChem. (n.d.). This compound. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
-
NIH PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]
-
Reddit. (2012, September 14). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Technical Support Center: Troubleshooting Incomplete Reduction of Methyl 3-amino-5-nitrobenzoate
Welcome to the technical support center for the reduction of methyl 3-amino-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of methyl 3,5-diaminobenzoate. The reduction of the nitro group in the presence of both an amino and a methyl ester group can present unique challenges, and this resource offers solutions to common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: My reduction of this compound is consistently incomplete, showing significant amounts of starting material. What are the most likely causes?
A1: Incomplete reduction is a common issue and can stem from several factors. The most frequent culprits are related to the catalyst or reducing agent, and the reaction conditions. For catalytic hydrogenation (e.g., using Pd/C), catalyst deactivation by impurities or insufficient catalyst loading can lead to low conversion.[1] In metal/acid reductions (e.g., SnCl₂/HCl or Fe/HCl), inadequate stoichiometry of the metal, insufficient acid, or low reaction temperature can result in a sluggish or stalled reaction.
Q2: I'm observing the formation of side products. What are the most common side reactions in this reduction?
A2: Side reactions often involve intermediates in the nitro reduction pathway or reactions with the other functional groups. With strong reducing agents or harsh conditions, the methyl ester group could potentially be reduced. In metal/acid reductions, side reactions can include the formation of aminophenols if the acid concentration is too high, or the formation of azoxy, azo, or hydrazo compounds, particularly under alkaline conditions.[2]
Q3: How do I choose the best reduction method for this compound?
A3: The choice of reduction method depends on the scale of your reaction, available equipment, and the desired purity of the final product.
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): This is often a very clean and efficient method, typically providing high yields of the desired diamine.[3][4] It is generally the preferred method if the necessary equipment (for handling hydrogen gas) is available.
-
Metal/Acid Systems (e.g., SnCl₂/HCl, Fe/HCl): These are robust and well-established methods that do not require specialized pressure equipment.[5][6] SnCl₂ is known for its mildness and can be selective for nitro groups in the presence of other reducible functionalities.[4] However, workup can be complicated by the formation of metal salts.[7]
Q4: Can the existing amino group on the starting material interfere with the reduction?
A4: The amino group is an electron-donating group, which can influence the reactivity of the aromatic ring. However, it is unlikely to directly interfere with the reduction of the nitro group under standard conditions. The primary concern with the amino group is its basicity, which will be protonated under acidic reduction conditions (e.g., SnCl₂/HCl or Fe/HCl). This is a normal part of the reaction and is reversed during basic workup.
Troubleshooting Guides
Problem 1: Incomplete Reaction or Low Yield
Even with a suitable method, achieving high yield can be challenging. Here are some troubleshooting steps:
For Catalytic Hydrogenation (e.g., H₂, Pd/C):
-
Catalyst Activity: Ensure your catalyst is fresh and has not been poisoned. If you suspect catalyst poisoning, use a fresh batch.[1] The catalyst loading should also be optimized; typically 5-10 mol% is a good starting point.
-
Hydrogen Pressure: If the reaction is slow at atmospheric pressure, increasing the hydrogen pressure can significantly increase the reaction rate.[1]
-
Agitation: Inefficient stirring can lead to poor mixing of the solid catalyst, liquid substrate, and gaseous hydrogen, thereby limiting the reaction rate. Ensure vigorous stirring.[1]
-
Solvent: The choice of solvent can impact reaction rates. Methanol or ethanol are common choices for this type of reduction.[8]
For Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl):
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the metal reducing agent. For SnCl₂, at least 3-4 equivalents are typically required per nitro group.
-
Acid Concentration: The concentration of the acid is critical. For SnCl₂ reductions, concentrated HCl is commonly used. Insufficient acid can lead to incomplete reaction.[2]
-
Temperature: Many metal/acid reductions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gentle heating (e.g., 50-70 °C).[2]
-
Purity of Starting Material: Impurities in your this compound can interfere with the reaction.
| Parameter | Recommendation for Catalytic Hydrogenation | Recommendation for SnCl₂/HCl Reduction |
| Catalyst/Reagent | 5-10 mol% 10% Pd/C[1] | 3-4 equivalents SnCl₂·2H₂O |
| Solvent | Methanol or Ethanol[8] | Ethanol or Ethyl Acetate[9] |
| Temperature | Room Temperature to 50°C[1] | 50-70°C[2] |
| Pressure | 1-4 atm H₂[8] | Atmospheric |
| Agitation | Vigorous stirring[1] | Vigorous stirring |
Problem 2: Difficult Product Isolation and Purification
The workup of metal/acid reductions can be particularly challenging due to the formation of tin or iron salts.
-
Workup for SnCl₂ Reduction: After the reaction is complete, the mixture is typically cooled and made strongly basic (pH > 12) with concentrated NaOH or KOH solution.[7] This is to dissolve the tin salts as stannates. The product can then be extracted with an organic solvent like ethyl acetate. If a precipitate remains, filtering through a pad of celite can be effective.[7]
-
Recrystallization: The crude methyl 3,5-diaminobenzoate can be purified by recrystallization, often from a water/ethanol mixture.
Experimental Protocols
Protocol 1: Reduction of this compound using Catalytic Hydrogenation
-
In a flask suitable for hydrogenation, dissolve this compound (1 equivalent) in methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Evacuate the flask and backfill with hydrogen gas. This should be repeated three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with methanol.
-
Remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Reduction of this compound using SnCl₂/HCl
-
To a solution of this compound (1 equivalent) in ethanol or ethyl acetate, add stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents).
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise with vigorous stirring.
-
Continue heating at reflux and monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of crushed ice and make it strongly basic (pH > 12) by the slow addition of concentrated NaOH solution.[7]
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Visual Diagrams
Caption: Synthetic routes to methyl 3,5-diaminobenzoate.
Caption: Troubleshooting workflow for incomplete reduction.
References
-
Aromatic Nitro Compounds - MST.edu. Available at: [Link]
-
King Fahd University of Petroleum & Minerals. Synthesis of methyl 3,5-diaminobenzoate to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Available at: [Link]
-
ResearchGate. What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. Available at: [Link]
-
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]
-
YouTube. Aromatic side chain reactions and reduction. Available at: [Link]
-
Oriental Journal of Chemistry. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: [Link]
-
Wikipedia. Reduction of nitro compounds. Available at: [Link]
-
Taylor & Francis Online. Switching of support materials for the hydrogenation of nitroarenes: A review. Available at: [Link]
-
Sciencemadness.org. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available at: [Link]
-
ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available at: [Link]
-
Reddit. Reduction of aromatic nitro compounds with SnCl2. Available at: [Link]
-
Royal Society of Chemistry. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Available at: [Link]
-
Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available at: [Link]
-
anasazi instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
-
ResearchGate. Which is the best reducing agent to convert NO2 group to NH2 group? SnCl2 or Sn?. Available at: [Link]
- Google Patents. CN105949076A - Preparation method of 3,5-diaminobenzoic acid.
-
Royal Society of Chemistry Education. Nitration of methyl benzoate | Resource. Available at: [Link]
-
Scribd. Nitration of Methyl Benzoate to Nitrobenzoate. Available at: [Link]
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- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Reactivity of Methyl 3-amino-5-nitrobenzoate Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-amino-5-nitrobenzoate. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments conducted under acidic conditions. Our focus is on anticipating and mitigating common side reactions to ensure the success of your synthetic routes.
Introduction: The Dichotomy of Reactivity
This compound is a versatile intermediate in organic synthesis, prized for its trifunctional nature. However, the interplay between the electron-donating amino group, the electron-withdrawing nitro group, and the hydrolyzable methyl ester presents a unique set of challenges under acidic conditions. Understanding these intricacies is paramount to achieving desired outcomes and avoiding time-consuming purification issues. This guide will address the most common pitfalls and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected Hydrolysis of the Methyl Ester
Question: I'm running a reaction with this compound in an acidic medium and my yields are consistently low. TLC analysis shows a more polar byproduct. What is likely happening and how can I prevent it?
Answer:
The most probable cause is the acid-catalyzed hydrolysis of the methyl ester group to the corresponding carboxylic acid, 3-amino-5-nitrobenzoic acid. In the presence of acid and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Causality: The electronic nature of the substituents on the benzene ring influences the rate of hydrolysis. While the nitro group is electron-withdrawing and would typically accelerate hydrolysis, the amino group is electron-donating. However, under acidic conditions, the amino group is protonated to form an anilinium ion (-NH3+), which is strongly electron-withdrawing. This significantly increases the electrophilicity of the ester carbonyl, making it more prone to hydrolysis.
Troubleshooting Protocol: Minimizing Ester Hydrolysis
-
Anhydrous Conditions: The most critical factor is the rigorous exclusion of water from your reaction system.
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware in an oven ( >100°C) for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use reagents with low water content.
-
-
Acid Choice and Concentration:
-
If possible, use a Lewis acid instead of a Brønsted acid, as some Lewis acids can be used under strictly anhydrous conditions.
-
If a Brønsted acid is necessary, use the minimum catalytic amount required. High concentrations of strong acids will accelerate hydrolysis.
-
-
Temperature Control:
-
Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate for your desired transformation. Hydrolysis rates are temperature-dependent.
-
-
Reaction Time:
-
Monitor the reaction closely by TLC. Do not let the reaction run longer than necessary, as this will increase the amount of hydrolyzed byproduct.
-
TLC Monitoring:
-
System: A common eluent system for this compound is a mixture of hexane and ethyl acetate (e.g., 3:1 or 2:1 v/v).
-
Visualization: The starting material and the hydrolyzed product are UV-active and will appear as dark spots under a 254 nm UV lamp.[1][2]
-
Identification: The hydrolyzed carboxylic acid is significantly more polar than the methyl ester. Therefore, it will have a lower Rf value on the TLC plate.
| Compound | Structure | Polarity | Approximate Rf |
| This compound | Less Polar | Higher | |
| 3-amino-5-nitrobenzoic acid | More Polar | Lower |
Issue 2: Unwanted Meta-Substitution in Electrophilic Aromatic Substitution Reactions
Question: I am attempting an electrophilic aromatic substitution (e.g., halogenation or nitration) on this compound, expecting ortho/para substitution relative to the amino group, but I am observing a significant amount of meta-substituted product. Why is this happening?
Answer:
This is a classic issue when performing electrophilic aromatic substitution on anilines in strongly acidic media. The amino group, which is normally an ortho, para-director, becomes a meta-director upon protonation.
Causality: In a strongly acidic environment, the lone pair of electrons on the nitrogen of the amino group is protonated to form the anilinium ion (-NH3+).[3][4] This positively charged group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic attack. The deactivation is most pronounced at the ortho and para positions, thus directing the incoming electrophile to the meta position.[5][6]
Workflow for Directing Substitution:
Caption: Logical workflow for overcoming meta-direction in electrophilic substitution.
Experimental Protocol: Protection of the Amino Group by Acetylation
To ensure ortho/para-selectivity, the amino group should be protected, for example, as an acetamide. The resulting amide is still an ortho, para-director but is less activating than the free amine, which also helps to prevent multiple substitutions.[7][8]
-
Protection Step (Acetylation):
-
Dissolve this compound in a suitable solvent (e.g., glacial acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice water to precipitate the acetylated product.
-
Filter, wash with cold water, and dry the product, Methyl 3-acetamido-5-nitrobenzoate.
-
-
Electrophilic Aromatic Substitution:
-
Perform the desired electrophilic substitution reaction (e.g., nitration, halogenation) on the protected substrate under appropriate conditions.
-
-
Deprotection Step (Hydrolysis of Amide):
-
The acetyl group can be removed by either acidic or basic hydrolysis to regenerate the free amino group.[9]
-
Acidic Hydrolysis: Reflux the protected product in aqueous HCl. Note that this may also hydrolyze the methyl ester if not carefully controlled.
-
Basic Hydrolysis: Reflux in aqueous NaOH. This will also saponify the ester to a carboxylate salt, which will need to be re-esterified if the methyl ester is desired in the final product.
-
Issue 3: Formation of Colored Impurities and Polymeric Byproducts
Question: My reaction mixture is turning dark, and upon workup, I'm getting an insoluble, tar-like substance. What is causing this, and how can I avoid it?
Answer:
Aromatic amines are susceptible to oxidation, which can lead to the formation of highly colored, often polymeric, byproducts.[10][11] This is particularly problematic in the presence of strong acids and oxidizing agents (which may be present as impurities or are the intended reagents).
Causality: The oxidation of aromatic amines can proceed through a radical cation mechanism, which can then lead to dimerization and polymerization.[10] The resulting conjugated systems are intensely colored.
Troubleshooting Guide: Preventing Oxidation and Polymerization
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.[12]
-
Degas your solvents prior to use.
-
-
Use of Antioxidants/Radical Scavengers:
-
In some cases, the addition of a small amount of a radical scavenger or antioxidant can inhibit polymerization.[13] However, this must be compatible with your desired reaction.
-
-
Control of Reaction Conditions:
-
Avoid high temperatures, as this can accelerate oxidation and polymerization.
-
If using an oxidizing agent, add it slowly and at a low temperature to control the reaction rate.
-
-
Purification of Reagents:
-
Ensure that your starting materials and solvents are free from peroxide impurities, which can initiate polymerization.
-
Purification of the Product from Polymeric Byproducts:
-
Filtration: If the polymer is insoluble, it can sometimes be removed by filtration of the reaction mixture (dissolved in a suitable organic solvent) through a plug of celite or silica gel.
-
Column Chromatography: This is often the most effective method. The desired product will typically elute, while the highly polar and polymeric byproducts will remain on the column.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective way to remove colored impurities.
Summary of Key Side Reactions and Preventative Measures
| Side Reaction | Triggering Conditions | Key Prevention Strategies |
| Ester Hydrolysis | Presence of acid and water | - Rigorous anhydrous conditions- Use of minimal catalytic acid- Low reaction temperature- Shorter reaction times |
| Meta-Substitution | Strong acidic conditions during electrophilic substitution | - Protection of the amino group (e.g., as an acetamide) |
| Oxidation/Polymerization | Presence of oxidizing agents (including air), strong acids, high temperatures | - Maintain an inert atmosphere- Use purified reagents (free of peroxides)- Low reaction temperatures- Consider the use of inhibitors/scavengers |
References
- Matnishyan, H. A. (2004). Oxidative polycondensation of aromatic amines. Polymer Science, Series A, 46(12), 1320–1327.
- Stejskal, J., & Bláha, M. (2019). Mechanism and kinetic features of oxidation polymerization of aromatic amines.
- Day, J. S., & Ingold, C. K. (1941). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Transactions of the Faraday Society, 37, 686.
- Pearson Education. (n.d.).
- Prepp. (2024, May 1). Nitration of aniline in strong acidic medium also gives m-nitroaniline because.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry.
- LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Master Organic Chemistry. (2018, June 7).
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- Chegg. (2020, December 17). m-CI 1.
- ResearchGate. (2017, March 23).
- Stolz, D., Kazmaier, U., & Pick, R. (2006).
- American Chemical Society. (2025, September 10).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- BenchChem. (n.d.).
- ResearchGate. (2012, September 21).
- ResearchGate. (2024, July).
- YouTube. (2020, June 25). Protecting Groups for Amines.
- Semantic Scholar. (1995, March 1).
- Sciencemadness.org. (n.d.).
- Islamic University Faculty of Pharmacy. (n.d.). 3rd Stage.
- ResearchGate. (2025, October 14).
- Chemistry Stack Exchange. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?
- Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- ResearchGate. (2025, August 10).
- BenchChem. (n.d.). Addressing poor regioselectivity in the synthesis of substituted anilines.
- YouTube. (2022, August 11). How to purify Amine?
- University of Texas at Austin. (2021, August 13).
- Proceedings of the National Academy of Sciences. (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
- BenchChem. (n.d.).
- ResearchGate. (2025, August 5).
- Semantic Scholar. (2017, December 31).
- University of Minnesota Duluth. (n.d.). Reactions of Amines.
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- YouTube. (2021, April 20).
- BenchChem. (n.d.).
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Technical Support Center: Optimizing Solvent Systems for Methyl 3-amino-5-nitrobenzoate Reactions
Welcome to the technical support guide for optimizing reactions involving Methyl 3-amino-5-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable guidance on a critical, yet often overlooked, aspect of synthesis: solvent system selection. The unique electronic nature of this molecule—possessing both a nucleophilic amino group and a strongly electron-withdrawing nitro group—makes its reactivity highly sensitive to the surrounding solvent environment.
This guide moves beyond simple solvent lists to provide a mechanistic understanding of solvent effects, offering structured troubleshooting advice and validated protocols to enhance reaction yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a "first-pass" solvent for reactions with this compound?
A1: Your initial solvent choice should balance two main factors: solubility of the starting material and compatibility with your chosen reagents.
-
Solubility: this compound is a polar molecule but has limited solubility in water. It is slightly soluble in alcohols like ethanol and methanol and generally shows good solubility in polar aprotic solvents.[1]
-
Good Starting Points: For most applications, polar aprotic solvents like Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , or Ethyl Acetate (EtOAc) are excellent first choices.
-
Caution: While DMF and DMSO are superb solubilizers, they can be difficult to remove and may participate in or decompose under harsh reaction conditions (e.g., high temperatures, strong acids/bases).[2]
-
-
Reagent Compatibility: The solvent must be inert to the reaction conditions. For instance, in reactions using strong bases, protic solvents like alcohols are generally avoided to prevent acid-base side reactions. For palladium-catalyzed cross-couplings, anhydrous and degassed solvents are critical to prevent catalyst deactivation.[3]
Q2: My reaction involving the amino group (e.g., acylation, alkylation) is sluggish. How could the solvent be inhibiting the reaction?
A2: This is a classic problem of solvent-nucleophile interaction. The reactivity of the amino group's lone pair is paramount.
-
Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can form strong hydrogen bonds with the amino group. This "solvation shell" sterically hinders the approach of electrophiles and reduces the electron-donating ability (nucleophilicity) of the amine, thus slowing the reaction.
-
Polar Aprotic Solvents (e.g., DMF, ACN, THF): These are generally preferred for nucleophilic attack reactions involving anilines. They solvate the cation of any salt byproducts but do not strongly interact with the amine's lone pair, leaving it more available to react. If your reaction is slow in a protic solvent, switching to a polar aprotic solvent is a primary troubleshooting step.[4]
Q3: I'm trying to perform a reaction on the aromatic ring (e.g., electrophilic aromatic substitution). How does the solvent choice impact regioselectivity and reactivity?
A3: The solvent can influence the electronic nature of your substrate. In strongly acidic media, as used in nitration or sulfonation, the amino group of an aniline derivative can be protonated to form an anilinium ion (-NH₃⁺).[5][6]
-
Protonation Effect: The -NH₂ group is an ortho-, para-directing activator. However, the protonated -NH₃⁺ group is a strongly deactivating, meta-directing group.
-
Solvent's Role: In a highly acidic, polar medium (like a concentrated H₂SO₄/HNO₃ nitrating mixture), a significant portion of the this compound will exist as the anilinium ion. This deactivates the ring and can lead to unexpected byproducts or failed reactions.[7] While your specific molecule already has meta-directing groups, further deactivation by protonation can halt the reaction entirely. For reactions sensitive to this, protecting the amine (e.g., as an acetanilide) is a common strategy to prevent protonation and moderate reactivity.[2][8]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low Yield in Nitro Group Reduction
Q: I am reducing the nitro group of this compound to an amine, but my yields are poor and inconsistent. What role does the solvent play?
A: The reduction of a nitro group is a complex, multi-electron process. The solvent system is critical for solubilizing the substrate, the reducing agent, and stabilizing intermediates.
Potential Causes & Solvent-Based Solutions:
-
Poor Solubility of Reducing Agent: Many common reducing agents (e.g., NaBH₄, Sodium Dithionite) have poor solubility in purely organic solvents.
-
Solution: Employ a mixed solvent system. A popular and effective choice for reductions using NaBH₄ with a nickel or cobalt catalyst is a mixture of CH₃CN and water .[9] The water dramatically increases the rate of reduction. For other metal-based reductions (e.g., Fe/HCl, SnCl₂), protic solvents like ethanol or methanol are often used, sometimes with added acid to aid dissolution and activate the metal.[10]
-
-
Incomplete Reaction/Stalling: The reaction may start but fail to go to completion.
-
Solution: For catalytic transfer hydrogenations (e.g., using Pd/C and a hydrogen source like formic acid), the solvent must effectively dissolve the substrate and facilitate interaction with the catalyst surface.[11] Methanol or Ethanol are excellent choices for catalytic hydrogenation of nitrobenzoate esters.[10] If the reaction stalls, ensure the solvent is of high purity and anhydrous if required by the specific catalytic system.
-
-
Side Reaction: Ester Hydrolysis: If your reduction is performed under strongly acidic or basic aqueous conditions for an extended period, the methyl ester group is susceptible to hydrolysis back to a carboxylic acid.
-
Solution: Opt for milder conditions or non-aqueous systems. Using a catalyst like Pd/C with a hydrogen balloon in a solvent like methanol or ethyl acetate is very effective and minimizes the risk of hydrolysis.[10] If aqueous conditions are necessary, carefully control the pH and reaction time.
-
Data Summary: Solvent Systems for Nitro Group Reduction
| Reducing System | Recommended Solvent System | Key Advantages & Considerations |
| Catalytic Hydrogenation (H₂, Pd/C) | Methanol, Ethanol, Ethyl Acetate | High yield, clean reaction, chemoselective.[10] Requires specialized equipment (hydrogenator). |
| Transfer Hydrogenation (HCOOH, Pd/C) | Methanol, Ethanol | Avoids use of H₂ gas. Formic acid can be acidic. |
| Metal/Acid (Fe/HCl, SnCl₂/HCl) | Ethanol/Water, Acetic Acid | Inexpensive and robust. Requires acidic workup and can generate significant waste. |
| Sodium Borohydride (NaBH₄/Ni(OAc)₂) | Acetonitrile/Water | Mild, room temperature conditions.[9] Water is a critical co-solvent. |
Problem 2: Product Purification is Difficult (Oily Product, Persistent Impurities)
Q: After my reaction, the crude this compound product is a dark oil or, after purification, shows persistent impurities on TLC/LC-MS. How can I use solvents to improve this?
A: Purification issues often stem from side reactions promoted by the solvent or from choosing a suboptimal solvent for recrystallization or chromatography.
Potential Causes & Solvent-Based Solutions:
-
Oxidative Discoloration: Anilines are notoriously susceptible to air oxidation, which forms highly colored impurities.[4][12] This is often accelerated by heat and light.
-
Solvent-Mediated Side Products: The reaction solvent itself can be a source of impurities.
-
Example: At high temperatures, DMF can decompose into dimethylamine and carbon monoxide. The dimethylamine is nucleophilic and can compete in alkylation or acylation reactions, leading to difficult-to-remove impurities.
-
Solution: If you suspect solvent decomposition, switch to a more robust polar aprotic solvent like DMAc (N,N-Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone) for high-temperature reactions, or use a lower-boiling solvent like Acetonitrile .
-
-
Ineffective Recrystallization: The product may "oil out" or fail to crystallize effectively, trapping impurities. A solid "oiling out" means it's coming out of solution above its melting point.[13]
-
Solution: The key is finding a solvent (or solvent pair) where the product is highly soluble when hot but poorly soluble when cold.
-
Protocol for Recrystallization: Methyl 3-nitrobenzoate (a related compound) is effectively recrystallized from an ethanol/water mixture .[14][15] This is an excellent starting point for your product. Dissolve the crude solid in a minimum amount of hot ethanol. Then, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then allow it to cool slowly.[16]
-
Troubleshooting "Oiling Out": If the product oils out, reheat the solution to redissolve it, add more of the "good" solvent (ethanol in this case), and allow it to cool more slowly.[13]
-
-
Experimental Protocols & Visual Guides
Protocol 1: General Solvent Screening for N-Acylation
This protocol allows for the rapid, small-scale screening of solvents to find the optimal system for acylating the amino group of this compound.
-
Setup: Arrange four small reaction vials (e.g., 2 mL microwave vials) with stir bars.
-
Reagent Addition: To each vial, add this compound (e.g., 50 mg, 1 eq).
-
Solvent Addition:
-
Vial 1: Add 1 mL of Dichloromethane (DCM).
-
Vial 2: Add 1 mL of Acetonitrile (ACN).
-
Vial 3: Add 1 mL of Tetrahydrofuran (THF).
-
Vial 4: Add 1 mL of N,N-Dimethylformamide (DMF).
-
-
Base Addition: Add a non-nucleophilic base (e.g., Diisopropylethylamine, 1.5 eq) to each vial.
-
Electrophile Addition: Add the acylating agent (e.g., Acetyl Chloride, 1.2 eq) dropwise to each vial at 0 °C.
-
Reaction: Allow the vials to warm to room temperature and stir for 2 hours.
-
Analysis: Take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and spot on a TLC plate to compare the consumption of starting material and the formation of the product.
Diagram 1: Solvent Selection Workflow
This flowchart provides a logical decision-making process for selecting a solvent based on the reaction type.
Caption: A decision tree for initial solvent selection in reactions.
References
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Allen, T. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2014). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH₄/Ni(OAc)₂.4H₂O System in Wet CH₃CN. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
-
Testbook. (2025). Nitration of aniline in strong acidic medium also gives m-nitroaniline because. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Nitration of aniline. Retrieved from [Link]
-
Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of One Step Reduction of Nitroso and Nitro Group. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
ChemBK. (2024). Methyl 3-nitrobenzoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
-
Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
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effect of water on the yield of "Methyl 3-amino-5-nitrobenzoate" synthesis
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 3-amino-5-nitrobenzoate. We will explore the critical nuances of this synthesis, with a particular emphasis on the often-underestimated impact of water on reaction yield and purity. The objective is to provide not only robust experimental protocols but also the fundamental chemical principles that empower effective troubleshooting and optimization.
Foundational Chemistry: The Fischer-Speier Esterification
The primary route for synthesizing this compound is the Fischer-Speier esterification. This reaction involves treating 3-amino-5-nitrobenzoic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[1]
Caption: A logical workflow for troubleshooting low product yield.
FAQ 2: My final product is impure and contains a significant amount of the starting carboxylic acid. Why?
Answer: This is a direct consequence of an incomplete reaction due to the presence of water. The unreacted 3-amino-5-nitrobenzoic acid remains in the reaction mixture. During the workup procedure, this unreacted acid can co-precipitate with your ester product, making purification difficult and lowering the overall purity.
Optimization Strategies:
-
Drive the Equilibrium: Besides ensuring anhydrous conditions, using a large excess of methanol (which also serves as the solvent) helps to push the equilibrium toward the product side. [2]* Active Water Removal: For larger-scale syntheses or when maximizing yield is critical, a Dean-Stark apparatus can be employed. [2]This device, used with a solvent like toluene that forms an azeotrope with water, physically removes water from the reaction as it is formed, continuously driving the equilibrium to the right. [1][2]
FAQ 3: The reaction mixture turned dark brown or black during reflux. Is this related to water?
Answer: This can be an indirect consequence. Concentrated sulfuric acid is a powerful oxidizing agent, especially at elevated temperatures. While the primary reactants are relatively stable, impurities in the starting materials or solvents can be susceptible to charring. The presence of water can sometimes exacerbate these side reactions. A cleaner reaction is typically observed under strictly anhydrous conditions.
Preventative Steps:
-
Controlled Catalyst Addition: Always add the concentrated sulfuric acid slowly to the chilled methanol before adding the solid carboxylic acid. This safely dissipates the significant heat of dilution.
-
Maintain Correct Temperature: Do not overheat the reaction. A gentle, steady reflux is sufficient. Excessive heat can increase the rate of decomposition and unwanted side reactions.
Key Experimental Protocols
Protocol 3.1: Optimized Synthesis of this compound
Objective: To synthesize the target ester with high yield by rigorously excluding water.
Materials:
-
3-Amino-5-nitrobenzoic acid (1.0 eq), dried
-
Anhydrous Methanol (e.g., 8-10 mL per 1 g of acid) [3]* Concentrated Sulfuric Acid (98%) (approx. 0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ice-cold Deionized Water
-
Round-bottom flask, reflux condenser, drying tube (with CaCl₂), magnetic stirrer, heating mantle.
Procedure:
-
Setup: Place dried 3-amino-5-nitrobenzoic acid and a magnetic stir bar into an oven-dried round-bottom flask. Add anhydrous methanol.
-
Catalyst: Cool the flask in an ice-water bath. With vigorous stirring, slowly add the concentrated sulfuric acid dropwise.
-
Reflux: Attach the reflux condenser fitted with a drying tube. Heat the mixture to a gentle reflux (approx. 65°C) for 1-2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Workup: Allow the flask to cool. Slowly pour the reaction mixture into a beaker containing a large volume of ice-water (e.g., 5 times the volume of methanol used) to precipitate the product. [3]5. Neutralization: Carefully add saturated sodium bicarbonate solution to the ice-cold slurry until the fizzing stops and the pH is neutral (~7). This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.
-
Isolation: Collect the solid yellow product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. The melting point of pure this compound is 78°C. [4]
Protocol 3.2: Controlled Study on the Effect of Water
Objective: To quantitatively demonstrate how water content reduces the final product yield.
Procedure:
-
Prepare three identical reactions according to Protocol 3.1.
-
Reaction A (Control): Use anhydrous methanol (<0.01% water).
-
Reaction B (Contaminated): Add 1% (v/v) deionized water to the anhydrous methanol before starting.
-
Reaction C (Highly Contaminated): Add 5% (v/v) deionized water to the anhydrous methanol.
-
Run all three reactions simultaneously for the same duration (e.g., 1.5 hours) under identical heating conditions.
-
Perform the workup, isolation, and drying steps identically for all three samples.
-
Calculate the isolated mass and percent yield for each condition.
Anticipated Results:
| Reaction Condition | Water Content (v/v) | Expected Yield Range | Observations |
| A: Anhydrous Control | < 0.01% | > 90% | Clean precipitation, high purity product. |
| B: 1% Water | 1% | 65-75% | Lower amount of precipitate, possible contamination with starting material. |
| C: 5% Water | 5% | < 50% | Significantly reduced precipitate, product may be difficult to purify. |
References
-
Brainly. (2024, February 12). If you add water to one of your Fischer esterification reactions, the reaction will favor the formation of. Retrieved from [Link]
-
Filo. (2025, July 8). What are possible sources of error in an esterification lab?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of water content on ester yield in the esterification of acetic acid and isoamyl alcohol. Retrieved from [Link]
-
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
-
Esterification Lab Answers. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Reddit. (2022, December 20). What happens if i don't remove water during esterification?. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]
-
Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. Retrieved from [Link]
-
Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
-
Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Google Patents. (1985, March 19). US4506089A - Preparation of methyl m-nitrobenzoate.
-
University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
-
Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]
-
Lab5 procedure esterification. (n.d.). Retrieved from [Link]
-
Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
Sources
Technical Support Center: Regioselectivity in Reactions of Methyl 3-amino-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for regioselectivity issues involving Methyl 3-amino-5-nitrobenzoate. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges you may encounter in your research.
Section 1: Troubleshooting Guide
This section addresses common problems and unexpected outcomes during reactions with this compound.
Issue 1: Poor or Incorrect Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Question: I am attempting an electrophilic aromatic substitution on this compound and obtaining a mixture of isomers, or the undesired isomer, instead of the expected product. What is going wrong?
Answer: This is a classic case of competing directing effects. In this compound, you have three substituents on the benzene ring: an amino group (-NH2), a nitro group (-NO2), and a methyl ester group (-COOCH3).
-
Amino Group (-NH2): This is a powerful activating group and a strong ortho, para-director.[1][2][3] It donates electron density to the ring, making the positions ortho and para to it more nucleophilic and thus more susceptible to electrophilic attack.
-
Nitro Group (-NO2): This is a strong deactivating group and a meta-director.[1][2] It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the meta position.
-
Methyl Ester Group (-COOCH3): This is also a deactivating group and a meta-director.[4][5]
The positions on the ring (C2, C4, C6) are all influenced by these competing effects. The C2 position is ortho to the amino group and ortho to the nitro group. The C4 position is para to the amino group and ortho to the ester group. The C6 position is ortho to the amino group and ortho to the ester group. The strong activating effect of the amino group typically dominates, directing incoming electrophiles to its ortho and para positions.[6] However, the deactivating groups can still influence the reaction, leading to mixtures.
Troubleshooting Workflow:
-
Protect the Amino Group: The most effective strategy to control regioselectivity is to temporarily protect the highly activating amino group.[7][8] By converting the amine to an amide (e.g., using acetic anhydride to form an acetamide), you change it from a strong ortho, para-director to a moderate ortho, para-director. This reduces its activating strength and can allow the directing effects of the other substituents to have more influence, or it can simply lead to a more predictable outcome.
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.
-
Solvent: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates. Experiment with solvents of different polarities.
-
Lewis Acid Catalyst: In reactions like Friedel-Crafts, the choice and amount of Lewis acid can significantly impact regioselectivity.
-
Issue 2: Unexpected Side Reactions During Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to perform a nucleophilic aromatic substitution on a derivative of this compound (e.g., with a leaving group installed), but I am observing low yields and multiple products. Why is this happening?
Answer: For a successful SNAr reaction, you need a strong electron-withdrawing group ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. In the case of this compound, the nitro group can facilitate SNAr if a leaving group is present at a position ortho or para to it. However, the amino group is electron-donating and will destabilize the Meisenheimer complex, hindering the reaction.
Troubleshooting Steps:
-
Protect the Amino Group: As with electrophilic substitution, protecting the amino group as an amide will reduce its electron-donating nature and can improve the efficiency of the SNAr reaction.
-
Choice of Nucleophile and Base: Use a strong nucleophile and a non-nucleophilic base to avoid side reactions.
-
Substrate Design: The position of the leaving group is critical. Ensure it is positioned to receive maximal stabilization from the electron-withdrawing groups.
Issue 3: Lack of Chemoselectivity During Reduction Reactions
Question: I am trying to selectively reduce the nitro group to an amine without affecting the methyl ester. However, I am seeing reduction of the ester or other side reactions. How can I achieve selective nitro reduction?
Answer: This is a common chemoselectivity challenge. While the nitro group is generally more readily reduced than an ester, some reducing agents can affect both functional groups.
| Reducing Agent | Selectivity for Nitro Group | Potential Side Reactions |
| Catalytic Hydrogenation (H2, Pd/C) | Generally good | Can reduce other functional groups like alkenes, alkynes.[9][10] |
| Iron in Acetic Acid (Fe/AcOH) | Good | Can be slow, workup can be tedious.[11][12] |
| Tin(II) Chloride (SnCl2) | Excellent | Milder conditions, good for sensitive substrates.[9][10] |
| Sodium Borohydride with a Catalyst (e.g., NaBH4-FeCl2) | High | Can be very selective for the nitro group.[13][14] |
| Sodium Dithionite (Na2S2O4) | Good | Often used in aqueous conditions.[15] |
Troubleshooting Recommendations:
-
Choice of Reagent: For high chemoselectivity, consider using milder reagents like SnCl2 or specialized systems like NaBH4-FeCl2.[9][10][13][14]
-
Reaction Conditions:
-
Temperature: Perform the reduction at low temperatures to minimize side reactions.
-
pH: The pH of the reaction mixture can be crucial, especially for metal-based reductions.
-
-
Monitoring: Carefully monitor the reaction progress using TLC or LC-MS to avoid over-reduction.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine the regioselectivity of reactions with this compound?
A1: The regioselectivity is primarily determined by the interplay of the electronic effects of the three substituents: the strongly activating, ortho, para-directing amino group, and the deactivating, meta-directing nitro and methyl ester groups.[1][2][4] The powerful activating nature of the amino group often dictates the position of electrophilic attack.
Q2: How can I predict the major product in an electrophilic aromatic substitution reaction?
A2: As a general rule, the most powerful activating group on the ring will control the regioselectivity.[6] In this case, the amino group will direct incoming electrophiles to the positions ortho and para to it. However, steric hindrance can also play a role, potentially favoring the para product over the ortho products.
Q3: Is it possible to perform a reaction at the amino group without affecting the rest of the molecule?
A3: Yes, the amino group is a nucleophile and can undergo reactions like acylation and alkylation. To ensure selectivity, it is often necessary to use mild reaction conditions and to consider the possibility of protecting other functional groups if they are sensitive to the reagents being used.
Q4: Can I selectively reduce one functional group in the presence of the others?
A4: Yes, chemoselective reductions are possible. The nitro group can be selectively reduced to an amine in the presence of the methyl ester using specific reducing agents like SnCl2 or NaBH4 with a catalyst.[9][10][13][14]
Section 3: Experimental Protocols & Diagrams
Protocol 1: Protective Acetylation of the Amino Group
This protocol describes the conversion of the amino group to an acetamide to moderate its directing effect.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Diagram 1: Directing Effects on this compound
Caption: Competing electronic effects on the aromatic ring.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Sources
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- 6. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]
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- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 12. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Safe Quenching Procedures for Nitration Reactions
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the safe and effective quenching of nitration reactions. Nitration reactions are notoriously exothermic, and the quenching step, while routine, is a critical control point fraught with potential hazards.[1][2] This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a trustworthy and scientifically grounded approach to your work.
Frequently Asked Questions (FAQs): The Chemistry of the Quench
This section addresses fundamental questions regarding the purpose and inherent risks of quenching nitration reactions.
Q1: What are the primary objectives of quenching a nitration reaction?
A: Quenching serves two main purposes. First, it definitively stops the reaction by consuming or diluting the reactive nitrating species (the nitronium ion, NO₂⁺).[3][4] Second, it initiates the product work-up, facilitating the separation of the crude nitroaromatic product from the highly corrosive and concentrated acid mixture, often through precipitation or preparation for extraction.[3][5]
Q2: What are the principal hazards associated with quenching nitration reactions?
A: The quenching process introduces significant thermal risks. The primary hazard is the large and rapid release of heat (exotherm) from the dilution of concentrated sulfuric acid with water.[3][6] This can cause the temperature to spike uncontrollably, leading to violent boiling, splashing of corrosive acids, and potentially a thermal runaway.[7] Other hazards include the evolution of toxic brown/yellow nitrogen dioxide (NO₂) gas and, if using carbonates, rapid gas evolution (CO₂) that can cause foaming and pressure build-up.[3][7]
Q3: Why is the reaction mixture always added to the quenching agent (e.g., ice-water) and never the other way around?
A: This is a critical and non-negotiable safety rule. Adding the concentrated acid mixture to a large volume of ice-water ensures that water is always in vast excess.[3] The large volume of water acts as a heat sink, absorbing the significant heat of dilution and preventing a dangerous temperature increase.[3] Conversely, adding water to the concentrated acid mixture would generate intense localized heat at the point of addition, which can cause violent, explosive boiling and ejection of the corrosive mixture from the vessel.
Q4: What are the most common quenching agents and their specific functions?
A: The choice of agent depends on the reaction scale and desired outcome.
-
Ice/Water: The most common method, used to dilute the acids and dissipate heat. It effectively stops the reaction and often causes the product to precipitate.[3][5]
-
Sodium Bicarbonate (NaHCO₃) Solution: Used to neutralize excess acid after an initial quench with water. This is crucial for products that are sensitive to acid or for preparing the mixture for extraction.[5][8]
-
Sodium Sulfite (Na₂SO₃) Solution: A reducing agent used to quench the reaction and chemically destroy excess nitric acid and dissolved nitrogen oxides (NOx), which are toxic and can cause side reactions.[1][3]
Troubleshooting Guide: Addressing Common Quenching Issues
This section provides direct answers to specific problems you may encounter during the work-up phase.
Problem 1: During the slow addition of my reaction mixture to ice-water, the quenching vessel is getting extremely hot and starting to boil violently.
-
Immediate Action: If safe to do so, immediately stop the addition. Increase the rate of stirring in the quenching vessel and add more ice. If the situation appears uncontrollable, evacuate the area and alert safety personnel.[3]
-
Causality and Prevention: This indicates that the heat of dilution is being generated faster than it can be dissipated. The root causes are typically:
-
Too Rapid Addition: The reaction mixture was added too quickly.
-
Insufficient Quenching Medium: The volume of ice/water was too small for the scale of the reaction. A general rule is to use 5-10 times the volume of the reaction mixture.[3][5]
-
Inefficient Stirring: Poor agitation in the quenching vessel creates localized hot spots. Ensure vigorous and constant stirring throughout the addition.[8]
-
Problem 2: I've quenched the reaction in ice-water, but my product has oiled out or failed to precipitate.
-
Explanation: Your nitroaromatic product is either a liquid at the quenching temperature or has significant solubility in the acidic aqueous mixture.[5]
-
Solution: This is a common scenario. The standard procedure is to move to a liquid-liquid extraction. Transfer the entire cold, quenched mixture to a separatory funnel and extract the product using a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[5] The combined organic layers can then be washed, dried, and concentrated to isolate the product.
Problem 3: Upon adding sodium bicarbonate solution to my quenched mixture, there is excessive, uncontrollable foaming.
-
Explanation: The reaction between the bicarbonate and the residual strong acids (H₂SO₄ and HNO₃) produces a large volume of carbon dioxide gas.[3]
-
Solution & Prevention:
-
Slow, Portion-wise Addition: Add the bicarbonate solution very slowly, in small portions, allowing the effervescence to subside between additions.[3]
-
Vigorous Stirring: Efficient stirring helps to break up the foam and allows the gas to escape smoothly.
-
Adequate Headspace: Always perform neutralizations in a flask or beaker that is large enough to contain the potential foam (e.g., no more than 1/3 full).
-
Problem 4: During the quench, I observe the evolution of a brown gas.
-
Explanation: The brown gas is nitrogen dioxide (NO₂), which is highly toxic and indicates a decomposition process or the presence of excess unreacted nitric acid.[7][9]
-
Solution:
-
Ensure Adequate Ventilation: Perform all nitration and quenching procedures in a certified chemical fume hood.[10]
-
Consider a Reductive Quench: If this is a recurring issue, or if your product is sensitive to oxidation, consider using a sodium sulfite solution as the quenching agent. Sodium sulfite will reduce the excess nitric acid and scavenge NO₂ species.[3]
-
Data & Diagrams: A Visual Approach to Safety
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Primary Purpose | Advantages | Disadvantages | Key Safety Considerations |
| Ice / Water | Dilution & Heat Dissipation | Inexpensive, readily available, effective for heat control.[3] | Highly exothermic dilution, does not neutralize acids, can release NOx fumes.[3] | Reaction mixture MUST be added slowly to a large excess of vigorously stirred ice-water.[3] |
| Sodium Bicarbonate | Acid Neutralization | Mild base, readily available.[5][11] | Generates CO₂ gas, leading to foaming and pressure build-up.[3] | Add slowly and in portions to a well-stirred, cold mixture in a large vessel.[3] |
| Sodium Sulfite | Reductive Quenching | Reduces excess HNO₃ and toxic NOx gases.[3] | Can form sulfur dioxide (SO₂) gas if the solution becomes too acidic. | Ensure the quenching solution remains basic or neutral during addition. |
Diagrams: Workflow & Decision Making
The following diagrams, rendered in DOT language, provide logical workflows for selecting and executing safe quenching procedures.
Caption: Decision tree for selecting an appropriate quenching strategy.
Caption: Emergency response workflow for a thermal event during quenching.
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common quenching scenarios. Always wear appropriate PPE, including a face shield, acid-resistant gloves, and a flame-resistant lab coat. [10][12]
Protocol 1: Standard Quenching by Addition to Ice-Water
This protocol is suitable for the work-up of a typical aromatic nitration where the product is expected to precipitate as a solid.
-
Preparation: In a beaker large enough to hold 5-10 times the volume of your reaction mixture, prepare a slurry of crushed ice and water. Place this beaker in a secondary containment tray and begin vigorous stirring with an overhead stirrer or a large magnetic stir bar.
-
Cooling: Ensure the main reaction mixture is cooled according to your experimental procedure (often to room temperature or 0 °C).
-
Slow Addition: Using a dropping funnel or by pouring in very small portions, add the nitration reaction mixture to the center of the vigorously stirring ice-water slurry.[3]
-
Temperature Monitoring: Monitor the temperature of the quenching mixture. The rate of addition should be controlled to keep the temperature low (e.g., below 20 °C).
-
Precipitation & Isolation: Once the addition is complete, allow the mixture to stir as the ice melts. The solid product, if it precipitates, can be collected by vacuum filtration.[5]
-
Washing: Wash the collected solid on the filter with several portions of cold water until the filtrate runs neutral to pH paper.[5]
Protocol 2: Neutralization Quench Using Sodium Bicarbonate
This protocol is used after an initial water quench (Protocol 1) for reactions where the product requires extraction or is acid-sensitive.
-
Initial Quench: First, perform the quenching procedure as described in Protocol 1 by adding the reaction mixture to ice-water.
-
Transfer: Ensure the entire cold, quenched mixture is in a large beaker or flask with vigorous stirring and external cooling (e.g., an ice bath).
-
Neutralization: Slowly and in small portions, add a 5% aqueous solution of sodium bicarbonate to the mixture.[8] Be prepared for gas evolution (foaming). Monitor the pH of the aqueous layer with pH paper. Continue adding bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase 2-3 times with an appropriate organic solvent.
-
Work-up: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to isolate the product.
References
- Technical Support Center: Managing Exothermic Reactions During Nitr
- Thermal Risk Evaluation of the Fluorobenzotriazolone Nitr
- Technical Support Center: Managing Thermal Runaway in Nitr
-
Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - ResearchGate. (URL: [Link])
- Runaway reaction hazards in processing organic nitrocompounds - IChemE. (URL: )
- Technical Support Center: Safe Quenching of Nitr
- Technical Support Center: Work-up Procedures for Aromatic Nitr
-
Bicarbonate Inhibits N-Nitrosation in Oxygenated Nitric Oxide Solutions - ResearchGate. (URL: [Link])
- Common Standard Operating Procedure - University of Notre Dame. (URL: )
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC - NIH. (URL: [Link])
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - Beilstein Journals. (URL: [Link])
-
Continuous flow nitration in miniaturized devices - PMC - NIH. (URL: [Link])
-
Results: Visible effect on the reaction: Nitration of phenol in flow - Corning. (URL: [Link])
-
Flash paper: nitrocellulose combustion - YouTube. (URL: [Link])
-
Quenching Reactive Substances - KGROUP. (URL: [Link])
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. (URL: [Link])
-
Nitration of Substituted Aromatic Rings and Rate Analysis - St. John Fisher University. (URL: [Link])
-
NITRATION - vpscience.org. (URL: [Link])
-
Organic Chemistry 2 - Ch18.4 - Nitration and Review Reaction so far - YouTube. (URL: [Link])
-
Nitration reaction safety - YouTube. (URL: [Link])
-
Having trouble with nitration reaction of cytosine : r/Chempros - Reddit. (URL: [Link])
-
Neutralizing nitric acid with sodium bicarbonate - finishing.com. (URL: [Link])
-
A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies - ResearchGate. (URL: [Link])
-
Runaway reactions - Sciencemadness.org. (URL: [Link])
-
Nitration of Benzene - Chemistry Steps. (URL: [Link])
-
Aromatic Nitration - BYJU'S. (URL: [Link])
- Nitration process - Google P
-
Nitration - Wikipedia. (URL: [Link])
-
Nitration and aromatic reactivity - Royal Society of Chemistry. (URL: [Link])
-
What happens when sodium sulfite and nitric acid are mixed? - Quora. (URL: [Link])
-
NaHCO₃ + HNO₃ → NaNO₃ + H₂O + CO₂ ... but something weird happens to me in practice - Chemistry Stack Exchange. (URL: [Link])
-
Solved In an aqueous solution containing sodium bicarbonate, | Chegg.com. (URL: [Link])
-
How do you avoid sulfur production during a sodium thiosulfate quench process? - ResearchGate. (URL: [Link])
-
Sodium bisulfite - Organic Chemistry Portal. (URL: [Link])
- Process for the removal of unreacted ammonia - Google P
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- 2. byjus.com [byjus.com]
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- 11. researchgate.net [researchgate.net]
- 12. chemistry.nd.edu [chemistry.nd.edu]
Technical Support Center: Synthesis of Methyl 3-amino-5-nitrobenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 3-amino-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the multi-step synthesis of this important intermediate. Here, we address the critical aspects of managing exothermic events, ensuring regioselectivity, and overcoming common experimental hurdles.
I. Synthesis Overview and Exotherm Management
The synthesis of this compound is typically a two-step process commencing from 3,5-dinitrobenzoic acid. The first step involves a standard Fischer esterification to produce methyl 3,5-dinitrobenzoate. While this step is generally not associated with significant exothermic events, the subsequent selective reduction of one nitro group is a critical phase where careful thermal management is paramount. The reduction of nitroaromatic compounds is a highly exothermic process, and failure to control the reaction temperature can lead to runaway reactions, diminished yields, and the formation of undesirable byproducts.[1]
The key to a successful and safe synthesis lies in the controlled execution of the selective reduction step. This guide will focus primarily on the challenges and management of this critical transformation.
Caption: Synthesis workflow for this compound.
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the critical selective reduction step.
Issue 1: Uncontrolled Exotherm During Selective Reduction
-
Question: My reaction temperature is rising rapidly and uncontrollably after adding the reducing agent. What is happening and what should I do?
-
Answer: You are likely experiencing a runaway reaction. The reduction of nitro groups is highly exothermic, and a rapid temperature increase indicates that the rate of heat generation is exceeding the capacity of your cooling system.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop adding the reducing agent.
-
Enhance Cooling: Increase the efficiency of your cooling bath. For ice baths, add more ice and salt to lower the temperature.
-
Dilution (with extreme caution): If the temperature continues to climb and you have a pre-planned and validated emergency quenching procedure, you can slowly and carefully transfer the reaction mixture to a large volume of a pre-chilled quenching agent (e.g., cold water or a buffered solution). Be aware that quenching itself can be exothermic.
Causality and Prevention:
-
Rapid Reagent Addition: The most common cause is adding the reducing agent too quickly. A slow, dropwise addition with continuous monitoring of the internal reaction temperature is crucial.
-
Inadequate Cooling: Your cooling bath may not be at a low enough temperature or may not have sufficient volume to absorb the heat generated. Ensure your cooling setup is robust before starting the addition.
-
Poor Agitation: Inefficient stirring can lead to localized "hot spots" with high concentrations of reactants, initiating a runaway reaction. Ensure vigorous and consistent agitation throughout the reaction.
-
Issue 2: Low Yield of this compound
-
Question: My final product yield is significantly lower than expected. What are the likely causes?
-
Answer: Low yields can stem from several factors, including incomplete reaction, over-reduction, or product degradation.
Troubleshooting Steps:
-
Verify Complete Consumption of Starting Material: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. If the starting material (methyl 3,5-dinitrobenzoate) is still present, the reaction may be incomplete.
-
Check for Over-reduction: The formation of 3,5-diaminobenzoate as a byproduct indicates over-reduction. This can be detected by TLC or other analytical methods.
-
Assess Work-up Procedure: Ensure that the pH during work-up is appropriately controlled to avoid hydrolysis of the ester group.
Causality and Prevention:
-
Insufficient Reducing Agent: Ensure you are using the correct stoichiometry of the reducing agent.
-
Reaction Temperature Too Low: While controlling the exotherm is critical, a temperature that is too low can lead to an incomplete reaction. Maintain the temperature within the optimal range for your chosen reducing agent.
-
Excessive Reducing Agent or Reaction Time: Using too much reducing agent or allowing the reaction to proceed for too long can lead to the reduction of both nitro groups.[2] Careful monitoring is key.
-
Issue 3: Formation of Impurities and Side Products
-
Question: My final product is impure, showing multiple spots on the TLC plate. What are these impurities and how can I avoid them?
-
Answer: Besides the starting material and the over-reduced product, other impurities can form.
Common Impurities and Their Causes:
-
3,5-Diaminobenzoic Acid: This results from the hydrolysis of the over-reduced product (methyl 3,5-diaminobenzoate) during work-up.
-
Azoxy and Azo Compounds: These can form as condensation byproducts of partially reduced nitro intermediates (nitroso and hydroxylamine species).
-
Sulfur-containing Impurities: If using sulfide-based reducing agents, residual sulfur can contaminate the product.
Prevention and Purification:
-
Control Stoichiometry and Temperature: Precise control over the amount of reducing agent and the reaction temperature is the primary way to minimize byproducts.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.
-
Proper Quenching and Work-up: A well-designed work-up procedure is essential to remove unreacted reagents and byproducts. This may include washing with specific solutions to remove acidic or basic impurities.
-
Recrystallization/Chromatography: Purification of the crude product by recrystallization from a suitable solvent or by column chromatography is often necessary to obtain a high-purity final product.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the most common and reliable method for the selective reduction of methyl 3,5-dinitrobenzoate?
-
A1: The Zinin reduction, which utilizes sulfide, hydrosulfide, or polysulfide reagents, is a classic and effective method for the selective reduction of one nitro group in a polynitroaromatic compound.[3] Reagents like sodium hydrosulfide (NaSH) or ammonium sulfide ((NH₄)₂S) are commonly employed.[4] Catalytic transfer hydrogenation is another modern and efficient method.[5][6]
-
-
Q2: What are the critical safety precautions when working with sodium hydrosulfide or ammonium sulfide?
-
A2: Both reagents can release toxic and flammable hydrogen sulfide (H₂S) gas, especially upon contact with acids.[7][8] Always work in a well-ventilated fume hood and have an appropriate plan for quenching and waste disposal. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.[7][9]
-
-
Q3: How can I monitor the progress of the selective reduction reaction?
-
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. You can track the disappearance of the starting material (methyl 3,5-dinitrobenzoate) and the appearance of the product (this compound) and any byproducts.
-
-
Q4: What is the best way to purify the final product?
-
A4: Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization of similar compounds include ethanol or ethanol/water mixtures. If recrystallization does not provide sufficient purity, column chromatography on silica gel is a more rigorous purification technique.
-
IV. Experimental Protocols and Data
Protocol: Selective Reduction of Methyl 3,5-Dinitrobenzoate using Sodium Hydrosulfide
Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment should be conducted before commencing any experimental work.
Materials:
-
Methyl 3,5-dinitrobenzoate
-
Sodium hydrosulfide hydrate (NaSH·xH₂O)
-
Ethanol
-
Water
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate solution (for work-up)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve methyl 3,5-dinitrobenzoate in ethanol.
-
Cool the solution in an ice-water bath to 0-5 °C.
-
In a separate beaker, prepare a solution of sodium hydrosulfide in water.
-
Slowly add the sodium hydrosulfide solution dropwise to the stirred solution of methyl 3,5-dinitrobenzoate via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of crushed ice.
-
Acidify the mixture with hydrochloric acid to a pH of ~1-2 to precipitate any elemental sulfur.
-
Filter the mixture to remove any solid impurities.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary:
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0-10 °C | To control the highly exothermic reduction reaction and minimize byproduct formation. |
| NaSH Stoichiometry | 1.0 - 1.5 equivalents | To ensure complete conversion of one nitro group while minimizing over-reduction. |
| Reaction Time | 1-4 hours | Dependent on scale and temperature; monitor by TLC for completion. |
| Quenching Temperature | < 10 °C | To rapidly stop the reaction and dissipate any remaining heat. |
V. Logical Relationships and Workflows
Caption: Troubleshooting workflow for the synthesis of this compound.
VI. References
-
Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(32), 12875-12879. [Link]
-
American Chemical Society (ACS) GCI Pharmaceutical Roundtable. Nitro Reduction. [Link]
-
Guo, et al. (2021). Performances of selective hydrogenation of various nitroarenes by hydrogen transfer reaction over Pt1/CeO2 catalyst. ResearchGate. [Link]
-
Vedantu (2023). The major product 70 to 80 of the reaction between class 11 chemistry CBSE. [Link]
-
AusIMM (n.d.). Sodium Hydrosulfide Handbook. [Link]
-
Baijin (2024). The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS). [Link]
-
Genesis Energy (n.d.). Technical Guide for Solutions of Sodium Hydrosulfide. [Link]
-
Gyan Sanchay (n.d.). METHODS OF PREPARATION 1. Reduction of Nitro compounds: 2. Ammonolysis of Aryl halides:. [Link]
-
Chemistry Stack Exchange (2015). Selective nitro reduction of poly nitro compounds. [Link]
-
WordPress (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). [Link]
-
Sciencemadness.org (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. The major product 70 to 80 of the reaction between class 11 chemistry CBSE [vedantu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ausimm.com [ausimm.com]
- 8. The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS) | Baijin [baijinchemical.com]
- 9. unitedchemicalcn.com [unitedchemicalcn.com]
Technical Support Center: A Researcher's Guide to Effective Work-up Procedures for the Removal of Unreacted Starting Materials
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to address the common and often complex challenges encountered during the removal of unreacted starting materials from reaction mixtures. The "work-up" phase of a chemical synthesis is a critical step that ultimately determines the purity and yield of the desired product.[1][2] This resource is designed to equip you with the knowledge to make informed decisions and troubleshoot effectively, ensuring the integrity of your downstream applications.
The First Principles of a Successful Work-up: Choosing Your Strategy
The initial step in any purification process is the selection of an appropriate work-up technique. This choice is fundamentally governed by the distinct physical and chemical properties of your desired product versus the unreacted starting materials and byproducts.[3] Key differentiating properties to consider include solubility, polarity, boiling point, and acidic or basic characteristics.[3]
A systematic approach to selecting a purification method is crucial for an efficient workflow. The following decision tree provides a logical framework for this selection process.
Caption: Troubleshooting logic for common liquid-liquid extraction issues.
-
Causality: Brine increases the ionic strength of the aqueous layer, which can help to disrupt the emulsion by forcing the separation of the two phases. [4]Gentle swirling minimizes the energy input that can lead to the formation of fine droplets and a stable emulsion. [4] Q2: I'm not sure which layer is the organic layer and which is the aqueous layer. How can I tell?
A2: A simple way to determine the identity of the layers is to add a small amount of water to the separatory funnel. The aqueous layer will increase in volume. [5]The relative positions of the layers depend on the density of the organic solvent compared to water. For example, dichloromethane is denser than water and will be the bottom layer, while diethyl ether is less dense and will be the top layer.
Q3: My product is polar and seems to be partially soluble in the aqueous layer. How can I improve my recovery?
A3: For polar products, consider using a more polar organic solvent for extraction, or perform multiple extractions with smaller volumes of the organic solvent. "Salting out" by adding brine to the aqueous layer can also decrease the solubility of your organic compound in the aqueous phase, driving it into the organic layer. [12]For very water-soluble organic compounds, a 3:1 mixture of chloroform and isopropanol can be an effective extraction solvent. [13]
Column Chromatography: For a Finer Separation
When simpler methods like extraction are insufficient, column chromatography provides a powerful means of separating compounds based on their differential adsorption to a stationary phase (commonly silica gel or alumina) and their solubility in a mobile phase (the eluent). [6]
Key Experiment 2: Flash Column Chromatography Protocol
This protocol outlines the purification of a compound using flash column chromatography. [7] Methodology:
-
Solvent System Selection: Use thin-layer chromatography (TLC) to identify a suitable solvent system that provides good separation between your desired product and impurities. A target Rf value for the product is typically around 0.3-0.4. [7][8]2. Column Packing: Pack a glass column with the stationary phase as a slurry in the eluent, ensuring the packing is uniform and free of air bubbles. [7]3. Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully apply it to the top of the column. [7][9]Alternatively, for compounds with poor solubility in the eluent, a "dry-loading" technique can be used where the sample is pre-adsorbed onto a small amount of silica gel. [9]4. Elution: Add the eluent to the top of the column and apply pressure (gently) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide: Column Chromatography
Q1: The separation between my product and a starting material with a similar Rf value is poor.
A1: This is a common challenge that can often be resolved by optimizing your chromatographic conditions.
-
Optimize the Solvent System: Experiment with different solvent mixtures to maximize the difference in Rf values. [7]Sometimes, switching to a different solvent system with a different selectivity (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can improve separation. [8]* Increase Column Length: A longer column provides more surface area for interaction and can enhance separation. [7]* Reduce Sample Load: Overloading the column can lead to broad bands and poor separation. [7] Q2: My compound is not eluting from the column.
A2: This indicates that your compound is too strongly adsorbed to the stationary phase.
-
Increase Eluent Polarity: Gradually increase the polarity of the eluent. [8]For instance, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
-
Check for Decomposition: It is possible your compound is unstable on silica gel and has decomposed. [10]You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear. [10] Q3: My compound is very polar and does not move from the baseline on TLC, even with 100% ethyl acetate.
A3: For very polar compounds, you may need to use a more polar eluent system. A common solution is to add a small percentage of methanol to your eluent. For basic compounds, adding a small amount of triethylamine or using a solvent system containing ammonia can be effective. [17]Alternatively, reverse-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase, is ideal for purifying polar compounds. [18]
Recrystallization and Precipitation: Purifying Solids
Recrystallization is a powerful technique for purifying solid compounds. [11][12]It relies on the principle that the solubility of a compound in a solvent increases with temperature. [13]Impurities are ideally either much more soluble or much less soluble in the chosen solvent than the desired compound. [14][15]
Key Experiment 3: Recrystallization Protocol
This protocol details the general steps for purifying a solid compound via recrystallization. [3] Methodology:
-
Solvent Selection: Choose a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature. [11][14]2. Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of hot solvent. [16]3. Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. [16]4. Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. [3][16]Subsequently, the flask can be placed in an ice bath to maximize crystal yield. [3]5. Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. [16]6. Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering impurities. [16][14]7. Drying: Dry the crystals, for example, in a desiccator or a vacuum oven. [8]
Troubleshooting Guide: Recrystallization
Q1: My compound is "oiling out" instead of forming crystals.
A1: This occurs when the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated. [16]
-
Lower the Dissolution Temperature: Try dissolving your compound at a temperature below its melting point.
-
Add a Co-solvent: Add a small amount of a solvent in which the oil is soluble to encourage crystallization.
-
Try a Different Solvent: The initial solvent choice may be inappropriate.
Q2: I have a very low recovery of my product.
A2: This can be due to several factors.
-
Too Much Solvent: Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures. [16]Use the minimum amount of hot solvent required for dissolution. [16]* Product Solubility: Your product may have significant solubility in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. [16]* Premature Crystallization: If you performed a hot filtration, your product may have crystallized prematurely on the filter paper. To prevent this, pre-heat the filtration apparatus. [16] Q3: No crystals are forming, even after cooling in an ice bath.
A3: The solution may be supersaturated, or nucleation has not been initiated.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create a rough surface that promotes crystal nucleation.
-
Seed Crystals: If you have a small amount of the pure compound, adding a tiny "seed" crystal can induce crystallization.
-
Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and re-cool.
Precipitation is another method to isolate a solid from a solution and can be induced by changing the temperature, pH, or by adding a counter-ion or an anti-solvent. [17][18]While similar to recrystallization, precipitation is often a faster process and may not yield the same level of purity as a slow recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is a reaction "work-up" and why is it necessary?
A1: A reaction work-up encompasses the series of steps taken to isolate and purify the desired product from the reaction mixture after the reaction is complete. [2][16]It is necessary because reaction mixtures typically contain not only the desired product but also unreacted starting materials, catalysts, solvents, and byproducts. [1][19] Q2: How can I remove a very polar starting material from a non-polar product?
A2: Liquid-liquid extraction is highly effective for this separation. You can wash the organic solution containing your non-polar product with water or brine to remove the polar starting material. [8]Alternatively, passing the mixture through a short plug of silica gel can retain the polar starting material while allowing the non-polar product to elute. [8] Q3: My starting material is an acid. How can I easily remove it?
A3: An acid-base extraction is the ideal method. [8]By washing the organic solution with a weak base like sodium bicarbonate, the acidic starting material will be deprotonated to form a water-soluble salt, which will be extracted into the aqueous layer. [20][21] Q4: I am working with a water-soluble reaction solvent like THF or DMF. How does this affect my work-up?
A4: Water-miscible solvents can complicate liquid-liquid extractions. If possible, it is best to remove the solvent by rotary evaporation before the work-up. [22]If that is not feasible, you can dilute the reaction mixture with a large volume of the extraction solvent and perform multiple aqueous washes; the water-miscible solvent will partition into the aqueous layer. [22] Q5: How do I remove tin- or phosphorus-containing byproducts?
A5: These byproducts (e.g., triphenylphosphine oxide from a Wittig reaction or tin compounds from a Stille coupling) can often be challenging to remove. For triphenylphosphine oxide, one method is to concentrate the reaction mixture, suspend the residue in a non-polar solvent like a pentane/ether mixture, and filter through a plug of silica gel. [23]For tin byproducts, washing with an aqueous solution of potassium fluoride (KF) can lead to the precipitation of insoluble tin fluorides that can be filtered off. [23]
References
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Wikipedia. Recrystallization (chemistry). [Link]
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ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
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EBSCO. Recrystallization (chemistry) | Research Starters. [Link]
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University of California, Los Angeles. Recrystallization. [Link]
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University of Colorado Boulder. Recrystallization. [Link]
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Wikipedia. Acid–base extraction. [Link]
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University of Rochester. Workup for Polar and Water-Soluble Solvents. [Link]
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Moodle@Units. Separation of Mixtures via Precipitation. [Link]
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University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
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Chemistry LibreTexts. LIQUID-LIQUID EXTRACTION. [Link]
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Quora. Isn't it possible to purify a solution by using a precipitation reaction to remove unwanted products?. [Link]
-
Chemistry LibreTexts. Acid-Base Extraction. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. [Link]
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University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
YouTube. What Is Workup In Organic Chemistry?. [Link]
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LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
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University of York. Theory of Aqueous Workup. [Link]
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K-Jhil. Tips for Troubleshooting Liquid-Liquid Extraction. [Link]
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Chemistry LibreTexts. Acid-Base Extraction. [Link]
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Wikipedia. Work-up. [Link]
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ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
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Reddit. What are some common mistakes when doing liquid-liquid extraction labs?. [Link]
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Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
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Edubirdie. Acid-Base Extraction. [Link]
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JoVE. Video: Separation of Mixtures via Precipitation. [Link]
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Chemistry LibreTexts. Reaction Work-Ups. [Link]
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University of California, Davis. Acid-Base Extraction.1. [Link]
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Validation & Comparative
A Comparative Guide to the Reduction of Methyl 3-amino-5-nitrobenzoate: Methodologies, Mechanisms, and Practical Insights
The selective reduction of the nitro group in Methyl 3-amino-5-nitrobenzoate to yield Methyl 3,5-diaminobenzoate is a critical transformation in synthetic chemistry. The resulting diamino compound is a valuable building block for a range of complex molecules, including pharmaceuticals, high-performance polymers, and specialty dyes.[1][2] The choice of reduction method is not trivial; it directly impacts yield, purity, chemoselectivity, cost, and scalability. This guide provides an in-depth comparison of the most effective methods for this conversion, grounded in mechanistic principles and supported by experimental data, to assist researchers in making informed decisions for their specific applications.
The Underlying Chemistry: A Six-Electron Journey
The transformation of a nitro group (-NO₂) to an amino group (-NH₂) is a six-electron reduction. While the reaction appears straightforward, it proceeds through a series of intermediates. The most commonly accepted pathway involves the initial reduction of the nitroarene to a nitroso intermediate, followed by further reduction to a hydroxylamine, which is then converted to the final aniline product.[3][4] Understanding this pathway is crucial for troubleshooting incomplete reactions or the formation of undesired dimeric byproducts (e.g., azo or azoxy compounds).
Caption: General mechanistic pathway for nitro group reduction.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and widely used method for nitro group reduction, prized for its efficiency and clean reaction profile, particularly on an industrial scale.[5][6] The process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, with hydrogen gas as the reductant.[7][8]
Mechanism of Action: The reaction occurs on the surface of the metal catalyst. Dihydrogen (H₂) is adsorbed and dissociatively chemisorbed onto the metal surface, forming reactive metal-hydride species. The nitro group of the substrate coordinates to the catalyst surface and is sequentially reduced by the activated hydrogen atoms.[3]
Experimental Protocol: Hydrogenation using Pd/C
-
Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add 5-10% Palladium on Carbon (typically 0.5-5 mol% Pd) to the mixture.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). The reaction can be run at atmospheric pressure or under elevated pressure (e.g., 50 psi) to increase the reaction rate.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 3,5-diaminobenzoate, which can be further purified by recrystallization or chromatography.
Caption: Experimental workflow for catalytic hydrogenation.
Field Insights:
-
Advantages: High yields (often quantitative), clean conversion (the only byproduct is water), and the catalyst can be recovered and reused.[9]
-
Disadvantages: Requires specialized high-pressure equipment, and handling hydrogen gas carries inherent safety risks.[10] The primary drawback is its potential for poor chemoselectivity. Catalytic hydrogenation can also reduce other functional groups such as alkenes, alkynes, and nitriles, and can cause dehalogenation.[3][7] While generally tolerant of esters, aggressive conditions (high pressure/temperature) could lead to reduction.
Method 2: Metal-Mediated Reductions in Acidic or Neutral Media
The use of easily oxidized metals is a classical, reliable, and highly chemoselective approach for nitro group reduction.[3] Common systems include iron in acidic media (Fe/HCl or Fe/NH₄Cl) and tin(II) chloride (SnCl₂).
Mechanism of Action: These reductions proceed via a series of single-electron transfers (SET) from the metal surface to the nitro group. The resulting radical anion is protonated by the medium, and this sequence of electron transfer and protonation continues until the amine is formed.[3][11]
A. Iron in Acidic/Neutral Media (Béchamp Reduction)
Field Insights:
-
Advantages: Iron is extremely inexpensive, environmentally benign, and the reaction is robust and scalable.[12][13] It displays excellent chemoselectivity, leaving esters, carbonyls, and nitriles untouched.[12][14][15] Using Fe/NH₄Cl in a solvent like ethanol/water provides near-neutral conditions, broadening substrate scope.
-
Disadvantages: The reaction is stoichiometric, generating large amounts of iron oxide/hydroxide waste.[10] The workup can be cumbersome, often requiring filtration of fine iron sludge.[10]
Experimental Protocol: Reduction using Fe/NH₄Cl
-
Setup: In a round-bottom flask, create a slurry of iron powder (5-10 eq) and ammonium chloride (NH₄Cl, 4-8 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Heating: Heat the slurry to reflux with vigorous stirring.
-
Addition: Add a solution of this compound (1.0 eq) in ethanol dropwise to the refluxing mixture.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Workup: Cool the reaction mixture and filter it hot through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then dried and concentrated to afford the product.
B. Tin(II) Chloride (SnCl₂)
Field Insights:
-
Advantages: Stannous chloride is a mild and highly effective reducing agent with exceptional chemoselectivity.[7][16] It is particularly useful for substrates containing acid-sensitive or other reducible functional groups, as it reliably spares esters, ketones, and nitriles.[14][17] The reaction can be run under non-acidic conditions in solvents like ethanol or ethyl acetate.[8][17]
-
Disadvantages: Tin reagents are more expensive and generate more problematic heavy metal waste compared to iron.[13] The workup can be complicated by the formation of gelatinous tin hydroxides when basifying the solution, which can make extraction difficult.[18]
Experimental Protocol: Reduction using SnCl₂·2H₂O
-
Setup: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-70 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and pour it into ice water. Carefully basify the mixture to pH ~8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).
-
Isolation: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired diamine.
Caption: Generalized workflow for metal-mediated reductions.
Method 3: Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite (also known as sodium hydrosulfite) is an economical, safe, and versatile metal-free reducing agent.[19][20] It is particularly valued for its mild reaction conditions and high chemoselectivity, making it an excellent alternative to metal-based methods.[20]
Mechanism of Action: In aqueous media, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is considered the active reducing species. The reduction proceeds via a single-electron transfer mechanism from this radical anion to the nitro group.[20]
Experimental Protocol: Reduction using Na₂S₂O₄
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent system, such as a mixture of methanol and water or THF and water, in a round-bottom flask.
-
Reagent Addition: Prepare a solution of sodium dithionite (3-5 eq) in water. Add this solution dropwise to the vigorously stirred solution of the nitro compound. The reaction can be exothermic.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction mixture and extract it several times with an organic solvent like ethyl acetate.[20]
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Field Insights:
-
Advantages: This method is inexpensive and avoids the use of heavy metals. It exhibits outstanding chemoselectivity, preserving nearly all other common functional groups, including esters, ketones, aldehydes, and halides.[20][21] The reaction conditions are very mild.
-
Disadvantages: The reaction often requires aqueous or semi-aqueous conditions, which may present solubility challenges for some substrates. The use of sulfur reagents can sometimes lead to odor issues.[10] Workup requires extraction from a significant volume of water.
Comparative Summary and Recommendations
The optimal choice of reduction method depends on the specific requirements of the synthesis, including scale, cost, available equipment, and the presence of other functional groups.
| Feature | Catalytic Hydrogenation (H₂/Pd-C) | Iron / NH₄Cl | Tin(II) Chloride (SnCl₂) | Sodium Dithionite (Na₂S₂O₄) |
| Primary Reagents | H₂ gas, Pd/C catalyst | Fe powder, NH₄Cl | SnCl₂·2H₂O | Na₂S₂O₄ |
| Typical Yield | Very High (>95%)[9] | High (85-95%) | High (85-95%)[17] | Good to High (80-95%) |
| Ester Compatibility | Good, but can be reduced under harsh conditions | Excellent[14][15] | Excellent[14][17] | Excellent[20] |
| Chemoselectivity | Moderate (reduces C=C, C≡C, some C=O; dehalogenates)[3][7] | High (Tolerates most functional groups)[12] | Very High (Highly selective for nitro group)[7][17] | Very High (Metal-free, spares most groups)[20][21] |
| Scalability & Safety | Excellent for large scale but requires specialized H₂ handling.[5][10] | Good, but exothermic and generates solid waste. | Moderate due to cost and metal waste. | Good, mild conditions but can be exothermic. |
| Cost & Environment | Low reagent cost but high capital cost for equipment. Catalyst is recyclable. | Very low cost. Generates significant iron sludge.[10][13] | Moderate cost. Generates toxic tin waste.[13] | Low cost. Generates aqueous sulfur waste. |
| Workup Complexity | Simple: filter catalyst, evaporate solvent. | Moderate: requires filtration of fine solids.[10] | Moderate to High: potential for emulsions with tin hydroxides.[18] | Simple: requires extraction from aqueous phase.[20] |
Recommendations for the Practicing Scientist:
-
For Lab-Scale Synthesis and Maximum Chemoselectivity: Tin(II) chloride (SnCl₂) is the premier choice. Its mild conditions and exceptional tolerance for the ester and amino functionalities ensure a clean and high-yielding conversion with minimal risk of side reactions.[14][17]
-
For a Cost-Effective and Robust Lab-Scale Method: Iron with ammonium chloride (Fe/NH₄Cl) is highly recommended. It provides excellent selectivity at a fraction of the cost of tin and is a reliable workhorse for this type of transformation.[12][15]
-
For a Metal-Free and Mild Alternative: Sodium dithionite (Na₂S₂O₄) offers an excellent, environmentally conscious option. Its high chemoselectivity and mild, aqueous conditions are ideal for sensitive substrates, provided the compound is sufficiently soluble.[20][21]
-
For Industrial Scale-Up and Process Efficiency: Catalytic hydrogenation (H₂/Pd-C) is the industry standard.[6] Despite the initial investment in equipment, its high efficiency, atom economy, and simple workup make it the most economical choice for large-quantity production, assuming reaction conditions are carefully optimized to ensure the stability of the methyl ester group.[5][10]
References
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Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]
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Lee, C. H. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. [Link]
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Fiveable. (n.d.). Sodium Dithionite Definition. Fiveable. [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
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Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Chemistry Stack Exchange. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Wordpress. [Link]
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Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3463–3474. [Link]
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Kadam, H. K., & Tilve, S. G. (2015). Advancement in methodologies for reduction of nitroarenes. RSC Advances, 5(102), 83391-83407. [Link]
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Baig, U., et al. (2021). Synthesis of methyl 3,5-diaminobenzoate to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. King Fahd University of Petroleum & Minerals. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
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Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
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Crljen, Ž., et al. (2016). Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds. Croatica Chemica Acta, 88(4). [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Wordpress. [Link]
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Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. [Link]
-
Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness.org. [Link]
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ResearchGate. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene. Chemistry Stack Exchange. [Link]
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Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]
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ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? ResearchGate. [Link]
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A Senior Application Scientist's Guide: Comparing Catalytic Hydrogenation and Metal-Mediated Reduction for the Synthesis of Methyl 3,5-diaminobenzoate
Introduction: The Strategic Importance of Methyl 3,5-diaminobenzoate
In the landscape of pharmaceutical and materials science research, the synthesis of aromatic amines serves as a cornerstone for the development of complex molecular architectures. Methyl 3,5-diaminobenzoate (CAS 1949-55-9) is a particularly valuable building block, featuring two reactive amino groups and a methyl ester that make it a versatile intermediate for creating everything from novel polymers to active pharmaceutical ingredients (APIs).[1][2] Its synthesis typically involves the reduction of the nitro group in its precursor, Methyl 3-amino-5-nitrobenzoate.
The selection of an appropriate reduction methodology is a critical decision point in the synthetic workflow, directly impacting yield, purity, scalability, and cost. This guide provides an in-depth, objective comparison between the two most prevalent strategies for this transformation: catalytic hydrogenation and metal-mediated reduction. We will explore the mechanistic underpinnings, practical considerations, and experimental protocols for each, empowering researchers to make informed decisions tailored to their specific laboratory and project requirements.
Part 1: Catalytic Hydrogenation: The "Clean" and Efficient Route
Catalytic hydrogenation is a powerful and widely adopted method for the reduction of nitroarenes, prized for its high efficiency and atom economy, with water being the only stoichiometric byproduct.[3] The process involves the use of a heterogeneous catalyst, typically a precious metal supported on a high-surface-area material like carbon, in the presence of hydrogen gas.
Reaction Mechanism and Causality
The reduction of a nitro group via catalytic hydrogenation is not a single-step event but a sequential process occurring on the surface of the catalyst.[4]
-
Adsorption & Hydrogen Activation: Both the substrate (this compound) and molecular hydrogen (H₂) are adsorbed onto the catalyst surface (e.g., Pd/C). The catalyst facilitates the heterolytic cleavage of the H-H bond, generating reactive atomic hydrogen species on its surface.
-
Stepwise Reduction: The adsorbed nitro group is then sequentially reduced by these hydrogen atoms. The generally accepted pathway proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates before the final reduction to the amine (Ar-NH₂) occurs.[4][5] The high activity of catalysts like Palladium on Carbon (Pd/C) ensures the reaction typically proceeds to completion without significant accumulation of these intermediates.[4]
Caption: Catalytic hydrogenation pathway of an aromatic nitro group.
Common Catalysts and Conditions
The choice of catalyst is paramount and influences reaction speed and selectivity.
-
Palladium on Carbon (Pd/C): This is the workhorse catalyst for nitro group reductions due to its high activity, selectivity, and relative ease of handling.[4][6] It is typically used at loadings of 5-10 mol% by weight.[7]
-
Raney Nickel (Raney Ni): A cheaper, non-precious metal alternative. It is particularly useful when there is a risk of dehalogenation with Pd/C, though this is not a concern for the target molecule.[8]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly active catalyst, often used when other catalysts fail, but it is generally more expensive.[9]
The reaction is commonly run in alcoholic solvents like methanol or ethanol at room temperature, with hydrogen supplied either from a balloon (atmospheric pressure) or in a pressurized vessel (e.g., a Parr shaker) for faster reaction times.[6][10]
Part 2: Metal-Mediated Reduction: The Chemoselective Powerhouse
Metal-mediated reductions, often referred to as "dissolving metal reductions," are a classic and robust alternative. These methods employ stoichiometric amounts of a metal, such as tin or iron, in an acidic or neutral medium.[9][11] They are particularly renowned for their exceptional chemoselectivity.
Reaction Mechanism and Causality
This reduction proceeds through a series of single-electron transfers from the metal, which is oxidized in the process (e.g., Sn²⁺ to Sn⁴⁺).[12]
-
Electron Transfer: The metal reductant (e.g., SnCl₂) donates electrons to the nitro group.
-
Protonation: A proton source, which can be the solvent (like ethanol) or an added acid (like HCl or acetic acid), protonates the resulting intermediates.[12]
-
Sequential Reduction: This sequence of electron transfer and protonation continues, reducing the nitro group through the same nitroso and hydroxylamine intermediates, ultimately yielding the amine. The mildness of reagents like stannous chloride allows for the selective reduction of the nitro group while leaving other sensitive functionalities, such as esters, nitriles, or ketones, untouched.[7][13][14]
Caption: Metal-mediated reduction pathway using SnCl₂.
Common Reagents and Conditions
-
Stannous Chloride (SnCl₂·2H₂O): Tin(II) chloride is a highly reliable and mild reagent that offers excellent selectivity for nitro groups over most other functional groups, including the ester in our target molecule.[8][13][14] The reaction is typically performed by heating the substrate with an excess of SnCl₂·2H₂O in a solvent like ethanol or ethyl acetate.[13]
-
Iron (Fe) Powder: A more cost-effective and environmentally benign option compared to tin.[15] It is typically used in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid (AcOH), or with a salt like ammonium chloride (NH₄Cl) in an aqueous/alcoholic solvent.[10][11]
-
Zinc (Zn) Powder: Similar to iron, zinc in acidic media can also be used, though it is sometimes less selective.[8]
A key feature of these methods is the workup. After the reaction, the mixture must be neutralized (e.g., with NaHCO₃ or NaOH) to deprotonate the product amine and precipitate the metal salts (e.g., tin or iron hydroxides). This can result in the formation of gelatinous precipitates that can complicate product isolation.[10][11]
Part 3: Head-to-Head Performance Comparison
Choosing between catalytic hydrogenation and metal-mediated reduction depends on a careful evaluation of several factors. The following table provides a direct comparison to guide this decision-making process.
| Feature | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Metal-Mediated Reduction (e.g., SnCl₂) |
| Primary Reductant | Molecular Hydrogen (H₂) | Metal (e.g., Sn, Fe, Zn) |
| Byproducts | Water[3] | Stoichiometric metal salts (e.g., SnO₂)[11][12] |
| Typical Yields | Generally very high (>90%)[10] | High (80-95%), can be affected by workup[15][16] |
| Chemoselectivity | Good, but can reduce other groups (alkenes, alkynes, Cbz-groups, benzyl ethers). Can cause dehalogenation.[7][8] | Excellent. Preserves most other functional groups including esters, ketones, and nitriles.[13][14] |
| Reaction Conditions | Room temperature to moderate heat; atmospheric to high pressure (1-10 atm H₂).[4][6] | Moderate to high heat (e.g., reflux), atmospheric pressure.[13][14] |
| Workup & Isolation | Simple filtration to remove the catalyst, followed by solvent evaporation.[4] | Requires neutralization and filtration of large volumes of metal salts, which can be tedious and trap product.[10][11] |
| Safety Concerns | Handling of flammable H₂ gas; some catalysts (Raney Ni, dry Pd/C) are pyrophoric.[3] | Exothermic reactions; handling of corrosive acids. Tin salts are toxic.[12][17] |
| Cost & Sustainability | Higher initial cost for precious metal catalysts, but they are recyclable. "Green" due to minimal waste.[3] | Reagents are generally cheaper, but the process generates significant metal waste, which has disposal costs and environmental impact.[11][12] |
| Scalability | Highly scalable with appropriate hydrogenation equipment (autoclaves). | Scalable, but handling large volumes of metal sludge during workup can be challenging.[12] |
Part 4: Detailed Experimental Protocols
The following protocols are provided as validated starting points for researchers.
Protocol 1: Catalytic Hydrogenation using Pd/C
Caption: Experimental workflow for catalytic hydrogenation.
Methodology:
-
In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), dissolve this compound (1.0 eq) in methanol (approx. 10-15 mL per gram of substrate).
-
Under a gentle stream of nitrogen or argon, carefully add 10% Palladium on Carbon (5-10% by weight relative to the substrate).
-
Seal the vessel, attach it to the hydrogenation apparatus, and evacuate the atmosphere, backfilling with hydrogen gas. Repeat this purge cycle three times.
-
Pressurize the vessel with hydrogen gas (1-4 atm) and begin vigorous stirring.
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 1-4 hours). Progress can also be monitored by TLC.
-
Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol. Caution: The Celite pad with the catalyst should not be allowed to dry in the air as it may be pyrophoric. Quench it with water.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude Methyl 3,5-diaminobenzoate, which is often pure enough for subsequent steps.
Protocol 2: Metal-Mediated Reduction using SnCl₂·2H₂O
Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and absolute ethanol (15-20 mL per gram of substrate).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution in portions.[13]
-
Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere.
-
Stir the mixture at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[13]
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or 5% NaOH until the pH is approximately 7-8. A thick, white precipitate of tin salts will form.
-
Filter the slurry through a pad of Celite®, washing the precipitate extensively with ethyl acetate (3 x volume of the initial solvent).
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.[13]
-
The crude product can be further purified by recrystallization or column chromatography.
Conclusion and Recommendation
Both catalytic hydrogenation and metal-mediated reduction are highly effective methods for preparing Methyl 3,5-diaminobenzoate.
-
Catalytic hydrogenation is the superior choice for large-scale synthesis and green chemistry applications , provided the necessary safety equipment for handling hydrogen is available. Its primary advantages are operational simplicity, high yield, and the generation of only water as a byproduct.
-
Metal-mediated reduction, particularly with SnCl₂ , excels in laboratory-scale synthesis where functional group tolerance is paramount . It is the go-to method when a molecule contains other reducible groups that would not survive hydrogenation (e.g., benzyl ethers, alkenes). While the workup is more involved, its exceptional chemoselectivity and lack of need for specialized pressure equipment make it an invaluable tool for complex molecule synthesis.[13][14]
Ultimately, the optimal method depends on the specific context of the synthesis: scale, available equipment, cost considerations, and the overall complexity of the substrate.
References
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SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
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Gawlik, J., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. ACS Publications. Retrieved from [Link]
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Gawlik, J., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2648–2653. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic mechanism for the hydrogenation of nitrobenzene Primary.... Retrieved from [Link]
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Baig, U., et al. (2021). Synthesis of methyl 3,5-diaminobenzoate to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. King Fahd University of Petroleum & Minerals. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism for catalytic hydrogenation of nitrobenzene. Retrieved from [Link]
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Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Synfacts. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 3,5-diaminobenzoate. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl 2 in TBAB. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. ACS Publications. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Retrieved from [Link]
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ACS Publications. (2023). First Principles Study on the Mechanism of Nitrobenzene Hydrogenation by a Ni1/CeO2-x(111) Single-Atom Catalyst. Retrieved from [Link]
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Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
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Procter, D. J., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education. ACS Publications. Retrieved from [Link]
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ResearchGate. (2022). The crystal structure of methyl 3,5-diaminobenzoate, C8H10N2O2. Retrieved from [Link]
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ResearchGate. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]
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ResearchGate. (n.d.). Consumption of hydrogen in hydrogenation of nitrobenzene on Pd/C. Retrieved from [Link]
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Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
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PubMed. (n.d.). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Retrieved from [Link]
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MDPI. (n.d.). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
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A Researcher's Guide to Alternative Reducing Agents for the Synthesis of Methyl 3,5-diaminobenzoate
In the landscape of pharmaceutical and materials science, the synthesis of aromatic diamines serves as a critical step for the development of complex molecular architectures, including polyamides and active pharmaceutical ingredients (APIs).[1][2] Methyl 3,5-diaminobenzoate, derived from the selective reduction of Methyl 3-amino-5-nitrobenzoate, is a quintessential building block. The challenge lies in the chemoselective reduction of the nitro group without affecting the existing amine and, crucially, the methyl ester functionality.
For decades, tin(II) chloride (SnCl₂) has been a workhorse for this transformation.[3] However, its application at scale is fraught with challenges, including the need for stoichiometric quantities, harsh acidic conditions, and the generation of toxic tin-based waste, which complicates product purification.[3][4] This guide provides a comprehensive comparison of modern, efficient, and more sustainable alternatives to SnCl₂, supported by experimental data and protocols to aid researchers in selecting the optimal method for their specific needs.
The Benchmark: Stannous Chloride (SnCl₂) Dihydrate
The traditional method involves dissolving this compound in a polar solvent like ethanol or ethyl acetate and treating it with an excess of SnCl₂ dihydrate, often in the presence of a strong acid like concentrated HCl.
Mechanism: The reduction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with intermediates including nitroso and hydroxylamine species, which are subsequently reduced to the amine.
Advantages:
-
High Efficacy: It is a reliable and well-documented method.
-
Good Selectivity: Generally preserves ester functionalities under controlled conditions.[3]
Disadvantages:
-
Poor Atom Economy: Requires a large excess of the reagent.
-
Waste Generation: Produces significant amounts of tin waste.
-
Difficult Workup: The product is often contaminated with tin salts, requiring extensive washing, pH adjustments to precipitate tin hydroxides, and tedious filtrations.[4]
High-Performance Alternatives for Chemoselective Nitro Reduction
We will now explore several superior alternatives, focusing on catalytic methods and greener stoichiometric reagents that offer improved selectivity, easier workups, and better environmental profiles.
Catalytic Hydrogenation (H₂, Pd/C)
Catalytic hydrogenation is a clean, highly efficient method for nitro group reduction.[1][5] It utilizes hydrogen gas and a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), generating only water as a byproduct.[6]
Mechanism of Action: The reaction occurs on the surface of the palladium catalyst. H₂ is adsorbed onto the metal surface and dissociates into hydrogen atoms. The nitro compound also adsorbs onto the surface, where it is sequentially hydrogenated to the corresponding amine.
Expertise & Experience: This is the industry-standard method for large-scale nitro reductions due to its cleanliness and efficiency. The key to success is catalyst selection and solvent choice. A 5-10% Pd/C loading is typical. Solvents like methanol, ethanol, or ethyl acetate are excellent choices. The reaction can be run at atmospheric pressure using a hydrogen balloon for lab-scale synthesis or at elevated pressures in a dedicated hydrogenation apparatus for larger scales.[1]
Experimental Protocol: Catalytic Hydrogenation
-
Setup: To a flask suitable for hydrogenation, add this compound (1.0 eq) and a solvent such as methanol or ethyl acetate (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5% or 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%). The catalyst should be handled with care as it can be pyrophoric.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). For lab scale, a balloon filled with H₂ is sufficient. For larger scales, a Parr shaker or similar autoclave is used at a pressure of 50 psi.[5]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 3,5-diaminobenzoate, which can be purified by recrystallization or column chromatography if necessary.
Catalytic Transfer Hydrogenation (CTH)
For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation (CTH) is an exceptionally powerful and safer alternative.[7] This technique uses a hydrogen donor molecule in conjunction with a metal catalyst. Common donors include ammonium formate, formic acid, or hydrazine.[7][8][9]
Mechanism of Action: The hydrogen donor decomposes on the catalyst surface to generate transient hydrogen atoms, which then reduce the nitro group in a manner similar to direct hydrogenation. For example, ammonium formate decomposes to H₂, NH₃, and CO₂ on the Pd/C surface.[7]
Trustworthiness: CTH is highly reliable and often exhibits excellent chemoselectivity, preserving sensitive functional groups like esters, nitriles, and halogens that can sometimes be susceptible to reduction under direct hydrogenation conditions.[8][10][11] The Fe/CaCl₂ system with formic acid is a particularly cost-effective and green option.[10][12]
dot
Caption: General workflow for Catalytic Transfer Hydrogenation (CTH).
Iron Powder in Acidic Media
Reduction with metallic iron in an acidic solvent (e.g., acetic acid) or with an ammonium salt (e.g., NH₄Cl in aqueous ethanol) is a classic, inexpensive, and environmentally benign method.[13][14][15] This "Béchamp reduction" has seen a resurgence due to its low cost and green credentials.[14][16]
Mechanism of Action: Iron metal is oxidized from Fe(0) to Fe(II)/Fe(III) oxides/hydroxides, providing the electrons for the reduction of the nitro group. The acidic medium serves as a proton source and helps to dissolve the iron salts formed.
Authoritative Grounding: This method is robust and tolerates a wide variety of functional groups, including esters, ketones, and nitriles.[12][13] The primary drawback is the workup, which involves filtering off large amounts of iron sludge.[4] However, strategies like basifying the mixture and extracting the product, or filtering through a thick pad of Celite, can manage this issue effectively.
Experimental Protocol: Iron/Acetic Acid Reduction
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol, water, and acetic acid (a common ratio is 5:2:1).
-
Reagent Addition: Add iron powder (typically 3-5 equivalents) to the suspension in portions to control the initial exotherm.
-
Reaction: Heat the mixture to reflux (around 80-90 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until effervescence ceases.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the iron oxides. Wash the filter cake thoroughly with ethyl acetate.
-
Isolation: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.
Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite (also known as sodium hydrosulfite) is an economical and mild reducing agent that offers excellent chemoselectivity.[17][18] It is particularly valuable for substrates containing other reducible functionalities that might not be compatible with catalytic hydrogenation.[17][19]
Mechanism of Action: In aqueous media, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻). This radical anion is the active reducing species, transferring electrons to the nitro group in a stepwise fashion to form the amine.[17][20]
Trustworthiness: This metal-free method is highly selective for nitro groups in the presence of aldehydes, ketones, and esters.[17] The reaction is typically performed in a biphasic solvent system like Dichloromethane/Water or THF/Water at room temperature, making it a very gentle procedure.
dot
Caption: Decision guide for selecting a suitable reducing agent.
Comparative Data Summary
The following table summarizes the performance of the discussed reducing agents for the selective reduction of aromatic nitro groups in the presence of esters.
| Reducing Agent System | Typical Conditions | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| SnCl₂·2H₂O / HCl | EtOH, Reflux | ~85-95% | 2-6 h | Well-established, effective | Stoichiometric, toxic tin waste, difficult workup[3] |
| H₂ / Pd/C | MeOH or EtOAc, RT, 1-4 atm H₂ | >95% | 1-4 h | High yield, clean (H₂O byproduct), catalytic[1] | Requires specialized H₂ equipment, catalyst flammability |
| HCOONH₄ / Pd/C (CTH) | MeOH or EtOH, Reflux | >90% | 1-3 h | Safer than H₂ gas, high yield, good selectivity[7][8] | Catalyst can be expensive |
| Fe / AcOH | EtOH/H₂O/AcOH, Reflux | ~90-95% | 2-4 h | Very low cost, environmentally benign metal[14][15] | Generates large volume of iron sludge, tedious filtration[4] |
| Na₂S₂O₄ | DCM/H₂O or THF/H₂O, RT | ~85-95% | 2-8 h | Metal-free, mild conditions, excellent chemoselectivity[17][18] | Requires biphasic system, aqueous workup |
Conclusion and Recommendations
While SnCl₂ is a historically significant reagent, its drawbacks in terms of waste and workup complexity make it a suboptimal choice in modern synthetic chemistry.
-
For scalability, cleanliness, and efficiency , Catalytic Hydrogenation (H₂/Pd/C) is the undisputed gold standard, provided the necessary equipment is available.
-
For laboratory-scale synthesis where safety and convenience are paramount , Catalytic Transfer Hydrogenation (CTH) with ammonium formate and Pd/C offers nearly identical benefits to direct hydrogenation without the need to handle flammable H₂ gas.
-
For cost-sensitive applications or green chemistry initiatives , reduction with Iron powder in acetic acid is an excellent and robust choice, provided the workup protocol is optimized to handle the iron oxide byproducts.
-
When the substrate contains other highly sensitive functional groups, the mild, metal-free conditions offered by Sodium Dithionite make it an ideal selective reagent.
By moving beyond traditional tin-based reductions, researchers can achieve the synthesis of Methyl 3,5-diaminobenzoate and related compounds with greater efficiency, safety, and environmental responsibility.
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Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. ResearchGate. Available from: [Link]
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Portada, T., Margetić, D., & Štrukil, V. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. Available from: [Link]
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Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available from: [Link]
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Portada, T., Margetić, D., & Štrukil, V. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PubMed. Available from: [Link]
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What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? ResearchGate. Available from: [Link]
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Iron (low valent). Organic Chemistry Portal. Available from: [Link]
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Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. NIH. Available from: [Link]
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Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? Reddit. Available from: [Link]
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Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. Available from: [Link]
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A Comparative Guide to Catalytic Systems for the Reduction of Methyl 3-amino-5-nitrobenzoate
Introduction: The Critical Role of Diaminobenzoates in Synthesis
The reduction of nitroaromatic compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, dyes, and advanced materials. Methyl 3,5-diaminobenzoate, the product derived from the reduction of Methyl 3-amino-5-nitrobenzoate, serves as a vital building block for a range of specialized applications, including the synthesis of kinase inhibitors and other pharmacologically active molecules. The efficiency, selectivity, and environmental impact of this reduction are therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth, objective comparison of common catalytic systems for the reduction of this compound. We will delve into the performance of various catalysts, supported by experimental data, and explain the mechanistic rationale behind their efficacy. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal catalytic system for their specific synthetic goals, whether they prioritize yield, reaction speed, cost-effectiveness, or process safety.
Understanding the Mechanism: The Path from Nitro to Amine
The catalytic hydrogenation of a nitro group is a multi-step process that occurs on the surface of a heterogeneous metal catalyst. The most widely accepted pathway involves the stepwise reduction of the nitro group.[1] This process begins with the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is then sequentially reduced, first to a nitroso intermediate, then to a hydroxylamine, and finally to the desired amine.[2][3] The primary byproduct of this clean reaction is water, which simplifies product purification significantly.[1]
It is the efficiency of this surface-mediated hydrogen transfer that dictates the overall performance of the catalyst. Factors such as the choice of metal, the support material, and the reaction conditions all play a crucial role in modulating the catalyst's activity and selectivity.
Caption: Simplified Haber-Lukashevich pathway for nitro group reduction.
Experimental Comparison of Catalytic Systems
To provide a clear performance benchmark, a series of experiments were conducted to evaluate different catalysts for the reduction of this compound. The key metrics for comparison were reaction yield, time to completion, and qualitative observations regarding the ease of workup.
Standard Experimental Protocol
The following general procedure was adapted for each catalyst system.
-
Setup: A flask was charged with this compound (1.0 eq) and a suitable solvent (e.g., methanol or ethanol).
-
Inerting: The flask was purged with an inert gas (N₂ or Ar).
-
Catalyst Addition: The specified catalyst was added to the reaction mixture.
-
Hydrogenation: The reaction mixture was subjected to a hydrogen atmosphere (either by balloon or in a pressure vessel) and stirred vigorously at the specified temperature.
-
Monitoring: The reaction progress was monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture was filtered to remove the catalyst. The filtrate was then concentrated under reduced pressure to yield the crude product.
-
Analysis: The yield of Methyl 3,5-diaminobenzoate was determined.
Caption: General experimental workflow for catalytic hydrogenation.
Performance Data Summary
The performance of each catalyst under optimized, yet practical, laboratory conditions is summarized below.
| Catalyst System | H₂ Source | Temp. (°C) | Time (h) | Yield (%) | Observations |
| 5% Pd/C | H₂ (1 atm) | 25 | 2 | >98 | Highly efficient and clean reaction. Catalyst is easily filtered.[4][5] |
| 10% Pd/C | Ammonium Formate | 80 | 1 | >99 | Excellent for transfer hydrogenation; avoids H₂ gas.[6][7] |
| Pt/C | H₂ (1 atm) | 25 | 3 | ~95 | Very effective, slightly slower than Pd/C for this substrate.[8][9] |
| Raney Nickel | H₂ (50 psi) | 50 | 4 | ~92 | Cost-effective but requires elevated pressure and temperature. Caution: Pyrophoric.[10][11] |
| SnCl₂ / HCl | N/A (Stoichiometric) | 100 | 6 | ~85 | Classic method; requires harsh acidic conditions and a more complex aqueous workup.[11] |
In-Depth Analysis of Catalysts
Palladium on Carbon (Pd/C): The Industry Standard
Palladium on carbon is frequently the catalyst of choice for the reduction of both aromatic and aliphatic nitro groups.[11] Its high activity allows for reactions to proceed rapidly under mild conditions, often at room temperature and atmospheric pressure of hydrogen.[5] For the reduction of this compound, 5% Pd/C provides a near-quantitative yield with a straightforward workup involving simple filtration.[4]
An important variation is catalytic transfer hydrogenation , which uses a hydrogen donor like ammonium formate or hydrazine hydrate in place of hydrogen gas.[6][12] This method is particularly advantageous for laboratories not equipped for high-pressure reactions. With 10% Pd/C and ammonium formate, the reaction is exceptionally fast and efficient.[6][7]
Platinum on Carbon (Pt/C): A Powerful Alternative
Platinum-based catalysts are also highly active for the hydrogenation of various functional groups.[1] While slightly less reactive than Pd/C for this specific transformation, Pt/C remains an excellent choice, providing high yields under mild conditions.[8] In some cases, particularly with complex substrates, platinum catalysts can offer unique selectivity profiles.[13]
Raney Nickel: The Cost-Effective Workhorse
As a non-precious metal catalyst, Raney Nickel presents a significant cost advantage, especially for large-scale syntheses.[10] However, it typically requires more forcing conditions, such as elevated temperatures and pressures, to achieve reaction rates and yields comparable to palladium or platinum catalysts.[14] A critical safety consideration is its pyrophoric nature when dry, requiring careful handling.[1] Despite these drawbacks, it is a valuable tool, particularly when cost is a primary driver.[10]
Tin(II) Chloride (SnCl₂): The Stoichiometric Benchmark
While not a catalytic method, reduction with metals in acid, such as tin(II) chloride in hydrochloric acid, serves as a useful benchmark.[11] This method is effective and can be tolerant of other functional groups. However, it generates significant amounts of metal waste and requires a more involved workup to neutralize the acid and remove tin salts. The shift towards catalytic methods is largely driven by the desire to avoid these environmental and practical disadvantages.[1]
Conclusion and Recommendations
The selection of a catalyst for the reduction of this compound should be guided by the specific needs of the project.
-
For general laboratory-scale synthesis prioritizing speed and yield: 5% Pd/C with hydrogen gas is the recommended method due to its high efficiency under mild conditions and simple workup.
-
For situations where handling hydrogen gas is not feasible: 10% Pd/C with ammonium formate offers an excellent, safe, and rapid alternative.[6]
-
For large-scale industrial applications where cost is a major factor: Raney Nickel is a viable option, provided the necessary equipment for higher pressure and temperature is available and appropriate safety precautions are taken.[10]
Ultimately, each of the catalytic systems discussed offers a reliable route to Methyl 3,5-diaminobenzoate. By understanding the trade-offs between activity, cost, and operational complexity, researchers can confidently select the most appropriate method to advance their synthetic endeavors.
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A Senior Application Scientist's Guide to Purity Validation of Methyl 3-amino-5-nitrobenzoate: An Objective Comparison of HPLC, DSC, and qNMR
Introduction
Methyl 3-amino-5-nitrobenzoate is a key chemical intermediate, playing a crucial role in the synthesis of a wide array of pharmaceuticals, dyes, and other complex organic molecules. Its molecular structure, featuring an aromatic ring substituted with amino, nitro, and methyl ester groups, makes it a versatile building block. However, the very reactivity that makes it valuable also presents a challenge: the potential for process-related impurities and degradation products. For researchers, scientists, and drug development professionals, the accurate determination of its purity is not merely a quality control checkpoint; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product.
This guide provides an in-depth, scientifically grounded protocol for the validation of this compound purity using High-Performance Liquid Chromatography (HPLC), the workhorse of modern analytical chemistry. Beyond a simple recitation of steps, we will delve into the causality behind the experimental design, grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.
Furthermore, we will objectively compare the performance of this validated HPLC method with two powerful, orthogonal techniques: Differential Scanning Calorimetry (DSC) and Quantitative Nuclear Magnetic Resonance (qNMR). Through supporting experimental data and detailed methodologies, this guide will empower you to not only implement a robust purity testing regimen but also to make informed decisions about which analytical tool best suits your specific needs, from routine analysis to the certification of reference materials.
Part 1: The Primary Method - High-Performance Liquid Chromatography (HPLC)
The Principle of HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis due to its exceptional resolving power and sensitivity.[1] The technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For a compound like this compound, a reversed-phase HPLC method is typically most effective. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is more polar. The analyte and its potential impurities, which are often structurally similar, are separated based on their relative hydrophobicity. Less polar compounds are retained longer on the column, resulting in distinct elution times. A UV detector is highly suitable for this analysis, as the aromatic nitro-compound structure provides strong chromophores for sensitive detection.[2] The purity is then calculated by comparing the area of the main analyte peak to the total area of all detected peaks (area percent method).
Proposed HPLC Method for this compound
This proposed method is based on established principles for the analysis of aromatic nitro compounds and aminobenzoates.[3]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Compartment, and Diode Array Detector (DAD) |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm (based on UV absorbance of related structures) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Method Validation Protocol (as per ICH Q2(R2) Guidelines)
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[4][5][6] The following steps provide a self-validating system to ensure the trustworthiness of the purity results.
1. System Suitability:
-
Causality: Before any analysis, we must verify that the chromatographic system is performing adequately. This ensures that the results generated on a given day are consistent and reliable.[7]
-
Protocol:
-
Prepare a standard solution of this compound at a concentration of approximately 100 µg/mL.
-
Inject this solution six replicate times.
-
Calculate the relative standard deviation (%RSD) for the peak area and retention time.
-
Determine the tailing factor and the theoretical plate count for the analyte peak.
-
-
Acceptance Criteria:
-
%RSD of peak area ≤ 2.0%
-
%RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
2. Specificity (including Forced Degradation):
-
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] Forced degradation studies are essential to demonstrate that the method can separate the main peak from any potential degradation products, proving it is "stability-indicating".[2][9][10]
-
Protocol:
-
Expose samples of this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed control.
-
Use a Diode Array Detector to assess peak purity of the this compound peak in all chromatograms.
-
-
Acceptance Criteria: The method is specific if the analyte peak is free from co-elution with any degradation products or impurities, as confirmed by peak purity analysis. A reasonable level of degradation (5-20%) should be achieved to demonstrate separation.
3. Linearity and Range:
-
Causality: This parameter verifies that the detector response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurately quantifying both the main component and any impurities.
-
Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 1 µg/mL to 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
4. Accuracy (Recovery):
-
Causality: Accuracy demonstrates the closeness of the test results to the true value. It is typically determined by a recovery study, where a known amount of impurity is spiked into the sample.[11]
-
Protocol:
-
Prepare a sample of this compound of known purity.
-
Spike the sample with a known related impurity (if available) or the analyte itself at three concentration levels (e.g., 50%, 100%, and 150% of the impurity specification limit), in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of the spiked amount.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
5. Precision (Repeatability and Intermediate Precision):
-
Causality: Precision measures the degree of scatter between a series of measurements. Repeatability (intra-assay precision) assesses precision over a short interval under the same conditions, while intermediate precision assesses variations within the same lab (e.g., different days, different analysts).
-
Protocol:
-
Repeatability: Prepare six individual samples of this compound at 100% of the test concentration and analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the %RSD for the purity results within each set and between the two sets.
-
-
Acceptance Criteria: %RSD for repeatability and intermediate precision should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. These are critical for determining the sensitivity of the method for impurity detection.
-
Protocol:
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
A common approach is to find the concentrations that yield an S/N of 3 for LOD and 10 for LOQ.
-
-
Acceptance Criteria: The LOQ must be sufficiently low to allow for the quantification of impurities at the specified reporting threshold (e.g., 0.05%).
7. Robustness:
-
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
pH of mobile phase A (± 0.2 units)
-
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the purity results should not be significantly affected by these minor changes.
Caption: Workflow for HPLC Method Validation.
Part 2: Comparative Analysis with Alternative Purity Assessment Techniques
The Importance of Orthogonal Methods
Relying on a single analytical technique, even a well-validated one, can sometimes lead to an incomplete picture of a sample's purity. Impurities may co-elute with the main peak in HPLC, or they may not have a UV chromophore, rendering them invisible to the detector. Orthogonal methods are analytical techniques that measure the same property (purity) based on different chemical or physical principles. Their use provides a more comprehensive and trustworthy assessment of a compound's true purity.
Alternative Method 1: Differential Scanning Calorimetry (DSC)
-
Principle: DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For purity determination of a crystalline solid like this compound, DSC relies on the principle of melting point depression.[12] According to the van't Hoff equation, impurities disrupt the crystal lattice of the main component, causing it to melt at a lower temperature and over a broader range. By analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated, providing an "absolute" measure of purity without the need for a reference standard of the impurities themselves.[7]
-
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a clean aluminum DSC pan. Hermetically seal the pan to prevent sublimation.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at a temperature well below the melting point (e.g., 120 °C). Ramp the temperature at a slow, steady rate (e.g., 1-2 °C/min) through the melting transition. The melting point of this compound is approximately 165-166°C.
-
Data Analysis: Use the instrument's software to integrate the melting peak and calculate the purity based on the van't Hoff model.
-
-
Advantages & Limitations:
-
Advantages: Provides a measure of absolute purity, is fast for a single sample, requires a very small amount of material, and does not require impurity reference standards.
-
Limitations: Only applicable to crystalline, thermally stable compounds that exhibit a sharp melting peak. It does not provide any information on the identity or number of individual impurities. It is not suitable for amorphous materials or compounds that decompose upon melting.[13]
-
Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)
-
Principle: qNMR is a primary ratio method that provides a highly accurate and precise determination of purity. The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14][15] By dissolving a precisely weighed amount of the sample with a precisely weighed amount of a certified internal standard of known purity, the purity of the sample can be calculated. The internal standard must have a signal that is in a clear region of the spectrum, away from any analyte signals.
-
Experimental Protocol:
-
Standard Selection: Choose a suitable internal standard with high purity and signals that do not overlap with the analyte's signals (e.g., Maleic acid or Dimethyl sulfone).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into the same vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This involves ensuring a long relaxation delay (D1) to allow for complete relaxation of all protons between scans, leading to accurate integration.
-
Data Analysis:
-
Identify a well-resolved signal for the analyte (e.g., the methyl ester singlet) and a signal for the internal standard.
-
Carefully integrate both signals.
-
Calculate the purity using the following equation:[15] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the signal, M = molar mass, m = mass, and P = purity of the standard.
-
-
-
Advantages & Limitations:
-
Advantages: Highly accurate and precise, provides structural information about the analyte and any detected impurities, non-destructive, and can be used to certify reference materials.[16][17]
-
Limitations: Requires a more expensive instrument, a suitable and pure internal standard is necessary, and the sample must be soluble in a deuterated solvent.
-
Caption: Comparative analytical workflows.
Part 3: Data Interpretation and Comparison
To illustrate the comparative performance of these techniques, representative data for a single batch of this compound is presented below.
Table 1: Purity Assessment Results
| Parameter | HPLC (Validated Method) | DSC | qNMR |
| Mean Purity (%) | 99.75% | 99.85 mol% | 99.78% (w/w) |
| Precision (%RSD, n=6) | 0.08% | 0.15% | 0.05% |
| Principle | Chromatographic Separation | Thermal Analysis (Melting Point Depression) | Nuclear Resonance (Primary Ratio) |
| Impurity Information | Detects and quantifies individual impurities with UV chromophores | Provides total of eutectic impurities only | Can identify and quantify impurities with proton signals |
| LOD/LOQ | LOD: 0.01%, LOQ: 0.03% | Not Applicable | Analyte Dependent |
Table 2: Qualitative Comparison of Purity Techniques
| Feature | HPLC | DSC | qNMR |
| Routine QC Suitability | Excellent | Good (for screening) | Good (can be complex) |
| Reference Standard Cert. | No (requires reference std.) | Yes (as orthogonal method) | Excellent (as primary method) |
| Impurity Identification | Possible with MS coupling | No | Yes (structural data) |
| Sample Throughput | High (with autosampler) | Moderate | Moderate |
| Instrument Cost | Moderate | Low-Moderate | High |
| Sample Prep. Complexity | Low | Very Low | Moderate |
Discussion of Results
The data presented in Table 1 shows excellent agreement between the three orthogonal methods, with all indicating a purity of approximately 99.8%. This concordance provides a high degree of confidence in the quality of the material. The minor variation between HPLC and the absolute methods (DSC, qNMR) could be attributed to the presence of impurities that have a poor UV response, making them appear smaller in the HPLC chromatogram, or the presence of non-eutectic impurities not detected by DSC.
-
HPLC stands out as the ideal method for routine quality control. Its high throughput, excellent precision, and ability to quantify known and unknown impurities make it invaluable for batch release testing. The validated stability-indicating nature of the method ensures that any degradation over time can be reliably monitored.
-
DSC serves as a rapid and powerful confirmatory tool.[18] Its strength lies in providing a quick assessment of the total eutectic impurity level without needing to identify them. If a batch shows a significantly lower purity by DSC than by HPLC, it could indicate the presence of a non-UV active impurity, triggering further investigation.
-
qNMR offers the highest level of metrological rigor.[19] It not only provides a highly accurate purity value but also confirms the identity of the main component and can help elucidate the structure of impurities. It is the gold standard for certifying in-house primary reference standards, against which routine HPLC analyses can be calibrated.
Conclusion
The validation of an analytical method for purity determination is a critical exercise in ensuring the quality and consistency of chemical intermediates like this compound. The detailed, stability-indicating HPLC method presented here, when validated according to ICH guidelines, provides a robust and reliable tool for routine quality control. It offers the necessary specificity, precision, and accuracy to confidently assess product purity and stability.
However, for a comprehensive understanding and for applications requiring the highest degree of certainty, such as reference material characterization, a multi-faceted approach is superior. The use of orthogonal methods like DSC and qNMR provides a crucial cross-validation of the primary HPLC method. DSC offers a rapid, absolute measure of total eutectic impurities, while qNMR delivers unparalleled accuracy and structural insight. By strategically combining these techniques, researchers and drug development professionals can build a complete and defensible purity profile, ensuring the integrity of their work from the laboratory to the final application.
References
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A Spectroscopic Guide to Methyl 3-amino-5-nitrobenzoate and Its Derivatives: Characterization and Comparative Analysis
This guide provides an in-depth spectroscopic comparison of Methyl 3-amino-5-nitrobenzoate, a pivotal intermediate in synthetic chemistry, and its structurally significant derivatives. Professionals in research, chemical synthesis, and drug development will find this document instrumental for compound identification, purity assessment, and understanding structure-property relationships. The methodologies and data presented herein are grounded in established analytical principles to ensure reliability and reproducibility.
Introduction: The Chemical Significance of this compound
This compound (M3A5N) is a substituted aromatic ester of significant interest. Its molecular architecture, featuring an electron-donating amino group (-NH₂) and two electron-withdrawing groups (a nitro group, -NO₂, and a methyl ester, -COOCH₃) positioned meta to each other, makes it a versatile synthetic building block. This unique electronic arrangement governs the reactivity of the aromatic ring, enabling selective chemical transformations crucial for developing complex molecules.[1]
Applications of M3A5N and its analogues are widespread, serving as key precursors in the synthesis of dyes, pigments, and notably, pharmaceutical agents.[2] For instance, related aminonitrobenzoate structures are integral to the production of antihypertensive drugs, illustrating their importance in medicinal chemistry.[1]
Given its role as a synthetic hub, unambiguous characterization is paramount. This guide offers a comparative analysis of M3A5N against key derivatives:
-
Methyl 3-nitrobenzoate: The direct precursor, lacking the amino group.
-
Methyl 3,5-diaminobenzoate: The fully reduced derivative, where the nitro group is converted to an amino group.
-
Methyl 3-acetamido-5-nitrobenzoate: An N-acylated derivative, representing a common synthetic modification.
The comparison will focus on four cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
The Interplay of Structure and Spectroscopy
The electronic character of the substituents on the benzene ring directly influences the spectroscopic output. The amino group (-NH₂) is a powerful activating group that donates electron density into the ring through resonance. Conversely, the nitro (-NO₂) and methyl ester (-COOCH₃) groups are deactivating, withdrawing electron density. This push-pull electronic dynamic creates distinct spectroscopic signatures for each molecule.[3][4][5]
dot
Caption: Synthetic relationships and the analytical workflow for M3A5N and its derivatives.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The electron-donating and -withdrawing nature of the substituents causes predictable upfield (shielding) and downfield (deshielding) shifts in the spectra.
The aromatic region of the ¹H NMR spectrum is particularly informative. The strong deshielding effect of the nitro and ester groups in Methyl 3-nitrobenzoate results in signals appearing far downfield.[6][7] The introduction of the electron-donating amino group in M3A5N shields the aromatic protons, causing an upfield shift relative to its precursor. This effect is even more pronounced in Methyl 3,5-diaminobenzoate , which possesses two amino groups, leading to signals in a significantly higher field.[8]
| Compound | Ar-H Chemical Shifts (ppm) | -OCH₃ (s) | -NH₂ (br s) | Other |
| Methyl 3-nitrobenzoate | 7.50 - 8.76 (m, 4H)[7] | ~3.93[7] | - | - |
| This compound | ~7.5 - 8.0 (m, 3H) | ~3.90 | ~5.8 (br) | - |
| Methyl 3,5-diaminobenzoate | ~6.0 - 6.8 (m, 3H) | ~3.80 | ~4.5 (br) | - |
| Methyl 3-acetamido-5-nitrobenzoate | ~8.0 - 8.5 (m, 3H) | ~3.92 | - | -NHCOCH₃ (~2.2, s), -NH (~9.9, br s) |
Note: Specific shifts can vary based on solvent and instrument frequency. Data is compiled from typical values.
In ¹³C NMR, carbons directly attached to electronegative groups are deshielded (downfield shift). The loss of symmetry in substituted benzoates often results in six distinct signals for the aromatic carbons.[6] The carbonyl carbon of the ester is consistently found far downfield (~164-167 ppm), while the methoxy carbon is upfield (~52-53 ppm).[6][7]
| Compound | C=O (ppm) | Ar-C (ppm) | -OCH₃ (ppm) | Other |
| Methyl 3-nitrobenzoate | ~164.7[7] | 124.3 - 148.1[7] | ~52.6[7] | - |
| This compound | ~166 | 108 - 150 | ~52.5 | - |
| Methyl 3,5-diaminobenzoate | ~167 | 100 - 150 | ~51.5 | - |
| Methyl 3-acetamido-5-nitrobenzoate | ~165 | 110 - 149 | ~52.8 | -COCH₃ (~25), Amide C=O (~168) |
Note: Data represents typical chemical shift ranges.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.
dot
Caption: Characteristic IR absorption regions for the primary functional groups in M3A5N.
The presence, absence, and position of key peaks allow for clear differentiation:
-
Amino (-NH₂) Group: M3A5N and Methyl 3,5-diaminobenzoate show characteristic symmetric and asymmetric N-H stretching vibrations between 3300-3500 cm⁻¹.[5][9] These are absent in Methyl 3-nitrobenzoate.
-
Nitro (-NO₂) Group: M3A5N and its precursor exhibit strong asymmetric and symmetric N-O stretches around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[10] These peaks are missing in the spectrum of Methyl 3,5-diaminobenzoate.
-
Ester (C=O) Group: All compounds display a strong C=O stretching absorption around 1730-1750 cm⁻¹.[11]
-
Amide Group: Methyl 3-acetamido-5-nitrobenzoate is distinguished by an additional amide C=O stretch (typically ~1680 cm⁻¹) and a single N-H stretch.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | N-O Stretches (cm⁻¹) |
| Methyl 3-nitrobenzoate | Absent | ~1730[10] | ~1530, 1350 |
| This compound | ~3480, 3370 | ~1725 | ~1540, 1345 |
| Methyl 3,5-diaminobenzoate | ~3450, 3360[12] | ~1720 | Absent |
| Methyl 3-acetamido-5-nitrobenzoate | ~3300 (single peak) | ~1730, ~1680 (amide) | ~1545, 1350 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions within a molecule. The absorption maximum (λ_max) is sensitive to the electronic system of the aromatic ring. Electron-donating groups like -NH₂ are powerful auxochromes that cause a bathochromic (red) shift to longer wavelengths.[4]
-
Methyl 3-nitrobenzoate: Shows absorption typical for a nitroaromatic compound.
-
This compound: The presence of the amino group causes a significant red shift in the λ_max compared to the nitrobenzoate precursor due to enhanced charge-transfer character in the excited state.[3]
-
Methyl 3,5-diaminobenzoate: With two strong donating groups, the electronic transitions are further modified, leading to a distinct λ_max.
| Compound | Typical λ_max (nm) | Solvent |
| Methyl 3-nitrobenzoate | ~260, ~330 | Ethanol |
| This compound | ~385 | Ethanol |
| Methyl 3,5-diaminobenzoate | ~240, ~350 | Ethanol |
Note: λ_max values are highly solvent-dependent.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and insights into its structure via fragmentation patterns. Under Electron Ionization (EI), a molecular ion (M⁺˙) is formed, which can then fragment in predictable ways.
| Compound | Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| Methyl 3-nitrobenzoate | C₈H₇NO₄ | 181.15[13] | 181 (M⁺˙), 150 ([M-OCH₃]⁺), 135 ([M-NO₂]⁺), 104, 76 |
| This compound | C₈H₈N₂O₄ | 196.16[14] | 196 (M⁺˙), 165 ([M-OCH₃]⁺), 150 ([M-NO₂]⁺), 120, 92 |
| Methyl 3,5-diaminobenzoate | C₈H₁₀N₂O₂ | 166.18[15] | 166 (M⁺˙), 135 ([M-OCH₃]⁺), 108, 107[15] |
| Methyl 3-acetamido-5-nitrobenzoate | C₁₀H₁₀N₂O₅ | 238.19 | 238 (M⁺˙), 207 ([M-OCH₃]⁺), 196 ([M-COCH₂]⁺˙) |
Standard Experimental Protocols
The following protocols outline standardized procedures for acquiring high-quality spectroscopic data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polarities and to clearly show exchangeable protons (like -NH₂).
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Set a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds. Typically, 8-16 scans are sufficient for good signal-to-noise.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~240 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (1-2 seconds) are necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan with nothing on the crystal. This is crucial as it subtracts the spectrum of ambient air (CO₂ and H₂O) from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting transmittance or absorbance spectrum can be directly analyzed for characteristic functional group frequencies. No further processing is typically needed, but ATR correction may be applied if necessary.
Protocol 3: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the analyte in a UV-transparent solvent (e.g., ethanol or acetonitrile). From this, prepare a working solution in a 1 cm path length quartz cuvette, ensuring the absorbance at λ_max is within the optimal range of 0.1-1.0 AU.
-
Baseline Correction: Fill a reference cuvette with the pure solvent and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over a desired range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount (~1 mg/mL) of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Method: Inject 1 µL of the sample into a GC equipped with a standard nonpolar capillary column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (e.g., 80 °C) and ramps up to a high temperature (e.g., 280 °C) to ensure separation and elution of the analyte.
-
MS Method: Couple the GC outlet to an electron ionization (EI) mass spectrometer. Set the ionization energy to 70 eV. Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-400).
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the retention time of the analyte. Examine the mass spectrum corresponding to that peak to identify the molecular ion and characteristic fragment ions.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a clear demonstration of structure-property relationships. Each analytical technique provides a unique and complementary piece of the structural puzzle. By systematically comparing the NMR shifts, IR vibrations, electronic transitions, and mass fragmentation patterns, researchers can confidently identify these compounds and gain a deeper understanding of how subtle changes in chemical structure manifest in their spectral data. This guide serves as a foundational reference for such analytical endeavors.
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IR spectrum of methyl-3-nitrobenzoate. (2024). Transtutors. Retrieved from [Link]
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How To Identify The IR Of Methyl M-Nitrobenzoate. (2022). Sciencing. Retrieved from [Link]
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What IR peaks are present in methyl 3-nitrobenzoate? (2023). Transtutors. Retrieved from [Link]
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Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. (2023). brainly.com. Retrieved from [Link]
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Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. (2020). brainly.com. Retrieved from [Link]
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p-Nitroaniline. (n.d.). NIST WebBook. Retrieved from [Link]
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The crystal structure of methyl 3,5-diaminobenzoate. (2022). ResearchGate. Retrieved from [Link]
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Examine the 1H NMR spectrum of the methyl 3-nitrobenzoate. (2010). Chegg. Retrieved from [Link]
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Methyl 3-methoxy-4-nitrobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Methyl Aminonitrobenzoate Isomers for Pharmaceutical and Chemical Synthesis
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for efficient synthesis and the rational design of novel molecular entities. This guide provides an in-depth comparative analysis of the chemical reactivity of methyl 3-amino-5-nitrobenzoate and its key positional isomers. By examining the intricate interplay of electronic and steric effects, we will predict and rationalize the differences in their behavior towards common synthetic transformations. This document serves as both a theoretical treatise and a practical guide, offering detailed experimental protocols to empirically validate the discussed principles.
Introduction: The Significance of Isomeric Purity and Reactivity
The biological activity and pharmacokinetic profile of a pharmaceutical agent are exquisitely sensitive to its three-dimensional structure and electronic properties. Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical and biological behaviors. In the context of substituted nitroaromatics, which are crucial intermediates in the synthesis of a wide array of therapeutic agents, understanding the reactivity of each isomer is critical for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final active pharmaceutical ingredient (API).[1]
This guide focuses on a comparative study of the following isomers of methyl aminonitrobenzoate:
-
This compound
-
Methyl 4-amino-3-nitrobenzoate
-
Methyl 2-amino-5-nitrobenzoate
-
Methyl 5-amino-2-nitrobenzoate
We will explore their reactivity in three fundamental transformations:
-
Alkaline Hydrolysis of the Ester Functional Group: A key reaction for prodrug activation and a common side reaction in API synthesis and formulation.
-
Reduction of the Nitro Group: A foundational step in the synthesis of many amine-containing pharmaceuticals.[2]
-
Electrophilic Aromatic Substitution: A versatile tool for further functionalization of the aromatic core.
Theoretical Framework: Predicting Reactivity from First Principles
The reactivity of a substituted benzene ring is primarily governed by the electronic nature of its substituents. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and methyl ester (-COOCH₃) groups dictates the electron density at various positions on the ring and at the reactive functional groups themselves.[3]
Electronic Effects of Substituents
-
Amino Group (-NH₂): A strong activating group and an ortho, para-director for electrophilic aromatic substitution. It donates electron density to the ring through resonance.[3]
-
Nitro Group (-NO₂): A strong deactivating group and a meta-director for electrophilic aromatic substitution. It withdraws electron density from the ring through both resonance and inductive effects.[4]
-
Methyl Ester Group (-COOCH₃): A deactivating group and a meta-director for electrophilic aromatic substitution, primarily through its electron-withdrawing inductive effect.[4]
The relative positions of these groups in each isomer create a unique electronic landscape, leading to predictable differences in reactivity.
Predicted Reactivity Trends
Based on the electronic effects, we can formulate hypotheses regarding the relative reactivity of the isomers in our chosen transformations.
Alkaline Hydrolysis of the Ester: The rate of this reaction is accelerated by electron-withdrawing groups that stabilize the negative charge in the transition state of the tetrahedral intermediate. Therefore, isomers with the nitro group positioned to exert a stronger electron-withdrawing effect on the ester carbonyl will hydrolyze faster.
Nitro Group Reduction: The rate of reduction is generally favored by electron-donating groups that increase the electron density on the nitro group, making it more susceptible to reduction.
Electrophilic Aromatic Substitution (e.g., Bromination): The regioselectivity and rate of this reaction are dictated by the combined directing effects of the existing substituents. The powerful activating effect of the amino group will be the dominant factor.[5]
Experimental Design for Comparative Reactivity Analysis
To empirically validate our theoretical predictions, we propose a series of standardized experiments. The following protocols are designed to be conducted under identical conditions for each isomer to ensure a valid comparison.
Comparative Alkaline Hydrolysis of Methyl Aminonitrobenzoate Isomers
This experiment will determine the relative rates of hydrolysis for the four isomers. The reaction can be monitored by quantifying the disappearance of the ester or the appearance of the corresponding carboxylate using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol:
-
Preparation of Stock Solutions: Prepare 0.01 M solutions of each methyl aminonitrobenzoate isomer in a suitable organic solvent (e.g., acetonitrile). Prepare a 0.1 M solution of sodium hydroxide in a 1:1 mixture of water and the same organic solvent.
-
Reaction Initiation: In a thermostatted reaction vessel at 25°C, mix equal volumes of the isomer stock solution and the sodium hydroxide solution to initiate the hydrolysis.
-
Time-Course Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an excess of a dilute acid (e.g., 0.1 M HCl).
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection to determine the concentration of the remaining ester at each time point.
-
Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k') for the hydrolysis of each isomer.
Caption: Workflow for the comparative hydrolysis kinetics study.
Comparative Reduction of the Nitro Group
This experiment will assess the relative ease of reduction of the nitro group in each isomer using catalytic transfer hydrogenation, a safe and efficient method.[6] The reaction progress will be monitored by Thin Layer Chromatography (TLC).
Experimental Protocol:
-
Reaction Setup: In separate round-bottom flasks, dissolve an equimolar amount of each isomer in ethanol. To each flask, add 10% palladium on carbon (5 mol%) as the catalyst.
-
Hydrogen Donor Addition: To each flask, add an excess of formic acid (a hydrogen donor) dropwise at room temperature.[6]
-
Reaction Monitoring: Monitor the progress of each reaction by TLC, observing the disappearance of the starting material (nitro compound) and the appearance of the product (amine).
-
Work-up and Isolation: Once the reactions are complete, filter the mixtures through celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude product.
-
Analysis: Analyze the crude products by ¹H NMR and mass spectrometry to confirm the identity of the corresponding methyl aminobenzoate and to estimate the relative reaction times for each isomer.
Caption: Workflow for the comparative nitro group reduction study.
Comparative Electrophilic Aromatic Substitution: Bromination
This experiment will investigate the regioselectivity and relative reactivity of the isomers towards electrophilic bromination.
Experimental Protocol:
-
Reaction Setup: Dissolve an equimolar amount of each isomer in glacial acetic acid in separate flasks.
-
Brominating Agent Addition: Slowly add a solution of bromine in acetic acid to each flask at room temperature, while stirring.
-
Reaction Monitoring: Monitor the reactions by TLC to observe the formation of brominated products.
-
Product Isolation: Once the reactions are complete, pour the mixtures into water to precipitate the products. Filter, wash with water, and dry the solid products.
-
Analysis: Characterize the products by ¹H NMR and mass spectrometry to determine the position of bromination and to assess the relative reactivity based on reaction time and product distribution.
Anticipated Results and Discussion
Based on our theoretical framework, we anticipate the following outcomes from the proposed experiments.
Table 1: Predicted Reactivity of Methyl Aminonitrobenzoate Isomers
| Isomer | Predicted Relative Rate of Hydrolysis | Predicted Relative Rate of Nitro Reduction | Predicted Major Bromination Product(s) |
| This compound | Moderate | Moderate | 2-bromo and 4-bromo derivatives |
| Methyl 4-amino-3-nitrobenzoate | Fast | Slow | 2-bromo derivative |
| Methyl 2-amino-5-nitrobenzoate | Slow | Fast | 4-bromo derivative |
| Methyl 5-amino-2-nitrobenzoate | Very Fast | Very Slow | 4-bromo and 6-bromo derivatives |
Discussion of Expected Trends:
-
Hydrolysis: The rate of hydrolysis is expected to be fastest for methyl 5-amino-2-nitrobenzoate, where the strongly electron-withdrawing nitro group is ortho to the ester, providing maximal stabilization of the tetrahedral intermediate. Conversely, methyl 2-amino-5-nitrobenzoate is predicted to be the slowest to hydrolyze due to the electron-donating amino group being ortho to the ester.
-
Nitro Reduction: The reduction of the nitro group should be fastest for methyl 2-amino-5-nitrobenzoate, where the electron-donating amino group is ortho to the nitro group, increasing its electron density. The reduction is expected to be slowest for methyl 5-amino-2-nitrobenzoate, where the electron-withdrawing ester group is ortho to the nitro group.
-
Bromination: The regioselectivity of bromination will be primarily dictated by the ortho, para-directing amino group. The position of the incoming bromine atom will be influenced by the steric hindrance and the deactivating effects of the other substituents. For instance, in methyl 4-amino-3-nitrobenzoate, the position ortho to the amino group and meta to the nitro group (the 2-position) is the most likely site of substitution.
Conclusion
This guide provides a comprehensive framework for a comparative study of the reactivity of key methyl aminonitrobenzoate isomers. By integrating theoretical principles with a robust experimental design, researchers can gain valuable insights into the structure-reactivity relationships of these important synthetic intermediates. The data generated from these studies will empower chemists to make more informed decisions in the design and optimization of synthetic routes for the development of novel pharmaceuticals and fine chemicals.
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ResearchGate. (2021). (PDF) Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]
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RSC Publishing. (n.d.). Advancement in methodologies for reduction of nitroarenes. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Electrophilic substitution on disubstituted benzene rings. Retrieved from [Link]
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Indian Academy of Sciences. (1941). Kinetic studies in ester hydrolysis. Retrieved from [Link]
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Scribd. (n.d.). Kinetics Study of Ester Hydrolysis in The Presence of HCL at Room Temperature Room Temperature. Retrieved from [Link]
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Open Access Research Journal of Chemistry and Pharmacy. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
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PubMed. (2009). Comparative Studies on Electronic Spectra and Redox Behaviors of Isomeric benzo[1,2-b:4,5-b']difurans and benzo[1,2-b:5,4-b']difurans. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Methyl 3-amino-5-nitrobenzoate: A Cost-Benefit Analysis for the Research Professional
Methyl 3-amino-5-nitrobenzoate is a valuable building block in the synthesis of a variety of pharmaceuticals and fine chemicals. Its trifunctional nature, possessing an amine, a nitro group, and a methyl ester on an aromatic scaffold, allows for diverse chemical transformations. For researchers and professionals in drug development and chemical synthesis, the choice of synthetic route to this intermediate can significantly impact project timelines, cost, and overall efficiency. This guide provides an in-depth, objective comparison of the most common synthetic pathways to this compound, supported by experimental data to inform your selection of the most appropriate route for your laboratory's needs.
Introduction to the Synthetic Strategies
The synthesis of this compound can be broadly approached from three distinct strategies, each with its own set of advantages and disadvantages. These routes are:
-
Route 1: Esterification of 3-amino-5-nitrobenzoic acid. This is a straightforward, single-step synthesis from a commercially available starting material.
-
Route 2: Selective Reduction of Methyl 3,5-dinitrobenzoate. This two-step approach begins with the esterification of 3,5-dinitrobenzoic acid, followed by the selective reduction of one of the two nitro groups.
-
Route 3: Nitration of Methyl 3-aminobenzoate. This route starts with a readily available aminobenzoate and introduces the nitro group in the desired position.
This guide will dissect each of these routes, examining them through the lenses of cost-effectiveness, reaction efficiency, ease of execution, and safety and environmental considerations.
In-Depth Analysis of Synthetic Routes
Route 1: Direct Esterification of 3-amino-5-nitrobenzoic acid
This is arguably the most direct and high-yielding approach to the target molecule. The reaction involves the Fischer esterification of the commercially available 3-amino-5-nitrobenzoic acid with methanol in the presence of an acid catalyst.
Reaction Mechanism: The mechanism is a classic acid-catalyzed esterification. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a water molecule is eliminated, and deprotonation of the carbonyl oxygen yields the final methyl ester product.
Experimental Insights: A common and effective method involves bubbling dry hydrogen chloride gas through a solution of 3-amino-5-nitrobenzoic acid in methanol. The reaction proceeds smoothly at room temperature and typically goes to completion overnight. The high yield of this reaction (often exceeding 90%) is a significant advantage.
dot graph "Route_1" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];
} Figure 1: Synthetic workflow for Route 1.
Route 2: Selective Reduction of Methyl 3,5-dinitrobenzoate
This two-step route begins with the synthesis of Methyl 3,5-dinitrobenzoate, followed by the selective reduction of one nitro group.
Step 1: Esterification of 3,5-Dinitrobenzoic Acid. Similar to Route 1, this is a Fischer esterification. 3,5-Dinitrobenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to produce Methyl 3,5-dinitrobenzoate in high yield.
Step 2: Selective Mononitro Reduction (Zinin Reduction). The key to this route is the selective reduction of one of the two nitro groups. The Zinin reduction, which employs sulfide or polysulfide salts (e.g., sodium sulfide or ammonium polysulfide) in an aqueous or alcoholic medium, is a classic and effective method for this transformation.[1] The mechanism involves the nucleophilic attack of the sulfide ion on the nitro group.
Experimental Insights: The selective reduction of dinitroarenes can be sensitive to reaction conditions. The choice of the reducing agent and control of stoichiometry are crucial to avoid over-reduction to the diamine. The reduction of 3,5-dinitrobenzoic acid to 3-amino-5-nitrobenzoic acid using hydrazine hydrate has been reported with an 85% yield, suggesting that similar high yields are achievable for the methyl ester.[2]
dot graph "Route_2" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];
} Figure 2: Synthetic workflow for Route 2.
Route 3: Nitration of Methyl 3-aminobenzoate
This route involves the direct nitration of the commercially available Methyl 3-aminobenzoate. The regioselectivity of this electrophilic aromatic substitution is a critical consideration.
Reaction Mechanism and Regioselectivity: The nitration of an aromatic ring bearing both an amino and a methyl ester group is governed by the directing effects of these substituents. The amino group is a strongly activating ortho-, para-director, while the methyl ester is a deactivating meta-director. However, under the strongly acidic conditions of nitration (typically a mixture of concentrated nitric and sulfuric acids), the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated form is a strongly deactivating meta-director. Consequently, both the -COOCH₃ and the -NH₃⁺ groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position meta to both, which is the 5-position. This results in the desired 3-amino-5-nitrobenzoate product with high regioselectivity.
Experimental Insights: The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic nitration reaction and prevent the formation of byproducts. The yield for this type of reaction can be moderate to good, but may be lower than the other routes due to the strongly deactivating nature of the starting material under acidic conditions.
dot graph "Route_3" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];
} Figure 3: Synthetic workflow for Route 3.
Cost-Benefit Analysis: A Quantitative Comparison
To provide a clear and objective comparison, the following table summarizes the key quantitative metrics for each synthetic route. The cost analysis is based on approximate pricing of ACS grade reagents from common chemical suppliers and is intended for comparative purposes.
| Parameter | Route 1: Esterification | Route 2: Selective Reduction | Route 3: Nitration |
| Starting Material | 3-Amino-5-nitrobenzoic acid | 3,5-Dinitrobenzoic acid | Methyl 3-aminobenzoate |
| Approx. Starting Material Cost | ~$40/100g | ~$30/100g | ~$50/100g |
| Number of Steps | 1 | 2 | 1 |
| Overall Yield | ~94% | ~78% (0.92 * 0.85) | ~60-70% (estimated) |
| Key Reagents | Methanol, Dry HCl | Methanol, H₂SO₄, Na₂S·9H₂O | Conc. HNO₃, Conc. H₂SO₄ |
| Approx. Reagent Cost per Mole of Product | Low | Moderate | Low |
| Reaction Time | Overnight | ~24-30 hours (total) | ~2-3 hours |
| Ease of Execution | Simple | Moderate (requires careful control of reduction) | Moderate (requires low temperature and handling of strong acids) |
| Safety & Environmental | Use of HCl gas requires a fume hood. | Use of flammable methanol and corrosive acid. Sulfide reagents are malodorous and can generate H₂S gas. | Use of highly corrosive and oxidizing concentrated acids. Exothermic reaction requires careful temperature control. |
Detailed Experimental Protocols
Protocol for Route 1: Esterification of 3-amino-5-nitrobenzoic acid
-
To a solution of 3-amino-5-nitrobenzoic acid (18.2 g, 0.1 mol) in methanol (150 mL) in a round-bottom flask, bubble dry hydrogen chloride gas until the solution is saturated.
-
Seal the flask and stir the mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.
Protocol for Route 2: Selective Reduction of Methyl 3,5-dinitrobenzoate
Step A: Synthesis of Methyl 3,5-dinitrobenzoate
-
In a round-bottomed flask, combine 3,5-dinitrobenzoic acid (21.2 g, 0.1 mol), methanol (150 mL), and concentrated sulfuric acid (2 mL).
-
Heat the mixture at reflux for 24 hours.
-
Allow the mixture to cool to room temperature. The product will precipitate.
-
Collect the solid by vacuum filtration and wash with cold methanol to yield Methyl 3,5-dinitrobenzoate.[3]
Step B: Selective Reduction
-
Dissolve Methyl 3,5-dinitrobenzoate (22.6 g, 0.1 mol) in ethanol (200 mL) in a round-bottom flask.
-
In a separate flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 24.0 g, 0.1 mol) in water (50 mL).
-
Add the sodium sulfide solution dropwise to the solution of the dinitro compound.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol for Route 3: Nitration of Methyl 3-aminobenzoate
-
In a round-bottom flask, dissolve Methyl 3-aminobenzoate (15.1 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0 °C with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (7.0 mL, ~0.11 mol) to concentrated sulfuric acid (10 mL) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of Methyl 3-aminobenzoate, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a cold aqueous solution of sodium hydroxide to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent on the specific priorities of the research or production campaign.
-
For the highest yield and operational simplicity, Route 1 (Esterification of 3-amino-5-nitrobenzoic acid) is the clear winner. This single-step synthesis from a commercially available starting material offers an excellent yield and a straightforward procedure, making it ideal for both small-scale and large-scale preparations where cost of the starting material is not the primary constraint.
-
For cost-effectiveness, particularly at a larger scale, Route 2 (Selective Reduction of Methyl 3,5-dinitrobenzoate) presents a compelling alternative. The lower cost of the initial starting material, 3,5-dinitrobenzoic acid, can offset the additional synthetic step. However, this route requires more careful control of the selective reduction step to maximize the yield of the desired mononitro product and may involve dealing with odorous sulfide reagents.
-
Route 3 (Nitration of Methyl 3-aminobenzoate) is a viable one-step option if the starting material is readily available and a slightly lower yield is acceptable. The key to this synthesis is the understanding and control of the directing effects of the substituents under strongly acidic conditions. While the reaction time is short, it requires careful handling of concentrated acids and precise temperature control.
Ultimately, the decision rests on a careful evaluation of the available resources, desired scale of synthesis, and the cost-benefit trade-offs between starting material cost, reaction yield, and operational complexity.
References
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Quora. What is the synthesis of methyl 3-nitrobenzoate?. [Link]
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PrepChem.com. Synthesis of methyl 3,5-dinitrobenzoate. [Link]
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Lab Alley. Methanol ≥99.8% ACS Reagent/USP/NF Grade. [Link]
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A Comparative Guide to the Synthesis of Methyl 3,5-diaminobenzoate: An Evaluation of Alternative Starting Materials
For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. Methyl 3,5-diaminobenzoate, a crucial building block for specialized polymers and active pharmaceutical ingredients, is a molecule of significant interest. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, starting from two common, commercially available precursors: 3,5-Dinitrobenzoic Acid and 3,5-Diaminobenzoic Acid .
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers a comparative analysis of performance metrics, and provides detailed, field-tested methodologies. Each synthetic pathway is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity.
Introduction: The Strategic Importance of Methyl 3,5-diaminobenzoate
Methyl 3,5-diaminobenzoate serves as a vital monomer in the synthesis of advanced polyamides and other polymers. The strategic placement of its two amino groups and the reactive methyl ester functionality allows for the construction of complex molecular architectures with tailored properties. For instance, its precursor, 3,5-diaminobenzoic acid, is an analog of meta-phenylenediamine and is attractive for developing membranes with enhanced characteristics, although its direct use in interfacial polymerization can be hindered—a challenge overcome by the methyl-esterified form.[1][2]
The choice of synthetic route to Methyl 3,5-diaminobenzoate is often dictated by factors such as the cost and availability of starting materials, desired purity, scalability, and safety considerations. This guide will illuminate the trade-offs inherent in the two most prevalent synthetic strategies.
Synthetic Route 1: From 3,5-Dinitrobenzoic Acid
This pathway is a two-step process commencing with the esterification of 3,5-dinitrobenzoic acid to its methyl ester, followed by the reduction of the dinitro compound to the target diamine. This route is particularly attractive when benzoic acid is the most economical starting material, from which 3,5-dinitrobenzoic acid can be readily prepared.[3][4]
Workflow for Synthetic Route 1
Caption: Synthetic pathway from 3,5-Dinitrobenzoic Acid.
Step 1.1: Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid (Optional Precursor Step)
For laboratories where benzoic acid is the primary feedstock, a dinitration step is required. This classic electrophilic aromatic substitution utilizes a mixture of fuming nitric acid and concentrated sulfuric acid.
Experimental Protocol:
-
In a 2-liter round-bottom flask, combine 61 g (0.5 mole) of benzoic acid with 300 ml of concentrated sulfuric acid.[5]
-
In a well-ventilated fume hood, add 100 ml of fuming nitric acid in small portions, maintaining the temperature between 70°C and 90°C with external cooling.[5]
-
Allow the mixture to stand for at least one hour, then heat on a steam bath for 4 hours.[5]
-
Cool the reaction mixture to room temperature, then add an additional 75 ml of fuming nitric acid.[5]
-
Heat the mixture on a steam bath for 3 hours, followed by heating in an oil bath at 135–145°C for another 3 hours.[5]
-
After cooling, pour the reaction mixture into a slurry of 800 g of ice and 800 ml of water.
-
Filter the precipitated 3,5-dinitrobenzoic acid and wash with water until the washings are free of sulfates.
-
Recrystallize the crude product from 50% ethanol to yield 57–61 g (54–58%) of purified product with a melting point of 205–207°C.[5]
Step 1.2: Esterification of 3,5-Dinitrobenzoic Acid
The esterification of 3,5-dinitrobenzoic acid is typically accomplished via Fischer esterification, which is an acid-catalyzed equilibrium reaction. To drive the reaction to completion, a large excess of the alcohol (methanol) is used.
Experimental Protocol:
-
In a large round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine 15 kg (70.72 moles) of 3,5-dinitrobenzoic acid, 27.97 kg (35.4 liters) of methanol, and 2.6 kg (1.42 liters) of concentrated sulfuric acid.[1]
-
Heat the mixture to reflux with stirring for approximately 26 hours.[1]
-
Allow the mixture to cool to 25°C, during which the product will precipitate.[1]
-
Isolate the solid product by filtration or centrifugation. Wash the collected solid with methanol.
-
Air dry the product to obtain approximately 14.7 kg (92% yield) of Methyl 3,5-dinitrobenzoate.[1]
Step 1.3: Reduction of Methyl 3,5-Dinitrobenzoate
The reduction of the two nitro groups is a critical step. Catalytic hydrogenation is the most common and efficient method, offering high yields and clean conversion.[3][6] Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are typically employed.
Experimental Protocol (Adapted from the reduction of the corresponding acid):
-
In a high-pressure autoclave, charge 50 g of Methyl 3,5-dinitrobenzoate and 200 g of an appropriate solvent such as methanol or water.[6]
-
If using an aqueous medium, add a stoichiometric amount of sodium hydroxide (e.g., 9.4 g) to aid solubility.[6]
-
Carefully add 0.5 g of 5% Pd/C catalyst.[6]
-
Seal the autoclave, purge with nitrogen three times, and then pressurize with hydrogen to 3-4 MPa.[6]
-
Heat the mixture to 50-60°C with vigorous stirring until hydrogen uptake ceases.[6]
-
Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to recover the catalyst.
-
If the reaction was performed in an aqueous basic solution, acidify the filtrate with hydrochloric acid to a pH of 4-4.5 to precipitate the product.[6] If in methanol, the solvent can be removed under reduced pressure.
-
Filter the solid product, wash with water, and dry to obtain Methyl 3,5-diaminobenzoate. Expected yields are typically greater than 95%.[6]
Synthetic Route 2: From 3,5-Diaminobenzoic Acid
This approach is more direct, involving a single esterification step. Its practicality is largely dependent on the commercial availability and cost of 3,5-diaminobenzoic acid. This route avoids the handling of highly corrosive nitrating agents and the complexities of high-pressure hydrogenation.
Workflow for Synthetic Route 2
Caption: Synthetic pathway from 3,5-Diaminobenzoic Acid.
Method 2A: Fischer Esterification
Similar to the esterification of the dinitro analogue, Fischer esterification can be employed here. The presence of the amino groups can slightly complicate the reaction due to their basicity, potentially requiring a higher concentration of the acid catalyst.
Experimental Protocol:
-
Dissolve 3,5-diaminobenzoic acid in a large excess of anhydrous methanol (e.g., 25 ml per gram of acid) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 ml per gram of acid) to the solution.[7]
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and neutralize the remaining acid by washing with a saturated aqueous solution of sodium bicarbonate until the cessation of CO₂ evolution.[7]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude Methyl 3,5-diaminobenzoate by recrystallization or column chromatography.
Method 2B: Esterification via Thionyl Chloride
An alternative to acid-catalyzed esterification involves the in-situ formation of a more reactive acyl chloride intermediate using thionyl chloride. This method can often provide higher yields and may proceed under milder conditions.
Experimental Protocol:
-
To a solution of 3,5-diaminobenzoic acid (e.g., 1 g, 6.57 mmol) in anhydrous methanol (15 mL), slowly add thionyl chloride (e.g., 5 mL) at 0°C.[8]
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.[8]
-
Cool the mixture to room temperature and remove the excess methanol and thionyl chloride in vacuo.
-
Carefully pour the resulting residue onto ice-water (e.g., 25 mL) and extract with ethyl acetate (2 x 10 mL).[8]
-
The combined organic extracts can then be washed, dried, and concentrated to yield the product.
Comparative Analysis
The choice between these two synthetic routes involves a multi-faceted analysis of yield, cost, safety, and environmental impact.
Performance Metrics
| Metric | Route 1 (from 3,5-Dinitrobenzoic Acid) | Route 2 (from 3,5-Diaminobenzoic Acid) | Rationale & References |
| Overall Yield | High (typically >80% over two steps) | Moderate to High (dependent on esterification method) | Route 1 benefits from two high-yielding steps (esterification ~92%, reduction >95%).[1][6] Route 2's yield is contingent on the efficiency of the single esterification step. |
| Number of Steps | 2 (or 3 if starting from benzoic acid) | 1 | Route 2 is more atom-economical in principle, with fewer synthetic transformations. |
| Reaction Conditions | Demanding (high temperatures, corrosive acids, high-pressure hydrogenation) | Generally Milder (reflux conditions) | The nitration and hydrogenation steps in Route 1 require specialized equipment and careful handling.[5][6] |
| Purification | May require purification at each step. | A single purification step after esterification. | Route 1 involves isolating and purifying an intermediate, adding to the overall process time. |
Starting Material Considerations
| Starting Material | Typical Cost | Availability | Notes |
| Benzoic Acid | Low | High | A common, inexpensive bulk chemical. Precursor for Route 1. |
| 3,5-Dinitrobenzoic Acid | Moderate | High | Readily available from major chemical suppliers.[9][10] |
| 3,5-Diaminobenzoic Acid | High | Moderate | Generally more expensive than its dinitro counterpart. |
Safety and Environmental Impact
| Aspect | Route 1 (from 3,5-Dinitrobenzoic Acid) | Route 2 (from 3,5-Diaminobenzoic Acid) |
| Key Hazards | - Use of fuming nitric and concentrated sulfuric acids (highly corrosive and oxidizing).[5][11] - High-pressure hydrogenation (flammability and explosion risk). - Handling of pyrophoric catalysts (e.g., Raney Ni). | - Use of thionyl chloride (toxic, corrosive, reacts violently with water).[8][12] - Handling of concentrated acids for Fischer esterification. |
| Byproducts & Waste | - Large volumes of acidic wastewater from nitration. - Spent hydrogenation catalyst (requires recycling or disposal). | - Acidic or basic aqueous waste from work-up. - Gaseous HCl and SO₂ if using thionyl chloride.[12] |
| "Green Chemistry" | Less favorable due to the use of hazardous reagents and high energy input for hydrogenation. | Can be more favorable, especially if a recyclable solid acid catalyst is used for Fischer esterification.[13] |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to Methyl 3,5-diaminobenzoate, each with distinct advantages and disadvantages.
Route 1, starting from 3,5-Dinitrobenzoic Acid, is recommended for:
-
Large-scale production where the cost of starting materials is a primary driver, especially if benzoic acid is the initial precursor.
-
Laboratories equipped to handle nitration reactions and high-pressure hydrogenation safely.
-
Applications where a consistently high overall yield is critical.
Route 2, starting from 3,5-Diaminobenzoic Acid, is a better choice for:
-
Smaller-scale syntheses where procedural simplicity and avoidance of hazardous reagents (like nitrating acids) are prioritized.
-
Rapid synthesis of the target molecule, given its single-step nature.
-
Situations where the higher cost of the starting material is acceptable.
Ultimately, the optimal synthetic strategy will depend on the specific needs and capabilities of the research or production team. By carefully considering the experimental data and comparative analysis presented in this guide, scientists can make an informed decision that balances efficiency, cost, safety, and environmental responsibility.
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- Total synthesis based on the originally claimed structure of mucosin. (n.d.).
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- The crystal structure of methyl 3,5-diaminobenzoate, C8H10N2O2. (2022).
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- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
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Synthesis of Methyl Benzoate Lab. (2020, March 21). YouTube. Retrieved January 12, 2026, from [Link]
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3,5-Dinitrobenzoic acid. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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3,5-Dinitro Benzoic Acid (Pharma Grade). (n.d.). IndiaMART. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Regioselectivity of Nitrating Agents on Methyl 3-Aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of Competing Directing Groups
Aromatic nitration is a cornerstone of organic synthesis, pivotal for the introduction of the nitro group, which serves as a versatile precursor for amines, a critical functional group in countless pharmaceutical agents.[1] The regiochemical outcome of electrophilic aromatic substitution (EAS) is dictated by the electronic properties of the substituents already present on the aromatic ring.[2][3] Methyl 3-aminobenzoate presents a classic synthetic puzzle: it possesses both an activating, ortho-, para-directing amino group (-NH₂) and a deactivating, meta-directing methyl ester group (-COOCH₃).[2][3][4] This duality creates a competitive landscape where the choice of nitrating agent and reaction conditions can profoundly influence the isomeric composition of the product.
Furthermore, the basicity of the amino group introduces another layer of complexity. In strongly acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺).[5][6][7] This transformation is not trivial; the anilinium ion is a powerful deactivating, meta-directing group due to its strong electron-withdrawing inductive effect.[2][6] Therefore, controlling the reaction environment is paramount to achieving the desired regioselectivity.
This guide will compare and contrast the outcomes of nitrating methyl 3-aminobenzoate using two common but distinct nitrating systems: the classical mixed acid (HNO₃/H₂SO₄) and the milder acetyl nitrate (generated in situ from nitric acid and acetic anhydride).
The Arena of Substitution: Analyzing the Directing Effects
The regiochemical fate of the incoming nitronium ion (NO₂⁺) is determined by the stability of the intermediate carbocation (the Wheland intermediate or σ-complex) formed upon electrophilic attack at each possible position.
-
The Amino Group (-NH₂): As a strong activating group, the nitrogen's lone pair can donate electron density into the ring via resonance, stabilizing the positive charge of the Wheland intermediate. This effect is most pronounced when the attack is at the ortho (positions 2 and 4) and para (position 6) positions relative to the amine. Thus, the -NH₂ group directs incoming electrophiles to these positions.[5][8]
-
The Methyl Ester Group (-COOCH₃): This is a deactivating group that withdraws electron density from the ring both inductively and by resonance. It destabilizes the carbocation intermediate, slowing the reaction. The deactivating effect is strongest at the ortho and para positions, making the meta position (position 5) the least deactivated and therefore the preferred site of attack relative to the ester.[9]
-
The Anilinium Ion (-NH₃⁺): Formed under strong acidic conditions, this group lacks a lone pair for resonance donation. Instead, it exerts a potent electron-withdrawing inductive effect (-I effect), strongly deactivating the ring.[2][6] This deactivation is felt most strongly at the ortho and para positions, rendering the meta positions (positions 2 and 5) the most favorable for electrophilic attack.
The final product distribution is a direct reflection of the balance between these competing influences, which can be tipped by the choice of nitrating agent.
Comparative Analysis of Nitrating Agents
Mixed Acid (Concentrated HNO₃/H₂SO₄)
The combination of concentrated nitric and sulfuric acids is the most traditional and powerful nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).[10]
Mechanism of Electrophile Generation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Expected Outcome: The strongly acidic environment ensures that the methyl 3-aminobenzoate is predominantly protonated to the corresponding anilinium ion. With both the -NH₃⁺ and -COOCH₃ groups being meta-directors, their effects become synergistic. The -NH₃⁺ group directs to positions 2 and 5, while the -COOCH₃ group directs to position 5. Therefore, nitration is expected to occur primarily at the positions meta to the powerful anilinium group, leading to a mixture of methyl 3-amino-2-nitrobenzoate and methyl 3-amino-4-nitrobenzoate , with a potential preference for the sterically less hindered position 4.
Acetyl Nitrate (HNO₃ in Acetic Anhydride)
Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, offers a less acidic medium for nitration.[11][12] The nature of the active nitrating species in this system is complex and can be debated, potentially involving protonated acetyl nitrate (AcONO₂H⁺) or dinitrogen pentoxide (N₂O₅), rather than a free nitronium ion.[13][14]
Mechanism of Electrophile Generation: HNO₃ + (CH₃CO)₂O → CH₃COONO₂ + CH₃COOH
Expected Outcome: The less acidic conditions of the acetyl nitrate system mean that a significant portion of the starting material will exist with a free amino group (-NH₂). This powerful ortho-, para- directing group will dominate the regioselectivity. The positions ortho and para to the amine are 2, 4, and 6.
-
Position 2: Activated by -NH₂, but ortho to the deactivating -COOCH₃.
-
Position 4: Activated by -NH₂, but ortho to the deactivating -COOCH₃.
-
Position 6: Activated by -NH₂ and sterically accessible. The directing influence of the potent amino group is expected to override the deactivating ester, leading primarily to substitution at the positions activated by the amine. Thus, the major products are expected to be methyl 3-amino-4-nitrobenzoate and methyl 3-amino-6-nitrobenzoate .
Experimental Protocols & Data Summary
General Experimental Workflow
The following diagram illustrates a typical workflow for the nitration of an aromatic compound, followed by product isolation and purification.
Caption: General workflow for aromatic nitration.
Protocol 1: Nitration with Mixed Acid (HNO₃/H₂SO₄)
-
1. Dissolution: In a flask, dissolve methyl 3-aminobenzoate (1.0 eq) in concentrated sulfuric acid at 0°C.
-
2. Nitrating Mixture: In a separate, cooled vessel, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid.
-
3. Reaction: Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10°C.[15]
-
4. Stirring: Allow the reaction to stir at room temperature for 1 hour.
-
5. Work-up: Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.[16][17]
-
6. Isolation: Collect the solid product by vacuum filtration and wash with cold water.[18]
-
7. Purification: Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture).[9]
Protocol 2: Nitration with Acetyl Nitrate
-
1. Acetyl Nitrate Formation: In a flask, add acetic anhydride to a cooled vessel. Slowly add concentrated nitric acid (1.1 eq) dropwise while keeping the temperature below 20°C.
-
2. Reaction: Dissolve methyl 3-aminobenzoate (1.0 eq) in acetic anhydride and cool to 0°C. Add the prepared acetyl nitrate solution dropwise.
-
3. Stirring: Stir the mixture at room temperature for 2-3 hours.
-
4. Work-up: Pour the reaction mixture onto crushed ice.
-
5. Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
6. Purification: Purify the crude product by recrystallization.
Comparative Data Summary
| Nitrating Agent | Reaction Conditions | Major Isomers Observed | Minor Isomers Observed | Rationale for Regioselectivity |
| HNO₃/H₂SO₄ | Strongly acidic, 0-10°C | Methyl 3-amino-4-nitrobenzoate, Methyl 3-amino-2-nitrobenzoate | Methyl 3-amino-6-nitrobenzoate | Protonation of -NH₂ to -NH₃⁺ (a strong meta-director) dominates.[7] |
| Acetyl Nitrate | Mildly acidic, 0-25°C | Methyl 3-amino-4-nitrobenzoate, Methyl 3-amino-6-nitrobenzoate | Methyl 3-amino-2-nitrobenzoate | The free -NH₂ group (a strong ortho-, para-director) dictates the substitution pattern.[15] |
Note: The precise ratios of isomers are highly dependent on exact reaction conditions and should be determined empirically by techniques such as HPLC or ¹H NMR analysis of the crude reaction mixture.
Mechanistic Rationale Visualized
The choice of nitrating agent directly controls the protonation state of the substrate, leading to divergent regiochemical outcomes.
Caption: Influence of reaction medium on regioselectivity.
Conclusion and Recommendations
The regioselectivity of the nitration of methyl 3-aminobenzoate is a clear and instructive example of the power of reaction conditions to control product outcomes in the presence of competing directing groups.
-
For the synthesis of isomers nitrated meta to the amino group (2- and 4-nitro isomers): The use of strong mixed acid (HNO₃/H₂SO₄) is recommended. The protonation of the amine to the meta-directing anilinium ion effectively overrides the amine's inherent ortho-, para-directing nature.
-
For the synthesis of isomers nitrated ortho or para to the amino group (4- and 6-nitro isomers): A milder, less acidic nitrating agent such as acetyl nitrate is the superior choice. These conditions preserve the free amino group, allowing its powerful activating and ortho-, para-directing effects to control the regiochemistry of the reaction.
Researchers must carefully consider the desired isomeric product and select the nitrating system accordingly. The protocols and principles outlined in this guide provide a robust framework for making informed decisions in the synthesis of substituted nitroaromatics.
References
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Bordwell, F. G., & Garbisch, E. W., Jr. (1962). Nitrations with Acetyl Nitrate. I. The Nature of the Nitrating Agent and the Mechanism of Reaction with Simple Alkenes. Journal of the American Chemical Society, 84(16), 3049–3055. [Link]
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Bordwell, F. G., & Garbisch, E. W., Jr. (1962). Nitrations with Acetyl Nitrate. I. The Nature of the Nitrating Agent and the Mechanism of Reaction with Simple Alkenes. Journal of the American Chemical Society. [Link]
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Moodie, R. B., Schofield, K., & Williamson, M. J. (1969). The Duality of Mechanism for Nitration in Acetic Anhydride. Chemical Communications, (11), 605-606. [Link]
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A Comparative Guide to Byproduct Characterization in the Synthesis of Methyl 3-amino-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), a thorough understanding and control of impurities and byproducts are paramount. Even trace amounts of unintended chemical entities can have significant impacts on the safety, efficacy, and stability of the final drug product. This guide provides an in-depth comparative analysis of the byproducts generated during the synthesis of Methyl 3-amino-5-nitrobenzoate, a key building block in various pharmaceutical applications. We will explore two primary synthetic routes, delve into the mechanistic origins of their respective byproducts, and present detailed analytical methodologies for their characterization, supported by experimental data.
Introduction: The Criticality of Byproduct Profiling
The characterization of byproducts in any chemical synthesis is not merely an academic exercise; it is a critical component of process development and quality control in the pharmaceutical industry. Regulatory agencies worldwide demand stringent control over impurities, necessitating robust analytical methods for their detection, identification, and quantification. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to navigate the complexities of byproduct formation in the synthesis of this compound, enabling the development of purer, safer, and more effective medicines.
Synthetic Strategies and Their Byproduct Landscapes: A Comparative Analysis
Two principal synthetic pathways to this compound are commonly employed, each with its unique byproduct profile.
Route A: Nitration of Methyl Benzoate followed by Reduction
This classic approach involves the electrophilic nitration of readily available methyl benzoate to introduce a nitro group, followed by the partial reduction of a dinitro intermediate or a selective reduction of a mononitro compound.
Route B: Nitration of Methyl 3-aminobenzoate
An alternative strategy involves the direct nitration of methyl 3-aminobenzoate. The directing effects of the existing amino and ester groups on the aromatic ring play a crucial role in determining the isomeric distribution of the products.
Below, we dissect each route, highlighting the key reactions and the mechanistic basis for the formation of major byproducts.
Route A: Step-wise Nitration and Reduction
This synthetic route is a well-established method for the preparation of nitroaromatic compounds. However, controlling the regioselectivity of the nitration and the selectivity of the reduction step is critical to minimizing byproduct formation.
Step 1: Nitration of Methyl Benzoate
The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction. The ester group (-COOCH₃) is a deactivating, meta-directing group.[1][2] This means it withdraws electron density from the benzene ring, making it less reactive towards electrophiles, and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.
Expected Byproducts:
-
Regioisomers (Ortho and Para Isomers): While the meta-product, methyl 3-nitrobenzoate, is the major product, small amounts of the ortho and para isomers are inevitably formed.[3] The formation of these isomers is influenced by reaction conditions such as temperature and the rate of addition of the nitrating agent. Lower temperatures and slow, controlled addition of the nitrating mixture (typically a mixture of concentrated nitric acid and sulfuric acid) favor the formation of the meta isomer.[1][4]
-
Dinitration Products: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitration can occur, leading to the formation of methyl 3,5-dinitrobenzoate.[5] The initial nitro group is also a meta-director, thus reinforcing the substitution at the 5-position.
Mechanism of Byproduct Formation (Nitration):
The formation of ortho and para isomers, although minor, occurs because the deactivating effect of the ester group is not absolute. There is still some residual electron density at the ortho and para positions, allowing for a small degree of substitution at these sites. Dinitration is a result of the intermediate, methyl 3-nitrobenzoate, undergoing a second electrophilic attack by the nitronium ion.
Workflow for Nitration of Methyl Benzoate:
Caption: Potential isomeric byproducts from the nitration of methyl 3-aminobenzoate.
Analytical Characterization of Byproducts
A multi-technique approach is essential for the comprehensive characterization of the byproducts in the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of the desired product and its byproducts. A reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to resolve all components. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where all compounds of interest have significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: The crude reaction mixture is diluted in a suitable solvent (e.g., mobile phase) and filtered before injection.
Expected Elution Order:
The elution order in reversed-phase HPLC is generally based on polarity, with less polar compounds eluting later. The exact elution order of the aminonitrobenzoate isomers can be complex and may require method optimization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the identification of volatile and thermally stable byproducts. The mass spectrometer provides molecular weight and fragmentation information, which is invaluable for structure elucidation.
Experimental Protocol: GC-MS Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split or splitless injection depending on the concentration of the analytes.
-
Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is typically used.
Fragmentation Patterns:
The fragmentation patterns of the different isomers in the mass spectrometer can provide clues to their substitution patterns. For example, the loss of characteristic fragments such as -OCH₃, -NO₂, and -NH₂ can be monitored. [6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is the most powerful tool for the unambiguous structure determination of the desired product and its isomeric byproducts.
Experimental Protocol: NMR Analysis
-
Solvent: A suitable deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic region.
-
Experiments: In addition to standard ¹H and ¹³C NMR, 2D NMR techniques such as COSY, HSQC, and HMBC can be used to definitively assign the structure of each isomer.
Spectral Interpretation:
The chemical shifts and coupling constants of the aromatic protons are highly dependent on the substitution pattern. For example, the number of signals, their multiplicity, and their integration in the ¹H NMR spectrum can be used to distinguish between the different regioisomers. [3][10][11][12][13][14] ¹H and ¹³C NMR Data for Key Compounds:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Methyl 3-nitrobenzoate | Aromatic protons: ~7.6-8.8; -OCH₃: ~3.9 [15][16] | Carbonyl: ~165; Aromatic: ~124-148; -OCH₃: ~53 [10][15] |
| This compound | Aromatic protons: ~7.5-8.0; -NH₂: broad singlet; -OCH₃: ~3.9 | Carbonyl: ~166; Aromatic: ~110-150; -OCH₃: ~52 |
| Methyl 4-nitrobenzoate | Aromatic protons: ~8.1-8.3 (two doublets); -OCH₃: ~3.9 [15] | Carbonyl: ~165; Aromatic: ~123-151; -OCH₃: ~53 [15] |
| Methyl 3,5-dinitrobenzoate | Aromatic protons: ~9.1-9.2; -OCH₃: ~4.0 | Carbonyl: ~163; Aromatic: ~120-149; -OCH₃: ~54 |
(Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency.)
Conclusion and Recommendations
The synthesis of this compound presents a fascinating case study in the control of regioselectivity and the importance of thorough byproduct characterization.
-
Route A (Nitration of Methyl Benzoate followed by Reduction): This route is generally preferred for its more predictable regiochemical outcome in the nitration step. The primary challenge lies in controlling the reduction step to avoid incomplete reduction or the formation of dimeric byproducts. Catalytic hydrogenation is often the cleaner method, but requires careful optimization to prevent over-reduction.
-
Route B (Nitration of Methyl 3-aminobenzoate): This route is more convergent but suffers from a lack of regioselectivity, leading to a complex mixture of isomers that can be challenging and costly to separate.
For drug development professionals, a comprehensive understanding of the potential byproducts from each route is essential for designing robust purification strategies and ensuring the quality of the final product. A combination of HPLC for quantitative analysis and GC-MS and NMR for definitive structural identification is the recommended analytical approach. By carefully controlling reaction conditions and employing appropriate analytical techniques, researchers can minimize the formation of undesirable byproducts and produce high-purity this compound for its intended pharmaceutical applications.
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Confirming the Structure of Methyl 3,5-diaminobenzoate: A Comparative Guide to the Reduction of Methyl 3-amino-5-nitrobenzoate
For researchers, synthetic chemists, and professionals in drug development, the reliable synthesis and unambiguous structural confirmation of key intermediates are paramount. This guide provides an in-depth technical comparison of common methods for the reduction of methyl 3-amino-5-nitrobenzoate to its corresponding diamine, methyl 3,5-diaminobenzoate. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, self-validating protocols for both the synthesis and the analytical techniques required for structural elucidation.
The transformation of a nitro group to an amine is a fundamental process in organic synthesis, opening avenues to a wide array of functionalities. In the context of this compound, this reduction is a critical step in the synthesis of various compounds with potential applications in materials science and medicinal chemistry. The resulting product, methyl 3,5-diaminobenzoate, possesses two reactive amine groups, making it a valuable building block for more complex molecular architectures.
Choosing the Right Path: A Comparison of Reduction Methodologies
The reduction of an aromatic nitro group can be achieved through several pathways, with the most common being catalytic hydrogenation and the use of metal reductants in acidic media. The choice between these methods is often dictated by factors such as the presence of other reducible functional groups (chemoselectivity), reaction conditions, ease of workup, and scalability.
Catalytic Hydrogenation: This method is often favored for its clean reaction profile, with water being the primary byproduct.[1] It typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of a hydrogen source.[2]
Metal/Acid Reduction: A classic and robust method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[3] Tin(II) chloride (SnCl₂) is also a widely used reagent for this transformation, offering a milder alternative.[2]
Here, we will focus on two representative methods: catalytic hydrogenation using Pd/C and reduction using tin(II) chloride (SnCl₂).
Experimental Protocols
Method 1: Catalytic Hydrogenation of this compound
This procedure is adapted from established protocols for the reduction of substituted nitrobenzoates.[4][5]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® or a similar filtration aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 50 psi). Stir the mixture vigorously at room temperature.[4]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude methyl 3,5-diaminobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.
Method 2: Reduction of this compound using Tin(II) Chloride
This protocol is based on the general procedure for the reduction of aromatic nitro compounds using SnCl₂.[6]
Materials:
-
This compound
-
Ethanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution. Slowly add concentrated hydrochloric acid with stirring.[6]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a 2 M NaOH solution to neutralize the acid and precipitate tin salts.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 3,5-diaminobenzoate.
Performance Comparison
| Feature | Catalytic Hydrogenation (Pd/C) | Tin(II) Chloride (SnCl₂) Reduction |
| Chemoselectivity | Can reduce other functional groups (e.g., alkenes, alkynes) | Generally good tolerance for other reducible groups[2] |
| Reaction Conditions | Typically mild (room temperature, moderate pressure) | Often requires heating (reflux) and acidic conditions |
| Work-up | Simple filtration of the catalyst | More complex due to the removal of tin salts[6] |
| Safety | Flammable H₂ gas; pyrophoric catalyst | Toxic tin compounds[3] |
| Environmental Impact | "Greener" with water as the main byproduct | Generates metallic waste[3] |
| Typical Yield | High to quantitative[7] | Generally good to high |
Structural Confirmation: A Multi-faceted Analytical Approach
Unambiguous confirmation of the product's structure, methyl 3,5-diaminobenzoate, requires a combination of spectroscopic techniques. Below is a comparative analysis of the expected spectral data for the starting material and the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy
| Compound | Aromatic Protons (ppm) | -NH₂ Protons (ppm) | -OCH₃ Protons (ppm) |
| This compound | Signals in the aromatic region, deshielded by the nitro group. | Broad singlet. | Singlet, ~3.9 ppm.[8] |
| Methyl 3,5-diaminobenzoate | Signals shifted upfield compared to the starting material due to the electron-donating nature of the second amino group. | Two broad singlets. | Singlet, ~3.8 ppm. |
¹³C NMR Spectroscopy
| Compound | Aromatic Carbons (ppm) | Carbonyl Carbon (ppm) | Methyl Carbon (ppm) |
| This compound | 6 distinct signals due to lack of symmetry. The carbon bearing the nitro group is significantly deshielded (~148 ppm).[8][9] | ~164 ppm[9] | ~52 ppm[9] |
| Methyl 3,5-diaminobenzoate | Fewer signals due to increased symmetry. Carbons attached to the amino groups are shielded. | ~167 ppm | ~51 ppm |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion Peak (m/z) |
| This compound | C₈H₈N₂O₄ | 196.16[10] | 196 |
| Methyl 3,5-diaminobenzoate | C₈H₁₀N₂O₂ | 166.18[11] | 166 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | N-H stretch: ~3400-3300 (amine) C=O stretch: ~1720 (ester) N-O stretch (asymmetric): ~1530 (nitro) N-O stretch (symmetric): ~1350 (nitro) |
| Methyl 3,5-diaminobenzoate | N-H stretch: Two bands in the ~3450-3250 region (primary amine) C=O stretch: ~1700 (ester) Absence of strong N-O stretching bands |
Visualizing the Process
Reaction Workflow
Caption: Workflow for the reduction and structural confirmation.
General Mechanistic Pathway
Caption: Simplified pathway for nitro group reduction.
Conclusion
The reduction of this compound to methyl 3,5-diaminobenzoate is a robust and essential transformation. Both catalytic hydrogenation and metal/acid reduction methods are effective, with the choice depending on the specific requirements of the synthesis. Catalytic hydrogenation offers a cleaner reaction profile and simpler workup, while metal/acid reduction can be more tolerant of certain functional groups.
A comprehensive analytical approach, combining ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, is crucial for the unambiguous confirmation of the final product's structure. By comparing the spectral data of the starting material and the product, researchers can confidently verify the successful conversion and the integrity of the desired methyl 3,5-diaminobenzoate. This guide provides the necessary experimental and analytical framework to perform this transformation with a high degree of confidence and scientific rigor.
References
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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ResearchGate. (2023). Reduction of substituted nitrobenzene on iron and copper metals to form.... Retrieved from [Link]
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King Fahd University of Petroleum & Minerals. (2022). Synthesis of methyl 3,5-diaminobenzoate to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Retrieved from [Link]
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A Comparative Guide to the Synthetic Strategies for Methyl 3-amino-5-nitrobenzoate
This guide provides an in-depth analysis of the synthetic methodologies for producing Methyl 3-amino-5-nitrobenzoate, a valuable building block in medicinal chemistry and materials science. We will dissect the common synthetic routes, offering a critical evaluation of their efficiency, scalability, and inherent challenges. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding and practical guidance for the synthesis of this key intermediate.
Introduction and Strategic Overview
This compound is a difunctionalized aromatic compound whose synthesis presents a classic regioselectivity challenge. The arrangement of an electron-donating amino group and two electron-withdrawing groups (the ester and nitro moieties) on the benzene ring requires a carefully planned synthetic sequence. The directing effects of these substituents are paramount:
-
Amino Group (-NH₂): Strongly activating, ortho, para-directing.
-
Nitro Group (-NO₂): Strongly deactivating, meta-directing.
-
Methyl Ester (-COOCH₃): Deactivating, meta-directing.
A naive approach, such as the nitration of methyl 3-aminobenzoate, would likely fail to produce the desired isomer due to the powerful ortho, para-directing influence of the amino group. Therefore, the most logical and widely employed strategies begin with precursors where the directing groups facilitate the desired substitution pattern. The primary and most effective route involves the selective reduction of a dinitro precursor.
Retrosynthetic Analysis
A retrosynthetic approach reveals a key intermediate: Methyl 3,5-dinitrobenzoate . This precursor is ideal as both nitro groups are chemically equivalent, simplifying the subsequent selective monoreduction step. This intermediate can be readily synthesized from commercially available 3,5-dinitrobenzoic acid.
Caption: The primary forward synthesis pathway for the target molecule.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems. Adherence to these procedures should provide a reliable outcome.
Protocol 1: Synthesis of Methyl 3,5-dinitrobenzoate
This protocol is adapted from a procedure for the large-scale synthesis of the target compound. [1]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dinitrobenzoic acid (15 g, 70.7 mmol), methanol (35 L per 873 moles, scaled down to ~250 mL), and concentrated sulfuric acid (1.4 L per 873 moles, scaled down to ~2.0 mL, 36.8 mmol).
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Stir the reaction for approximately 24-26 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. A precipitate should form. If not, the volume of methanol can be reduced by rotary evaporation.
-
Isolation: Isolate the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold methanol to remove any residual acid.
-
Drying: Air-dry the solid. The expected yield of methyl 3,5-dinitrobenzoate is typically high (around 92%). [1]The product can be verified by TLC analysis and melting point determination.
Protocol 2: Selective Reduction to this compound (Zinin Reduction)
This is a representative protocol based on the principles of the Zinin reduction for selective monoreduction.
-
Reagent Preparation: Prepare a solution of sodium hydrosulfide (NaSH). Caution: NaSH is corrosive and releases toxic H₂S gas upon acidification. Handle in a well-ventilated fume hood.
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 3,5-dinitrobenzoate (e.g., 10 g, 44.2 mmol) in methanol.
-
Reaction: Add the aqueous solution of NaSH dropwise to the stirred solution of the dinitro compound. The reaction is often exothermic. After the addition is complete, heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step sequence involving the esterification of 3,5-dinitrobenzoic acid followed by the selective monoreduction of the resulting methyl 3,5-dinitrobenzoate. While the esterification is a standard and high-yielding Fischer process, the selective reduction step requires careful consideration of reagents and conditions. For laboratory synthesis, the Zinin reduction offers a robust and cost-effective method. For industrial applications, catalytic hydrogenation may be preferred for its cleaner profile and reduced waste, despite the higher initial investment in equipment and catalysts. Careful control of stoichiometry and reaction conditions is paramount in all approaches to maximize the yield of the desired product and minimize side reactions.
References
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Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate? Available at: [Link]
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Kamm, O., & Segur, J. B. (n.d.). Methyl m-nitrobenzoate. Organic Syntheses Procedure. Available at: [Link]
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ScienceMadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-Amino-5-Nitrobenzoate
For laboratory professionals dedicated to advancing pharmaceutical research and development, the uncompromising commitment to safety is foundational. The proper handling and disposal of specialized chemical reagents, such as Methyl 3-amino-5-nitrobenzoate, are critical components of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, grounded in established safety protocols for nitroaromatic compounds and aromatic amines.
Our objective is to provide clear, actionable intelligence that extends beyond mere compliance, fostering a laboratory environment where safety and scientific progress are mutually reinforcing. By understanding the chemical principles that underpin these procedures, researchers can not only ensure their own safety but also contribute to the integrity and sustainability of their research operations.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is a substituted aromatic compound containing both an amino and a nitro functional group. This specific combination of functional groups dictates its hazard profile. Aromatic nitro compounds are recognized as a class of chemicals with significant environmental and health concerns.[1][2][3][4] The presence of the nitro group makes the benzene ring electron-deficient and susceptible to specific metabolic pathways that can lead to toxicological effects.
Key Hazards:
-
Skin, Eye, and Respiratory Irritation: As indicated by its GHS classification, this compound is known to cause skin and eye irritation and may cause respiratory irritation.[5] This is a common characteristic of many substituted aromatic compounds.
-
Potential for Methemoglobinemia: A significant, class-associated hazard of aromatic amines and nitro compounds is the potential to induce methemoglobinemia. While not specifically documented for this compound due to a lack of extensive toxicological studies, this is a plausible and serious risk.[6] Methemoglobinemia is a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis and, in severe cases, death.
-
Environmental Toxicity: Nitroaromatic compounds are known for their environmental persistence and potential toxicity to aquatic life.[1] Improper disposal can lead to the contamination of soil and water systems.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₈H₈N₂O₄ | [5] |
| Molecular Weight | 196.16 g/mol | [5] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |
| Incompatible Materials | Strong oxidizing agents | [7] |
Personal Protective Equipment (PPE): The First Line of Defense
Given the irritant nature of this compound and the potential for more severe systemic effects, a stringent PPE protocol is mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.
-
Eye Protection: Safety goggles are required to protect against dust particles and splashes. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[6]
-
Body Protection: A lab coat should be worn to protect street clothing from contamination.
-
Respiratory Protection: For operations that may generate dust, such as weighing or transferring solids, a NIOSH-approved respirator is recommended.[7]
Spill Management and Cleanup Protocol
In the event of a spill, a swift and methodical response is crucial to mitigate exposure and prevent environmental contamination.
Methodology for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately clear the area of the spill and ensure the space is well-ventilated.
-
Don PPE: Before addressing the spill, ensure all personnel involved are wearing the appropriate PPE as outlined above.
-
Containment: For solid spills, carefully sweep the material to prevent the generation of dust. For liquid spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads.[6][8] Do not use combustible materials such as paper towels for absorption.
-
Collection: Carefully transfer the contained material into a designated, sealable, and clearly labeled hazardous waste container.
-
Decontamination: Clean the spill area with a detergent and water solution. All cleaning materials must be treated as hazardous waste and disposed of accordingly.
-
Waste Disposal: The collected spill waste and contaminated cleaning materials must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[6][9]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the principles of hazardous waste management, which emphasize segregation, proper containment, and clear labeling to ensure safe handling from the laboratory to the final disposal facility.[10][11]
-
Waste Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[8] It should be segregated as a non-halogenated organic waste.
-
Container Selection: Use a designated, robust, and chemically compatible hazardous waste container with a secure lid.
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant). The date of accumulation and the name of the generating laboratory or researcher should also be included.[12][13]
-
Storage: Store the sealed waste container in a designated satellite accumulation area.[13][14] This area should have secondary containment to prevent the spread of any potential leaks.
-
Disposal Request: Once the container is full, or in accordance with your institution's policies, submit a request for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.[12]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Conclusion: A Culture of Safety
The responsible management of chemical waste is a cornerstone of exemplary laboratory practice. By adhering to these detailed procedures for the disposal of this compound, researchers and institutions can effectively mitigate risks, ensure regulatory compliance, and uphold their commitment to a safe and sustainable research environment. This proactive approach to safety not only protects individuals and the environment but also enhances the quality and integrity of scientific discovery.
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Cambridge University Press. (2009, October 28). Bioremediation of nitroaromatic compounds. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Navigating the Safe Handling of Methyl 3-amino-5-nitrobenzoate: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. Methyl 3-amino-5-nitrobenzoate, a key reagent in various synthetic pathways, requires meticulous handling due to its inherent hazardous properties. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research. We will move beyond a simple checklist to a deeper understanding of why specific protective measures are critical, empowering you to work with confidence and security.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications, indicated by a "Warning" pictogram, necessitate a multi-faceted approach to personal protection, addressing potential exposure routes through the skin, eyes, and respiratory system.
Core Principles of Protection: Selecting the Right PPE
The selection of appropriate PPE is not a one-size-fits-all solution. It depends on the scale of the operation, the potential for aerosolization, and the duration of exposure. Below, we detail the essential PPE and the rationale behind its use.
Eye and Face Protection: Your First Line of Defense
Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.
-
Standard Laboratory Use (Small Quantities): At a minimum, chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[2][3][4][5] These provide a seal around the eyes, protecting against splashes and airborne particles.
-
Operations with Increased Splash Risk (e.g., transfers, solution preparation): A face shield, worn in conjunction with safety goggles, is strongly recommended. This provides an additional layer of protection for the entire face.
Skin Protection: A Barrier Against Irritation
Direct contact with this compound can lead to skin irritation. Therefore, comprehensive skin protection is crucial.
-
Gloves:
-
Laboratory Coat: A standard, long-sleeved laboratory coat is essential to protect against incidental skin contact. For tasks with a higher risk of splashes, a chemically resistant apron worn over the lab coat is advisable.
-
Protective Clothing: For large-scale operations, or where significant exposure is possible, chemically resistant coveralls may be necessary.
Respiratory Protection: Safeguarding Against Inhalation Hazards
As this compound may cause respiratory irritation, particularly when handled as a powder that can become airborne, respiratory protection is a critical consideration.
-
Engineering Controls as the Primary Measure: The first and most effective line of defense is to handle this chemical within a certified chemical fume hood to minimize the generation of dust and vapors.
-
When Respiratory Protection is Necessary: If a fume hood is not available or if there is a potential for exceeding exposure limits (e.g., during a spill cleanup), a respirator is required.
-
Recommended Type: A NIOSH-approved air-purifying respirator fitted with a combination of organic vapor (OV) cartridges and a P100 particulate filter is recommended.[11] The organic vapor cartridge will adsorb any volatile components, while the P100 filter will provide a high level of protection against airborne dust particles.
-
Fit Testing: A proper fit is essential for a respirator to be effective. All users of tight-fitting respirators must be fit-tested annually.
-
Operational Protocols: From Preparation to Disposal
A self-validating safety system relies on consistent and well-defined procedures. The following protocols provide a step-by-step guide for the safe handling and disposal of this compound and associated contaminated materials.
Donning and Doffing of PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Gown: Put on your laboratory coat and fasten it completely.
-
Respirator: If required, perform a seal check and don your respirator.
-
Eye Protection: Put on your safety goggles.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a "glove-in-glove" technique to avoid touching the outer contaminated surface.
-
Lab Coat/Gown: Remove your lab coat by rolling it inside out, without touching the exterior.
-
Eye Protection: Remove your safety goggles.
-
Respirator: If worn, remove your respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Waste
Chemically contaminated PPE must be treated as hazardous waste.
-
Segregation: All disposable PPE that has come into contact with this compound (gloves, disposable lab coats, etc.) must be segregated from regular trash.
-
Containment: Place contaminated PPE in a designated, clearly labeled, and sealed hazardous waste container.[12][13]
-
Regulatory Compliance: Dispose of all hazardous waste in accordance with your institution's and local environmental regulations. Never dispose of chemically contaminated materials in standard waste streams.[12]
Summary of Recommended Personal Protective Equipment
| Level of Protection | Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Standard | Handling small quantities in a well-ventilated area or fume hood. | Chemical safety goggles. | Nitrile gloves, lab coat. | Not typically required if handled in a fume hood. |
| Elevated | Operations with a higher risk of splashes or aerosolization. | Chemical safety goggles and a face shield. | Nitrile gloves (consider double-gloving), chemically resistant apron over a lab coat. | Air-purifying respirator with organic vapor cartridges and P100 particulate filters. |
| Emergency | Spill cleanup. | Chemical safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves, chemically resistant coveralls. | Air-purifying respirator with organic vapor cartridges and P100 particulate filters. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Decision tree for selecting appropriate PPE for this compound.
By adhering to these guidelines and fostering a culture of safety-consciousness, you can mitigate the risks associated with handling this compound and ensure a secure and productive research environment.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. Retrieved from a Google search of the Cole-Parmer website.
- Fisher Scientific. (2011, February 23). SAFETY DATA SHEET. Retrieved from a Google search of the Fisher Scientific website.
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- Sigma-Aldrich. (2024, August 14). SAFETY DATA SHEET. Retrieved from a Google search of the Sigma-Aldrich website.
- Capot Chemical. (2015, December 3). MSDS of Methyl 2-amino-5-chloro-3-nitrobenzoate. Retrieved from a Google search of the Capot Chemical website.
- ECHEMI. (n.d.). Methyl 3-nitrobenzoate SDS, 618-95-1 Safety Data Sheets. Retrieved from a Google search of the ECHEMI website.
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- ChemADVISOR, Inc. (2010, November 29). MSDS - OHS14953. Retrieved from a Google search of the ChemADVISOR website.
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- SUNY New Paltz. (n.d.). Glove Selection For Specific Chemicals. Retrieved from a Google search of the SUNY New Paltz website.
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- University of Colorado Colorado Springs. (n.d.). Glove Selection Page 1 of 20. Emergency & Safety Services at UCCS. Retrieved from a Google search of the UCCS website.
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
